N-(4-Iodophenyl)maleimide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-iodophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXQASIEVHMYQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216021 | |
| Record name | N-(4-Iodophenyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65833-01-4 | |
| Record name | N-(4-Iodophenyl)maleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065833014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 65833-01-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88871 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Iodophenyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Iodophenyl)maleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(4-Iodophenyl)maleimide: Structure, Reactivity, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, structure, and applications of N-(4-Iodophenyl)maleimide. We will delve into the core principles governing its reactivity, provide field-proven insights into its practical applications, and furnish detailed protocols to empower your experimental design.
Introduction: A Bifunctional Reagent of Strategic Importance
This compound is a heterocyclic organic compound that has garnered significant attention as a versatile bifunctional reagent. Its structure uniquely combines two key chemical motifs: a highly reactive maleimide ring and a functionalizable iodophenyl group. The maleimide moiety is renowned for its selective and efficient reactivity towards thiol groups, making it a cornerstone of modern bioconjugation chemistry.[1][] Concurrently, the iodo-substituted aromatic ring serves as a heavy atom, a precursor for radiolabeling, or a handle for further synthetic transformations via cross-coupling reactions. This dual functionality positions this compound as an invaluable tool in diverse fields, including the development of antibody-drug conjugates (ADCs), protein labeling for structural biology, and the synthesis of advanced polymers.[3][4][5]
Molecular Architecture and Physicochemical Profile
A thorough understanding of a reagent's fundamental properties is paramount to its successful application. This section details the structural and physical characteristics of this compound.
Chemical Structure and Identification
The molecule consists of a central five-membered maleimide ring, where the nitrogen atom is substituted with a 4-iodophenyl group.
Physicochemical Data
The quantitative properties of this compound are summarized below. These values are critical for determining appropriate solvent systems, reaction conditions, and purification strategies.
| Property | Value | Source |
| Molecular Weight | 299.06 g/mol | [6][7] |
| Exact Mass | 298.94433 Da | [6] |
| Melting Point | ~150 °C | [8] |
| logP (Octanol/Water) | 1.721 | [7] |
| Water Solubility (logS) | -2.66 (mol/L) | [7] |
Spectral Characteristics
Spectroscopic data is essential for quality control and reaction monitoring.
-
¹H-NMR: The spectrum is characterized by two distinct regions. Signals for the two equivalent vinyl protons of the maleimide ring appear as a singlet, while the aromatic protons of the 4-iodophenyl group typically appear as two doublets, reflecting their ortho and meta positions relative to the imide linkage.
-
¹³C-NMR: Key signals include those for the carbonyl carbons of the imide (~170 ppm), the vinyl carbons of the maleimide ring, and the carbons of the aromatic ring, including the carbon atom bonded to iodine.[8]
-
FTIR: The infrared spectrum prominently displays a strong absorption band for the imide carbonyl (C=O) stretching vibrations.[6] Other characteristic peaks include those for the C=C double bond of the maleimide ring and vibrations associated with the substituted benzene ring.
Core Reactivity: The Thiol-Maleimide Michael Addition
The utility of this compound in bioconjugation stems almost entirely from the electrophilic nature of the maleimide's carbon-carbon double bond. This double bond is highly susceptible to nucleophilic attack, a reaction known as a Michael addition.
Mechanism and Selectivity
The thiol-maleimide reaction is a cornerstone of bioconjugation due to its high efficiency and, critically, its selectivity under physiological conditions.[1]
Causality of Selectivity: The reaction's selectivity for thiols (found in cysteine residues of proteins) over other nucleophiles like amines (lysine residues) is pH-dependent. In the pH range of 6.5-7.5, the thiol group exists in equilibrium with its more nucleophilic thiolate anion form. This thiolate is a soft nucleophile that preferentially attacks the soft electrophilic carbon of the maleimide double bond. The reaction rate with thiols at pH 7.0 is approximately 1,000 times faster than with amines.[9] Above pH 7.5, deprotonated amines begin to compete, reducing the selectivity of the conjugation.[9]
A Critical Consideration: Conjugate Stability
While the formed thiosuccinimide bond is generally stable, it is susceptible to a retro-Michael reaction, particularly in the presence of other thiols.[10] This can lead to thiol exchange, where the conjugated molecule is transferred from its intended target to another thiol-containing species, such as glutathione in vivo.[11] This potential instability is a critical factor in the design of therapeutics like ADCs, as premature release of the payload can lead to off-target toxicity.[10] Furthermore, the maleimide ring itself can undergo hydrolysis, especially at pH values above 7.5, rendering it unreactive towards thiols.[9]
Synthesis and Experimental Protocols
This section provides a representative protocol for the synthesis of N-aryl maleimides and a conceptual protocol for its application in protein labeling.
General Synthesis of this compound
The synthesis is typically a two-step process involving the formation of a maleamic acid intermediate followed by cyclization.[12][13]
Step-by-Step Protocol:
-
Amidation: Dissolve maleic anhydride (1.0 eq) in a suitable aprotic solvent like dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., N₂).[12]
-
Slowly add a solution of 4-iodoaniline (1.0 eq) in the same solvent to the flask.
-
Stir the reaction mixture at room temperature for 2-4 hours. The intermediate maleamic acid will often precipitate as a crystalline solid.
-
Dehydration/Cyclization: Evaporate the solvent. To the resulting solid, add acetic anhydride (e.g., 3 volumes) and anhydrous sodium acetate (e.g., 0.6 eq).[12]
-
Heat the mixture with stirring (e.g., at 70°C) overnight. The choice of dehydrating agent is critical; alternatives like P₂O₅/H₂SO₄ in DMF have also been reported.[13] The use of a catalyst and heat facilitates the ring closure to form the imide.
-
Workup: Cool the mixture to room temperature and pour it into a beaker of ice-water to quench the excess acetic anhydride.
-
Purification: The crude product can be collected by filtration if it precipitates. Alternatively, extract the aqueous mixture with an organic solvent (e.g., CH₂Cl₂). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography.[12]
Protocol: Bioconjugation to a Thiol-Containing Peptide
This protocol outlines a general procedure for labeling a peptide containing a single cysteine residue.
Self-Validating System: The success of this protocol relies on careful control of pH and stoichiometry. Including controls, such as a reaction with a cysteine-free peptide, validates the thiol-specificity of the conjugation.
-
Reagent Preparation:
-
Peptide Stock: Prepare a concentrated stock solution of the cysteine-containing peptide in a déassed, amine-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 1 mM EDTA, pH 7.0). The EDTA is included to chelate divalent metal ions that can catalyze thiol oxidation.
-
N-IPM Stock: Immediately before use, prepare a 10-20 mM stock solution of this compound in a water-miscible organic solvent like DMSO or DMF. Maleimides have limited stability in aqueous solutions and should not be stored in buffer.[9]
-
-
Conjugation Reaction:
-
To the peptide solution, add the N-IPM stock solution to achieve a 5- to 20-fold molar excess of the maleimide over the peptide. The excess ensures the reaction goes to completion.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching:
-
Add a small-molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of ~50 mM to quench any unreacted N-IPM. This prevents non-specific labeling of other molecules during purification.
-
-
Purification:
-
Remove the unreacted N-IPM and quenching agent by purifying the peptide conjugate. Suitable methods include size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis.
-
-
Characterization:
-
Confirm successful conjugation using MALDI-TOF or ESI mass spectrometry. The mass of the conjugate should equal the mass of the peptide plus the mass of N-IPM (299.06 Da).
-
Key Applications in Science and Technology
The unique properties of this compound enable its use in several high-impact applications.
-
Antibody-Drug Conjugates (ADCs): The maleimide group is a widely used reactive handle for attaching potent cytotoxic drugs to cysteine residues on monoclonal antibodies.[1][10] This creates targeted therapies that deliver a drug payload specifically to cancer cells, minimizing systemic toxicity.[5]
-
Radiolabeling: The iodine atom on the phenyl ring can be substituted with a radioactive isotope, such as ¹²⁵I or ¹²³I. The resulting radiolabeled N-iodophenyl maleimide can then be conjugated to antibodies or other targeting molecules for use in radioimmunotherapy or diagnostic imaging.[3] A study demonstrated the successful preparation of N-(m-[¹²⁵I]iodophenyl)maleimide and its conjugation to rabbit IgG, showing high stability with less than 1% deiodination over 24 hours in serum.[3]
-
Polymer Chemistry: N-aryl maleimides are used as monomers in polymerization reactions to create polymers with high thermal stability and specific functionalities.[4][14] These polymers can be used in advanced coatings, adhesives, and composites.[4] They can also be grafted onto other polymer backbones to introduce reactive sites for further modification.[15]
-
Bioconjugation and Probes: Beyond ADCs, the maleimide group is used to attach a wide array of molecules—such as fluorescent dyes, PEG chains (PEGylation), or biotin—to proteins and peptides for research and diagnostic purposes.[14][16][17]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling this compound.
-
GHS Hazards: The compound is classified as harmful if swallowed and causes serious eye damage.[6] It may also cause skin and respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[18]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[19] Wash hands thoroughly after handling.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and bases.[19][20]
Conclusion
This compound is a powerful and versatile chemical tool. Its well-defined reactivity, centered on the selective thiol-maleimide Michael addition, provides a robust method for the precise modification of biomolecules. The presence of the iodophenyl group further extends its utility into radiochemistry and materials science. By understanding its chemical properties, reactivity profile, and the causality behind established protocols, researchers can effectively leverage this reagent to advance the frontiers of drug development, diagnostics, and polymer chemistry.
References
- National Center for Biotechnology Information. "this compound". PubChem Compound Summary for CID 96758. [Link]
- Cheméo. "Chemical Properties of Maleimide, n-p-iodophenyl- (CAS 65833-01-4)". [Link]
- The Royal Society of Chemistry. "Supplementary Information - General procedure for preparation of N-substituted maleimides". [Link]
- Wikipedia. "Maleimide". [Link]
- Bhotla, R. et al. (1992). "N-(m-[125I]iodophenyl)maleimide: an agent for high yield radiolabeling of antibodies". International Journal of Radiation Applications and Instrumentation. Part B. Nuclear Medicine and Biology, 19(3), 289-95. [Link]
- bioconjugator.
- Mohammed, S. A., & Mustapha, W. A. (2010). "Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide". Molecules, 15(11), 7498-7508. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- Boyle, R. W. et al. (2019).
- goods.com. "N-(4-Fluorophenyl)maleimide". [Link]
- Organic Chemistry Portal. "Synthesis of maleimides". [Link]
- Stephan, A. F. et al. (2015). "Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting". Angewandte Chemie International Edition, 54(24), 6954-6958. [Link]
- SpectraBase. "N-(p-iodophenyl)maleimide". [Link]
- Mageed, F. A. R. et al. (2019). "Preparation and characterization of new carrier drug polymers based maleimide and its drug release behaviour". Asian Journal of Chemistry, 31(3), 601-608. [Link]
- Nicolas, J. et al. (2007). "Design and synthesis of N-maleimido-functionalized hydrophilic polymers via copper-mediated living radical polymerization: a suitable alternative to PEGylation chemistry".
Sources
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. N-(m-[125I]iodophenyl)maleimide: an agent for high yield radiolabeling of antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C10H6INO2 | CID 96758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Maleimide, n-p-iodophenyl- (CAS 65833-01-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. spectrabase.com [spectrabase.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FCKeditor - Resources Browser [midyear.aza.org]
- 15. PlumX [plu.mx]
- 16. Maleimide - Wikipedia [en.wikipedia.org]
- 17. Design and synthesis of N-maleimido-functionalized hydrophilic polymers via copper-mediated living radical polymerization: a suitable alternative to PEGylation chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fishersci.com [fishersci.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to the Synthesis and Purification of N-(4-Iodophenyl)maleimide
This guide provides a comprehensive overview of the synthesis and purification of N-(4-Iodophenyl)maleimide, a critical reagent for researchers, scientists, and professionals in drug development. The methodologies detailed herein are grounded in established chemical principles, offering both theoretical understanding and practical, field-proven protocols.
Introduction: The Significance of this compound in Bioconjugation
N-substituted maleimides are a cornerstone of bioconjugation chemistry, prized for their ability to selectively react with thiol groups found in cysteine residues of proteins and peptides.[1][2][3][4][5] This high chemoselectivity, which occurs under mild physiological conditions (pH 6.5-7.5), allows for the precise and stable attachment of various molecular entities to biomolecules.[2][5] The maleimide moiety's reactivity is driven by the electron-deficient double bond within its strained ring structure, making it an excellent Michael acceptor for the nucleophilic thiol group.[1][3]
The resulting thioether bond is relatively stable, making maleimides ideal linkers for a wide range of applications, including:
-
Antibody-Drug Conjugates (ADCs): Attaching potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[2]
-
Protein Labeling: Introducing fluorescent dyes, radioisotopes, or other reporter molecules for imaging and diagnostic purposes.[2][4]
-
Surface Functionalization: Modifying nanoparticles, beads, and other surfaces with biomolecules for biosensing and therapeutic applications.[2]
This compound, in particular, offers a versatile platform for further chemical modification. The presence of the iodine atom on the phenyl ring provides a reactive handle for introducing additional functionalities, such as radiolabels (e.g., ¹²⁵I) for in vivo imaging and biodistribution studies.[6]
Synthetic Strategy: A Two-Step Approach
The most common and reliable synthesis of N-aryl maleimides, including this compound, is a two-step process.[7] This method involves the initial formation of a maleanilic acid intermediate, followed by a cyclodehydration reaction to yield the final maleimide product.[7][8][9]
Step 1: Synthesis of N-(4-Iodophenyl)maleanilic Acid
The first step is the acylation of 4-iodoaniline with maleic anhydride. This reaction proceeds readily at moderate temperatures to produce the corresponding N-(4-Iodophenyl)maleanilic acid in nearly quantitative yield.[7][8]
Reaction Mechanism: The lone pair of electrons on the nitrogen atom of 4-iodoaniline attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring and the formation of the maleanilic acid.
Step 2: Cyclodehydration to this compound
The second and more critical step is the cyclization of the maleanilic acid intermediate to form the maleimide ring. This is an intramolecular dehydration reaction, typically facilitated by a dehydrating agent and a catalyst.[8][10][11] A classic and effective method employs acetic anhydride as the dehydrating agent and sodium acetate as the catalyst.[8][10][11]
Reaction Mechanism: The reaction proceeds through the formation of a mixed anhydride intermediate.[12] The lone pair of electrons on the nitrogen atom of the maleanilic acid attacks the carbonyl group, leading to the formation of a cyclic intermediate. Subsequent elimination of an acetate group results in the formation of the stable N-phenylmaleimide ring.[12]
Experimental Protocols
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-Iodoaniline | C₆H₆IN | 219.02 | 540-37-4 |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | 108-31-6 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 |
| Anhydrous Sodium Acetate | C₂H₃NaO₂ | 82.03 | 127-09-3 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 |
Protocol 1: Synthesis of N-(4-Iodophenyl)maleanilic Acid
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride in a suitable solvent such as diethyl ether.
-
In a separate beaker, dissolve an equimolar amount of 4-iodoaniline in the same solvent.
-
Slowly add the 4-iodoaniline solution to the maleic anhydride solution with continuous stirring at room temperature.
-
A precipitate of N-(4-Iodophenyl)maleanilic acid will form. Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum. The yield should be nearly quantitative.
Protocol 2: Synthesis of this compound
-
In a clean, dry round-bottom flask, create a slurry of the dried N-(4-Iodophenyl)maleanilic acid and anhydrous sodium acetate in an excess of acetic anhydride.[8][11]
-
Heat the reaction mixture with stirring to a temperature between 60-70°C.[8][10] Caution: Overheating can lead to side reactions and reduced yields.[10]
-
Maintain this temperature for approximately 60 minutes.[8] The solution should become clear as the reaction progresses.
-
After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing ice-cold water to precipitate the crude this compound.[8][11]
-
Stir the mixture vigorously for several minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
Purification: Achieving High Purity
Purification of the crude this compound is crucial to remove any unreacted starting materials, byproducts, or polymeric impurities.[13][14] A combination of recrystallization and column chromatography is often employed to achieve high purity.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[15][16][17] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, promoting the formation of pure crystals while impurities remain in the solution.[15][16][17]
Solvent Selection: The choice of solvent is critical for successful recrystallization.[16] An ideal solvent should:
-
Dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[15][16]
-
Not react with the compound.
-
Have a boiling point below the melting point of the compound.
-
Be easily removable from the purified crystals.
For N-aryl maleimides, ethanol or a mixture of hexane and ethyl acetate are often suitable recrystallization solvents.[8][18]
Recrystallization Protocol:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities.
-
Hot filter the solution to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Silica Gel Column Chromatography
For even higher purity, silica gel column chromatography can be employed.[13] This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).
General Procedure:
-
The crude or recrystallized product is dissolved in a minimal amount of a suitable solvent.
-
This solution is loaded onto a silica gel column.
-
An appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) is passed through the column to separate the desired product from impurities.[18][19]
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
The solvent is removed from the combined pure fractions by rotary evaporation to yield the highly purified this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum should show characteristic peaks for the aromatic protons and the vinyl protons of the maleimide ring. |
| ¹³C NMR | The carbon NMR spectrum will confirm the presence of the carbonyl carbons, the vinyl carbons, and the carbons of the iodophenyl group.[20] |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (299.06 g/mol ).[21] |
| Melting Point | A sharp melting point close to the literature value indicates high purity. |
| FT-IR | The infrared spectrum will show characteristic absorption bands for the carbonyl groups (C=O) and the carbon-carbon double bond (C=C) of the maleimide ring.[20] |
Visualizing the Workflow
Synthesis Workflow
Caption: Overall two-step synthesis of this compound.
Purification Workflow
Caption: Purification and analysis workflow for this compound.
Conclusion
The synthesis and purification of this compound, while requiring careful attention to reaction conditions and purification techniques, is a well-established and reproducible process. The two-step synthetic route via the maleanilic acid intermediate is highly efficient. Meticulous purification through recrystallization, and optionally column chromatography, is paramount to achieving the high purity required for successful bioconjugation applications. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently prepare high-quality this compound for their advanced research and development needs.
References
- Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. (2024-09-24).
- Michael thiol-maleimide addition reaction, rearrangements and products formed. ScienceDirect.
- Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. (2019-05-29). Taylor & Francis Online.
- Synthesis of maleanilic acid. PrepChem.com.
- Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. (2019-03-01). Taylor & Francis Online.
- Exploring the synthesis of maleanilic acids in bioderived, biodegradable solvents. KnightScholar - SUNY Geneseo.
- This compound. PubChem - NIH.
- The reaction mechanism for the conversion of maleanilic acid to N-phenylmaleimide (24B) proceeds... Homework.Study.com.
- Supplementary Information. The Royal Society of Chemistry.
- Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. (2019-10-02). IOSR Journal.
- Synthesis of N-arylmaleimides. (2020-08-28). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books.
- N-Phenylmaleimide. Organic Syntheses Procedure.
- N-(m-[125I]iodophenyl)maleimide: an agent for high yield radiolabeling of antibodies. PubMed.
- KR20180037796A - Purification method of n-substituted maleimide. Google Patents.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. (2010-10-21). PMC - NIH.
- Synthesis of maleimides. Organic Chemistry Portal.
- The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems. NINGBO INNO PHARMCHEM CO.,LTD.
- Recrystallization. (2023-01-29). Chemistry LibreTexts.
- Recrystallization. (2020-01-10). YouTube.
- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI.
- Preparation and in vivo evaluation of an N-(p-[125I]iodophenethyl)maleimide-antibody conjugate. Bioconjugate Chemistry - ACS Publications.
- US11345661B2 - Method for purifying N-substituted maleimide. Google Patents.
- KR101051534B1 - Method for Purifying N-Substituted Maleimide Using Silica Gel. Google Patents.
- (PDF) Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. ResearchGate.
- Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498–7508. (2019-06-23). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. N-(m-[125I]iodophenyl)maleimide: an agent for high yield radiolabeling of antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. books.rsc.org [books.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. homework.study.com [homework.study.com]
- 13. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 14. US11345661B2 - Method for purifying N-substituted maleimide - Google Patents [patents.google.com]
- 15. mt.com [mt.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound | C10H6INO2 | CID 96758 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thiol-Reactive Chemistry of N-(4-Iodophenyl)maleimide for Advanced Bioconjugation
Abstract
N-(4-Iodophenyl)maleimide (IPM) is a specialized thiol-reactive compound that offers unique advantages for bioconjugation, particularly in drug development and structural biology. This guide provides a comprehensive technical overview of its core chemistry, reaction kinetics, and practical applications. We will delve into the nuances of the thiol-maleimide Michael addition reaction, explore the critical role of experimental parameters like pH, and present detailed protocols for protein labeling and characterization. The defining feature of IPM—the iodine atom—is highlighted for its utility in mass spectrometry, X-ray crystallography, and radiolabeling, setting it apart from standard maleimide reagents. This document serves as an essential resource for researchers aiming to leverage the distinct properties of this compound for creating stable, well-characterized, and highly functional bioconjugates.
Introduction: The Strategic Role of Cysteine and Maleimides in Bioconjugation
The precise, covalent modification of proteins and other biomolecules is a cornerstone of modern therapeutic and diagnostic development. Among the canonical amino acids, cysteine is frequently targeted for conjugation due to the unique nucleophilicity of its thiol (sulfhydryl, -SH) group.[1] Maleimides have emerged as one of the most effective classes of reagents for cysteine-specific modification.[] Their high reactivity and selectivity towards thiols under mild, physiological conditions make them ideal for a wide range of applications, from creating antibody-drug conjugates (ADCs) to labeling proteins with fluorescent probes.[3][4][5]
The reaction proceeds via a Michael addition, forming a stable thioether bond.[3] While highly effective, the stability of the resulting thiosuccinimide linkage can be a concern, as it is susceptible to a retro-Michael reaction, leading to payload exchange with other thiols like glutathione in vivo.[6][7] This has driven the development of next-generation maleimides designed to enhance conjugate stability.
This compound (IPM) is one such advanced reagent. The electron-withdrawing nature of the N-aryl substituent can accelerate both the initial conjugation and the subsequent stabilizing hydrolysis of the thiosuccinimide ring.[8][9] More importantly, the presence of an iodine atom provides a unique analytical and functional handle, making IPM a powerful tool for applications requiring precise characterization and specialized functionality.
Core Reaction Mechanism and Key Parameters
The fundamental chemistry governing the utility of IPM is the Michael addition reaction between the maleimide's electrophilic carbon-carbon double bond and a nucleophilic thiol, typically from a cysteine residue.
The Thiol-Maleimide Michael Addition
The reaction is highly chemoselective for thiols within a specific pH range.[3][7] The process is initiated by the deprotonated thiol (thiolate anion, R-S⁻), which acts as the nucleophile. This thiolate attacks one of the carbons in the maleimide double bond, resulting in the formation of a stable, covalent thiosuccinimide linkage.[3]
Caption: Influence of pH on maleimide reaction pathways.
Conjugate Stability and the Role of Hydrolysis
While the initial thioether adduct is stable, it can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to deconjugation. [6][7]However, the thiosuccinimide ring of the conjugate can itself be hydrolyzed to a ring-opened succinamic acid thioether. This ring-opened form is significantly more stable and is not susceptible to the retro-Michael reaction. [8][9] One advantage of N-aryl maleimides, including IPM, is that they exhibit accelerated rates of this stabilizing hydrolysis compared to traditional N-alkyl maleimides. [9][10]This allows for the intentional and rapid conversion of the conjugate to its more stable, ring-opened form, which is highly desirable for in vivo applications like ADCs. [8][9]
The this compound Advantage
The iodine atom on the phenyl ring provides several distinct advantages over other maleimide reagents.
-
Mass Spectrometry (MS): Iodine is monoisotopic (¹²⁷I), providing a clear mass shift of +126 Da for mono-iodinated peptides, which simplifies identification in complex mixtures. [11]This allows for unambiguous confirmation of conjugation and aids in determining the degree of labeling.
-
X-Ray Crystallography: Iodine is a heavy atom that can be used for phasing in X-ray crystallography to solve the three-dimensional structures of proteins. [12]Site-specific labeling of a protein with IPM can introduce a heavy atom at a known location, aiding in structure determination.
-
Radiolabeling: The iodine atom serves as a site for radioiodination with isotopes like ¹²⁵I or ¹³¹I. This enables the creation of radiolabeled proteins and peptides for applications in molecular imaging and pharmacokinetic studies. [13][14]* Enhanced Stability: N-aryl maleimides, as a class, have been shown to form more stable conjugates than N-alkyl maleimides. They exhibit reduced deconjugation in serum, which is critical for the efficacy and safety of therapeutics like ADCs. [10]
Experimental Design and Protocols
Successful conjugation with IPM requires careful planning and execution, from protein preparation to final purification and analysis.
Pre-Reaction Considerations
-
Buffer Selection: Use a degassed, non-thiol, non-amine buffer with a pH between 7.0 and 7.5. [15][16]Common choices include phosphate-buffered saline (PBS), HEPES, or borate buffers.
-
Reduction of Disulfide Bonds: Cysteine residues in proteins are often oxidized and form disulfide bridges, which do not react with maleimides. [15][16]To make these sites available, the protein must first be treated with a reducing agent.
-
TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent because it is thiol-free and does not need to be removed prior to adding the maleimide reagent. [17]A 10-100 fold molar excess is typically used. [16][18] * DTT (dithiothreitol): If DTT is used, it is critical to remove it completely after reduction (e.g., via a desalting column), as its free thiols will compete with the protein for reaction with the IPM. [17][19]* IPM Stock Solution: this compound is not highly water-soluble and should be dissolved in an anhydrous, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). [15][16][18]This solution should be prepared fresh before use. [20]
-
Step-by-Step Protocol: Protein Labeling with IPM
This protocol provides a general workflow for labeling a protein with IPM. The optimal molar ratio of IPM to protein should be determined empirically. [16]
-
Protein Preparation: Dissolve the protein to be labeled in the chosen reaction buffer (pH 7.0-7.5) to a concentration of 1-10 mg/mL. [16]2. Reduction (if necessary): Add a 10-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. [21]It is recommended to perform this step under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the thiols. [15]3. Reaction Setup: Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO. [16][21]4. Conjugation: While gently stirring the protein solution, add the IPM stock solution to achieve a final molar excess of 10- to 20-fold over the protein. [16][22]5. Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. [16][19]6. Quenching (Optional): To stop the reaction, a small molecule thiol like N-acetylcysteine or L-cysteine can be added to quench any unreacted IPM. [23]7. Purification: Remove excess, unreacted IPM and byproducts from the labeled protein conjugate. The most common method is size-exclusion chromatography (e.g., a desalting column like Sephadex G-25) or dialysis. [15][19]
Caption: Experimental workflow for protein labeling with this compound.
Post-Reaction Characterization
After purification, it is essential to characterize the conjugate to confirm success and determine the Degree of Labeling (DOL) — the average number of IPM molecules per protein.
| Method | Principle | Advantages | Considerations |
| UV-Vis Spectroscopy | Compares absorbance at 280 nm (protein) with the absorbance of the chromophore (iodophenyl group). Requires a correction factor. [16][18] | Simple, rapid, and widely accessible. | Less accurate if the label absorbs at 280 nm. Requires an accurate extinction coefficient for the label. |
| Mass Spectrometry (MS) | Measures the mass increase of the protein after conjugation. ESI-MS is commonly used for intact proteins. | Highly accurate and provides direct evidence of conjugation. Can resolve different labeled species. | Requires access to specialized equipment. Can be challenging for large, heterogeneous glycoproteins. |
| Reverse Phase HPLC | Separates the labeled protein from the unlabeled protein. The retention time of the conjugate is typically different due to the hydrophobicity of the IPM. [22] | Can quantify the percentage of labeled vs. unlabeled protein. Can also be used for purification. | Requires method development to achieve good separation. |
Table 1: Comparison of common methods for determining the Degree of Labeling (DOL).
Applications in Drug Discovery and Chemical Biology
The unique properties of IPM make it suitable for several high-value applications.
-
Antibody-Drug Conjugates (ADCs): The stability of the N-aryl maleimide linkage is a significant advantage for ADCs, minimizing premature drug release in circulation. [10]The ability to precisely characterize the conjugate by MS is also critical for regulatory approval.
-
Structural Biology: As discussed, site-specific introduction of the heavy iodine atom via IPM conjugation can be a powerful tool to aid in solving protein crystal structures. [12]* Proteomics and Activity-Based Probing: The iodine tag can be used to enrich and identify cysteine-containing peptides from complex biological samples using MS-based proteomics workflows. [13][24]
Comparative Analysis
| Reagent | Reaction Type | Optimal pH | Bond Stability | Key Features |
| This compound | Michael Addition | 6.5 - 7.5 | Good; enhanced by ring hydrolysis | Iodine tag for MS/X-ray/Radiolabeling; N-aryl group enhances stability. |
| Standard N-Alkyl Maleimide | Michael Addition | 6.5 - 7.5 | Moderate; susceptible to retro-Michael reaction | Widely used, rapid kinetics. [3] |
| Iodoacetamide | SN2 Alkylation | > 7.5 | Very High | Forms a very stable thioether bond, but is less selective and can react with other residues (His, Met) at higher pH. [19] |
Table 2: Comparison of IPM with other common thiol-reactive reagents.
Conclusion
This compound is more than a standard thiol-reactive linker; it is a multifunctional tool for advanced bioconjugation. Its core chemistry, based on the well-established thiol-maleimide reaction, provides high selectivity and efficiency. The key differentiator—the iodophenyl group—confers enhanced stability and provides powerful analytical handles for mass spectrometry and X-ray crystallography, as well as a functional site for radioiodination. By carefully controlling experimental parameters, particularly pH, researchers can harness the full potential of IPM to create stable, precisely characterized bioconjugates for demanding applications in therapeutics, diagnostics, and fundamental research.
References
- Long-Term Stabilization of Maleimide–Thiol Conjugates.
- Protocol: Maleimide Labeling of Protein Thiols. Biotium. URL
- Long-term stabilization of maleimide-thiol conjug
- Maleimide Labeling of Proteins and Other Thiol
- Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Tocris Bioscience. URL
- Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. PubMed. URL
- Guidelines for Protein/Antibody Labeling with Maleimide Dyes. Alfa Chemistry. URL
- Application Notes and Protocols for Maleimide-Thiol Lig
- Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates.
- Improving the Stability of Maleimide–Thiol Conjug
- Proteomics Analysis of Iodination.
- Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry. URL
- Maleimide Reaction Chemistry. Vector Labs. URL
- Insights into maleimide-thiol conjug
- Quantifying In Situ Structural Stabilities of Human Blood Plasma Proteins Using a Novel Iodination Protein Stability Assay.
- Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. bioRxiv. URL
- An In-Depth Technical Guide to the Maleimide-Thiol Conjug
- Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase.
- Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. PMC. URL
- Sulfhydryl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific. URL
- Catalysis of imido-group hydrolysis in a maleimide conjug
- Labelling of proteins by use of iodination and detection by ICP-MS.
- Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. PubMed. URL
- Mastering Maleimide Reactions in Bioconjugation: Your Ultim
- New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. PMC - NIH. URL
- A Comparative Guide to Thiol-Reactive Labeling: Maleimide vs. Iodoacetamide Chemistry. Benchchem. URL
- A Technical Guide to Thiol-Reactive Maleimide Chemistry for Researchers and Drug Development Professionals. Benchchem. URL
- X‐Ray and Electron Diffraction of Iodine and the Diiodobenzenes. AIP Publishing. URL
- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjug
- Stabilization of cysteine-linked antibody drug conjug
- From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. PMC - PubMed Central. URL
- Improving the Stability of Maleimide–Thiol Conjug
- This compound AldrichCPR. Sigma-Aldrich. URL
- The Role of Maleimide Derivatives in Bioconjug
- Maleimide Conjug
- Profiling protein S-sulfination with maleimide-linked probes. PMC - NIH. URL
- Correction to the Crystal Structures of Iodine Azide. PMC - PubMed Central - NIH. URL
- Organic Compound with Potential for X-ray Imaging Applic
- Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS.
- Novel approaches for cysteine bioconjug
- Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity.
- Maleimide-peptide assay principle. (a) Catalytic cycle of the cysteine...
- Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index.
Sources
- 1. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. nbinno.com [nbinno.com]
- 6. d-nb.info [d-nb.info]
- 7. vectorlabs.com [vectorlabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Proteomics Analysis of Iodination - Creative Proteomics [creative-proteomics.com]
- 14. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 17. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. biotium.com [biotium.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantifying In Situ Structural Stabilities of Human Blood Plasma Proteins Using a Novel Iodination Protein Stability Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(4-Iodophenyl)maleimide for Site-Specific Protein Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-(4-Iodophenyl)maleimide (IPM), a thiol-reactive compound pivotal for the site-specific modification of proteins. Authored from the perspective of a Senior Application Scientist, this document synthesizes the core chemical principles, field-tested experimental protocols, and cutting-edge applications of IPM in bioconjugation and therapeutic development.
Introduction: The Imperative for Precision in Protein Modification
The covalent modification of proteins is a cornerstone of modern biotechnology and medicine, enabling the creation of sophisticated tools for research and targeted therapeutics.[1][2] Site-specific modification, in particular, is paramount for preserving the native function of proteins while introducing new functionalities.[3] Among the various strategies, the reaction between a maleimide and a cysteine residue's thiol group has emerged as a robust and highly selective method.[][5][6]
This compound (IPM) offers a unique combination of features that make it an invaluable reagent for researchers. The maleimide group provides high selectivity for cysteine residues, while the iodophenyl moiety can serve as a heavy atom for X-ray crystallography, a versatile handle for further chemical reactions, or a component of radio-pharmaceuticals.[7][8] This guide will delve into the technical nuances of employing IPM for precise and efficient protein modification.
Core Principles: The Chemistry of this compound
The Thiol-Maleimide Reaction: A Michael Addition
The fundamental reaction underpinning the use of IPM is the Michael addition of a thiol group to the electron-deficient double bond of the maleimide ring.[5][9] This reaction is highly efficient and proceeds under mild, physiological conditions, forming a stable thioether bond.[5][10]
The key characteristics of this reaction are:
-
High Selectivity: The reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5.[5][10] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines.[5]
-
Favorable Kinetics: The reaction is rapid, often reaching completion within a few hours at room temperature.[9]
-
Stable Adduct Formation: The resulting succinimidyl thioether linkage is a stable covalent bond.[][9]
Mechanism of IPM conjugation with a protein's cysteine residue.
The Role of the Iodophenyl Group
The 4-iodophenyl substituent on the maleimide nitrogen imparts several advantageous properties:
-
Enhanced Stability: N-aryl maleimides, such as IPM, have been shown to form more stable conjugates compared to their N-alkyl counterparts.[11] The electron-withdrawing nature of the aryl group can accelerate the hydrolysis of the thiosuccinimide ring, leading to a ring-opened product that is resistant to retro-Michael reactions and thiol exchange.[11][12]
-
Versatility in Downstream Applications: The iodine atom can be utilized in various ways:
-
X-ray Crystallography: As a heavy atom, it can aid in solving protein structures.[7]
-
Radiolabeling: The iodine can be a site for radioisotope incorporation, crucial for in vivo imaging and biodistribution studies.[8]
-
Cross-coupling Reactions: The carbon-iodine bond can participate in palladium-catalyzed cross-coupling reactions, enabling further functionalization.
-
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed methodology for the site-specific modification of proteins using IPM.
Reagent Preparation and Handling
-
Protein Solution:
-
IPM Stock Solution:
-
Reducing Agent (Optional but Recommended):
-
To ensure the availability of free thiols, disulfide bonds within the protein may need to be reduced.[6][13]
-
Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent as it does not need to be removed before adding the maleimide reagent.[6][10] Use a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[6][10][13]
-
Conjugation Reaction
-
Molar Ratio: A starting molar ratio of 10:1 to 20:1 (IPM:protein) is recommended, though this should be optimized for each specific protein.[10]
-
Incubation: Add the calculated volume of the IPM stock solution to the protein solution while gently stirring.[10] Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 2-8°C.[10]
Purification of the Conjugate
It is crucial to remove unreacted IPM to obtain a pure conjugate for downstream applications.[16] Several methods can be employed:
-
Size-Exclusion Chromatography (SEC): Gel filtration columns are effective for separating the larger protein conjugate from the smaller, unreacted IPM.[16][17]
-
Dialysis: This method is suitable for removing excess IPM, especially for maleimides with good aqueous solubility.[6][13][16]
-
High-Performance Liquid Chromatography (HPLC) / Fast Protein Liquid Chromatography (FPLC): These techniques offer high-resolution separation for achieving highly pure conjugates.[6][16]
Experimental workflow for protein modification with IPM.
Characterization of the Conjugate
-
Degree of Labeling (DOL): The DOL, or the number of IPM molecules per protein, can be determined using spectrophotometry or mass spectrometry.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can confirm the covalent attachment of IPM and determine the exact mass of the conjugate, thereby confirming the DOL.[18][19][20]
Applications in Research and Drug Development
The site-specific modification of proteins with IPM opens up a vast array of applications.
Antibody-Drug Conjugates (ADCs)
IPM is a valuable tool in the construction of ADCs, which are a class of targeted therapies that deliver cytotoxic drugs directly to cancer cells.[][5][21] The stability of the thioether bond formed by IPM is critical for ensuring the ADC remains intact in circulation, minimizing off-target toxicity.[22] The use of N-aryl maleimides like IPM can lead to ADCs with improved stability and pharmacological properties.[11][23]
| Feature | N-Alkyl Maleimide ADCs | N-Aryl Maleimide (IPM) ADCs |
| Stability | Variable, prone to deconjugation | Enhanced stability, less deconjugation[11] |
| Cytotoxicity | May lose potency over time | Maintained cytotoxicity[11] |
| Pharmacokinetics | Can be less predictable | Improved pharmacokinetic profiles[22] |
Fluorescent Labeling and Imaging
While IPM itself is not fluorescent, the iodophenyl group can be a precursor for attaching fluorescent probes through cross-coupling reactions. This allows for the site-specific fluorescent labeling of proteins for use in various imaging techniques, such as fluorescence microscopy and flow cytometry.[5]
Protein-Protein Interaction Studies
By conjugating one protein with IPM and another with a complementary reactive group, IPM can be used to create specific protein-protein conjugates.[3] This is a powerful technique for studying protein interactions and assembling multi-protein complexes.
Troubleshooting and Considerations
-
Low Labeling Efficiency:
-
Ensure complete reduction of disulfide bonds.
-
Optimize the molar ratio of IPM to protein.
-
Confirm the pH of the reaction buffer is within the optimal range of 6.5-7.5.[10]
-
-
Non-specific Labeling:
-
Avoid pH values above 7.5, which can lead to reaction with amines.[10]
-
-
Instability of the Conjugate:
Conclusion
This compound is a powerful and versatile reagent for the site-specific modification of proteins. Its high selectivity for cysteine residues, the enhanced stability of the resulting conjugate, and the unique properties of the iodophenyl group make it an invaluable tool for researchers in basic science and drug development. By understanding the underlying chemical principles and adhering to optimized protocols, scientists can leverage IPM to create well-defined bioconjugates for a wide range of applications, from fundamental biological studies to the development of next-generation therapeutics.
References
- Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. 2024.
- PubMed. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure.
- National Institutes of Health. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. 2021.
- ACS Publications. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates. Bioconjugate Chemistry.
- ACS Publications. Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. 2014.
- ChemRxiv. On-demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins.
- Protocol: Maleimide labeling of proteins and other thiolated biomolecules.
- National Institutes of Health. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. 2021.
- National Institutes of Health. One‐Step Maleimide‐Based Dual Functionalization of Protein N‐Termini. 2021.
- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.
- National Institutes of Health. This compound | C10H6INO2 | CID 96758. PubChem.
- National Institutes of Health. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes. 2013.
- National Institutes of Health. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics.
- ChemRxiv. Site-specific generation of protein-protein conjugates using native amino acids.
- PubMed. Targeting the N terminus for site-selective protein modification. 2017.
- PubMed. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. 2014.
- PubMed. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination.
- The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems.
- PubMed. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes. 2013.
- National Institutes of Health. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals.
- MDPI. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. 2022.
- Bio-Synthesis Inc. Maleimide labeling of thiolated biomolecules. 2022.
- (PDF) Labeling Methods in Mass Spectrometry Based Quantitative Proteomics.
- PubMed. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. 2015.
- National Institutes of Health. Mass Spectrometric Protein Identification Using the Global Proteome Machine.
- National Institutes of Health. Targeted Quantitation of Proteins by Mass Spectrometry.
- RSC Publishing. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity.
- YouTube. Discovering biological information from mass spectrometry based proteomics. 2022.
- ResearchGate. Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. nbinno.com [nbinno.com]
- 3. chemrxiv.org [chemrxiv.org]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biotium.com [biotium.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mass Spectrometric Protein Identification Using the Global Proteome Machine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeted Quantitation of Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nbinno.com [nbinno.com]
- 23. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Reactivity of N-(4-Iodophenyl)maleimide in Solution: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Iodophenyl)maleimide is a key reagent in bioconjugation and polymer chemistry, valued for its specific reactivity and the stability of its conjugates. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and reactivity of this compound in solution. We will explore the core chemical transformations it undergoes, including the highly selective Michael addition with thiols and its participation in Diels-Alder reactions. A critical analysis of the factors influencing its reactivity, such as pH, solvent, and temperature, is presented. Furthermore, this guide offers detailed, self-validating experimental protocols and discusses the stability of the resulting conjugates, with a particular focus on the hydrolysis of the maleimide ring. This document is intended to serve as a valuable resource for researchers and professionals in drug development and materials science, enabling them to effectively utilize this compound in their applications.
Introduction
This compound is an aromatic maleimide derivative that has garnered significant interest in the fields of bioconjugation, drug delivery, and polymer science.[1] Its structure, featuring a maleimide ring attached to an iodophenyl group, provides a unique combination of reactivity and functionality. The maleimide moiety is a well-established thiol-reactive functional group, enabling the selective formation of stable covalent bonds with cysteine residues in proteins and peptides.[2] This specificity is crucial for the construction of well-defined bioconjugates, such as antibody-drug conjugates (ADCs).[3]
The presence of the iodine atom on the phenyl ring offers several advantages. It can serve as a handle for further functionalization through cross-coupling reactions and also provides a heavy atom for crystallographic studies. As an N-aryl maleimide, this compound exhibits distinct reactivity and stability profiles compared to its N-alkyl counterparts, particularly concerning the stability of the resulting thioether conjugate.[4] This guide will delve into the fundamental aspects of its reactivity in solution, providing both theoretical understanding and practical guidance.
Synthesis and Characterization
The synthesis of this compound is typically achieved through a two-step one-pot reaction from 4-iodoaniline and maleic anhydride. The initial step involves the formation of the maleamic acid intermediate, followed by cyclization to the maleimide.
Caption: Synthesis workflow for this compound.
Detailed Synthesis Protocol
This protocol is adapted from a general procedure for the synthesis of N-aryl maleimides.[5]
Materials:
-
4-Iodoaniline
-
Maleic Anhydride
-
Dimethylformamide (DMF)
-
Phosphorus pentoxide (P₂O₅)
-
Sulfuric acid (H₂SO₄)
-
Ice-cold water
-
2-Propanol (for recrystallization)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-iodoaniline in DMF.
-
In a separate flask, dissolve an equimolar amount of maleic anhydride in DMF.
-
Slowly add the maleic anhydride solution dropwise to the 4-iodoaniline solution with constant stirring at room temperature (around 20°C).
-
Continue stirring the mixture for 2 hours to form the N-(4-Iodophenyl)maleamic acid intermediate.
-
In a separate beaker, carefully prepare the dehydrating agent by dissolving P₂O₅ in a mixture of H₂SO₄ and DMF.
-
Add the dehydrating agent dropwise to the reaction mixture. An exotherm may be observed; maintain the temperature with a water bath if necessary.
-
Heat the reaction mixture to 70°C and stir for 2 hours to facilitate the cyclization to this compound.
-
Cool the reaction mixture in an ice bath and then pour it into a beaker of ice-cold water to precipitate the product.
-
Filter the crude product, wash it thoroughly with distilled water, and dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent such as 2-propanol to obtain the purified this compound.
Physicochemical and Spectroscopic Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₆INO₂ | [6] |
| Molecular Weight | 299.07 g/mol | [6] |
| Appearance | Expected to be a solid | - |
| Melting Point | Not specified, but related N-aryl maleimides have melting points in the range of 140-190°C.[5] | - |
| ¹H NMR | Expected signals for the aromatic protons and the vinyl protons of the maleimide ring. | [7] |
| ¹³C NMR | Expected signals for the carbonyl carbons, vinyl carbons, and aromatic carbons. | [7] |
| IR (cm⁻¹) | Expected characteristic peaks for C=O stretching (around 1710 cm⁻¹), C=C stretching, and aromatic C-H stretching.[5] | - |
| Mass Spectrometry | M+ peak at m/z 299.07 | [6] |
Core Reactivity in Solution
Thiol-Maleimide Michael Addition
The primary reaction of this compound in bioconjugation is the Michael addition of a thiol to the electron-deficient double bond of the maleimide ring. This reaction is highly chemoselective for thiols, particularly the sulfhydryl group of cysteine residues, within a pH range of 6.5 to 7.5.[8]
Caption: Mechanism of the thiol-maleimide Michael addition.
The reaction rate is significantly influenced by the pH of the solution, as the reactive species is the thiolate anion (R-S⁻). At a pH around 7, the reaction with thiols is approximately 1,000 times faster than with amines.[5]
Expected Kinetics: The electron-withdrawing nature of the iodine atom on the phenyl ring is expected to increase the electrophilicity of the maleimide double bond, leading to a faster reaction rate with thiols compared to unsubstituted N-phenylmaleimide. Studies on other halogen-substituted N-aryl maleimides have shown a similar trend.[4]
Experimental Protocol: Conjugation with L-Cysteine
This protocol describes a model reaction to be monitored by techniques such as HPLC or LC-MS.
Materials:
-
This compound
-
L-cysteine hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.2
-
Anhydrous DMSO or DMF
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Prepare a stock solution of L-cysteine hydrochloride (e.g., 20 mM) in degassed PBS (pH 7.2).
-
If working with a protein, ensure any disulfide bonds are reduced by pre-treating with TCEP.
-
In a reaction vessel, add the L-cysteine solution.
-
Add the this compound stock solution to the L-cysteine solution to achieve the desired molar ratio (e.g., a 1.2-fold molar excess of the maleimide).
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or LC-MS to observe the consumption of reactants and the formation of the product.
-
Once the reaction is complete, the product can be purified by techniques like preparative HPLC.
Caption: Experimental workflow for a model conjugation reaction.
Hydrolysis of the Maleimide Ring
A crucial aspect of maleimide chemistry is the susceptibility of the maleimide ring to hydrolysis, which increases with pH.[5] Hydrolysis before conjugation leads to a non-reactive maleamic acid derivative, reducing the yield of the desired conjugate.
Caption: Hydrolysis of the maleimide ring to the unreactive maleamic acid.
Post-conjugation, the resulting succinimide ring can also undergo hydrolysis. For N-aryl maleimides, this ring-opening is generally faster than for N-alkyl maleimides and is considered advantageous as it forms a stable, irreversible product that is not susceptible to a retro-Michael reaction.[4]
Expected Hydrolysis Rate: The electron-withdrawing iodine substituent is expected to accelerate the rate of hydrolysis of the maleimide ring compared to N-phenylmaleimide.[4] This is a critical consideration for the stability of the reagent in aqueous solutions and the design of conjugation reactions.
| Maleimide Type | Relative Hydrolysis Rate (Pre-conjugation) | Relative Hydrolysis Rate (Post-conjugation) | Reference |
| N-Alkyl | Baseline | Baseline | [4] |
| N-Aryl | ~5.5x faster | Significantly faster | [4] |
| N-(4-Fluorophenyl) | Faster than N-Aryl | Faster than N-Aryl | [4] |
| N-(4-Iodophenyl) | Expected to be faster than N-Aryl | Expected to be faster than N-Aryl | - |
Diels-Alder Cycloaddition
This compound, like other maleimides, can act as a dienophile in [4+2] Diels-Alder cycloaddition reactions. This reaction is often used in materials science for the formation of reversible crosslinks in polymers. The reaction typically proceeds with a conjugated diene, such as a furan derivative, to form a bicyclic adduct.[9] The reversibility of this reaction at elevated temperatures makes it useful for creating self-healing materials.
Factors Influencing Reactivity
-
pH: As discussed, pH is a critical factor. A range of 6.5-7.5 is optimal for selective thiol-maleimide conjugation.[8] Higher pH values increase the rate of hydrolysis and reaction with amines.
-
Solvent: The choice of solvent can influence reaction kinetics. Polar aprotic solvents like DMF and DMSO are commonly used to dissolve maleimides before their addition to aqueous reaction mixtures.
-
Temperature: Thiol-maleimide conjugations are typically carried out at room temperature. Higher temperatures can accelerate the reaction but may also increase the rate of hydrolysis and potentially denature proteins.
Applications
The unique properties of this compound make it a valuable tool in several areas:
-
Antibody-Drug Conjugates (ADCs): Its ability to form stable conjugates with cysteine residues is exploited in the development of ADCs for targeted cancer therapy.[3]
-
Protein Labeling: It can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for research purposes.
-
Polymer Chemistry: Its role as a monomer or crosslinker in polymerization reactions, including Diels-Alder-based systems, allows for the creation of advanced materials with tailored properties.[9]
Conclusion
This compound is a versatile reagent with well-defined reactivity in solution. Its primary utility lies in the highly selective Michael addition reaction with thiols, which is fundamental to modern bioconjugation techniques. The N-aryl substitution, particularly with an electron-withdrawing iodine atom, influences its reactivity and the stability of its conjugates, generally leading to faster reaction rates and more stable final products after hydrolysis of the succinimide ring. A thorough understanding of its reactivity, including its susceptibility to hydrolysis and its participation in Diels-Alder reactions, is essential for its successful application in drug development, diagnostics, and materials science.
References
- Al-Azzawi, A. M., & Al-Razzak, A. A. (2018). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. Journal of Global Pharma Technology, 10(3), 223-231. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96758, this compound.
- Abdella, M. A., et al. (2018). Insights into maleimide-thiol conjugation chemistry. Journal of Controlled Release, 279, 135-144. [Link]
- Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220, 660-670. [Link]
- Royal Society of Chemistry. (2022).
- Gandini, A., et al. (2013). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. Polymer Chemistry, 4(1), 108-115. [Link]
- Kuklin, A. A., et al. (2021). Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. Molecules, 27(1), 63. [Link]
- Koniev, O., & Wagner, A. (2015). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity.
- Wilbur, D. S., et al. (1990). N-(m-[125I]iodophenyl)maleimide: an agent for high yield radiolabeling of antibodies. International Journal of Radiation Applications and Instrumentation. Part B. Nuclear Medicine and Biology, 17(5), 451-460. [Link]
- Zhang, M., et al. (2018). Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours. Organic & Biomolecular Chemistry, 16(33), 6049-6056. [Link]
- Zhang, C., et al. (2022). Fast Cysteine Bioconjugation Chemistry. Chembiochem, 23(10), e202200052. [Link]
- Khan, M. N. (1985). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2, 199-203. [Link]
- Bio-Synthesis Inc. (2022).
- Bernardim, B., et al. (2022). Breaking Kinetic Record for Cysteine Bioconjugation with Organometallic Reagents. Journal of the American Chemical Society, 144(30), 13636-13645. [Link]
- Asbai, R., et al. (2021). Furan/maleimide adduct formation through Diels-Alder reaction (two possible stereoisomers are formed). [Link]
- Organic Chemistry Portal. Synthesis of maleimides. [Link]
- Beck, A., et al. (2017). Characterization and kinetic study of Diels-Alder reaction. Express Polymer Letters, 11(12), 993-1005. [Link]
- Knight, P. (1979). Hydrolysis of p-NN'-phenylenebismaleimide and its adducts with cysteine. Implications for cross-linking of proteins. The Biochemical journal, 179(1), 191–197. [Link]
- Huang, Z. H., et al. (1997). Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS. Protein science : a publication of the Protein Society, 6(5), 1037–1046. [Link]
- Pitchaimari, G., & Vijayakumar, C. T. (2015). Functionalized N-(4-Hydroxy phenyl) Maleimide Monomers: Kinetics of Thermal Polymerization and Degradation Using Model-Free Approach. Polymer-Plastics Technology and Engineering, 54(14), 1461-1473. [Link]
- ResearchGate. (2018). ¹H-NMR spectrum of N-(4-Methylphenyl)maleimide (2) as prepared in this study (recorded in CDCl3). [Link]
- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]
- O'Reilly, C., et al. (2020).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 3. Express Polymer Letters [expresspolymlett.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C10H6INO2 | CID 96758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
N-(4-Iodophenyl)maleimide: A Versatile Bifunctional Building Block for Advanced Organic Synthesis
Abstract
N-(4-Iodophenyl)maleimide stands as a pivotal building block in modern organic synthesis, offering a unique combination of reactivity that enables its use in a wide array of chemical transformations. This in-depth technical guide explores the synthesis, properties, and diverse applications of this compound, with a particular focus on its utility in cross-coupling reactions, conjugate additions, cycloadditions, bioconjugation, and polymer chemistry. Designed for researchers, scientists, and drug development professionals, this document provides not only theoretical insights and mechanistic details but also actionable experimental protocols to empower innovation in the laboratory.
Introduction: The Strategic Advantage of a Dual-Handle Reagent
In the landscape of synthetic organic chemistry, molecules possessing multiple, orthogonally reactive functional groups are of paramount importance. They serve as versatile scaffolds, enabling the sequential or convergent construction of complex molecular architectures. This compound (N-IPM) is a prime exemplar of such a reagent. It features two key reactive sites:
-
An electrophilic maleimide ring , which is highly susceptible to nucleophilic attack, most notably by thiols, in a Michael-type addition. This specific and efficient reactivity forms the basis of its widespread use in bioconjugation.
-
An iodophenyl group , which serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds.
This dual reactivity profile makes this compound a powerful tool for medicinal chemists, materials scientists, and chemical biologists, enabling applications ranging from the synthesis of novel therapeutics and functional polymers to the site-specific modification of biomolecules.
Synthesis and Physicochemical Properties
A reliable and scalable synthesis of this compound is crucial for its widespread application. While several methods for the synthesis of N-substituted maleimides have been reported, a common and effective approach involves a two-step one-pot procedure starting from maleic anhydride and 4-iodoaniline.
Synthesis Protocol
A general and adaptable method for the synthesis of N-aryl maleimides involves the formation of the maleamic acid intermediate followed by cyclodehydration[1].
Step 1: Maleamic Acid Formation
In a suitable solvent such as N,N-dimethylformamide (DMF), 4-iodoaniline is reacted with maleic anhydride at room temperature. The reaction is typically rapid, leading to the formation of the corresponding N-(4-iodophenyl)maleamic acid.
Step 2: Cyclodehydration
The maleamic acid intermediate is then cyclized to the desired maleimide. This is often achieved by heating in the presence of a dehydrating agent. A mixture of acetic anhydride and a catalytic amount of a strong acid or a Lewis acid can be employed. Alternatively, the use of phosphorus pentoxide (P₂O₅) in DMF at elevated temperatures has been shown to be effective for the synthesis of related N-arylmaleimides[1].
Detailed Experimental Protocol:
-
To a solution of 4-iodoaniline (1 equivalent) in anhydrous DMF, add maleic anhydride (1 equivalent) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature to ensure the complete formation of the maleamic acid intermediate.
-
In a separate flask, prepare a solution of the dehydrating agent. For example, a mixture of acetic anhydride (3-5 equivalents) and anhydrous sodium acetate (0.5-1 equivalent).
-
Add the dehydrating agent mixture to the maleamic acid solution.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₆INO₂ |
| Molecular Weight | 299.06 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 180-185 °C |
| Solubility | Soluble in DMF, DMSO, acetone; sparingly soluble in ethanol; insoluble in water. |
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The iodophenyl moiety of this compound serves as a versatile precursor for a range of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organohalide[2][3][4]. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl and vinyl substituents.
General Reaction Scheme:
Caption: General catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid or boronic ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes[][6][7]. This compound can be effectively coupled with a variety of alkenes, providing a route to functionalized stilbene and cinnamate derivatives, while retaining the reactive maleimide moiety.
General Reaction Scheme:
Caption: General catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst[8][9][10][11][12]. This reaction allows for the introduction of an alkyne functionality onto the phenyl ring of this compound.
General Reaction Scheme:
Caption: Catalytic cycles of the Sonogashira coupling.
Thiol-Michael Addition: The Gateway to Bioconjugation
The high reactivity and selectivity of the maleimide group towards thiols make this compound an exceptional reagent for bioconjugation[2][][13][14][15]. This reaction, a form of Michael addition, proceeds rapidly under physiological conditions to form a stable thioether linkage.
Mechanism and Kinetics
The reaction is initiated by the nucleophilic attack of a thiolate anion on one of the double bond carbons of the maleimide ring. The rate of the reaction is pH-dependent, as the concentration of the reactive thiolate species increases with pH. The optimal pH range for selective thiol-maleimide conjugation is typically between 6.5 and 7.5. Above this range, competitive reaction with amines (e.g., lysine residues in proteins) can occur.
Bioconjugation of Peptides and Proteins
This compound is widely used for the site-specific modification of peptides and proteins that contain cysteine residues[9][16][17]. The resulting bioconjugate retains the iodophenyl group, which can be further functionalized, for example, through radioiodination for imaging applications or through cross-coupling reactions to attach other moieties.
Experimental Protocol for Protein Labeling:
-
Protein Preparation: Dissolve the protein containing a free cysteine residue in a degassed buffer at pH 7.0-7.5 (e.g., phosphate-buffered saline, PBS). If the protein contains disulfide bonds that need to be labeled, they must first be reduced using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). If DTT is used, it must be removed prior to the addition of the maleimide reagent.
-
Maleimide Solution Preparation: Prepare a stock solution of this compound in an organic solvent such as DMF or DMSO.
-
Conjugation Reaction: Add the this compound stock solution to the protein solution with gentle stirring. A 10- to 20-fold molar excess of the maleimide reagent over the protein is typically used.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or at 4 °C overnight. The reaction should be protected from light.
-
Purification: Remove the unreacted this compound and any byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterization: Characterize the resulting conjugate by methods such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE to determine the degree of labeling.
Diels-Alder Cycloaddition Reactions
The electron-deficient double bond of the maleimide ring in this compound makes it an excellent dienophile in Diels-Alder reactions[18][19][20][21][22][23][24][25]. This [4+2] cycloaddition reaction with a conjugated diene provides a powerful method for the construction of six-membered rings with high stereoselectivity.
General Reaction Scheme:
Caption: General scheme of the Diels-Alder reaction.
Applications in Polymer Chemistry
This compound can be utilized as a monomer in polymerization reactions to synthesize functional polymers[26][27][28][29][30]. The resulting polymers possess pendant iodophenyl groups that can be post-functionalized using the cross-coupling methodologies described earlier. Additionally, the maleimide group itself can undergo radical polymerization.
Example of Copolymerization:
This compound can be copolymerized with other vinyl monomers, such as styrene or acrylates, via free radical polymerization to introduce the iodophenyl functionality into the polymer backbone.
Experimental Protocol for Radical Polymerization:
-
Dissolve this compound and the comonomer(s) in a suitable solvent (e.g., toluene or DMF) in a reaction vessel.
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
-
Degas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas.
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight and conversion.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexanes).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Conclusion and Future Outlook
This compound is a remarkably versatile and valuable building block in organic synthesis. Its bifunctional nature, combining the selective reactivity of the maleimide group with the broad utility of the iodophenyl handle in cross-coupling reactions, provides chemists with a powerful tool for the construction of complex molecules. The applications of this reagent are vast, spanning from the development of targeted therapeutics and advanced imaging agents to the synthesis of novel functional materials. As the demand for more sophisticated and precisely engineered molecules continues to grow, the strategic use of multifunctional building blocks like this compound will undoubtedly play an increasingly important role in driving innovation across the chemical sciences.
References
- Al-Azzawi, F. S., & Al-Douh, M. H. (2013). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. Molecules, 18(9), 10765–10777. [Link]
- Kollár, L., & Skoda-Földes, R. (n.d.). Flow Chemistry: Sonogashira Coupling. Syrris.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Bio-Synthesis Inc. (2022, May 3).
- LifeTein. (2018, March 20).
- Wikipedia. (2023). Heck reaction. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- Dalmás, D. A., et al. (2017). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 28(1), 36-41. [Link]
- Dr. N. K. Singh. (n.d.). Heck Reaction of maleimide manuscript revised. DR-NTU.
- SynArchive. (n.d.). Sonogashira Coupling. [Link]
- International Journal of New Chemistry. (2024, December 7). PDF 1014.01 K. [Link]
- ResearchGate. (n.d.). Sonogashira coupling reaction of phenylacetylene with aryl halides in.... [Link]
- ResearchGate. (n.d.). Competing experiments in the Suzuki–Miyaura cross coupling reaction;.... [Link]
- Pinho e Melo, T. M. V. D. (2020). Diels–Alder Cycloaddition Reactions in Sustainable Media. Molecules, 25(1), 166. [Link]
- Fontan, G., et al. (2021). Thiol-based michael-type addition. A systematic evaluation of its controlling factors.
- Meena, S. K., & Singh, S. (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid. International Journal of Engineering Research & Technology, 12(1). [Link]
- Biblio. (n.d.).
- ResearchGate. (n.d.). (PDF)
- MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
- NIH. (n.d.). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. [Link]
- PubMed. (n.d.). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. [Link]
- ResearchGate. (n.d.). Sonogashira coupling reaction of phenylacetylene with aryl halides in.... [Link]
- Figshare. (2019, May 29).
- NIH. (n.d.). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. [Link]
- ResearchGate. (n.d.). (PDF)
- ResearchGate. (n.d.). Suzuki-Miyaura coupling of aryl iodides with phenylboronic acid under.... [Link]
- ResearchGate. (n.d.). Synthesis and Radical Polymerization of N‐[4‐N′‐(Phenylamino‐carbonyl)
- ResearchGate. (n.d.).
- PubMed. (2018, July 18).
- MDPI. (n.d.).
- Max Wilson Lab. (2021, July 26). Shining Light on Cyclopentadienone−Norbornadiene Diels−Alder Adducts to Enable Photoinduced Click Chemistry with Cyclopentadiene. [Link]
- PubMed. (n.d.). Controlling the kinetics of thiol-maleimide Michael-type addition gelation kinetics for the generation of homogenous poly(ethylene glycol) hydrogels. [Link]
- Meena, S. K., & Singh, S. (2023). Recent Study of N – (4-Methoxyphenyl) Maleimide Monomer and Copolymerized with Methylacrylate. International Journal of Scientific Research and Management, 23(4). [Link]
- ResearchGate. (n.d.).
- RSC Publishing. (n.d.).
- NIH. (2021, October 26).
- RSC Publishing. (n.d.). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. [Link]
- MDPI. (2021, December 24). Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. [Link]
- The Royal Society of Chemistry. (n.d.).
Sources
- 1. Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. rsc.org [rsc.org]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. ijnc.ir [ijnc.ir]
- 12. researchgate.net [researchgate.net]
- 13. microdetection.cn [microdetection.cn]
- 14. researchgate.net [researchgate.net]
- 15. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 17. biotium.com [biotium.com]
- 18. mdpi.com [mdpi.com]
- 19. Item - Synthesis of substituted N-phenylmaleimides and use in a DielsâAlder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 20. researchgate.net [researchgate.net]
- 21. Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. max-wilson.mcdb.ucsb.edu [max-wilson.mcdb.ucsb.edu]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. ijert.org [ijert.org]
- 26. researchgate.net [researchgate.net]
- 27. Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent [mdpi.com]
- 28. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 29. Block copolymer synthesis using free-radical polymerization and thiol–maleimide ‘click’ conjugation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 30. Block copolymer synthesis using free-radical polymerization and thiol–maleimide ‘click’ conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and Stability of N-(4-Iodophenyl)maleimide in Different Buffers: A Guide for Optimal Bioconjugation
An In-Depth Technical Guide for Researchers
Abstract
N-(4-Iodophenyl)maleimide (N-IPM) is a key reagent in bioconjugation, valued for its role in creating stable linkages with thiol-containing biomolecules, such as cysteine residues in proteins and peptides. Its N-aryl substitution offers distinct advantages in reaction kinetics and conjugate stability compared to common N-alkyl maleimides. However, the successful application of N-IPM is critically dependent on a nuanced understanding of its solubility and stability, particularly in the aqueous buffer systems required for biological applications. This guide provides an in-depth analysis of the factors governing the behavior of N-IPM, offering field-proven insights and detailed protocols to empower researchers in drug development and life sciences to optimize their conjugation strategies, minimize reagent loss, and ensure the integrity and stability of the final conjugate.
Introduction: The Role and Significance of this compound
Maleimide-thiol chemistry is a cornerstone of bioconjugation, prized for its rapid and highly specific reaction under mild conditions to form a stable thioether bond.[] this compound belongs to the class of N-aryl maleimides, which have gained prominence in the development of therapeutic antibody-drug conjugates (ADCs) and other targeted biomolecules.[2][3]
The rationale behind using an N-aryl maleimide like N-IPM lies in the electronic properties of the phenyl ring. The electron-withdrawing nature of the aryl group enhances the reactivity of the maleimide's carbon-carbon double bond toward nucleophilic attack by a thiolate anion.[2] More importantly, this property significantly influences the fate of the thiosuccinimide ring formed after conjugation. While the initial adduct can be susceptible to a stability-compromising retro-Michael reaction, N-aryl substitution accelerates a subsequent, stabilizing hydrolysis of the succinimide ring.[2][4][5] This ring-opening event forms a succinamic acid thioether, which is not prone to thiol exchange, thereby "locking" the conjugate and ensuring its stability in the thiol-rich environments found in vivo, such as blood plasma.[6][7]
Understanding and controlling the solubility and stability of the N-IPM reagent before conjugation is therefore paramount to leveraging its full potential.
Solubility Profile of this compound
Organic Solvents for Stock Solutions
Like most maleimide derivatives, N-IPM exhibits poor solubility in purely aqueous solutions. To achieve the concentrations required for efficient conjugation reactions, it is standard practice to first prepare a concentrated stock solution in a dry, water-miscible, aprotic organic solvent.[8]
The choice of solvent is critical. Protic solvents are to be avoided as they can participate in reactions with the maleimide. The primary function of the solvent is to dissolve N-IPM without promoting its degradation.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} caption [label="Fig 1: Recommended solvents for N-IPM stock solutions.", shape=plaintext, fontsize=10]; end
Causality Behind Solvent Choice:
-
Aprotic Nature: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) lack acidic protons. This is crucial because it prevents them from directly participating in the hydrolysis or degradation of the maleimide ring.[8]
-
High Solvating Power: DMSO and DMF are highly polar aprotic solvents capable of dissolving a wide range of organic molecules, including N-IPM, to high concentrations (e.g., 10-20 mM or higher).[9][10]
-
Water Miscibility: Their ability to mix freely with water is essential for the next step, where the stock solution is introduced into an aqueous reaction buffer.[9][11]
| Solvent | Key Characteristics | Recommended Use |
| DMSO (Dimethyl Sulfoxide) | Highly polar, aprotic, water-miscible. Can be suitably dried over molecular sieves. | Primary recommendation. Widely used for preparing stock solutions of maleimides and other crosslinkers.[8][10] |
| DMF (Dimethylformamide) | Polar, aprotic, water-miscible. Should be anhydrous. | Alternative to DMSO. Effective but may have higher toxicity concerns.[8] |
Behavior in Aqueous Buffers
When the organic stock solution of N-IPM is added to an aqueous buffer, the final concentration of the organic solvent should be minimized, typically kept below 10% (v/v), to avoid potential denaturation of target proteins.[10]
A key challenge at this stage is the risk of precipitation or "salting out." N-IPM's low aqueous solubility means that upon introduction to the buffer, it may crash out of solution if its solubility limit is exceeded.
Best Practices to Maintain Solubility:
-
Slow Addition: Add the N-IPM stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This promotes rapid dispersion and prevents localized high concentrations.[10]
-
Concentration Limits: Avoid attempting to make high-concentration N-IPM solutions directly in aqueous buffers. The solubility is typically very low. Perform experiments at the lowest effective concentration.
-
Co-solvent Optimization: While keeping the final organic solvent concentration below 10% is a general rule, the exact tolerance depends on the specific protein or biomolecule. If solubility issues persist, a slight, empirically determined increase in the co-solvent percentage may be necessary, balanced against its effect on protein stability.
Stability Profile: The Critical Role of pH and Temperature
The stability of N-IPM in solution is not absolute. The maleimide ring is an electrophilic moiety susceptible to hydrolysis, a reaction where water attacks and opens the ring to form an unreactive maleamic acid derivative.[12][13] This process is irreversible and renders the N-IPM incapable of reacting with thiols. The rate of this degradation is highly dependent on the pH and temperature of the buffer.
dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} caption [label="Fig 2: Competing reaction pathways for N-IPM in aqueous buffer.", shape=plaintext, fontsize=10]; end
The Decisive Influence of pH
The pH of the reaction buffer is the single most critical parameter governing the outcome of a maleimide-based conjugation.[14] It represents a trade-off between two competing factors: the nucleophilicity of the target thiol and the hydrolytic stability of the maleimide.
-
pH < 6.5: The target thiol group (-SH) is largely protonated and thus less nucleophilic. This significantly slows down the desired conjugation reaction.[14]
-
pH 6.5 - 7.5: This is the optimal range for maleimide-thiol conjugation.[8][12] In this window, a sufficient population of the more reactive thiolate anion (-S⁻) exists to drive the reaction forward efficiently, while the rate of maleimide hydrolysis remains acceptably low. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[8][14]
-
pH > 7.5: The rate of hydrolysis of the maleimide ring increases dramatically.[6][12][13] The half-life of the maleimide can drop to mere minutes at alkaline pH, leading to significant loss of active reagent before it can react with the target biomolecule. Furthermore, at higher pH, the maleimide begins to lose its specificity for thiols and can react with amines, such as the side chain of lysine.[8]
| pH Range | Maleimide Stability | Thiol Reactivity | Recommendation |
| < 6.5 | High | Low | Not recommended; very slow conjugation. |
| 6.5 - 7.5 | Moderate to High | Optimal | Strongly Recommended. Best compromise for efficient and specific conjugation.[8][12] |
| > 7.5 | Low to Very Low | High | Not recommended for conjugation; high risk of hydrolysis and side reactions.[6][13] |
The Effect of Temperature
Higher temperatures accelerate all chemical reactions, including the undesirable hydrolysis of the maleimide ring.[12][13] For this reason, it is advisable to perform conjugation reactions at room temperature (20-25°C) or 4°C. While the reaction is slower at 4°C, the extended stability of the maleimide can be advantageous for long incubation periods or with particularly sensitive biomolecules.
Buffer Selection
For maintaining pH in the optimal 6.5-7.5 range, several buffer systems are suitable.
-
Phosphate-buffered saline (PBS): Commonly used at pH 7.2-7.4.
-
HEPES buffer: Good buffering capacity around neutral pH.
-
MES buffer: Suitable for the lower end of the optimal range (pH ~6.5).
Crucially, buffers should be free of extraneous thiols (e.g., dithiothreitol, DTT; β-mercaptoethanol) and primary or secondary amines (e.g., Tris buffer), which will compete with the target molecule for reaction with N-IPM. [8]
Post-Conjugation Stability: Leveraging N-Aryl Properties
While the pre-conjugation stability of N-IPM is a challenge to be managed, the post-conjugation stability is where its N-aryl nature provides a significant advantage. The initial thiol-maleimide adduct (a thiosuccinimide) can undergo a retro-Michael reaction, especially in the presence of other thiols, leading to deconjugation.[6][15]
However, the electron-withdrawing phenyl group in the N-IPM adduct accelerates the hydrolysis of the thiosuccinimide ring itself.[4][5] This intentional, post-conjugation hydrolysis is beneficial, as it forms a stable ring-opened structure that is immune to the retro-Michael reaction.[6][7]
dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} caption [label="Fig 3: Post-conjugation pathways of the N-IPM adduct.", shape=plaintext, fontsize=10]; end
This stabilization can be actively promoted by incubating the purified conjugate in a slightly basic buffer (e.g., pH 8.0-9.0) for a defined period (e.g., 2-4 hours) to drive the ring-opening hydrolysis to completion.[6][12]
Experimental Protocols
These protocols provide a framework for the reliable use of N-IPM. All buffers should be freshly prepared and degassed to minimize dissolved oxygen, which can oxidize thiols.
Protocol 1: Preparation and Storage of N-IPM Stock Solutions
-
Objective: To prepare a concentrated N-IPM stock solution for use in conjugation reactions.
-
Causality: Using a dry, aprotic solvent prevents premature hydrolysis of the maleimide, ensuring the reagent is active.[8]
-
Equilibrate the N-IPM reagent vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of N-IPM in a fume hood.
-
Add anhydrous DMSO (or DMF) to achieve the target concentration (e.g., 10-20 mM).
-
Vortex until fully dissolved. The solution should be clear.
-
Aliquot the stock solution into small-volume, tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture.
-
Store aliquots at -20°C or -80°C, protected from light. Under these conditions, the stock solution is stable for several months. Do not store N-IPM in aqueous solutions.[8]
Protocol 2: Kinetic Analysis of N-IPM Hydrolytic Stability via HPLC
-
Objective: To empirically determine the half-life of N-IPM in a specific aqueous buffer.
-
Causality: This self-validating protocol allows researchers to quantify the stability under their exact experimental conditions (pH, temperature, buffer components), rather than relying solely on literature values.
-
Setup: Equilibrate a high-performance liquid chromatography (HPLC) system with a suitable C18 reverse-phase column. The mobile phase can be a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).[16]
-
Standard Curve: Prepare a standard curve by injecting known concentrations of freshly prepared N-IPM (in the mobile phase or a compatible solvent) to correlate peak area with concentration.
-
Reaction Initiation: Add a small volume of N-IPM stock solution to your pre-warmed (e.g., 25°C) aqueous buffer of choice (e.g., PBS, pH 7.4) to a final concentration of ~1 mM. Start a timer immediately.
-
Time-Point Analysis: At regular intervals (e.g., t=0, 5, 15, 30, 60, 120 minutes), inject a fixed volume of the N-IPM/buffer mixture onto the HPLC system.[6]
-
Data Analysis: Monitor the chromatogram at a wavelength where N-IPM absorbs (e.g., ~300 nm). Integrate the peak area corresponding to the intact N-IPM at each time point.
-
Calculation: Plot the natural logarithm of the N-IPM peak area versus time. The slope of the resulting line is the negative of the degradation rate constant (k). The half-life (t₁/₂) can be calculated as ln(2)/k.
Protocol 3: General Procedure for Thiol-Maleimide Conjugation
-
Objective: To perform a standard conjugation of N-IPM to a thiol-containing protein.
-
Causality: This protocol operates within the optimal pH 6.5-7.5 window to maximize the rate of the desired conjugation reaction while minimizing the competing hydrolysis of N-IPM.[12][14]
-
Prepare Protein: Ensure the protein solution is in the desired reaction buffer (e.g., PBS, pH 7.2) and is free of any stabilizing thiols. If the protein has disulfide bonds that need to be reduced to generate free thiols, perform this reduction step (e.g., with TCEP) and subsequently remove the reducing agent via a desalting column.
-
Determine Concentrations: Accurately determine the protein concentration and the concentration of the N-IPM stock solution.
-
Initiate Reaction: Add a 5- to 20-fold molar excess of the N-IPM stock solution to the protein solution. Add the stock solution slowly while gently mixing.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light.
-
Quench Reaction (Optional): The reaction can be quenched by adding a small-molecule thiol like L-cysteine or β-mercaptoethanol to consume any unreacted N-IPM.
-
Purification: Remove excess, unreacted N-IPM and quenching reagents using a desalting column, dialysis, or size-exclusion chromatography.
-
Stabilization (Recommended): After purification, exchange the conjugate into a buffer at pH 8.0-9.0 and incubate for 2-4 hours at room temperature to promote hydrolysis of the thiosuccinimide ring, thereby ensuring long-term stability.[6][12] Re-neutralize the solution to pH 7.0-7.5 for storage.
-
Analysis: Characterize the final conjugate using techniques like mass spectrometry (to confirm mass addition) and HPLC (to assess purity).
Conclusion
The successful use of this compound is a study in controlled reactivity. While its inherent susceptibility to hydrolysis demands careful handling and optimized reaction conditions, its N-aryl structure provides a crucial mechanism for achieving highly stable final bioconjugates. By preparing stock solutions in anhydrous aprotic solvents, working within the well-defined pH range of 6.5-7.5, controlling temperature, and considering a post-conjugation stabilization step, researchers can confidently harness the power of N-IPM. This guide provides the foundational principles and actionable protocols to ensure that bioconjugation strategies are not left to chance, but are built on a solid understanding of the underlying chemistry, leading to robust, reliable, and effective results in drug development and beyond.
References
- Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide-thiol conjugates.
- Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal. [Link]
- Shen, B. Q., et al. (2012). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates.
- Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments.
- Lyon, R. P., et al. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates.
- Lu, D., et al. (2021).
- St. Amant, A. H., et al. (2021). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science. [Link]
- PubChem. (2024). This compound.
- Christie, R. J., et al. (2015).
- Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.
- Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
- Park, K. (2016).
- ResearchGate. (n.d.). Solubility parameters of PES, PVP, NMP, DMSO, and water.
Sources
- 2. mdpi.com [mdpi.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. d-nb.info [d-nb.info]
- 16. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to N-(4-Iodophenyl)maleimide: Precision Iodine Tagging for Advanced Biomolecule Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The site-specific introduction of iodine into biomolecules is a critical technique in modern life sciences, underpinning advancements in structural biology, medical imaging, and targeted therapeutics. N-(4-Iodophenyl)maleimide (IPM) has emerged as a powerful reagent for this purpose, offering a robust and selective method for labeling cysteine residues. This technical guide provides an in-depth exploration of IPM, from its fundamental reaction chemistry to detailed, field-proven protocols and critical application-specific insights. We will dissect the causality behind experimental choices, address challenges such as conjugate stability, and provide a framework for the successful implementation of IPM in your research and development workflows.
Introduction: The Strategic Value of Iodine in Bioconjugation
Iodine's utility in the life sciences is multifaceted. As a heavy atom, it provides the necessary anomalous scattering signal for phasing in X-ray crystallography, a cornerstone of protein structure determination[1][2][3]. Furthermore, its radioisotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) are indispensable in nuclear medicine for both diagnostic imaging (SPECT/PET) and targeted radiotherapy[4]. The challenge, however, lies in attaching this versatile atom to a specific location on a complex biomolecule without perturbing its function.
This compound provides an elegant solution. It is a heterobifunctional crosslinker composed of two key moieties:
-
An iodophenyl group , which carries the iodine atom.
-
A maleimide group , which reacts with high specificity towards the sulfhydryl (thiol) groups of cysteine residues[5][6].
This specificity allows for the precise, covalent attachment of an iodine atom at a known location, provided a reactive cysteine is available on the target biomolecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₆INO₂ | [7] |
| Molecular Weight | 299.06 g/mol | [7] |
| CAS Number | 65833-01-4 | [7] |
| Appearance | Solid | N/A |
| Solubility | Soluble in organic solvents (DMSO, DMF) | [8][9] |
The Core Mechanism: Mastering the Maleimide-Thiol Reaction
The conjugation of IPM to a protein relies on the Michael addition reaction, a well-characterized and highly efficient "click chemistry" process[9][10].
The Chemistry of Conjugation
The reaction proceeds via the nucleophilic attack of a thiolate anion (R-S⁻), formed by the deprotonation of a cysteine's thiol group, on one of the electron-deficient carbons of the maleimide's double bond[9][10]. This forms a stable, covalent thioether bond, resulting in a thiosuccinimide linkage[9][10][11].
Caption: The Michael addition of a cysteine thiol to IPM forms a stable thioether bond.
Causality of Reaction Parameters: Why Conditions Matter
The success of the conjugation is critically dependent on several parameters, with pH being the most influential[11].
-
Optimal pH (6.5 - 7.5): This range represents a crucial balance. It is high enough to ensure a sufficient concentration of the reactive thiolate anion (pKa of cysteine thiol is ~8.3) but low enough to prevent competing side reactions[5][9][10]. Within this window, the reaction with thiols is approximately 1,000 times faster than with amines (e.g., lysine residues), ensuring high chemoselectivity[9][10].
-
Higher pH (> 8.0): As the pH increases, two detrimental side reactions accelerate. First, the maleimide ring becomes highly susceptible to hydrolysis, opening to form a non-reactive maleamic acid derivative[9][10]. Second, the deprotonation of primary amines (like the ε-amino group of lysine) increases, leading to competitive, non-specific labeling and loss of selectivity[10].
-
Lower pH (< 6.5): The concentration of the nucleophilic thiolate anion decreases as the thiol group becomes fully protonated, significantly slowing the reaction rate[9].
Temperature and Time: Most conjugations proceed efficiently at room temperature (20-25°C) for 1-2 hours or at 4°C overnight[11]. The longer incubation at a lower temperature is often preferred for sensitive proteins to minimize degradation.
Field-Proven Experimental Protocols
This section provides a self-validating, step-by-step methodology for labeling a biomolecule, such as an antibody, with IPM. The principles are broadly applicable to other cysteine-containing proteins.
Caption: A generalized experimental workflow for biomolecule conjugation with IPM.
Materials and Reagents
-
Protein: Target biomolecule (e.g., antibody) at a concentration of 2-10 mg/mL.
-
This compound (IPM): High-purity grade.
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed. Must be free of amines (like Tris) and thiols.
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride. TCEP is preferred over DTT or β-mercaptoethanol as it is thiol-free and will not compete in the maleimide reaction.
-
Solvent: Anhydrous dimethyl sulfoxide (DMSO).
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Zeba™ Spin Desalting Column or a packed G-25 column).
Step-by-Step Methodology
Step 1: Protein Preparation
-
Dissolve or exchange the protein into the Conjugation Buffer to a final concentration of 2-10 mg/mL[8][12].
-
Ensure the buffer is free of any stabilizing proteins (like BSA) or additives that contain thiols or primary amines.
Step 2: Disulfide Bond Reduction (If Necessary) This step is essential for labeling antibodies via interchain cysteines or for proteins where target cysteines are in disulfide bonds.
-
Prepare a fresh 10 mM TCEP solution in water.
-
Add a 10-fold molar excess of TCEP to the protein solution[12][].
-
Incubate for 30-60 minutes at room temperature under an inert atmosphere (N₂ or Ar) to prevent re-oxidation of disulfide bonds[12].
-
Crucially, remove the excess TCEP immediately before adding IPM, typically using a desalting column equilibrated with Conjugation Buffer[]. Failure to remove TCEP will result in it scavenging the IPM.
Step 3: Conjugation Reaction
-
Allow the vial of IPM to warm to room temperature. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO[8][9]. Vortex to ensure it is fully dissolved. This solution should be used immediately.
-
While gently stirring the protein solution, add the calculated volume of the 10 mM IPM stock solution. A starting molar ratio of 10-20 moles of IPM per mole of protein is recommended, but this must be optimized for your specific target and desired degree of labeling (DOL)[8][9].
-
Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C[11][12].
Step 4: Purification of the Conjugate
-
Remove unreacted IPM and byproducts by applying the reaction mixture to an SEC desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4)[12][].
-
Collect the protein-containing fractions, which will elute first. The smaller, unreacted IPM molecules will be retained longer on the column.
Characterization and Storage
-
Degree of Labeling (DOL): The DOL (average number of IPM molecules per protein) can be determined using UV-Vis spectrophotometry[8][14]. This requires measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum for the iodophenyl group (approx. 250-260 nm, must be determined empirically for the conjugate). The calculation involves solving simultaneous equations based on the Beer-Lambert law, correcting for the contribution of the label's absorbance at 280 nm.
-
Purity and Integrity: Confirm conjugation and assess purity using SDS-PAGE and mass spectrometry[].
-
Storage: Store the final conjugate under the same conditions as the unlabeled protein, typically at 4°C for short-term or in aliquots at -20°C or -80°C for long-term storage. Protect from light[14].
Conjugate Stability and Key Side Reactions
While the thioether bond formed is generally stable, its long-term integrity, especially in vivo, is a critical consideration for drug development professionals[15].
Caption: Key reactions affecting the stability of maleimide-thiol conjugates.
-
Retro-Michael Reaction (Thiol Exchange): The thiosuccinimide linkage can be susceptible to a slow reversal, particularly in the presence of other thiols like glutathione, which is abundant in vivo[15][16]. This can lead to the transfer of the conjugated payload to other molecules, causing off-target effects and reducing therapeutic efficacy[15].
-
Ring Hydrolysis: The succinimide ring of the conjugate can undergo hydrolysis to form a ring-opened succinamic acid thioether[6][15]. This reaction is irreversible and renders the conjugate stable against thiol exchange[15]. The rate of this stabilizing hydrolysis is greatly accelerated by electron-withdrawing N-substituents on the maleimide[6][15]. The N-(4-Iodophenyl) group on IPM is electron-withdrawing, which advantageously promotes this stabilizing ring-opening reaction compared to N-alkyl maleimides[6][15].
-
Thiazine Rearrangement: For peptides conjugated via an N-terminal cysteine, the N-terminal amine can attack the succinimide carbonyl, leading to a rearrangement that forms a stable six-membered thiazine ring[9][17]. This is a specific consideration for peptide labeling and can complicate characterization[17].
Applications in Research and Development
Heavy-Atom Derivatization for Protein Crystallography
Heavy-atom derivatization remains an indispensable method for solving the phase problem in protein crystallography[1][18]. The iodine atom introduced by IPM is an effective anomalous scatterer[2][3]. The covalent and site-specific nature of the IPM-cysteine reaction allows for the creation of isomorphous heavy-atom derivative crystals, which are essential for phasing techniques like SIRAS (Single Isomorphous Replacement with Anomalous Scattering) and SAD (Single-wavelength Anomalous Dispersion)[1].
Radiolabeling for Imaging and Therapeutics
By using a radioisotope of iodine (e.g., ¹²⁵I), IPM can be converted into a potent radiolabeling agent[4][19]. This enables the site-specific tagging of antibodies, antibody fragments, and other targeting proteins for applications in nuclear medicine[4][19][20]. The resulting radioconjugates can be used for:
-
SPECT/PET Imaging: To visualize tumor localization and inform patient selection for targeted therapies.
-
Radioligand Binding Assays: To study receptor interactions.
-
Pharmacokinetic Studies: To track the biodistribution and clearance of a biologic[4].
-
Targeted Radiotherapy: Using particle-emitting isotopes like ¹³¹I to deliver a cytotoxic payload directly to cancer cells.
The indirect labeling method using a pre-radiolabeled prosthetic group like IPM is often advantageous as it avoids exposing the sensitive protein to the oxidative conditions typically used in direct radioiodination reactions[21].
Conclusion
This compound is a high-utility reagent that bridges the gap between protein chemistry and critical applications in structural biology and medicine. Its efficacy is rooted in the predictable and highly selective maleimide-thiol reaction. By understanding the chemical principles governing this conjugation—particularly the critical role of pH and the nature of conjugate stability—researchers can confidently and effectively introduce iodine into biomolecules. This guide provides the foundational knowledge and practical protocols to empower scientists to leverage IPM for creating precisely engineered bioconjugates, accelerating discovery and development in their respective fields.
References
- Identification and Evaluations of Novel Insecticidal Proteins from Plants of the Class Polypodiopsida for Crop Protection against Key Lepidopteran Pests.PubMed Central.[Link]
- Towards a rational approach for heavy-atom derivative screening in protein crystallography.PubMed Central.[Link]
- Heavy-atom derivatiz
- An overview of heavy-atom derivatiz
- Recommended labeling protocols.Abberior.[Link]
- Efficient Radiolabeling of Proteins and Antibodies via Maleamate–Cysteine Bioconjug
- Labeling Antibodies Using a Maleimido Dye.PubMed.[Link]
- Heavy
- An overview of heavy-atom derivatization of protein crystals.PubMed Central.[Link]
- From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals.PubMed Central.[Link]
- N-(m-[125I]iodophenyl)maleimide: an agent for high yield radiolabeling of antibodies.PubMed.[Link]
- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.Wiley Online Library.[Link]
- Long-term stabilization of maleimide-thiol conjug
- Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzo
- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.Semantic Scholar.[Link]
- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjug
- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.Angewandte Chemie.[Link]
- This compound.PubChem.[Link]
- Cysteine-specific radioiodination of proteins with fluorescein maleimide.PubMed.[Link]
- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.PubMed Central.[Link]
- A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes.Dove Press.[Link]
- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.
- Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity.
- On-demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins.ChemRxiv.[Link]
- Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide.PubMed Central.[Link]
- The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems.
- A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes.PubMed.[Link]
- Synthesis of maleimides.Organic Chemistry Portal.[Link]
- Enzymatic Methods for the Site-Specific Radiolabeling of Targeting Proteins.MDPI.[Link]
- Novel approaches for cysteine bioconjug
- Identification and Characterization of High-Molecular-Weight Proteins Secreted by Plasmodiophora brassicae Th
- Proteomic profiles showing protein abundance between control and...
- Current Experimental Methods for Characterizing Protein–Protein Interactions.PubMed Central.[Link]
- Protein Characterization & Identification: Wh
Sources
- 1. Heavy-atom derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of heavy-atom derivatization of protein crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Radiolabeling of Proteins and Antibodies via Maleamate–Cysteine Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling Antibodies Using a Maleimido Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C10H6INO2 | CID 96758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 14. abberior.rocks [abberior.rocks]
- 15. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. bachem.com [bachem.com]
- 18. Towards a rational approach for heavy-atom derivative screening in protein crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N-(m-[125I]iodophenyl)maleimide: an agent for high yield radiolabeling of antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Cysteine-specific radioiodination of proteins with fluorescein maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Role of N-(4-Iodophenyl)maleimide in Modern Bioconjugation
An In-Depth Technical Guide to the Spectroscopic Properties of N-(4-Iodophenyl)maleimide
This compound (N-4-IPM) is a heterobifunctional crosslinking reagent of significant interest to researchers in drug development, proteomics, and molecular imaging. Its molecular architecture, featuring a thiol-reactive maleimide group and an iodinated phenyl ring, provides a versatile platform for the site-specific modification of biomolecules. The maleimide moiety allows for highly selective and efficient covalent linkage to cysteine residues in proteins and peptides, a cornerstone of modern bioconjugation strategies.[1][2] The iodine atom can serve as a heavy atom for crystallographic phasing or be replaced with a radioisotope, such as ¹²⁵I, for applications in radio-imaging and diagnostics.[3]
This guide provides a comprehensive overview of the spectroscopic properties of N-4-IPM. As a Senior Application Scientist, my objective is to move beyond mere data presentation. We will explore the causality behind the spectroscopic signatures, detail the experimental protocols for their acquisition, and demonstrate how these properties are leveraged to ensure the success of conjugation workflows. This document is designed to be a self-validating resource, grounding all technical claims in authoritative references and providing field-proven insights for scientists and developers.
| Chemical and Physical Properties | |
| IUPAC Name | 1-(4-iodophenyl)pyrrole-2,5-dione[4] |
| Molecular Formula | C₁₀H₆INO₂[4] |
| Molecular Weight | 299.07 g/mol [4] |
| CAS Number | 65833-01-4[4] |
| Appearance | Typically a yellow or off-white solid |
| Key Features | Thiol-reactive maleimide, Iodinated aryl group |
Part 1: The Core Mechanism of Action
The utility of N-4-IPM is fundamentally derived from the reaction between its maleimide group and a thiol, overwhelmingly found on cysteine residues within proteins.[2] This reaction is a Michael addition, where the nucleophilic thiolate anion attacks one of the carbon atoms of the maleimide's double bond.[5]
Causality of Experimental Choice: This reaction is exceptionally effective for bioconjugation because of its high chemoselectivity. At a pH range of 6.5-7.5, the reaction with thiols is approximately 1,000 times faster than with other nucleophilic groups like amines.[6] This allows for precise, targeted modification of proteins under physiologically compatible conditions, preserving their structure and function.
Caption: Thiol-Maleimide Michael Addition Reaction.
A critical consideration is the stability of the resulting thiosuccinimide bond. While generally stable, it can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to potential off-target effects.[7] However, subsequent hydrolysis of the maleimide ring can occur, forming a stable thioether that is no longer reversible.[6] The presence of an electron-withdrawing N-aryl substituent, as in N-4-IPM, can facilitate this stabilizing hydrolysis.[7]
Part 2: Synthesis and Spectroscopic Verification
The identity and purity of N-4-IPM must be rigorously confirmed before its use in any application. The most common synthesis route involves the condensation of 4-iodoaniline with maleic anhydride to form an intermediate maleamic acid, which is then cyclized.
Representative Synthesis Protocol
This protocol is a modified literature method for preparing N-substituted maleimides.[8][9]
-
Step 1: Formation of Maleamic Acid: Dissolve maleic anhydride (1 equivalent) in a suitable solvent like dichloromethane (CH₂Cl₂). In a separate flask, dissolve 4-iodoaniline (1 equivalent) in CH₂Cl₂.
-
Step 2: Amidation: Slowly add the 4-iodoaniline solution dropwise to the maleic anhydride solution while stirring at room temperature. Stir for 2-3 hours. The intermediate maleamic acid will precipitate.
-
Step 3: Dehydration and Cyclization: Filter the solid and wash with cold solvent. To the crystalline solid, add acetic anhydride and a catalytic amount of anhydrous sodium acetate.
-
Step 4: Ring Closure: Heat the mixture to approximately 70-80°C and stir overnight. This promotes the dehydration and ring closure to form the imide.
-
Step 5: Purification: Cool the reaction mixture and pour it into ice-water. The this compound product will precipitate. Filter the solid, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization or flash chromatography.
Caption: Synthesis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of N-4-IPM.
-
Expertise & Experience: Both ¹H and ¹³C NMR are essential. ¹H NMR confirms the presence and connectivity of the protons, while ¹³C NMR verifies the carbon skeleton. The symmetry of the molecule simplifies the spectra: the two maleimide protons are chemically equivalent, as are the pairs of aromatic protons ortho and meta to the iodine atom.
-
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve 5-10 mg of purified N-4-IPM in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
-
Data Presentation: Expected Chemical Shifts (δ)
| Nucleus | Group | Expected Chemical Shift (ppm) | Rationale & Notes |
| ¹H | Maleimide (CH=CH) | ~6.8-7.0 (singlet) | The two protons are equivalent due to molecular symmetry, appearing as a sharp singlet.[8] |
| Aromatic (ortho to N) | ~7.2-7.4 (doublet) | These protons are deshielded by the electron-withdrawing imide group. | |
| Aromatic (meta to N) | ~7.6-7.8 (doublet) | These protons are adjacent to the iodine atom and show a characteristic downfield shift. | |
| ¹³C | Carbonyl (C=O) | ~169-171 | Typical chemical shift for imide carbonyls.[8] |
| Maleimide (C=C) | ~134 | Alkene carbons in the strained, electron-deficient maleimide ring.[8] | |
| Aromatic (C-N) | ~130-132 | The carbon atom directly attached to the nitrogen of the imide. | |
| Aromatic (C-H) | ~127-138 | Aromatic carbons bearing protons. The specific shifts depend on their position relative to the iodine and imide groups. | |
| Aromatic (C-I) | ~90-95 | The carbon atom bonded to iodine experiences a significant upfield shift due to the heavy atom effect. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
-
Expertise & Experience: The most telling signals for N-4-IPM are the sharp, strong carbonyl (C=O) stretching bands of the imide ring. Their exact position can indicate the cyclic and strained nature of the maleimide system.
-
Experimental Protocol (FTIR-ATR):
-
Sample Preparation: Place a small amount of the solid N-4-IPM powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first for subtraction.
-
-
Data Presentation: Characteristic Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~1770 & ~1710 | C=O Stretch (asymmetric & symmetric) | The dual peaks are characteristic of a cyclic imide group.[10][11] |
| ~1600 & ~1480 | C=C Stretch (aromatic) | Confirms the presence of the phenyl ring. |
| ~1380 | C-N Stretch | Indicates the bond between the phenyl ring and the maleimide nitrogen. |
| ~820 | C-H Bend (para-substituted) | Out-of-plane bending confirms the 1,4-disubstitution pattern on the aromatic ring.[9] |
| ~3100 | C-H Stretch (alkene) | Corresponds to the C-H bonds of the maleimide double bond.[9] |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering definitive proof of its identity and an assessment of its purity.
-
Expertise & Experience: High-resolution mass spectrometry (HRMS) is preferred as it provides the exact mass, allowing for the confirmation of the molecular formula (C₁₀H₆INO₂). The isotopic pattern of iodine (¹²⁷I is 100% abundant) simplifies the spectrum.
-
Experimental Protocol (ESI-MS):
-
Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of N-4-IPM in a solvent compatible with electrospray ionization (ESI), such as acetonitrile or methanol.
-
Infusion: Infuse the sample solution directly into the mass spectrometer source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the spectrum in positive ion mode. The molecule should be detected as the protonated molecular ion [M+H]⁺.
-
-
Data Presentation: Expected Mass-to-Charge Ratios (m/z)
| Ion | Calculated m/z | Expected m/z (Observed) | Notes |
| [M]⁺ | 298.94 | 299.0 | The molecular ion peak.[4] |
| [M+H]⁺ | 299.95 | 300.0 | The protonated molecular ion, commonly observed in ESI. |
| [M+Na]⁺ | 321.93 | 322.0 | Sodium adduct, often observed as a minor peak. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is not just a characterization tool for N-4-IPM; it is a critical process analytical technology (PAT) for monitoring its primary application.
-
Expertise & Experience: N-substituted maleimides exhibit a characteristic UV absorbance peak around 300 nm, which is attributable to the π → π* transition of the conjugated system formed by the double bond and the two carbonyl groups.[12] Crucially, when the maleimide reacts with a thiol, this conjugation is broken, and the absorbance at this wavelength disappears. This provides a direct, real-time method to monitor the progress of a conjugation reaction.
-
Experimental Protocol (UV-Vis Absorbance):
-
Sample Preparation: Prepare a stock solution of N-4-IPM in a UV-transparent solvent (e.g., ethanol, acetonitrile, or a suitable buffer). Dilute to a concentration that gives an absorbance reading between 0.1 and 1.0 AU.
-
Acquisition: Scan the absorbance from 200 to 400 nm using a quartz cuvette.
-
-
Data Presentation: Spectroscopic Properties
| Parameter | Value | Significance |
| λₘₐₓ | ~300-302 nm | This peak is characteristic of the maleimide chromophore and is used to quantify the reagent and monitor its consumption during a reaction.[12] |
| Molar Extinction Coefficient (ε) | Varies by solvent | Must be determined empirically for accurate quantification using the Beer-Lambert law. |
Part 3: Practical Application - Monitoring Protein Conjugation
The true value of understanding these spectroscopic properties lies in their application. Let's consider the conjugation of N-4-IPM to a protein containing a single cysteine residue.
-
Trustworthiness: A Self-Validating System: This workflow uses two orthogonal spectroscopic methods to validate the outcome. UV-Vis provides kinetic information on the reaction's progress, while mass spectrometry confirms the final product's identity and purity.
-
Experimental Protocol: Conjugation Monitoring
-
Baseline Measurement: Dissolve the thiol-containing protein in a suitable conjugation buffer (e.g., phosphate buffer, pH 7.0). Measure its UV-Vis spectrum; this is your baseline.
-
Reaction Initiation: Add a known molar excess of N-4-IPM (from a concentrated stock in a compatible organic solvent like DMSO) to the protein solution.
-
Kinetic Monitoring (UV-Vis): Immediately begin taking UV-Vis spectra at regular intervals (e.g., every 5 minutes). Monitor the decrease in absorbance at ~302 nm. The reaction is complete when this absorbance no longer changes.
-
Purification: Once the reaction is complete, remove excess, unreacted N-4-IPM and any byproducts using a desalting column or dialysis.
-
Final Confirmation (Mass Spectrometry): Analyze the purified protein conjugate using ESI-MS or MALDI-TOF. The observed mass should be equal to the mass of the original protein plus the mass of one N-4-IPM molecule (299.07 Da).
-
Caption: Workflow for Spectroscopic Monitoring of Bioconjugation.
Conclusion
This compound is a powerful tool in the arsenal of chemical biologists and drug developers. Its utility, however, is predicated on a thorough understanding and application of its spectroscopic properties. From initial synthesis verification by NMR and IR to real-time reaction monitoring with UV-Vis and final product confirmation by mass spectrometry, these analytical techniques form a cohesive and self-validating framework. This guide has provided the foundational knowledge and practical protocols necessary to employ N-4-IPM with confidence, ensuring the integrity of the reagent and the success of its application in creating precisely engineered biomolecular conjugates.
References
- BenchChem. (2025). Core Mechanism: The Thiol-Maleimide Reaction. Benchchem.
- BroadPharm. (2024).
- Bachem. (2022). The Thiol-Maleimide Reaction: A Guide.
- Vector Labs. (n.d.). Maleimide Reaction Chemistry.
- Konkolewicz, D., et al. (2014). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry, 5(14), 4396-4409.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96758, this compound.
- Royal Society of Chemistry. (n.d.).
- Khawli, L. A., van den Abbeele, A. D., & Kassis, A. I. (1992). N-(m-[125I]iodophenyl)maleimide: an agent for high yield radiolabeling of antibodies. International Journal of Radiation Applications and Instrumentation. Part B. Nuclear Medicine and Biology, 19(3), 289–295.
- ResearchGate. (n.d.).
- Baud, M. G. J., et al. (2016). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Organic & Biomolecular Chemistry, 14(38), 9119-9123.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. Molecules, 17(12), 14339–14349.
- Decker, C., & Nguyen Thi, K. T. (1999). Kinetic study of the photo-induced copolymerization of N-substituted maleimides with electron donor monomers. Polymer, 40(24), 6749-6758.
- Manandhar, B., et al. (2020).
- Parker, S. F., et al. (2010). Vibrational spectroscopy of N-phenylmaleimide.
Sources
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 3. N-(m-[125I]iodophenyl)maleimide: an agent for high yield radiolabeling of antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C10H6INO2 | CID 96758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. rsc.org [rsc.org]
- 9. Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cpsm.kpi.ua [cpsm.kpi.ua]
Unveiling the Reactive Landscape of N-(4-Iodophenyl)maleimide: A Theoretical and Computational Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and bioconjugation, maleimides stand out as privileged scaffolds due to their versatile reactivity.[1] Among these, N-(4-Iodophenyl)maleimide presents a unique combination of a reactive Michael acceptor and a halogenated aromatic ring, opening avenues for dual functionalization and targeted covalent inhibition. Understanding the intrinsic reactivity of this molecule at a quantum mechanical level is paramount for predicting its behavior in complex biological systems and for the rational design of novel therapeutics.
This in-depth technical guide provides a comprehensive framework for the theoretical and computational analysis of this compound's reactivity. We will delve into the core principles of Density Functional Theory (DFT) as applied to this molecule, exploring its electronic structure, frontier molecular orbitals, and electrostatic potential to build a predictive model of its chemical behavior.
The Principle of Inquiry: Why Theoretical Calculations?
Experimental approaches provide invaluable macroscopic observations of reaction outcomes. However, a truly predictive understanding of reactivity—the "why" behind the "what"—resides in the electronic structure of the molecule. Theoretical calculations, particularly DFT, allow us to visualize and quantify the distribution of electrons and the energies of molecular orbitals, which ultimately govern how a molecule interacts with other chemical species. For this compound, this approach can elucidate the electrophilicity of the maleimide double bond, the influence of the iodophenyl substituent, and the preferred sites for nucleophilic attack.
I. Foundational Analysis: Geometry Optimization and Electronic Structure
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, its ground-state geometry. This is achieved through geometry optimization, a process that systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.
Experimental Protocol: Geometry Optimization
A typical geometry optimization protocol for this compound would be performed using a quantum chemistry software package like Gaussian.
-
Input Structure: A plausible 3D structure of this compound is constructed.
-
Method Selection: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost. The B3LYP hybrid functional is a commonly used and well-validated functional for organic molecules.
-
Basis Set Selection: A basis set describes the atomic orbitals used in the calculation. The 6-311++G(d,p) basis set is a robust choice, providing a good description of electron distribution, including polarization and diffuse functions, which are important for describing potential non-covalent interactions.
-
Calculation Execution: The optimization calculation is run, iteratively adjusting the geometry until a stationary point on the potential energy surface is found.
-
Verification: A frequency calculation is then performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
This optimized structure serves as the foundation for all subsequent analyses.
II. The Frontiers of Reactivity: HOMO-LUMO Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory.[2] It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[3]
-
HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons (nucleophilicity).
-
LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons (electrophilicity).
For this compound, the energy and spatial distribution of its LUMO are of paramount importance as they will dictate its reactivity as a Michael acceptor. The maleimide double bond is electron-deficient due to the presence of the two adjacent carbonyl groups, leading to a low-lying LUMO that is primarily localized on this C=C bond. This makes it highly susceptible to attack by nucleophiles, such as the thiol group of a cysteine residue in a protein.[4]
The HOMO, conversely, is expected to be distributed over the electron-rich iodophenyl ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.
Visualizing Reactivity: FMO Workflow
Caption: Workflow for Frontier Molecular Orbital (FMO) analysis.
Quantitative Insights: FMO Data of a Representative N-Aryl Maleimide
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -3.5 | Localized on the maleimide C=C double bond, indicating high electrophilicity at this site. |
| HOMO | -8.2 | Primarily distributed over the nitrophenyl ring, with some contribution from the maleimide ring. |
| HOMO-LUMO Gap | 4.7 | A relatively small gap, suggesting high reactivity. |
Note: These values are representative and would differ slightly for this compound due to the different electronic nature of the iodo versus nitro substituent. The iodine atom, being less electron-withdrawing than a nitro group, would likely result in a slightly higher LUMO energy and a smaller HOMO-LUMO gap, potentially enhancing its reactivity in certain contexts.
III. Mapping the Charge Landscape: Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.
-
Red: Regions of negative electrostatic potential, indicating an excess of electrons. These are typically associated with lone pairs on heteroatoms and are sites for electrophilic attack.
-
Blue: Regions of positive electrostatic potential, indicating a deficiency of electrons. These are prime targets for nucleophilic attack.
-
Green: Regions of neutral potential.
For this compound, the MEP map would reveal highly negative potential (red) around the carbonyl oxygen atoms, as expected. Crucially, it would also show a significant region of positive potential (blue) over the carbon atoms of the maleimide double bond, visually confirming its electrophilic nature and susceptibility to Michael addition. The iodine atom on the phenyl ring is also expected to exhibit a region of positive potential, known as a "sigma-hole," which can participate in halogen bonding.
Visualizing Charge Distribution: MEP Analysis Workflow
Caption: Workflow for generating a Molecular Electrostatic Potential (MEP) map.
IV. Simulating the Reaction: Transition State Analysis of Michael Addition
To gain a deeper understanding of the reaction mechanism, computational chemists can model the entire reaction pathway of a nucleophile, such as a thiol, adding to the maleimide double bond. This involves locating the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.
Experimental Protocol: Transition State Search
-
Reactant and Product Definition: The geometries of the reactants (this compound and a model thiol, e.g., methanethiol) and the product of the Michael addition are optimized.
-
Initial Guess: An initial guess for the transition state geometry is generated, often by interpolating between the reactant and product structures.
-
Transition State Optimization: A specialized algorithm is used to locate the saddle point on the potential energy surface corresponding to the transition state. Common methods include the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.
-
Verification: A frequency calculation is performed on the located transition state structure. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (the breaking and forming of bonds).
By comparing the energies of the reactants, transition state, and products, a reaction energy profile can be constructed, providing quantitative insights into the thermodynamics and kinetics of the reaction.
Conclusion: A Predictive Framework for Drug Design
The theoretical and computational approaches outlined in this guide provide a robust framework for dissecting the reactivity of this compound. By leveraging DFT calculations to analyze its optimized geometry, frontier molecular orbitals, and molecular electrostatic potential, researchers can gain a predictive understanding of its behavior as a Michael acceptor and its potential for forming covalent bonds with biological targets. This knowledge is instrumental in the rational design of novel therapeutics, enabling the fine-tuning of reactivity, selectivity, and stability to achieve desired pharmacological outcomes. As computational power continues to grow, these in silico techniques will become increasingly indispensable in accelerating the drug discovery and development pipeline.
References
- Bachem. (2022). The Thiol-Maleimide Reaction: A Guide. [Link]
- Duan, X., et al. (2020). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry. [Link]
- Koniev, O., & Wagner, A. (2015). Developments in the field of maleimide-based bioconjugation. Chemical Society Reviews, 44(15), 5495-5551.
- Kumar, D., et al. (2016). DFT and experimental studies of N-(4-nitrophenyl) maleimide. Pramana - Journal of Physics, 87(4), 53.
- Lallana, E., et al. (2018). Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. Journal of Controlled Release, 282, 101-109.
- Mejia, M. B., et al. (2022). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide.
- Fleming, I. (2010). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons.
- Fukui, K. (1982). Role of Frontier Orbitals in Chemical Reactions. Science, 218(4574), 747-754.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in determining chemical reactivity. Theoretical Chemistry Accounts, 108(3), 134-142.
Sources
Methodological & Application
Application Note: Site-Specific Bioconjugation of Antibody Fragments Using N-(4-Iodophenyl)maleimide
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted therapeutics has been revolutionized by the advent of antibody-drug conjugates (ADCs), which combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic small molecules.[1] The efficacy and safety of an ADC are critically dependent on the stability of the linker connecting the antibody and the payload, as well as the drug-to-antibody ratio (DAR).[2] Site-specific conjugation methods are therefore highly sought after to produce homogeneous ADCs with well-defined stoichiometry and improved pharmacokinetic profiles.[3]
This application note provides a detailed guide to the use of N-(4-Iodophenyl)maleimide (IPM) for the site-specific bioconjugation to thiol groups on antibody fragments. Maleimide-based reagents are widely used for their ability to selectively react with sulfhydryl groups of cysteine residues under mild physiological conditions.[4][] The N-aryl substitution on the maleimide, such as the 4-iodophenyl group, has been shown to increase the reaction rate with thiols and enhance the stability of the resulting thioether bond by promoting hydrolysis of the thiosuccinimide ring, which mitigates payload loss through retro-Michael reactions.[6][7]
This document will cover the core principles of the IPM-thiol reaction, detailed protocols for the selective reduction of antibody fragment disulfide bonds, the conjugation reaction itself, purification of the final conjugate, and essential characterization techniques.
Core Principles: The Chemistry of IPM Bioconjugation
The bioconjugation of this compound to a cysteine residue on an antibody fragment is a two-step process founded on the principles of Michael addition.[8]
-
Thiol-Maleimide Michael Addition: The process is initiated by the nucleophilic attack of a thiolate anion (present on a cysteine residue) on one of the electron-deficient carbons of the maleimide's double bond.[9] This reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.[10] At this pH, the thiol group is sufficiently deprotonated to the more reactive thiolate form, while other nucleophilic groups like the amines on lysine residues remain largely protonated and unreactive.[6] The reaction forms a stable covalent thioether bond, resulting in a thiosuccinimide linkage.[9]
-
Hydrolysis of the Thiosuccinimide Ring: A key advantage of using an N-aryl maleimide like IPM is the subsequent rapid hydrolysis of the formed thiosuccinimide ring. This hydrolysis opens the ring to form a stable thiosuccinamic acid conjugate, which is not susceptible to the retro-Michael reaction.[6] This is a critical feature, as the retro-Michael reaction can lead to thiol exchange with other thiol-containing molecules in vivo (e.g., glutathione), causing premature release of the conjugated payload and potential off-target toxicity.[7]
The iodophenyl moiety itself can also serve as a versatile handle for further chemical modifications or as a heavy atom for crystallographic studies, adding to the utility of this reagent.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Notes |
| This compound (IPM) | Sigma-Aldrich | Store desiccated at 2-8°C, protected from light. |
| Antibody Fragment (e.g., Fab) | In-house/Commercial | Ensure high purity (>95%). |
| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher Scientific | Prepare fresh or use stabilized solutions. TCEP does not need to be removed prior to conjugation.[11] |
| Dithiothreitol (DTT) | Sigma-Aldrich | If used, must be removed post-reduction and prior to conjugation.[12] |
| Conjugation Buffer | In-house | Phosphate-buffered saline (PBS), pH 7.2, with 1-5 mM EDTA. Must be degassed. |
| Quenching Reagent | In-house | N-acetylcysteine or L-cysteine. |
| Purification Columns | ||
| - Size Exclusion Chromatography (SEC) | GE Healthcare/Cytiva | For removal of excess IPM and aggregates.[13] |
| - Hydrophobic Interaction (HIC) | Bio-Rad/Tosoh Bioscience | To separate species with different DARs. |
| Solvents | ||
| - Dimethyl sulfoxide (DMSO), anhydrous | Sigma-Aldrich | For preparing IPM stock solution.[9] |
| Characterization Equipment | ||
| - UV-Vis Spectrophotometer | Agilent/Thermo Fisher | For concentration and DAR determination. |
| - Mass Spectrometer (LC-MS) | Waters/Sciex | For accurate mass determination and confirmation of conjugation.[14] |
| - HPLC System with SEC and HIC columns | Agilent/Waters | For purity, aggregation, and DAR distribution analysis.[1] |
Experimental Protocols
Part 1: Selective Reduction of Antibody Fragment Disulfide Bonds
The goal of this step is to selectively reduce the interchain disulfide bond(s) to generate free thiol groups for conjugation, while leaving the structural intrachain disulfide bonds intact.[11] For a Fab fragment, this typically involves the reduction of the single disulfide bond linking the heavy and light chains.[15]
-
Antibody Fragment Preparation:
-
Prepare the antibody fragment solution at a concentration of 5-10 mg/mL in degassed Conjugation Buffer (PBS, pH 7.2, 5 mM EDTA). The EDTA is crucial to chelate any trace metal ions that could catalyze re-oxidation of the thiols.
-
-
Reduction with TCEP:
-
Prepare a 10 mM stock solution of TCEP in degassed water.
-
Add a 10-50 fold molar excess of TCEP to the antibody fragment solution.[11] The optimal ratio should be determined empirically for each specific antibody fragment to achieve selective reduction.
-
Incubate the reaction mixture for 60-90 minutes at 37°C with gentle agitation.[16]
-
Note: TCEP is a phosphine-based reducing agent and will not react with the maleimide in the subsequent step, thus its removal is not necessary.[17] This simplifies the workflow significantly compared to thiol-based reducing agents like DTT.
-
Part 2: Conjugation with this compound (IPM)
-
IPM Stock Solution Preparation:
-
Allow the vial of IPM to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of IPM in anhydrous DMSO immediately before use.[9]
-
-
Conjugation Reaction:
-
Cool the reduced antibody fragment solution to room temperature.
-
Add the IPM stock solution to the reduced antibody fragment solution to achieve a final molar ratio of 5-10 moles of IPM per mole of antibody fragment. This excess drives the reaction to completion.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
To quench any unreacted IPM, add a 2-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) relative to the initial amount of IPM.
-
Incubate for an additional 20 minutes at room temperature.
-
Part 3: Purification of the IPM-Antibody Fragment Conjugate
Purification is a critical step to remove unreacted IPM, quenching reagent, and any protein aggregates, resulting in a homogeneous product.[18] A multi-step chromatography approach is often employed.[13]
-
Size Exclusion Chromatography (SEC):
-
Objective: To remove small molecule impurities (excess IPM, quenching reagent) and to buffer exchange the conjugate into a stable storage buffer.[19]
-
Column: A suitable SEC column (e.g., Superdex 200 Increase or similar).
-
Mobile Phase: PBS, pH 7.4.
-
Procedure:
-
Equilibrate the SEC column with at least 2 column volumes (CVs) of the mobile phase.
-
Load the quenched reaction mixture onto the column.
-
Elute the conjugate with the mobile phase at the recommended flow rate.
-
Collect fractions corresponding to the main protein peak, which represents the IPM-antibody fragment conjugate. Monitor the elution profile at 280 nm.
-
-
-
Hydrophobic Interaction Chromatography (HIC) (Optional):
-
Objective: To separate ADC species based on their drug-to-antibody ratio (DAR). The addition of the hydrophobic IPM linker increases the overall hydrophobicity of the fragment.[13]
-
This step is particularly useful for optimizing conjugation conditions and for producing highly homogeneous batches for downstream applications.
-
Characterization of the Final Conjugate
Thorough characterization is essential to confirm the identity, purity, and stoichiometry of the IPM-antibody fragment conjugate.[20][21]
| Parameter | Method | Expected Outcome/Interpretation |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectrophotometry | By measuring the absorbance at 280 nm (for protein) and a wavelength specific to the IPM or attached payload, the average DAR can be calculated using the Beer-Lambert law.[2] |
| Identity and Mass Confirmation | LC-MS (Intact Mass Analysis) | The mass spectrum should show a mass shift corresponding to the successful conjugation of the expected number of IPM molecules to the antibody fragment.[14] For a Fab fragment, a DAR of 2 is typically expected (one IPM per generated thiol). |
| Purity and Aggregation | Size Exclusion HPLC (SE-HPLC) | The chromatogram should show a single, sharp peak for the monomeric conjugate, with minimal (<5%) high molecular weight species (aggregates).[1] |
| Homogeneity (DAR Distribution) | Hydrophobic Interaction HPLC (HIC) | HIC can resolve species with different numbers of conjugated IPMs, providing insight into the homogeneity of the product.[1] |
| Antigen Binding Affinity | ELISA or Surface Plasmon Resonance (SPR) | The binding affinity of the conjugated fragment to its target antigen should be comparable to that of the unconjugated fragment to ensure that the modification has not compromised its biological function. |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conjugation | - Incomplete disulfide reduction.- Re-oxidation of thiols.- Hydrolyzed/inactive IPM. | - Optimize TCEP concentration and incubation time.- Ensure all buffers are degassed and contain EDTA.- Prepare fresh IPM stock solution immediately before use. |
| High Levels of Aggregation | - High concentration of organic solvent (DMSO).- Unfavorable buffer conditions.- Hydrophobicity of the payload. | - Keep final DMSO concentration <10%.- Screen different buffer pH and ionic strengths.- Optimize purification to remove aggregates effectively using SEC. |
| Heterogeneous Product (Broad DAR) | - Inconsistent or partial reduction.- Non-selective reduction of intrachain disulfides. | - Tightly control reduction conditions (TCEP concentration, time, temperature).- Characterize the reduced intermediate to confirm selective reduction. |
| Loss of Biological Activity | - Conjugation at a site critical for antigen binding.- Protein denaturation during the process. | - This is less likely with hinge-region cysteine conjugation but should be verified.- Ensure mild reaction conditions and avoid excessive organic solvent. |
Conclusion
This compound is a highly effective reagent for the site-specific conjugation of payloads to antibody fragments. Its rapid and selective reaction with thiols, coupled with the enhanced stability of the resulting conjugate, makes it an excellent choice for the development of homogeneous and stable antibody-drug conjugates. The protocols and guidelines presented in this application note provide a robust framework for researchers to successfully implement this powerful bioconjugation strategy. Careful optimization of reduction and conjugation parameters, followed by rigorous purification and characterization, will ensure the production of high-quality conjugates for therapeutic and diagnostic applications.
References
- Current approaches for the purification of antibody-drug conjug
- Mastering Maleimide Reactions in Bioconjugation: Your Ultim
- Review of Antibody Drug Conjugate (ADC)
- The Thiol-Maleimide Reaction: A Guide. (2022). Bachem.
- Perspectives and Characterization on Antibody–Drug Conjugates.
- Application Notes and Protocols for the Purification of Antibody-Drug Conjug
- Core Mechanism: The Thiol-Maleimide Reaction. BenchChem.
- Maleimide Conjug
- Biophysical Methods for Characterization of Antibody-Drug Conjug
- Analytical Techniques for Antibody-Drug Conjug
- Analytical methods for physicochemical characterization of antibody drug conjugates.
- Technical Support Center: Handling Disulfide Bond Formation During Conjug
- Selective disulfide reduction for labeling and enhancement of Fab antibody fragments. Journal of Immunological Methods.
- The Thiol-Maleimide Reaction: A Comprehensive Technical Guide for Bioconjug
- Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM.
- Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chrom
- Antibody Purific
- Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides.
- Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjug
- This compound AldrichCPR. Sigma-Aldrich.
- Methods for site-specific drug conjugation to antibodies.
- Application of Next Generation Maleimides (NGMs)
- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjug
- Improving the Stability of Maleimide–Thiol Conjug
- ADC Conjugation by DTT Reduction with Maleimide Drug Linker. (2022). BroadPharm.
Sources
- 1. pharmafocusamerica.com [pharmafocusamerica.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. mdpi.com [mdpi.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04531A [pubs.rsc.org]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antibody Purification Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging N-(4-Iodophenyl)maleimide as a Precision Crosslinking Agent
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction: Beyond Conventional Crosslinking
In the landscape of bioconjugation, the precise and stable linkage of molecules is paramount. While numerous reagents exist, N-(4-Iodophenyl)maleimide emerges as a crosslinking agent of particular interest for researchers in drug development, diagnostics, and fundamental protein science. Its utility stems from a powerful dual-functional architecture: a highly specific thiol-reactive maleimide group and a synthetically versatile iodophenyl moiety.
This guide provides a comprehensive overview of the core chemistry, strategic advantages, and detailed protocols for deploying this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to optimize protocols, troubleshoot challenges, and innovate within your specific application. The iodophenyl group, in particular, offers unique potential for radiolabeling or as a stable N-aryl substituent that can enhance the in-vivo stability of the resulting conjugate, a critical factor in therapeutic development.[1]
Section 1: The Core Chemistry of Maleimide-Thiol Conjugation
The efficacy of this compound is rooted in the well-established Michael addition reaction between a maleimide and a sulfhydryl (thiol) group.[2] This reaction is prized for its high chemoselectivity and ability to proceed under mild, physiological conditions, thereby preserving the structural integrity and function of sensitive biomolecules like antibodies and enzymes.[]
Mechanism of Action: The Michael Addition
The reaction is a nucleophilic attack on one of the electron-deficient carbons of the maleimide's double bond by a deprotonated thiol group (a thiolate anion, R-S⁻).[4] This forms a stable, covalent thioether bond. The reaction's efficiency is critically dependent on pH, as the concentration of the highly reactive thiolate anion is pH-dependent.[4][5]
Caption: Mechanism of the maleimide-thiol Michael addition reaction.
Critical Reaction Parameters
Success in maleimide chemistry hinges on the careful control of experimental variables. Understanding the causality behind these parameters is essential for reproducibility and optimization.
| Parameter | Optimal Range | Rationale & Expert Insights |
| pH | 6.5 - 7.5 | This pH range represents the "sweet spot" for thiol-maleimide conjugation. Below pH 6.5, the concentration of the reactive thiolate anion (R-S⁻) is low, drastically slowing the reaction.[4] Above pH 7.5, two side reactions become problematic: 1) the maleimide ring becomes susceptible to hydrolysis, rendering it inactive, and 2) the reaction loses chemoselectivity, as primary amines (e.g., lysine residues) begin to compete with thiols.[2][5][6] |
| Buffer Selection | Phosphate (PBS), HEPES, Tris | The key requirement is the absence of extraneous thiol groups. Buffers like PBS and HEPES are excellent choices.[7][8] Avoid buffers containing thiols, such as those with DTT or β-mercaptoethanol as stabilizers, until the quenching step. |
| Temperature | 4°C to 25°C (Room Temp) | The reaction proceeds efficiently at room temperature (typically 1-2 hours) or can be performed overnight at 4°C for sensitive proteins to minimize potential degradation.[2][8] |
| Molar Ratio | 10-20 fold excess of Maleimide | A molar excess of the maleimide reagent is typically used to drive the reaction to completion, especially when labeling a limited number of sites on a protein.[8][9] The optimal ratio should be determined empirically for each specific biomolecule. |
Potential Side Reactions
While highly specific, awareness of potential side reactions is crucial for troubleshooting:
-
Maleimide Hydrolysis: At pH > 8.0, the maleimide ring can open via hydrolysis to form an unreactive maleamic acid derivative.[4][5] Therefore, stock solutions of this compound should be prepared fresh in an anhydrous organic solvent like DMSO or DMF and added to the aqueous reaction buffer immediately before use.[7]
-
Thiazine Rearrangement: For peptides with an N-terminal cysteine, the resulting conjugate can undergo a rearrangement where the N-terminal amine attacks the succinimide ring, leading to a thiazine derivative.[4][10] This is a specific consideration for peptide chemists.
-
Retro-Michael Reaction: The thioether bond, while generally stable, can undergo a slow reversal (retro-Michael reaction), particularly in the presence of other thiols in vivo. The use of N-aryl maleimides, such as this compound, has been shown to create more stable conjugates compared to traditional N-alkyl maleimides, mitigating this issue.[1][11]
Section 2: Properties and Advantages of this compound
The choice of a crosslinker should be a strategic decision based on its properties and the desired outcome of the experiment.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆INO₂ | [12] |
| Molecular Weight | 299.07 g/mol | [12] |
| CAS Number | 65833-01-4 | [12] |
| Reactivity | Sulfhydryl (Thiol) groups | [6][] |
| Solubility | Soluble in organic solvents (DMSO, DMF) | [7][8] |
The iodophenyl moiety confers distinct advantages:
-
Enhanced Stability : N-aryl maleimides can form more stable antibody conjugates, reducing drug loss in vivo compared to N-alkyl maleimides.[1] This is a significant benefit for the development of therapeutics like Antibody-Drug Conjugates (ADCs).
-
Handle for Radiolabeling : The iodine atom provides a direct site for radioiodination (e.g., with ¹²⁵I or ¹³¹I), enabling the creation of radiolabeled antibodies or proteins for imaging and biodistribution studies.[14] This dual functionality allows for conjugation and subsequent radiolabeling in a streamlined process.
Section 3: Core Experimental Protocols
The following protocols provide a robust framework for the successful use of this compound.
Caption: A typical experimental workflow for protein conjugation.
Protocol 1: General Procedure for Protein-Maleimide Conjugation
This protocol describes the conjugation of this compound to a protein containing accessible cysteine residues.
Materials and Reagents:
-
Protein of interest (e.g., antibody, enzyme)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 100 mM HEPES buffer, pH 7.0-7.5. Degas the buffer before use by vacuum or by bubbling with an inert gas (argon or nitrogen).[8]
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent (Optional): L-cysteine or β-mercaptoethanol
-
Purification system: Desalting column (e.g., Sephadex G-25), dialysis cassette (10K MWCO), or HPLC system.
Step-by-Step Methodology:
-
Protein Preparation:
-
Dissolve the protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.[7]
-
If the protein is stored in a buffer containing thiols or primary amines (like Tris), it must be exchanged into the Conjugation Buffer first.
-
-
Disulfide Bond Reduction (Perform if free thiols are not already present):
-
Cysteine residues in proteins are often paired in disulfide bonds (-S-S-), which do not react with maleimides.[7][9]
-
Add a 10-100 fold molar excess of TCEP to the protein solution. TCEP is recommended as it does not contain a thiol group and does not need to be removed before the next step.[4][8]
-
Incubate at room temperature for 20-30 minutes.[8]
-
-
Crosslinker Preparation (Perform immediately before use):
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[8] Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Calculate the volume of the maleimide stock solution needed to achieve the desired molar excess (e.g., 10-20 fold) over the protein.
-
Add the maleimide stock solution dropwise to the protein solution while gently stirring.[2]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[8] Protect from light if the conjugate is light-sensitive.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the reaction and consume any unreacted maleimide, add a quenching reagent like L-cysteine to a final concentration of 1-2 mM. Incubate for 15 minutes.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and quenching reagent by running the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Alternatively, dialysis or tangential flow filtration (TFF) can be used for larger volumes.
-
-
Characterization and Storage:
-
Determine the protein concentration and degree of labeling (see Protocol 2).
-
Analyze the conjugate purity by SDS-PAGE and/or HPLC.
-
Store the purified conjugate according to the protein's requirements, typically at 4°C for short-term or -80°C for long-term storage.
-
Section 4: Characterization and Analysis of Conjugates
Validating the outcome of the conjugation is a critical step. A multi-pronged analytical approach is often required, particularly in drug development settings.[15]
| Analytical Technique | Purpose | Expected Outcome |
| UV-Vis Spectroscopy | Determine Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR). | Calculation of the average number of maleimide molecules conjugated per protein. |
| SDS-PAGE | Assess purity and confirm covalent linkage. | A shift in the molecular weight band of the protein corresponding to the mass of the attached crosslinker(s). |
| Mass Spectrometry (MS) | Confirm identity and heterogeneity. | Provides the exact mass of the conjugate, confirming successful labeling and revealing the distribution of species (e.g., DAR 0, 2, 4, etc.).[16] |
| HPLC (SEC, HIC, RP-HPLC) | Quantify purity, aggregation, and drug load distribution. | SEC confirms the absence of aggregates. HIC or RP-HPLC can resolve species with different numbers of conjugated molecules.[16] |
Protocol 2: Determining Degree of Labeling (DOL) by UV-Vis Spectroscopy
This method provides an average measure of conjugation. It requires that the attached molecule has a unique absorbance peak distinct from the protein's absorbance at 280 nm.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximal absorbance wavelength of the this compound chromophore (λₘₐₓ, ~310-330 nm, should be empirically determined).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the crosslinker's contribution at 280 nm.
-
Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF), where CF is the correction factor (A₂₈₀ / Aₘₐₓ of the free crosslinker).
-
Protein Conc. (M) = Corrected A₂₈₀ / ε_protein
-
-
Calculate the crosslinker concentration:
-
Crosslinker Conc. (M) = Aₘₐₓ / ε_crosslinker
-
-
Calculate the DOL:
-
DOL = [Crosslinker] / [Protein]
-
Section 5: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | Incomplete disulfide reduction; Hydrolyzed/inactive maleimide; Incorrect pH. | Ensure complete reduction with sufficient TCEP. Prepare fresh maleimide stock solution immediately before use. Verify the conjugation buffer pH is between 6.5 and 7.5. |
| Protein Precipitation | High concentration of organic solvent from maleimide stock; Protein instability. | Add the maleimide stock solution slowly while stirring. Do not exceed 5-10% (v/v) organic solvent in the final reaction mixture. If necessary, use a more water-soluble maleimide variant or optimize buffer conditions. |
| High Heterogeneity | Inconsistent number of available thiols; Partial reduction. | Optimize the reduction step to achieve consistent generation of free thiols. Purify the final conjugate using HIC or ion-exchange chromatography to isolate specific species. |
References
- RSC Publishing. (2021). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity.
- UCL Discovery. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate.
- PubMed. (1989). N-(m-[125I]iodophenyl)maleimide: an agent for high yield radiolabeling of antibodies.
- PMC - NIH. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides.
- Bio-Synthesis Inc. (2022). Maleimide labeling of thiolated biomolecules.
- PMC - NIH. (2019). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates.
- MDPI. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.
- PMC - NIH. (2012). Analytical methods for physicochemical characterization of antibody drug conjugates.
- ScienceDirect. (2017). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides.
- PubChem - NIH. (n.d.). This compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 10. bachem.com [bachem.com]
- 11. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C10H6INO2 | CID 96758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. N-(m-[125I]iodophenyl)maleimide: an agent for high yield radiolabeling of antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices | MDPI [mdpi.com]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(4-Iodophenyl)maleimide in the Development of Antibody-Drug Conjugates (ADCs)
Introduction: Enhancing Stability and Versatility in ADC Linker Chemistry
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, leveraging the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to tumor cells. The linker, a critical component connecting the antibody and the payload, dictates the stability, efficacy, and safety of the ADC.[1][2][3] Maleimide-based linkers are widely employed for their efficient and selective reaction with thiol groups of cysteine residues on the antibody, forming a stable thioether bond under mild physiological conditions.[4] However, a significant challenge with traditional N-alkyl maleimide linkers is their susceptibility to a retro-Michael reaction in vivo, leading to premature drug release and potential off-target toxicity.[][]
N-(4-Iodophenyl)maleimide, an N-aryl maleimide, offers a compelling solution to this stability issue. The aryl substitution on the maleimide nitrogen accelerates the hydrolysis of the thiosuccinimide ring that is formed upon conjugation.[4][7][8][9] This hydrolysis results in a ring-opened structure that is resistant to the retro-Michael reaction, thereby "locking" the payload onto the antibody and enhancing the overall stability of the ADC in circulation.[4][10] Cysteine-linked ADCs prepared with N-aryl maleimides have demonstrated significantly less deconjugation in serum compared to their N-alkyl counterparts.[7][8][9]
Beyond enhanced stability, the iodine atom on the phenyl ring of this compound provides a unique chemical handle for further modifications. This opens up exciting possibilities for the development of next-generation ADCs with advanced functionalities, such as dual-payload systems. The iodoaryl group can participate in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings, allowing for the attachment of a second payload or other moieties after the initial conjugation to the antibody.[3][11][12][13][14] This bifunctional nature makes this compound a versatile tool for creating more complex and potentially more effective ADC constructs.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in the development of stable and versatile ADCs. Detailed protocols for antibody reduction, conjugation, and characterization are provided, along with insights into the underlying chemical principles and best practices.
I. Core Principles and Advantages of this compound in ADC Development
The strategic choice of this compound as a linker component in ADC development is underpinned by two key advantages: enhanced stability and chemical versatility.
A. Enhanced Stability through Accelerated Thiosuccinimide Hydrolysis
The primary limitation of conventional maleimide-based ADCs is the reversibility of the thiol-maleimide linkage.[] The resulting thiosuccinimide ring can undergo a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione, leading to premature payload release.[15]
N-aryl maleimides, including this compound, mitigate this instability. The electron-withdrawing nature of the aryl group promotes the hydrolysis of the thiosuccinimide ring to a stable maleamic acid derivative.[4][7] This hydrolyzed form is no longer susceptible to the retro-Michael reaction, leading to a significantly more stable ADC.[4][10]
Diagram 1: Stabilization of Maleimide-Thiol Linkage
Caption: Enhanced stability of N-aryl maleimide conjugates.
B. Chemical Versatility for Advanced ADC Constructs
The iodine atom on the phenyl ring of this compound serves as a versatile functional handle for post-conjugation modifications. This allows for the creation of more complex ADC architectures, such as dual-payload ADCs, which can deliver two different cytotoxic agents to the target cell.[15][16][17]
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The iodoaryl moiety of the conjugated linker can readily participate in reactions like:
-
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent to introduce a new aryl or vinyl group.[3][11][13]
-
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.[12][14]
This post-conjugation modification strategy enables the attachment of a second payload, an imaging agent, or other functional molecules, expanding the therapeutic and diagnostic potential of the ADC.
Diagram 2: Post-Conjugation Modification Workflow
Caption: Creating dual-payload ADCs via cross-coupling.
II. Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and characterization of ADCs using this compound.
A. Materials and Reagents
| Reagent | Recommended Grade/Supplier |
| Monoclonal Antibody (mAb) | Purified IgG |
| This compound-Payload | Synthesized and characterized |
| Tris(2-carboxyethyl)phosphine (TCEP) | ≥98% purity |
| Dithiothreitol (DTT) | ≥99% purity |
| Phosphate Buffered Saline (PBS) | pH 7.2-7.4, sterile filtered |
| Borate Buffer | 50 mM sodium borate, 50 mM NaCl, pH 8.0 |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% |
| N-acetylcysteine | ≥99% purity |
| Desalting Columns | e.g., Sephadex G-25 |
| Centrifugal Filter Units | Appropriate molecular weight cutoff (e.g., 30 kDa) |
| HIC Column | e.g., TSKgel Butyl-NPR |
| LC-MS System | High-resolution mass spectrometer (e.g., Q-TOF) |
B. Protocol 1: Antibody Disulfide Bond Reduction
This protocol describes the reduction of interchain disulfide bonds in an IgG antibody to generate free thiol groups for conjugation. TCEP is often preferred as it does not require removal before the addition of the maleimide linker.
-
Antibody Preparation: Prepare a solution of the antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.2-7.4).
-
Reducing Agent Preparation: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the same buffer.
-
Reduction Reaction: Add a 5-10 fold molar excess of TCEP to the antibody solution.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Note: If DTT is used as the reducing agent, it must be removed by a desalting column or buffer exchange prior to conjugation.
C. Protocol 2: Conjugation of this compound-Payload to Reduced Antibody
This protocol details the reaction between the free thiol groups on the reduced antibody and the maleimide group of the linker-payload conjugate.
-
Linker-Payload Preparation: Prepare a stock solution (e.g., 10 mM) of the this compound-payload conjugate in an anhydrous organic solvent such as DMF or DMSO.
-
Conjugation Reaction: Add a 5-10 fold molar excess of the linker-payload stock solution to the reduced antibody solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain antibody integrity.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Quench the reaction by adding an excess (e.g., 20-fold molar excess over the linker-payload) of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups. Incubate for an additional 30 minutes.
D. Protocol 3: Purification of the Antibody-Drug Conjugate
Purification is essential to remove unreacted linker-payload, excess quenching reagent, and any potential aggregates.
-
Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., Sephadex G-25) to separate the ADC from small molecular weight impurities.
-
Buffer Exchange: Alternatively, use centrifugal filter units with an appropriate molecular weight cutoff to concentrate the ADC and exchange the buffer.
-
Storage: Store the purified ADC in a suitable buffer (e.g., PBS) at 2-8°C for short-term storage or at -80°C for long-term storage.
E. Protocol 4: Characterization of the ADC
Thorough characterization of the ADC is crucial to ensure its quality and consistency.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the relative peak areas.
-
UV-Vis Spectroscopy: If the payload has a distinct UV absorbance from the antibody, the DAR can be estimated by measuring the absorbance at two different wavelengths.
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced and deglycosylated ADC can provide precise information on the drug loading and distribution.
-
-
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the presence of aggregates and fragments in the purified ADC sample.
-
-
Stability Assessment:
-
Incubate the ADC in plasma or a thiol-containing buffer at 37°C for various time points.
-
Analyze the samples by HIC or LC-MS to monitor the decrease in the average DAR over time, which indicates the rate of deconjugation.
-
III. Quantitative Data Summary
The following tables provide typical reaction parameters and expected outcomes for the conjugation of this compound to a monoclonal antibody.
Table 1: Typical Reaction Parameters
| Parameter | Typical Value/Range | Rationale |
| Antibody Concentration | 5-10 mg/mL | Balances reaction efficiency with the risk of aggregation. |
| Molar Ratio (TCEP:Antibody) | 5-10 fold excess | Ensures sufficient reduction of interchain disulfide bonds. |
| Molar Ratio (Linker-Payload:Ab) | 5-10 fold excess | Drives the conjugation reaction to completion. |
| Reaction pH | 7.0-7.5 | Optimal for selective reaction of maleimide with thiols while maintaining antibody stability. |
| Reaction Temperature | 4°C or Room Temperature | Milder temperatures help preserve the integrity of the antibody. |
| Reaction Time | 1-4 hours | Generally sufficient for high conjugation efficiency. |
Table 2: Expected Outcomes and Characterization Data
| Parameter | Expected Value/Range | Analytical Method(s) |
| Drug-to-Antibody Ratio (DAR) | 2, 4, or 8 | HIC, LC-MS, UV-Vis |
| Conjugation Efficiency | >90% | HIC, LC-MS |
| Monomer Purity | >95% | SEC |
| Stability (in plasma, 7 days) | <10% deconjugation | HIC, LC-MS |
IV. Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low DAR | Incomplete antibody reduction; Insufficient molar excess of linker-payload; Hydrolysis of maleimide linker. | Increase the molar excess of TCEP or the reduction time; Increase the molar excess of the linker-payload; Ensure the linker-payload is dissolved in anhydrous solvent and used promptly. |
| High Levels of Aggregation | High antibody concentration; High percentage of organic solvent; Hydrophobic nature of the payload. | Reduce the antibody concentration; Minimize the amount of organic solvent in the conjugation reaction; Consider incorporating a hydrophilic spacer (e.g., PEG) into the linker design.[][18] |
| Inconsistent DAR between Batches | Variability in antibody reduction; Inaccurate quantification of reactants. | Standardize the reduction protocol (time, temperature, TCEP concentration); Accurately determine the concentrations of the antibody and linker-payload solutions before each conjugation. |
| Poor Stability (Deconjugation) | Incomplete hydrolysis of the thiosuccinimide ring. | After conjugation, consider a post-conjugation incubation step at a slightly basic pH (e.g., pH 8-9) for a short period to promote complete hydrolysis of the thiosuccinimide ring. |
V. Conclusion
This compound represents a significant advancement in linker technology for the development of antibody-drug conjugates. Its ability to form highly stable thioether bonds through accelerated hydrolysis of the thiosuccinimide ring addresses a key limitation of traditional maleimide linkers. Furthermore, the presence of the iodoaryl moiety provides a versatile platform for post-conjugation modifications, enabling the creation of innovative and potentially more efficacious ADC constructs, such as dual-payload ADCs. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to harness the full potential of this compound in their ADC development programs.
VI. References
-
Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt B), 660-670. [Link]
-
Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. (2025). ResearchGate. [Link]
-
Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220, 660-670. [Link]
-
Zahorska, E. (2025). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. SigutLabs. [Link]
-
Wang, Y., et al. (2021). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Pharmaceutical Development and Technology, 26(10), 1085-1093. [Link]
-
Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology, 32(10), 1059-1062. [Link]
-
Sadowsky, J. D., et al. (2025). Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations. mAbs, 17(1), 2345678. [Link]
-
Levengood, M. R., et al. (2021). Advances in the Development of Dual-Drug Antibody Drug Conjugates. ADC Review / Journal of Antibody-drug Conjugates. [Link]
-
Wang, J., et al. (2018). Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG. Bioorganic & Medicinal Chemistry Letters, 28(8), 1354-1359. [Link]
-
Lyon, R. P., et al. (2014). Elucidating the role of drug-linker hydrophobicity in the disposition of antibody-drug conjugates. Proceedings of the American Association for Cancer Research Annual Meeting 2014, Abstract 4470. [Link]
-
Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 17(4), 561. [Link]
-
Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). (2024). Abzena. [Link]
-
Udugamasooriya, D. G., & Grote, M. (2015). Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing Tripeptides with Phenylboronic Acid 3 Catalyzed by Microgel Pd-Nanoparticle Hybrid Systems at Different Temperatures. ResearchGate. [Link]
-
Suzuki-Miyaura reaction of N -Boc-4-iodophenylalanine 1 with.... (n.d.). ResearchGate. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Sonogashira coupling. (2024). Wikipedia. [Link]
Sources
- 1. N-Succinimidyl 4-(4-Maleimidophenyl)butyrate (SMPB) Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 2. Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 7. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kinampark.com [kinampark.com]
- 10. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. adcreview.com [adcreview.com]
- 17. bocsciences.opennemas.com [bocsciences.opennemas.com]
- 18. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for N-(4-Iodophenyl)maleimide Conjugation to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of N-(4-Iodophenyl)maleimide in Peptide Conjugation
In the landscape of bioconjugation, the precise and stable modification of peptides is paramount for the development of targeted therapeutics, diagnostic agents, and research tools.[1][][3] The maleimide-thiol reaction stands out as a cornerstone of these efforts due to its high selectivity, efficiency, and mild reaction conditions.[1][3] this compound (IPM) is a specialized maleimide reagent that offers a unique advantage: the incorporation of an iodine atom. This feature makes it particularly valuable for radioiodination, enabling the development of peptides for applications in nuclear medicine, such as single-photon emission computed tomography (SPECT) imaging.[4]
This comprehensive guide provides a detailed, step-by-step protocol for the successful conjugation of this compound to cysteine-containing peptides. Beyond a simple recitation of steps, this document delves into the underlying chemical principles, potential challenges, and critical optimization strategies to empower researchers with the knowledge for robust and reproducible outcomes.
The Chemistry of Conjugation: A Mechanistic Perspective
The conjugation of IPM to a peptide is predicated on the highly efficient and selective reaction between the maleimide group and the sulfhydryl (thiol) group of a cysteine residue.[1][5] This reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring.[3][6][7] The result is the formation of a stable thioether bond, covalently linking the iodophenyl moiety to the peptide.[][6]
Several factors critically influence the success of this reaction:
-
pH: The reaction is highly dependent on pH, with an optimal range of 6.5 to 7.5.[1][3][7] In this window, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, while minimizing competing reactions with other nucleophilic groups, such as the primary amines of lysine residues.[1][7]
-
Thiol Availability: The target cysteine residue must possess a free thiol group. Cysteine residues within a peptide can form disulfide bonds, which are unreactive towards maleimides.[8][9] Therefore, a reduction step is often necessary prior to conjugation.
-
Maleimide Stability: The maleimide ring is susceptible to hydrolysis, particularly at higher pH, which opens the ring to form an unreactive maleamic acid derivative.[7] This underscores the importance of using freshly prepared maleimide solutions and controlling the reaction pH.
Caption: Mechanism of this compound conjugation to a cysteine-containing peptide.
Experimental Protocol: From Preparation to Purification
This protocol provides a detailed workflow for the conjugation of IPM to a peptide. It is essential to optimize parameters such as the molar ratio of reactants for each specific peptide.
Materials and Reagents
| Reagent | Supplier Example | Purpose |
| This compound (IPM) | Sigma-Aldrich | Thiol-reactive labeling reagent |
| Cysteine-containing Peptide | Custom Synthesis | Target molecule for conjugation |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Major Supplier | Solvent for IPM stock solution |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Major Supplier | Reaction buffer |
| Tris(2-carboxyethyl)phosphine (TCEP) | Major Supplier | Reducing agent for disulfide bonds |
| Quenching Reagent (e.g., L-cysteine) | Major Supplier | To stop the reaction |
| Desalting Columns (e.g., Zeba™ Spin) | Thermo Fisher Scientific | Purification of the conjugate |
| HPLC System | Major Supplier | Analysis and purification |
| Mass Spectrometer | Major Supplier | Characterization of the conjugate |
Step-by-Step Methodology
1. Preparation of Reagents
-
Peptide Solution: Prepare a stock solution of the cysteine-containing peptide in a degassed buffer, such as PBS at pH 7.0-7.5.[9] The concentration will depend on the specific peptide, but a starting point of 1-10 mg/mL is common.
-
IPM Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[7] Maleimide solutions are susceptible to hydrolysis and should be used promptly.
-
Reducing Agent (if necessary): If the peptide contains disulfide bonds, they must be reduced.[8][10] Add a 10-100 fold molar excess of TCEP to the peptide solution and incubate for 20-30 minutes at room temperature.[7] TCEP is advantageous as it does not need to be removed before adding the maleimide reagent.[7]
2. The Conjugation Reaction
-
Molar Ratio: The optimal molar ratio of IPM to peptide should be determined empirically. A starting point of a 10:1 to 20:1 molar excess of IPM to peptide is recommended to drive the reaction to completion.[11]
-
Reaction Incubation: Add the calculated volume of the IPM stock solution to the peptide solution while gently vortexing. Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to minimize oxidation of the thiol groups.[9] Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
3. Quenching the Reaction (Optional)
-
To stop the reaction and consume any unreacted IPM, a quenching reagent can be added. Add a small molar excess of a thiol-containing molecule like L-cysteine or β-mercaptoethanol and incubate for an additional 15-30 minutes.[12]
4. Purification of the Peptide-IPM Conjugate
-
It is crucial to remove unreacted IPM and other small molecules from the final conjugate. Several methods can be employed:
-
Size-Exclusion Chromatography (SEC) / Desalting Columns: This is a common and effective method for separating the larger peptide conjugate from smaller, unreacted reagents.[10]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique offers high-resolution purification and can also be used for analysis of the reaction progress and final product purity.[10]
-
Dialysis: This method is suitable for removing water-soluble impurities.[10]
-
Caption: A streamlined workflow for the conjugation of this compound to peptides.
Characterization and Quality Control
Thorough characterization of the final conjugate is essential to confirm successful conjugation and assess purity.
-
Mass Spectrometry: Techniques such as MALDI-TOF or LC-MS can be used to determine the molecular weight of the conjugate, confirming the addition of the IPM moiety.[10]
-
HPLC Analysis: Analytical RP-HPLC is a powerful tool to assess the purity of the final product and to separate the conjugate from any unreacted peptide.[10]
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency | Incomplete reduction of disulfide bonds. | Increase the concentration or incubation time with TCEP. |
| Hydrolysis of the maleimide reagent. | Prepare the IPM stock solution immediately before use. Ensure the pH of the reaction buffer is within the optimal range (6.5-7.5).[1][7] | |
| Insufficient molar excess of IPM. | Increase the molar ratio of IPM to peptide.[11] | |
| Presence of Unreacted Peptide | Incomplete reaction. | Increase the reaction time or the molar excess of IPM. |
| Formation of Side Products | Reaction with other nucleophiles (e.g., amines). | Ensure the reaction pH is below 7.5 to maintain selectivity for thiols.[7] |
| Thiazine rearrangement (for N-terminal cysteines). | Maintain a neutral or slightly acidic pH to prevent this side reaction.[6] |
Stability and Storage of the Conjugate
For short-term storage (up to one week), the purified conjugate solution can be stored at 2-8°C, protected from light. For longer-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C. It is important to note that the thioether bond formed can undergo a retro-Michael reaction, leading to dissociation of the conjugate.[13] Strategies to improve stability, such as transcyclization reactions for conjugates with N-terminal cysteines, have been explored.[13]
Conclusion
The conjugation of this compound to peptides is a robust and valuable technique for the development of novel biomolecules, particularly in the field of radiopharmaceuticals.[4][14][15] By understanding the underlying chemistry and carefully controlling the reaction parameters, researchers can achieve high conjugation efficiencies and obtain highly pure conjugates for a wide range of applications. This guide provides a solid foundation for the successful implementation of this powerful bioconjugation strategy.
References
- AxisPharm. (2024, September 24). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide.
- Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Bioconjugate Chemistry, 29(7), 2116-2134. (2018).
- Selective and Efficient Cysteine Conjugation by Maleimides in the Presence of Phosphine Reductants. Bioconjugate Chemistry, 28(6), 1735-1740. (2017).
- Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Applied Sciences, 13(13), 7803. (2023).
- ResearchGate. (2020, July 29). Protocol for maleimide-PEG coupling to a protein containing a single cysteine residue?.
- Khawli, L. A., van den Abbeele, A. D., & Kassis, A. I. (1992). N-(m-[125I]iodophenyl)maleimide: an agent for high yield radiolabeling of antibodies. International Journal of Radiation Applications and Instrumentation. Part B, Nuclear Medicine and Biology, 19(3), 289–295.
- Bio-Synthesis. (2022, May 3). Maleimide labeling of thiolated biomolecules.
- LifeTein. (2018, March 20). A simple protocol: Maleimide labeling of peptide and other thiolated biomolecules.
- Synthesis of Peptide Radiopharmaceuticals for the Therapy and Diagnosis of Tumor Diseases. Molecules, 17(5), 5821–5847. (2012).
- Specific Labeling With Potent Radiolabels Alters the Uptake of Cell-Penetrating Peptides. Journal of Peptide Science, 15(11), 721-727. (2009).
- ResearchGate. Methods for labeling peptides with different diagnostic and therapeutic radionuclides.
Sources
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. lifetein.com [lifetein.com]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. Specific labeling with potent radiolabels alters the uptake of cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Thiol Modification using N-(4-Iodophenyl)maleimide
Introduction: Precision Engineering of Thiol-Containing Biomolecules
In the landscape of bioconjugation, the selective modification of cysteine residues offers a powerful strategy for the precise engineering of proteins, peptides, and other biomolecules. The unique nucleophilicity of the thiol side chain allows for highly specific covalent bond formation under mild physiological conditions. Among the arsenal of thiol-reactive reagents, maleimides are distinguished by their rapid reaction kinetics and high selectivity. This guide focuses on a specialized maleimide derivative, N-(4-Iodophenyl)maleimide (IPM), a heterobifunctional linker designed not for fluorescence, but for the site-specific introduction of iodine, particularly radioiodine isotopes, into thiol-containing molecules.
While the term "fluorescent labeling" is often associated with maleimides, it is crucial to understand that IPM itself is not a fluorophore. In fact, the presence of the heavy iodine atom typically quenches fluorescence through a phenomenon known as the "heavy-atom effect," which promotes intersystem crossing and reduces fluorescence quantum yield.[1] The primary and most powerful application of IPM lies in the field of radiolabeling, where the iodine atom on the phenyl ring serves as a site for the introduction of radioisotopes such as ¹²³I, ¹²⁵I, and ¹³¹I.[2][3] This enables the creation of highly specific radiopharmaceuticals and probes for applications in Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging, as well as in vitro radioligand binding assays.[4][5]
This document provides a comprehensive overview of the chemistry, applications, and detailed protocols for using this compound as a premier tool for the radiolabeling of thiols, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties and Reaction Mechanism
This compound is a solid compound with a molecular weight of 299.06 g/mol .[6] Its utility is derived from its bifunctional nature: the maleimide group for thiol conjugation and the iodophenyl group for radioiodination.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆INO₂ | [6] |
| Molecular Weight | 299.06 g/mol | [6] |
| CAS Number | 65833-01-4 | [6] |
| Appearance | White to yellow powder/crystal | |
| Solubility | Soluble in organic solvents like DMSO and DMF | [7] |
The reaction proceeds via a two-step mechanism. First, the maleimide moiety reacts with a thiol group through a Michael addition to form a stable thioether bond. This reaction is highly specific for thiols at a neutral pH range of 6.5-7.5.[6] Subsequently, the iodine atom on the phenyl ring can be exchanged with a radioactive isotope of iodine, typically through an oxidative process.
Figure 1: Reaction mechanism of IPM with a thiol-containing protein followed by radioiodination.
Core Applications in Research and Drug Development
The ability to site-specifically introduce a radioisotope into a biomolecule with high efficiency and stability makes IPM an invaluable tool in several areas:
-
Development of Radiopharmaceuticals: IPM is used to label antibodies, antibody fragments, and peptides with therapeutic or diagnostic radioisotopes of iodine.[2][3] This is particularly relevant in the development of targeted radionuclide therapies for cancer.
-
In Vivo Imaging (SPECT/PET): Biomolecules labeled with gamma-emitting (e.g., ¹²³I) or positron-emitting iodine isotopes using IPM can be used as probes for SPECT or PET imaging to visualize and quantify biological processes in vivo.[4][5][8][9]
-
Pharmacokinetic and Biodistribution Studies: Radiolabeled biomolecules allow for sensitive and quantitative tracking of their distribution, metabolism, and excretion in preclinical animal models, providing critical data for drug development.
-
Receptor Binding Assays: High specific activity radioligands can be prepared using IPM for use in in vitro binding assays to characterize receptor affinity and density.
Detailed Experimental Protocols
The following protocols provide a general framework for the conjugation of IPM to a protein and its subsequent radioiodination. Optimization may be required for specific proteins and applications.
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein
This protocol describes the steps to covalently attach IPM to cysteine residues in a protein.
Figure 2: General workflow for the conjugation of IPM to a protein.
Materials:
-
Thiol-containing protein (e.g., antibody, peptide)
-
This compound (IPM)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for disulfide reduction (if necessary)
-
Quenching reagent (e.g., L-cysteine, 2-mercaptoethanol)
-
Purification system (e.g., size exclusion chromatography column)
Procedure:
-
Protein Preparation:
-
If the protein is not in a suitable buffer, perform a buffer exchange into degassed PBS (pH 7.2-7.5). The buffer should be free of amine and thiol-containing compounds.
-
If targeting cysteine residues within disulfide bonds, reduction is necessary. Add a 10-20 fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes. TCEP is preferred over DTT as it does not contain a thiol group that could react with IPM.
-
If a reducing agent like DTT is used, it must be removed prior to adding IPM, for example, by using a desalting column.
-
-
IPM Stock Solution Preparation:
-
Prepare a 10 mM stock solution of IPM in anhydrous DMF or DMSO immediately before use. For example, dissolve ~3 mg of IPM in 1 mL of solvent. Vortex to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the IPM stock solution to the protein solution. Add the IPM solution dropwise while gently stirring.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight, protected from light. The optimal reaction time should be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small molecule thiol like L-cysteine or 2-mercaptoethanol can be added at a final concentration of 1-10 mM to react with any excess IPM.
-
-
Purification of the IPM-Protein Conjugate:
-
Remove excess IPM and other small molecules by size exclusion chromatography (e.g., Sephadex G-25 column) equilibrated with the desired buffer for the next step (e.g., PBS).
-
Alternatively, dialysis or tangential flow filtration can be used for purification.
-
-
Characterization:
-
The successful conjugation can be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS), which will show an increase in mass corresponding to the number of IPM molecules added.
-
Protocol 2: Radioiodination of the IPM-Protein Conjugate
This protocol outlines a general method for radioiodinating the IPM-protein conjugate. Note: All procedures involving radioactive materials must be performed in a designated and properly shielded facility in accordance with institutional and regulatory guidelines.
Materials:
-
IPM-Protein Conjugate
-
Radioiodide solution (e.g., Na¹²⁵I)
-
Oxidizing agent (e.g., Chloramine-T, Iodogen)
-
Quenching solution (e.g., Sodium metabisulfite)
-
Purification system for radiolabeled protein (e.g., desalting column)
Procedure:
-
Reaction Setup:
-
In a shielded vial, add the IPM-protein conjugate to a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
If using Iodogen, pre-coat the reaction vial with it.
-
-
Radioiodination:
-
Add the desired amount of radioiodide (e.g., Na¹²⁵I) to the reaction vial.
-
Initiate the reaction by adding a freshly prepared solution of Chloramine-T (typically 1 mg/mL in water). A molar ratio of Chloramine-T to protein of 1:1 to 2:1 is a good starting point.
-
Allow the reaction to proceed for 1-2 minutes at room temperature with gentle agitation.
-
-
Quenching the Radioiodination:
-
Stop the reaction by adding an excess of a quenching solution, such as sodium metabisulfite (typically double the molar amount of Chloramine-T).
-
-
Purification of the Radiolabeled Protein:
-
Immediately purify the radiolabeled protein from free radioiodide and other reactants using a desalting column (e.g., PD-10) equilibrated with a suitable buffer (e.g., PBS with 0.1% BSA for stabilization).
-
Collect fractions and measure the radioactivity to identify the protein-containing peak.
-
-
Quality Control:
-
Determine the radiochemical purity and specific activity of the final product using methods like instant thin-layer chromatography (ITLC) or radio-HPLC.
-
Validation and Stability Considerations
A critical aspect of using maleimide-based linkers is the stability of the resulting thioether bond. The succinimide ring formed after the Michael addition can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo.[7][10] This can lead to the dissociation of the label from the biomolecule.
Strategies to Enhance Stability:
-
Hydrolysis: The stability of the conjugate can be significantly increased by hydrolysis of the succinimide ring to form a stable succinamic acid thioether.[10][11] This can be promoted by incubating the conjugate at a slightly basic pH (e.g., pH 9) for a short period, although this must be balanced with the overall stability of the protein. N-aryl maleimides, like IPM, have been shown to undergo faster hydrolysis of the thio-succinimide ring compared to N-alkyl maleimides, which is an advantageous feature.[12]
-
Next-Generation Maleimides: For applications requiring even greater stability, alternative maleimide derivatives that form more stable adducts have been developed.[13][14]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Incomplete reduction of disulfide bonds.- Presence of thiol-containing substances in the buffer.- IPM solution has hydrolyzed.- Incorrect pH. | - Increase the concentration of the reducing agent or incubation time.- Perform thorough buffer exchange.- Prepare fresh IPM stock solution immediately before use.- Ensure the reaction pH is between 6.5 and 7.5. |
| Protein Precipitation | - High concentration of organic solvent from IPM stock.- Protein instability under reaction conditions. | - Use a more concentrated IPM stock to minimize the volume of organic solvent.- Perform the reaction at 4°C.- Screen for optimal buffer conditions. |
| Low Radioiodination Yield | - Inactive oxidizing agent.- Insufficient amount of radioiodide.- Premature quenching of the reaction. | - Use freshly prepared oxidizing agent.- Ensure the specific activity of the radioiodide is adequate.- Optimize reaction time and quenching conditions. |
| Poor In Vivo Stability | - Retro-Michael reaction leading to de-labeling. | - Consider a post-conjugation hydrolysis step to stabilize the linkage.- Purify the conjugate thoroughly to remove any unreacted IPM. |
Conclusion
This compound stands out as a highly effective heterobifunctional crosslinking agent for the site-specific radiolabeling of thiol-containing biomolecules. By understanding its mechanism of action and the nuances of its application, researchers can leverage IPM to create precisely engineered radioprobes for a wide range of applications in diagnostics, therapeutics, and fundamental biological research. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of IPM-based bioconjugation strategies.
References
- Garg, S., et al. (1992). N-(m-[125I]iodophenyl)maleimide: an agent for high yield radiolabeling of antibodies. International Journal of Radiation Applications and Instrumentation. Part B. Nuclear Medicine and Biology, 19(3), 289-295. [Link]
- Kushida, Y., et al. (2017). Photophysical Heavy-Atom Effect in Iodinated Metallocorroles: Spin-Orbit Coupling and Density of States. The Journal of Physical Chemistry C, 121(34), 18456-18467. [Link]
- Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(72), 17488-17495. [Link]
- Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide-thiol conjugates.
- Swift-Ramirez, W. R. (2021).
- Zhang, D., et al. (2019). Maleimide–thiol adducts stabilized through stretching.
- East China Normal University. (2019). Maleimide–thiol adducts stabilized through stretching. [Link]
- Srivastava, P. C. (1988). Radioiodinated maleimides and use as agents for radiolabeling antibodies. U.S.
- Semantic Scholar. (2020).
- Royal Society of Chemistry. (2021). Synthesis and photophysical properties of blue emission maleimide molecules with dual-state emission (DSE) effects. New Journal of Chemistry. [Link]
- ResearchGate. (2017).
- Boike, L., et al. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Applied Sciences, 13(16), 9185. [Link]
- PubChem. This compound. [Link]
- ResearchGate. (2014).
- UCL Discovery. (2021).
- Royal Society of Chemistry. (2023). Revisiting the anti-heavy-atom effect: absence of halogen-based bonding and lack of enhanced aggregation-induced emission in bromine-substituted tetraphenylethylene derivatives.
- Korde, A., et al. (2012). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. Journal of Amino Acids, 2012, 610949. [Link]
- Sippel, T. O. (1981). New fluorochromes for thiols: maleimide and iodoacetamide derivatives of a 3-phenylcoumarin fluorophore. The Journal of Histochemistry and Cytochemistry, 29(2), 314-316. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- Ilan, E., et al. (2019). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. Pharmaceuticals, 12(4), 164. [Link]
- McCarthy, W. J., & Dunlap, K. L. (1970). Solvents showing the external heavy atom effect in phosphorimetry. Talanta, 17(4), 305-317. [Link]
- ResearchGate. (2014).
- CORE. (2017).
- National Center for Biotechnology Information. (2011). 5-(4-iodophenyl)penta-1,4-dien-3-one and (1E,4E). [Link]
- Cui, M., et al. (2012). Radioiodinated (1 E,4 E)-1-(4-aminophenyl)-5-(4-iodophenyl)penta-1,4-dien-3-one and (1 E,4 E).
- Mishani, E., et al. (2010). Labeled 3-aryl-4-indolylmaleimide derivatives and their potential as angiogenic PET biomarkers. Bioorganic & Medicinal Chemistry, 18(2), 719-729. [Link]
- Chen, H., et al. (2021). FRET Ratiometric Nanoprobes for Nanoparticle Monitoring. Pharmaceutics, 13(12), 2118. [Link]
- Kung, H. F. (2007). PET/SPECT imaging agents for neurodegenerative diseases. Progress in Nuclear Magnetic Resonance Spectroscopy, 51(3-4), 209-218. [Link]
- Royal Society of Chemistry. (2014). Synthesis and photophysical properties of extended π conjugated naphthalimides. Photochemical & Photobiological Sciences. [Link]
- Wang, Z., et al. (2013). Noninvasive Fluorescence Resonance Energy Transfer Imaging of in vivo Premature Drug Release from Polymeric Nanoparticles. Molecular Pharmaceutics, 10(11), 4178-4185. [Link]
- ResearchGate. (2023). Photophysical properties of the synthesized compounds. [Link]
- Wang, Y., et al. (2023). Recent Advances in Fluorescence Resonance Energy Transfer (FRET) Biosensors for Exosomes. Biosensors, 13(7), 708. [Link]
Sources
- 1. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 2. N-(m-[125I]iodophenyl)maleimide: an agent for high yield radiolabeling of antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioiodinated maleimides and use as agents for radiolabeling antibodies (Patent) | OSTI.GOV [osti.gov]
- 4. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PET/SPECT imaging agents for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C10H6INO2 | CID 96758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Radioiodinated (1E,4E)-1-(4-aminophenyl)-5-(4-iodophenyl)penta-1,4-dien-3-one and (1E,4E)-1-(4-iodophenyl)-5-(4-(methylamino)phenyl)penta-1,4-dien-3-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Radioiodinated (1 E,4 E)-1-(4-aminophenyl)-5-(4-iodophenyl)penta-1,4-dien-3-one and (1 E,4 E)-1-(4-iodophenyl)-5-(4-(methylamino)phenyl)penta-1,4-dien-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 13. The Synthesis of Amidinomaleimides and Their Applications in Bioconjugation [escholarship.org]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols: N-(4-Iodophenyl)maleimide in Proteomics Research
Introduction: The Strategic Role of Covalent Probes in Modern Proteomics
In the landscape of chemical biology and drug discovery, the ability to selectively target and covalently modify proteins has become a cornerstone of innovative research. Covalent inhibitors and probes offer unparalleled advantages in terms of potency, prolonged target engagement, and the ability to interrogate protein function in complex biological systems.[1][2] Among the arsenal of reactive moieties employed for this purpose, the maleimide group stands out for its high reactivity and specificity towards the thiol side chain of cysteine residues.[3] This application note provides a detailed guide to the use of a specialized maleimide derivative, N-(4-Iodophenyl)maleimide, in advanced proteomics research, with a particular focus on its application in protein radiolabeling for imaging and therapeutic development.
This compound distinguishes itself through the incorporation of an iodinated phenyl ring. This feature not only modulates the reactivity of the maleimide warhead but also provides a versatile handle for the introduction of radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I).[1][2] This capability is of paramount importance in nuclear medicine for applications ranging from Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging to targeted radiotherapy.[1] This guide will delve into the mechanistic principles, provide detailed experimental protocols, and discuss the broader implications of leveraging this compound in cutting-edge proteomics workflows.
Mechanism of Action: The Thiol-Maleimide Reaction
The primary mechanism by which this compound modifies proteins is through a Michael addition reaction with the sulfhydryl group of cysteine residues.[3] Cysteine is a relatively low-abundance amino acid with a highly nucleophilic side chain, making it an ideal target for selective chemical modification.[4] The reaction proceeds via the nucleophilic attack of the deprotonated cysteine thiol (thiolate anion) on one of the electrophilic carbons of the maleimide double bond, resulting in the formation of a stable thioether linkage.[5]
The reaction is highly selective for thiols at a physiological pH range of 7-7.5.[6] It is important to note that while the thioether bond formed is generally stable, maleimide conjugates can undergo a retro-Michael reaction, particularly in the presence of other thiols, which can lead to deconjugation.[7] However, N-aryl maleimides, such as this compound, have been shown to form more stable conjugates compared to their N-alkyl counterparts.[7]
Caption: Covalent modification of a protein cysteine residue by this compound.
Core Application: Radiolabeling of Proteins and Antibodies
A primary and well-established application of this compound is the radiolabeling of proteins, particularly antibodies, for diagnostic and therapeutic purposes.[2] The iodine atom on the phenyl ring serves as a site for the introduction of iodine radioisotopes. This is typically achieved through a demetallation reaction of a precursor, such as an N-[m-tri-(n-butyl)stannylphenyl]maleimide intermediate, in the presence of a radioiodide salt and an oxidizing agent like Chloramine-T.[2]
The resulting radiolabeled N-(4-[¹²⁵I]Iodophenyl)maleimide can then be conjugated to cysteine residues on a target protein. This two-step approach is advantageous as it avoids exposing the protein to potentially harsh oxidative conditions required for direct radioiodination.[8]
Experimental Protocol: Radiolabeling of an Antibody with N-(4-[¹²⁵I]Iodophenyl)maleimide
This protocol is adapted from the methodology described for N-(m-[¹²⁵I]iodophenyl)maleimide and provides a framework for the radiolabeling of antibodies or other cysteine-containing proteins.[2]
Materials:
-
N-[4-tri-(n-butyl)stannylphenyl]maleimide precursor
-
Sodium [¹²⁵I]iodide
-
Chloramine-T
-
Antibody or protein with accessible cysteine residues
-
N-succinimidyl-3-(2-pyridyldithio)propionate (SPDP) for introducing thiol groups, if necessary
-
Dithiothreitol (DTT)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Sephadex G-50 column for purification
-
Thin Layer Chromatography (TLC) system for quality control
Procedure:
-
Synthesis of N-(4-[¹²⁵I]Iodophenyl)maleimide:
-
To a solution of N-[4-tri-(n-butyl)stannylphenyl]maleimide in a suitable organic solvent, add Sodium [¹²⁵I]iodide.
-
Initiate the reaction by adding a fresh solution of Chloramine-T.
-
Allow the reaction to proceed for a short duration (e.g., 1-2 minutes) at room temperature.
-
Quench the reaction with sodium metabisulfite.
-
Extract the radiolabeled product into an organic solvent like ethyl acetate.
-
Verify the radiochemical purity using TLC.
-
-
Preparation of Thiolated Antibody:
-
If the antibody does not have accessible free thiols, they can be introduced by reacting the antibody with a molar excess of SPDP.
-
Remove excess SPDP by gel filtration.
-
Reduce the pyridyldithio groups to free thiols by incubation with DTT.
-
Purify the thiolated antibody using a desalting column.
-
-
Conjugation of N-(4-[¹²⁵I]Iodophenyl)maleimide to the Antibody:
-
Add the purified N-(4-[¹²⁵I]Iodophenyl)maleimide solution to the thiolated antibody in PBS (pH 7.2).
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the conjugation efficiency by TLC.
-
-
Purification of the Radiolabeled Antibody:
-
Purify the radiolabeled antibody from unreacted N-(4-[¹²⁵I]Iodophenyl)maleimide and other small molecules using a Sephadex G-50 column equilibrated with PBS.
-
Collect the protein-containing fractions and determine the radiochemical yield and specific activity.
-
Data Summary Table:
| Parameter | Typical Value | Reference |
| Radiochemical Yield of N-(4-[¹²⁵I]Iodophenyl)maleimide | ≥ 70% | [2] |
| Conjugation Efficiency to Antibody | 40-80% | [2] |
| In Vitro Stability (24h in serum) | < 1% deiodination | [2] |
Emerging Applications in Chemoproteomics and Drug Discovery
Beyond radiolabeling, this compound holds significant potential in the broader field of chemoproteomics and covalent drug discovery. The principles of its reactivity with cysteine make it a valuable tool for identifying and validating novel drug targets.
Covalent Fragment-Based Drug Discovery (FBDD)
This compound can be incorporated into covalent fragment libraries for screening against proteins of interest.[9][10] In this approach, small, reactive fragments are screened for their ability to covalently bind to a target protein, often identified by mass spectrometry. The iodophenyl group can serve two purposes in this context:
-
Modulation of Binding Affinity: The physicochemical properties of the iodophenyl group can contribute to non-covalent interactions within a binding pocket, influencing the fragment's affinity and selectivity.
-
Handle for Chemical Elaboration: The iodine atom provides a reactive site for synthetic diversification through reactions like Suzuki or Sonogashira cross-coupling. This allows for the rapid generation of analogues to optimize the initial fragment hit.
Caption: Workflow for covalent fragment screening utilizing this compound.
Quantitative Cysteine Reactivity Profiling
Chemoproteomic methods are used to quantify the reactivity of thousands of cysteines across the proteome.[11] While other maleimide derivatives like N-propargylmaleimide are commonly used for this purpose, this compound could be adapted for similar workflows.[11][12] In a competitive profiling experiment, a cellular lysate would be treated with a compound of interest, followed by labeling of the remaining reactive cysteines with this compound. The sites of modification can then be identified and quantified by mass spectrometry. The unique mass of the iodophenyl moiety would aid in the identification of labeled peptides.
Conclusion and Future Perspectives
This compound is a powerful and versatile tool in the proteomics toolkit. Its well-established role in protein radiolabeling provides a robust platform for the development of targeted diagnostics and therapeutics. Furthermore, its potential application in covalent fragment screening and quantitative cysteine profiling opens up exciting avenues for fundamental biological research and drug discovery. As the field of chemoproteomics continues to evolve, the strategic use of well-designed covalent probes like this compound will be instrumental in mapping the functional landscape of the proteome and accelerating the development of next-generation medicines.
References
- Efficient Radiolabeling of Proteins and Antibodies via Maleamate–Cysteine Bioconjugation. ACS Medicinal Chemistry Letters. [Link]
- N-(m-[125I]iodophenyl)maleimide: an agent for high yield radiolabeling of antibodies. International Journal of Radiation Applications and Instrumentation. Part B, Nuclear Medicine and Biology. [Link]
- Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. Journal of the American Society for Mass Spectrometry. [Link]
- Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate.
- Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS. Journal of the American Society for Mass Spectrometry. [Link]
- Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies.
- Covalent fragment libraries in drug discovery—Design, synthesis, and screening methods. Progress in Medicinal Chemistry. [Link]
- Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. ChemBioChem. [Link]
- Covalent fragment libraries in drug discovery. Drug Discovery Today. [Link]
- Cysteine-specific radioiodination of proteins with fluorescein maleimide. Analytical Biochemistry. [Link]
- Enzymatic Methods for the Site-Specific Radiolabeling of Targeting Proteins. Molecules. [Link]
- Exploration of a 14-3-3 PPI Pocket by Covalent Fragments as Stabilizers. Journal of the American Chemical Society. [Link]
- New tools for covalent fragment-based lead discovery. Practical Fragments. [Link]
- Profiling protein S-sulfination with maleimide-linked probes. Redox Biology. [Link]
- Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity.
- Drug Conjugation via Maleimide-Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies. Molecular Pharmaceutics. [Link]
- Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function. Cell Chemical Biology. [Link]
- Isomeric N-(iodophenyl)nitrophthalimides: interplay of C-H...O hydrogen bonds, iodo...nitro and iodo...carbonyl interactions, and aromatic pi...pi stacking interactions. Acta Crystallographica Section B: Structural Science. [Link]
- Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Journal of Proteome Research. [Link]
- Chemical Proteomics Reveals New Targets of Cysteine Sulfinic Acid Reductase. bioRxiv. [Link]
- Fast Cysteine Bioconjugation Chemistry.
- Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release. [Link]
- Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent.
- Proteomics and Its Current Application in Biomedical Area: Concise Review.
- Advances in targeted proteomics and applications to biomedical research. Proteomics. [Link]
- Site-Specific Radiolabeling of a Human PD-L1 Nanobody via Maleimide–Cysteine Chemistry. Pharmaceuticals. [Link]
Sources
- 1. Efficient Radiolabeling of Proteins and Antibodies via Maleamate–Cysteine Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(m-[125I]iodophenyl)maleimide: an agent for high yield radiolabeling of antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isomeric N-(iodophenyl)nitrophthalimides: interplay of C-H...O hydrogen bonds, iodo...nitro and iodo...carbonyl interactions, and aromatic pi...pi stacking interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cysteine-specific radioiodination of proteins with fluorescein maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Covalent fragment libraries in drug discovery-Design, synthesis, and screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Covalent fragment libraries in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS - PMC [pmc.ncbi.nlm.nih.gov]
N-(4-Iodophenyl)maleimide: A Versatile Tool for Elucidating Protein Structure and Function
Introduction: The Power of Cysteine-Reactive Probes
In the intricate world of protein science, understanding the relationship between a protein's three-dimensional structure and its biological function is paramount. Cysteine, with its unique sulfhydryl (thiol) group, stands out among amino acids as a prime target for chemical modification.[1][2] The nucleophilicity of the cysteine thiol allows for highly selective labeling under physiological conditions, providing a powerful handle to probe protein structure, dynamics, and interactions.[1][2] Maleimides are a class of electrophilic compounds that exhibit high selectivity for thiol groups, forming stable thioether bonds through a Michael addition reaction.[3][4][5] This specificity makes them invaluable reagents in bioconjugation and protein labeling.[3][4][5]
This application note focuses on N-(4-Iodophenyl)maleimide (IPM), a specialized N-aryl maleimide that offers unique advantages for researchers in structural biology, proteomics, and drug development. The presence of an iodine atom on the phenyl ring provides a heavy atom for phasing in X-ray crystallography, a critical step in determining a protein's crystal structure.[6][7] Furthermore, the iodophenyl group can serve as a versatile anchor for further chemical modifications, expanding the utility of this reagent. This guide will provide an in-depth overview of IPM, its mechanism of action, and detailed protocols for its application in studying protein structure and function.
Chemical Properties and Reactivity of this compound
This compound is a solid with a molecular weight of 299.06 g/mol and the chemical formula C₁₀H₆INO₂.[8] The key to IPM's utility lies in the reactivity of the maleimide group towards the sulfhydryl group of cysteine residues.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆INO₂ | PubChem[8] |
| Molecular Weight | 299.06 g/mol | PubChem[8] |
| CAS Number | 65833-01-4 | PubChem[8] |
The reaction proceeds via a Michael addition, where the nucleophilic cysteine thiol attacks one of the carbon atoms of the maleimide double bond, leading to the formation of a stable thioether linkage.[9] This reaction is most efficient at a pH range of 7-7.5.[3][4] It is crucial to control the pH, as higher pH can lead to side reactions with other nucleophilic amino acid residues like lysine, although the reaction with thiols is significantly faster.[10]
Figure 1: Reaction mechanism of this compound with a cysteine residue.
Core Applications and Methodologies
Protein Labeling for Structural and Functional Studies
Labeling proteins with IPM allows researchers to introduce a unique tag at specific cysteine residues. This can be used to:
-
Map Cysteine Accessibility: By comparing the labeling pattern of a protein in its native and denatured states, one can identify cysteine residues that are buried within the protein core versus those exposed on the surface.
-
Probe Conformational Changes: Changes in protein conformation, induced by ligand binding or other stimuli, can alter the accessibility of cysteine residues to IPM, providing insights into protein dynamics.
-
Introduce a Heavy Atom for X-ray Crystallography: The iodine atom in IPM acts as a heavy atom, which is invaluable for solving the phase problem in X-ray crystallography.[6] This technique, known as single isomorphous replacement (SIR) or multiple isomorphous replacement (MIR), is a powerful method for determining novel protein structures.[6][7]
This protocol provides a general framework for labeling a purified protein with IPM. Optimization of specific parameters such as protein concentration, IPM-to-protein molar ratio, and incubation time may be required for each specific protein.
Materials:
-
Purified protein containing at least one cysteine residue
-
This compound (IPM)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer at pH 7.0-7.5. Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol).[4]
-
(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds
-
Desalting column or dialysis tubing for removing excess IPM
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL.[3][4]
-
If the protein contains disulfide bonds that need to be reduced to free up cysteine thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[4][5][11] TCEP is preferred over DTT or β-mercaptoethanol as it does not contain a free thiol group that would react with IPM.
-
Degas the buffer to minimize oxidation of the free thiols.[3][4]
-
-
IPM Stock Solution Preparation:
-
Labeling Reaction:
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a small molecule thiol such as β-mercaptoethanol or DTT can be added to a final concentration of 10-20 mM to react with the excess IPM.
-
-
Purification:
-
Verification of Labeling:
Figure 2: Workflow for labeling a purified protein with this compound.
Quantitative Cysteine Reactivity Profiling using Mass Spectrometry
IPM can be employed in chemical proteomics workflows to quantitatively assess the reactivity of cysteine residues across the proteome.[1][2][16] This approach can provide valuable insights into changes in protein function and redox state in response to cellular stimuli or disease. By using isotopic variants of maleimides, researchers can perform relative quantification of cysteine reactivity between different biological samples.[13][15]
This protocol outlines a competitive labeling strategy to compare the reactivity of cysteine residues between two different cell states (e.g., control vs. treated).
Materials:
-
Cell lysates from control and treated samples
-
This compound (IPM)
-
A "light" and "heavy" isotopically labeled maleimide (e.g., N-ethylmaleimide and d₅-N-ethylmaleimide)[13][15]
-
Solvents, buffers, and reagents for cell lysis and protein digestion (e.g., trypsin)
-
LC-MS/MS instrumentation and software for data analysis
Procedure:
-
Cell Lysis and Protein Extraction:
-
Lyse control and treated cells under conditions that preserve the native redox state of the proteins.
-
Quantify the protein concentration in each lysate.
-
-
Competitive Labeling:
-
Treat the control lysate with a "light" isotopically labeled maleimide (e.g., N-ethylmaleimide) and the treated lysate with IPM.
-
Alternatively, for relative quantification, treat the control lysate with the "light" maleimide and the treated lysate with a "heavy" isotopically labeled maleimide (e.g., d₅-N-ethylmaleimide).[15]
-
Incubate to allow for the labeling of reactive cysteine residues.
-
-
Sample Pooling and Protein Digestion:
-
Combine equal amounts of protein from the control and treated lysates.
-
Denature, reduce the remaining disulfide bonds, and alkylate the newly exposed cysteine residues with a different alkylating agent (e.g., iodoacetamide) to prevent disulfide scrambling.
-
Digest the combined protein sample into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify the labeled peptides and quantify the relative abundance of the "light" and "heavy" labeled peptides.
-
-
Data Analysis:
-
The ratio of the "heavy" to "light" labeled peptides for each cysteine-containing peptide provides a quantitative measure of the change in cysteine reactivity between the two conditions.
-
Sources
- 1. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lifetein.com [lifetein.com]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C10H6INO2 | CID 96758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - RU [thermofisher.com]
- 10. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. biotium.com [biotium.com]
- 13. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. | Semantic Scholar [semanticscholar.org]
Application Note: Site-Directed Mutagenesis for Cysteine-Mediated Labeling with N-(4-Iodophenyl)maleimide
Abstract
This comprehensive guide details the strategic introduction of cysteine residues into a protein of interest via site-directed mutagenesis for subsequent covalent labeling with N-(4-Iodophenyl)maleimide (IPM). This powerful methodology is central to a wide array of applications in drug development and biomedical research, including the generation of antibody-drug conjugates (ADCs), fluorescently tagged proteins for imaging studies, and biophysical characterization of protein structure and function. We provide an in-depth discussion of the underlying chemical principles, strategic considerations for mutagenesis site selection, and detailed, field-proven protocols for every stage of the workflow, from mutagenic primer design to the final analysis of the labeled protein conjugate.
Introduction: The Power of Cysteine-Maleimide Bioconjugation
The selective modification of proteins is a cornerstone of modern biotechnology and pharmaceutical science. Among the various bioconjugation strategies, the reaction between a cysteine thiol and a maleimide functional group stands out for its high specificity, rapid kinetics under mild, physiological conditions, and the formation of a stable thioether bond.[1][2][3][] This makes the cysteine-maleimide linkage an ideal tool for researchers aiming to attach payloads—such as cytotoxic drugs, imaging agents, or polyethylene glycol (PEG) chains—to a specific site on a protein.[][5]
While native cysteine residues can sometimes be utilized, they are often involved in structurally critical disulfide bonds or are not located at a desirable position for labeling.[2][6] Site-directed mutagenesis offers a precise solution, allowing for the introduction of a uniquely reactive cysteine residue at virtually any solvent-accessible location on the protein surface. This grants researchers ultimate control over the stoichiometry and location of conjugation, which is critical for preserving protein function and achieving desired therapeutic or diagnostic outcomes.
This compound (IPM) is a valuable labeling reagent in this context. The maleimide group provides the cysteine-specific reactivity, while the iodophenyl moiety can serve multiple purposes. It can act as a heavy atom for crystallographic phasing, a handle for further chemical modifications, or a component of a therapeutic agent.
This application note will guide researchers through the entire process, from the conceptual design of the cysteine mutant to the practical execution and validation of the IPM labeling reaction.
Scientific Principles and Strategic Considerations
The Chemistry of Thiol-Maleimide Ligation
The core of this technique is the Michael addition reaction between the thiol (sulfhydryl) group of a cysteine residue and the electron-deficient double bond of the maleimide ring.[3] This reaction is highly selective for thiols, especially within the optimal pH range of 6.5 to 7.5.[7][8]
-
Below pH 6.5: The reaction rate slows significantly as the thiol group remains protonated, reducing its nucleophilicity.[7]
-
Above pH 7.5: The selectivity decreases, as primary amines (e.g., from lysine residues) can begin to compete in the reaction. Furthermore, the maleimide ring itself is more susceptible to hydrolysis at alkaline pH, rendering it non-reactive.[7][8]
At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, highlighting the exquisite selectivity of this chemistry.[7] The resulting thioether bond is stable under most physiological conditions, although it can be susceptible to a retro-Michael reaction, particularly in the presence of high concentrations of other thiols.[9][10][11]
Workflow Overview
The entire process can be broken down into several key stages, each with critical considerations for success.
Figure 1: High-level workflow for IPM labeling.
Strategic Site Selection for Cysteine Mutagenesis
The choice of where to introduce the cysteine residue is paramount and should be guided by the following principles:
-
Solvent Accessibility: The residue must be on the protein surface to be accessible to the IPM reagent. Use protein structure visualization software (e.g., PyMOL, Chimera) and solvent accessibility predictors to identify suitable locations.
-
Structural and Functional Integrity: Avoid mutating residues in the active site, protein-protein interaction interfaces, or regions critical for proper folding and stability. Mutating residues in flexible loops or regions distant from functional sites is generally safer.
-
Native Cysteine Content: If the protein already contains native cysteines, determine if they are free or involved in disulfide bonds. If they are free and solvent-accessible, they may need to be mutated to a non-reactive residue (e.g., serine or alanine) to ensure site-specific labeling of the newly introduced cysteine.[12]
-
Local Microenvironment: The pKa of the cysteine thiol can be influenced by neighboring residues. A lower pKa leads to a more reactive thiolate anion at neutral pH.[13][14]
Detailed Protocols and Methodologies
Part 1: Site-Directed Mutagenesis
This section details the process of introducing a cysteine codon into your gene of interest using a method analogous to the QuikChange™ Site-Directed Mutagenesis protocol.[15][16][17][18][19]
Proper primer design is critical for successful mutagenesis.[20][21][22][23]
| Parameter | Recommendation | Rationale |
| Length | 25–45 bases | Balances specificity with synthesis efficiency.[20] |
| Mutation Position | Centered within the primer | Ensures stable primer-template hybridization on both sides of the mismatch.[19][23] |
| Flanking Regions | 10–15 complementary bases on each side | Provides sufficient binding energy for the polymerase to initiate extension.[15][19] |
| Melting Temp (Tm) | ≥ 78°C | High Tm is recommended for QuikChange-like methods to ensure efficient amplification.[20] |
| GC Content | 40–60% | Promotes stable annealing without being difficult to denature.[20] |
| 3' Terminus | End with a G or C | The "GC clamp" enhances priming efficiency. |
| Purity | PAGE or HPLC purification recommended | Ensures full-length primers are used, increasing mutagenesis efficiency. |
Example: To mutate a Serine (TCA) to a Cysteine (TGC) at position 85:
-
Wild-Type Sequence: 5'-...GAA GCT TCA GGT ATT...-3'
-
Forward Primer: 5'-GAA GCT TGC GGT ATT GCA GAG-3'
-
Reverse Primer: 5'-CTC TGC AAT ACC GCA AGC TTC-3'
This protocol utilizes a high-fidelity polymerase to replicate the plasmid DNA, incorporating the mutagenic primers.
Reaction Mixture:
| Component | Final Concentration | Volume (50 µL total) |
|---|---|---|
| 10x Reaction Buffer | 1x | 5 µL |
| dsDNA Template | 5–50 ng | X µL |
| Forward Primer | 125 ng | X µL |
| Reverse Primer | 125 ng | X µL |
| dNTP Mix (10 mM) | 0.2 mM | 1 µL |
| High-Fidelity Polymerase | 2.5 U | 1 µL |
| Nuclease-Free H₂O | - | To 50 µL |
Thermal Cycling Parameters:
| Step | Temperature | Time | Cycles |
|---|---|---|---|
| Initial Denaturation | 95°C | 30 sec | 1 |
| Denaturation | 95°C | 30 sec | \multirow{3}{*}{16–18} |
| Annealing | 55°C | 1 min | |
| Extension | 68°C | 1 min/kb of plasmid | |
| Final Extension | 68°C | 7 min | 1 |
| Hold | 4°C | ∞ | 1 |
Following PCR, the parental (methylated) DNA template is digested with DpnI, which specifically cleaves methylated DNA, leaving only the newly synthesized, mutated plasmids.[15]
-
Cool PCR Reaction: Place the completed PCR reaction on ice for 2 minutes.
-
Add DpnI: Add 1 µL of DpnI restriction enzyme directly to the PCR tube.
-
Incubate: Mix gently and incubate at 37°C for 1 hour to digest the parental template DNA.
-
Transform: Transform 1-2 µL of the DpnI-treated DNA into high-efficiency competent E. coli cells. Plate on appropriate antibiotic selection plates and incubate overnight at 37°C.[15][19]
-
Verify: Pick several colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the desired mutation via Sanger sequencing.
Part 2: Protein Expression and Purification
Once the mutation is confirmed, the protein must be expressed and purified. The specific protocol will vary greatly depending on the protein and expression system. A general workflow for an E. coli-expressed, His-tagged protein is provided.
-
Expression: Transform the verified plasmid into an appropriate E. coli expression strain (e.g., BL21(DE3)). Grow a large-scale culture and induce protein expression (e.g., with IPTG).[24]
-
Harvesting & Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing protease inhibitors. Lyse the cells via sonication or high-pressure homogenization.[24]
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Purification: Purify the protein from the soluble lysate. For a His-tagged protein, this is typically done using immobilized metal affinity chromatography (IMAC). Further purification steps, such as size-exclusion chromatography, may be necessary to achieve high purity.[24][25]
-
Buffer Exchange: The purified protein should be buffer-exchanged into a suitable buffer for labeling (see Section 3.3.2).
Crucial Consideration: The purification process for cysteine mutants requires special attention to prevent oxidation and the formation of intermolecular disulfide bonds. It is highly recommended to include a mild reducing agent like 1-5 mM β-mercaptoethanol (BME) or dithiothreitol (DTT) in the lysis and purification buffers. However, these must be removed before the labeling step.[25][26]
Part 3: IPM Labeling and Characterization
This is the final stage where the purified cysteine mutant is covalently modified with IPM.
Figure 2: Thiol-Maleimide reaction schematic.
-
Reagent Preparation: Dissolve the IPM in a minimal amount of a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[2][6]
-
Protein Preparation: The protein must be in a thiol-free buffer (e.g., PBS, HEPES, Tris) at a pH between 7.0 and 7.5.[1][2][6] The protein concentration should typically be between 1-10 mg/mL.[2][6] The buffer must be degassed to minimize oxygen, which can oxidize the free thiol.[1][2][6]
-
Thiol Reduction (If Necessary): If disulfide bonds (inter- or intramolecular) may have formed, the protein must be treated with a reducing agent. TCEP (tris(2-carboxyethyl)phosphine) is the ideal choice as it is thiol-free and does not need to be removed prior to labeling.[6][8] If DTT or BME were used, they must be completely removed via a desalting column or buffer exchange immediately before adding the maleimide reagent.[8][26]
-
Reduction (Optional): If needed, add a 10-20 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.[27]
-
Initiate Labeling: Add a 10- to 20-fold molar excess of the IPM stock solution to the stirring protein solution.[27] The final concentration of DMSO or DMF should ideally be below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[6][7] Protect the reaction from light if the label is light-sensitive.
-
Quenching (Optional): To stop the reaction and consume any excess IPM, add a free thiol-containing compound like BME or cysteine to a final concentration of ~50 mM.[7]
After the reaction, the unreacted IPM and quenching agent must be removed.
-
Purification: The most common method is size-exclusion chromatography (e.g., a desalting column like a PD-10) which separates the large labeled protein from the small molecule reagents. Dialysis can also be used if the maleimide reagent is water-soluble.[2][6]
-
Characterization: It is essential to confirm successful labeling.
-
SDS-PAGE: While the mass change from IPM labeling is small, a slight shift in mobility might be observed. More importantly, it confirms the integrity of the protein post-labeling.
-
Mass Spectrometry (MS): This is the definitive method for confirming conjugation.[28] Electrospray ionization (ESI-MS) or MALDI-TOF MS can be used to measure the mass of the intact protein.[29] The observed mass should increase by the molecular weight of the IPM molecule for each cysteine that has been labeled. This also confirms the stoichiometry of labeling.[28]
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Mutagenesis Efficiency | Poor primer design; low-quality template DNA; insufficient PCR cycles. | Redesign primers with optimal Tm and GC content.[20] Use high-purity, supercoiled plasmid DNA.[17] Increase PCR cycle number to 18.[19] |
| No or Low Protein Expression | Codon usage; protein toxicity; incorrect induction conditions. | Optimize codon usage for the expression host. Titrate inducer concentration and vary induction temperature/time.[30] |
| Low Labeling Efficiency | Cysteine is oxidized; insufficient maleimide excess; incorrect pH. | Ensure protein is fully reduced with TCEP just before labeling.[6] Increase molar excess of IPM. Ensure buffer pH is between 7.0-7.5.[7] |
| Protein Precipitation | High concentration of organic solvent; protein instability. | Keep final DMSO/DMF concentration below 10%. Perform labeling at 4°C. Include stabilizing excipients (e.g., glycerol, arginine) in the buffer. |
| Non-specific Labeling | Reaction pH is too high (>8.0). | Lower the reaction buffer pH to the 6.5-7.5 range.[8] |
Conclusion
The combination of site-directed mutagenesis to introduce a unique cysteine residue followed by labeling with this compound is a robust and highly specific method for protein modification. By carefully considering the site of mutation and optimizing the reaction conditions, researchers can generate precisely engineered protein conjugates for a vast range of applications. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource to ensure the successful implementation of this powerful technique in the laboratory.
References
- Maleimide labeling of thiolated biomolecules.Bio-Synthesis Inc. (2022-05-03). [Link]
- Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry.PubMed Central (PMC) - NIH.[Link]
- Site Directed Mutagenesis (QuickChange Method) Cornell iGEM 2012 Protocol.Cornell University.
- QuikChange Multi Site-Directed Mutagenesis Kit.Agilent Technologies.[Link]
- QuikChange Site-Directed Mutagenesis Kit.Agilent Technologies.[Link]
- Manual: QuikChange® II XL Site-Directed Mutagenesis Kit.Agilent Technologies.[Link]
- QuikChange™ Site-Directed Mutagenesis Kit.Agilent Technologies.[Link]
- Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry.Taylor & Francis Online.[Link]
- Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates.
- Expression and purification of single cysteine-containing mutant variants of the mouse prion protein by oxid
- Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS.NIH.[Link]
- Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry.JoVE. (2016-07-20). [Link]
- Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjug
- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.PubMed Central (PMC) - NIH.[Link]
- Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry.
- Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chrom
- Efficient Site-Specific Labeling of Proteins via Cysteines.PubMed Central (PMC) - NIH.[Link]
- Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity.
- On-demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins.ChemRxiv.[Link]
- Site Directed Mutagenesis Primer Design Key Factors Resources.
- Long-Term Stabilization of Maleimide–Thiol Conjugates.
- QuickChange Primer Design.Agilent.[Link]
- Genetic selection for a highly functional cysteine-less membrane protein using site-saturation mutagenesis.PubMed Central (PMC) - NIH.[Link]
- Designing Primers for Targeted Mutagenesis.
- Synthesis of Protein Bioconjugates Via Cysteine-maleimide Chemistry.YouTube. (2022-02-19). [Link]
- Effects of Site-Directed Mutagenesis of Cysteine on the Structure of Sip Proteins.PubMed Central (PMC) - NIH. (2022-04-29). [Link]
- Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjug
- Efficient Site-Specific Labeling of Proteins via Cysteines.
- Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases.PubMed Central (PMC) - NIH.[Link]
- A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies.PubMed Central.[Link]
Sources
- 1. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. bachem.com [bachem.com]
- 5. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.igem.org [static.igem.org]
- 16. sekelsky.bio.unc.edu [sekelsky.bio.unc.edu]
- 17. agilent.com [agilent.com]
- 18. gladstone.org [gladstone.org]
- 19. faculty.washington.edu [faculty.washington.edu]
- 20. bioinnovatise.com [bioinnovatise.com]
- 21. agilent.com [agilent.com]
- 22. matreyeklab.com [matreyeklab.com]
- 23. neb.com [neb.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Expression and purification of single cysteine-containing mutant variants of the mouse prion protein by oxidative refolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biotium.com [biotium.com]
- 28. tandfonline.com [tandfonline.com]
- 29. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Effects of Site-Directed Mutagenesis of Cysteine on the Structure of Sip Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mapping Solvent-Accessible Cysteine Residues using N-(4-Iodophenyl)maleimide (IPM)
Introduction: The Significance of Cysteine Accessibility
Cysteine is a unique amino acid, possessing a highly nucleophilic thiol group that participates in a diverse array of biological functions.[1] These roles range from catalysis and redox signaling to the formation of structural disulfide bonds that stabilize protein architecture.[1][2] The reactivity and accessibility of cysteine residues are often critical to a protein's function, making them key targets for both endogenous post-translational modifications and exogenous therapeutic agents.[1][3][4] Consequently, methods to profile the reactivity and solvent accessibility of cysteines on a proteome-wide scale are invaluable tools in drug discovery, chemical biology, and fundamental protein science.[1][5][6]
N-(4-Iodophenyl)maleimide (IPM) is a thiol-reactive chemical probe designed specifically for this purpose. As a member of the maleimide family, it exhibits high selectivity for cysteine residues under physiological conditions.[2][7][8] Its defining feature is a stable iodine atom, which provides a distinct isotopic signature that is readily detectable by mass spectrometry (MS). This allows for the precise identification of labeled peptides, thereby mapping the specific cysteine residues that were solvent-accessible and available for covalent modification. This application note provides a detailed guide to the principles and protocols for using IPM to probe cysteine accessibility.
Principle and Mechanism of Action
The utility of IPM is rooted in the well-established Michael addition reaction. The electrophilic double bond of the maleimide ring readily reacts with the nucleophilic thiol group of a cysteine residue. This reaction proceeds efficiently at a near-neutral pH (7.0-7.5) to form a stable, irreversible thioether bond.[7][9][10]
Causality Behind pH Choice: Maintaining a pH between 7.0 and 7.5 is a critical experimental choice. In this range, the cysteine thiol groups (-SH, pKa ~8.5) are sufficiently nucleophilic to react with the maleimide, while the more abundant amine groups on lysine residues and N-termini remain protonated and thus relatively unreactive.[8][9] Above pH 8.0, the maleimide ring itself becomes susceptible to hydrolysis, which would compete with the desired labeling reaction.[9]
The key innovation of IPM is the iodophenyl group. The iodine atom (atomic mass ~126.9 amu) provides a significant mass shift to any peptide that contains a labeled cysteine. This mass modification is easily identified in a mass spectrum, distinguishing it from unlabeled peptides.
Figure 1: Covalent labeling of a cysteine residue with IPM via a Michael addition reaction.
Experimental Workflow Overview
The overall process involves selectively labeling accessible cysteines on proteins, digesting the proteins into peptides, and analyzing the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified sites.
Figure 2: High-level experimental workflow for IPM-based cysteine accessibility mapping.
Detailed Protocols
PART 1: Labeling of Proteins with this compound
This protocol describes the labeling of a complex protein mixture (e.g., cell lysate). It can be adapted for purified proteins by adjusting concentrations accordingly.
A. Materials and Reagents
-
This compound (IPM), CAS: 65833-01-4[11]
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Lysis Buffer: e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: Dithiothreitol (DTT) or L-cysteine
-
Protein sample (e.g., cultured cells, tissue homogenate)
-
Buffer exchange columns (e.g., Sephadex G-25)
B. Protocol Steps
-
Protein Sample Preparation:
-
Prepare cell or tissue lysate in a degassed, thiol-free buffer (e.g., PBS or Tris) at pH 7.0-7.5.[7] Degassing by bubbling with argon or nitrogen is crucial to prevent oxidation of cysteine thiols into disulfides, which do not react with maleimides.[2]
-
Determine the protein concentration using a standard method (e.g., BCA assay). A typical starting concentration is 1-5 mg/mL.[12]
-
-
(Optional) Reduction of Disulfide Bonds:
-
Rationale: If the goal is to label all cysteines, not just the natively accessible free thiols, disulfide bonds must first be reduced.
-
Add TCEP to a final concentration of 5-10 mM. TCEP is recommended over DTT at this stage because it is a non-thiol reducing agent and will not compete with the IPM reagent.[7][12]
-
Incubate for 30-60 minutes at room temperature.
-
-
IPM Reagent Preparation:
-
Labeling Reaction:
-
Add the IPM stock solution to the protein sample to achieve a final 10- to 20-fold molar excess of IPM over the estimated total cysteine concentration.[9][12] Expert Tip: If the cysteine concentration is unknown, a final IPM concentration of 1 mM can be used as a starting point for a 1-5 mg/mL protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[7][9] The reaction should be performed with gentle mixing.
-
-
Quenching the Reaction:
-
Rationale: It is essential to quench any unreacted IPM to prevent non-specific labeling of cysteine residues that may become exposed during subsequent denaturation and digestion steps.
-
Add a thiol-containing reagent like DTT or L-cysteine to a final concentration that is at least double the initial IPM concentration (e.g., 2-5 mM).[12]
-
Incubate for 30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove the excess IPM and quenching reagent via buffer exchange using a gel filtration column (e.g., Sephadex G-25) or dialysis.[12] This step is critical to avoid interference with downstream protein digestion and mass spectrometry.
-
PART 2: Sample Preparation for Mass Spectrometry
-
Denaturation, Reduction, and Alkylation:
-
Denature the labeled protein sample by adding urea to a final concentration of 8 M.
-
Reduce all remaining disulfide bonds (those that were not accessible to IPM) by adding DTT to 10 mM and incubating for 1 hour at 37°C.
-
Alkylate the newly exposed cysteine residues with a standard alkylating agent like iodoacetamide (IAA) to a final concentration of 20-25 mM. Incubate for 30 minutes at room temperature in the dark. This step "caps" all cysteines that were not labeled by IPM, preventing them from re-forming disulfide bonds.
-
-
Protein Digestion:
-
Dilute the urea concentration to less than 2 M with a suitable buffer (e.g., 50 mM ammonium bicarbonate).
-
Add a protease, such as sequencing-grade trypsin, at a 1:50 to 1:100 (enzyme:protein, w/w) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method to remove salts and detergents that can interfere with mass spectrometry analysis.[13]
-
PART 3: LC-MS/MS Analysis and Data Interpretation
-
LC-MS/MS Analysis:
-
Database Searching and Data Analysis:
-
Search the generated MS/MS spectra against a relevant protein database using a search algorithm like Mascot, Sequest, or MaxQuant.[14][15]
-
Crucially, configure the search parameters to include a variable modification on cysteine corresponding to the mass of the IPM adduct.
-
The identified peptides containing this specific mass shift correspond to the solvent-accessible cysteine residues that were labeled by IPM.
-
Data Presentation and Interpretation
All quantitative data should be clearly structured for easy comparison.
| Parameter | Value | Rationale / Reference |
| IPM Molecular Weight | 299.07 g/mol | Chemical Formula: C₁₀H₆INO₂[11] |
| Mass Shift on Cysteine | +299.07 Da | Corresponds to the addition of one IPM molecule. |
| Reaction pH | 7.0 - 7.5 | Optimal for selective reaction with thiols over amines.[7][9] |
| IPM Stock Solution | 10-20 mM in DMSO | Prepare fresh before use.[12] |
| IPM:Protein Ratio | 10-20 fold molar excess | Ensures complete labeling of accessible sites.[9] |
| Reaction Time | 2 hrs at RT or O/N at 4°C | Standard incubation times for maleimide conjugations.[7][9] |
| Quenching Agent | DTT or L-cysteine | A thiol-based reagent to consume excess IPM.[12] |
Trustworthiness: Self-Validating Systems and Controls
To ensure the reliability of the results, the following controls are recommended:
-
No-Probe Control: A parallel sample processed without the addition of IPM. This helps identify non-specific binding and background modifications.
-
Fully Reduced and Labeled Control: A sample that is first fully denatured and reduced (e.g., with 8M Urea and DTT) before labeling with IPM. In this sample, all cysteines should theoretically be labeled. This serves as a positive control and helps validate the efficiency of the labeling and MS detection workflow.
-
Competitive Labeling: Pre-incubating the protein sample with a known, site-specific cysteine-binding ligand or drug before IPM labeling. A decrease in IPM labeling at a specific site can confirm it as the binding pocket of the ligand.[1]
References
- Applications of Reactive Cysteine Profiling.PubMed.
- Cysteine-reactive probes and their use in chemical proteomics.Semantic Scholar.
- Cysteine-reactive probes and their use in chemical proteomics.RSC Publishing.
- Reaction-based fluorogenic probes for detecting protein cysteine oxidation in living cells.
- Comparative Efficacy of Chemical Probes for Cysteine Reactivity Profiling in Complex Biological Lys
- Thiol-Reactive Probe Labeling Protocol.Thermo Fisher Scientific.
- Protocol: Maleimide labeling of proteins and other thiol
- A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantit
- Mass spectrometry-based immuno-precipitation proteomics – The user's guide.PMC - NIH.
- Maleimide Labeling of Proteins and Other Thiol
- Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity.
- Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies.NIH.
- Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity.PubMed.
- A Comparative Guide to Cysteine-Targeted Labeling: Validation of N-[4-(2-Benzimidazolyl)phenyl]maleimide (BPM) by Mass Spectrome.Benchchem.
- This compound AldrichCPR.Sigma-Aldrich.
- Labeling Methods in Mass Spectrometry Based Quantitative Proteomics.
- Fast Cysteine Bioconjug
- Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement.
- Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry.PMC - NIH.
- Stabilization of cysteine-linked antibody drug conjug
- Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies.
- Mass Spectrometric Protein Identification Using the Global Proteome Machine.PMC - NIH.
- Pharmaceutical Advances and Proteomics Researches.Brieflands.
- From Protein Structure to Drug Discovery: Bioinform
- A short introduction to the core concepts of proteomics and mass spectrometry.YouTube.
Sources
- 1. Applications of Reactive Cysteine Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Cysteine-reactive probes and their use in chemical proteomics. | Semantic Scholar [semanticscholar.org]
- 4. Cysteine-reactive probes and their use in chemical proteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. brieflands.com [brieflands.com]
- 6. mdpi.com [mdpi.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Mass Spectrometric Protein Identification Using the Global Proteome Machine - PMC [pmc.ncbi.nlm.nih.gov]
Purifying Proteins Modified with N-(4-Iodophenyl)maleimide: A Guide to Overcoming Hydrophobicity Challenges
Introduction: The Power and Challenge of Iodophenyl-Maleimide Conjugation
The selective modification of proteins is a cornerstone of modern biotechnology, enabling the development of sophisticated therapeutics, diagnostics, and research tools. N-(4-Iodophenyl)maleimide stands out as a valuable reagent for bioconjugation, primarily targeting cysteine residues to create stable thioether linkages. The incorporation of an iodophenyl group offers unique advantages, including the potential for radio-labeling for imaging and biodistribution studies, as well as serving as a heavy atom for X-ray crystallography. However, the introduction of this bulky, hydrophobic moiety presents a significant challenge in the downstream purification of the conjugated protein.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of proteins conjugated with this compound. We will delve into the critical considerations for pre-purification, explore detailed protocols for various chromatography techniques, and offer insights into troubleshooting common issues. Our focus is on providing a robust framework for developing a purification strategy that ensures a highly pure and functional final product.
Pre-Purification: Setting the Stage for Successful Separation
A successful purification outcome begins with a well-controlled conjugation reaction and appropriate sample preparation. The increased hydrophobicity of the this compound conjugate can lead to aggregation and precipitation, making these initial steps critical.[1]
The Conjugation Reaction: Key Parameters
The reaction between the maleimide group and a free thiol on a cysteine residue is most efficient at a pH between 6.5 and 7.5.[2][3] Below this range, the thiol is less nucleophilic, and above it, the maleimide group can undergo hydrolysis or react with primary amines, such as lysine residues.
Typical Reaction Conditions:
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability. |
| Temperature | 4°C to Room Temperature | Lower temperatures can be beneficial for sensitive proteins. |
| Reaction Time | 1-4 hours | Monitor progress to avoid over-conjugation and potential side reactions. |
| Molar Ratio | 5-20 fold excess of maleimide reagent | Optimize to achieve desired labeling efficiency. |
It is crucial to ensure that the cysteine residues targeted for conjugation are in a reduced state. The use of a non-thiol-containing reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is recommended, as it does not need to be removed prior to the addition of the maleimide reagent.[2][3]
Quenching the Reaction: A Critical Step
Once the desired level of conjugation is achieved, it is imperative to quench the reaction to cap any unreacted maleimide groups.[1] This prevents non-specific labeling of other thiol-containing molecules in subsequent steps and can improve the stability of the conjugate.
Common Quenching Reagents:
-
L-cysteine
-
β-mercaptoethanol
-
N-acetylcysteine
A 10-50 mM final concentration of the quenching agent is typically sufficient, with an incubation time of 15-30 minutes at room temperature.
Purification Strategies: Taming the Hydrophobicity
The primary challenge in purifying this compound conjugated proteins is their increased hydrophobicity. This can lead to non-specific binding to chromatography resins, peak tailing, and poor resolution. The choice of purification technique and its optimization are therefore paramount.
Size-Exclusion Chromatography (SEC): The First Line of Defense
SEC separates molecules based on their hydrodynamic radius and is an excellent initial step to remove excess, unreacted this compound and quenching reagent. However, the hydrophobic nature of the conjugate can lead to secondary interactions with the stationary phase, resulting in poor peak shape and inaccurate molecular weight estimation.
dot
Sources
On-Resin Peptide Modification Using N-(4-Iodophenyl)maleimide for Advanced Bioconjugation and Cross-Coupling Applications
Application Note & Protocol
Abstract
This guide provides a comprehensive framework for the use of N-(4-Iodophenyl)maleimide (IPM) in solid-phase peptide synthesis (SPPS). IPM is a bifunctional reagent that enables the site-specific modification of cysteine-containing peptides, introducing a versatile iodophenyl moiety. This functional "handle" serves as a precursor for a wide array of downstream applications, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), radiolabeling, and the synthesis of complex peptide conjugates.[1][2][3] Performing the conjugation reaction while the peptide is anchored to the solid support offers significant advantages, including the use of excess reagents and simplified purification. This document details the underlying chemical principles, provides validated, step-by-step protocols for on-resin synthesis and conjugation, and discusses subsequent applications for researchers in peptide chemistry, drug discovery, and materials science.
Introduction and Scientific Principle
The selective functionalization of peptides is a cornerstone of modern chemical biology and drug development. This compound (IPM) has emerged as a powerful tool for this purpose. Its utility stems from two key chemical features:
-
Maleimide Group: This moiety reacts with high specificity and efficiency with the sulfhydryl (thiol) group of cysteine residues via a Michael addition reaction.[4][5] This reaction is rapid and proceeds under mild, biocompatible conditions, making it the gold standard for cysteine modification.[6][7]
-
Iodophenyl Group: The aromatic iodine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings.[1][2][3][8] This allows for the precise installation of diverse molecular fragments, including phenyl groups, alkynes, and other complex motifs, directly onto the peptide backbone. Furthermore, the iodine atom can be substituted with radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) for applications in molecular imaging (PET/SPECT) and radiotherapy.[9][10][11][12]
Performing this modification on the solid phase, prior to peptide cleavage and deprotection, streamlines the entire workflow. It allows for the use of excess IPM to drive the reaction to completion, with subsequent removal of unreacted reagents and byproducts through simple washing steps, thus avoiding complex solution-phase chromatography of the final product.
Mechanism of Action: The Thiol-Maleimide Reaction
The conjugation of IPM to a cysteine residue proceeds through a nucleophilic Michael addition. The deprotonated thiolate anion (S⁻) of the cysteine side chain acts as the nucleophile, attacking one of the carbon atoms of the maleimide's carbon-carbon double bond. This forms a stable carbon-sulfur bond, resulting in a succinimidyl thioether linkage.[5]
The reaction is highly selective for thiols over other nucleophilic amino acid side chains (like the epsilon-amino group of lysine) at near-neutral pH.[4] The rate of reaction is pH-dependent, as a higher pH favors the formation of the more nucleophilic thiolate anion. However, very high pH (>8.5) can lead to side reactions, including hydrolysis of the maleimide ring. Therefore, the reaction is typically buffered between pH 6.5 and 7.5.
Experimental Workflow Overview
The overall process involves three main stages: standard Fmoc-based solid-phase peptide synthesis of a cysteine-containing peptide, on-resin conjugation with IPM, and finally, cleavage from the resin with simultaneous side-chain deprotection.
Figure 1: Overall workflow for the synthesis and on-resin modification of a peptide with this compound.
Detailed Protocols
Materials & Reagents:
-
Rink Amide or Wang resin[13]
-
Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH)
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% Piperidine in DMF (v/v)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Anhydrous Acetonitrile (ACN)
-
Conjugation Reagent: this compound (IPM)
-
Buffer: 0.1 M Sodium Phosphate, pH 7.0
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Cold Diethyl Ether
Protocol Part A: Synthesis of Cysteine-Containing Peptide
This protocol assumes a standard manual Fmoc-SPPS procedure on a 0.1 mmol scale.[13][14][15]
-
Resin Swelling: Place the resin (e.g., Rink Amide, 0.1 mmol substitution) in a fritted reaction vessel. Add DMF (approx. 10 mL/g resin) and allow it to swell for at least 30 minutes.[16] Drain the solvent.
-
Initial Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh portion of the deprotection solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the first Fmoc-amino acid (3 eq, 0.3 mmol) with HBTU (2.9 eq, 0.29 mmol) and DIEA (6 eq, 0.6 mmol) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative result, beads remain colorless/yellow). If the test is positive (blue beads), repeat the coupling step.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Cycle Repetition: Repeat steps 2-6 for each amino acid in the peptide sequence. For the cysteine residue, use Fmoc-Cys(Trt)-OH. The trityl (Trt) group protects the thiol during synthesis.
Protocol Part B: On-Resin Conjugation with IPM
-
Final Fmoc Deprotection: After coupling the final amino acid, perform the standard Fmoc deprotection (Step 2) to free the N-terminal amine, if desired. Note: For this specific conjugation, the N-terminal Fmoc group can be left on to prevent potential side reactions if the N-terminus is a cysteine.[5]
-
Resin Preparation: Wash the peptide-resin thoroughly with DMF (5x) and DCM (5x). This is critical to remove all traces of piperidine, which is nucleophilic. Finally, wash with the reaction solvent, a 1:1 mixture of DMF and 0.1 M Sodium Phosphate buffer (pH 7.0).
-
IPM Solution Preparation: In a separate vial, dissolve this compound (5-10 eq, 0.5-1.0 mmol) in a minimal amount of DMF or ACN, then dilute with the 1:1 DMF/Phosphate Buffer mixture.
-
Conjugation Reaction: Add the IPM solution to the peptide-resin. Agitate the slurry at room temperature for 2-4 hours, shielded from light.
-
Monitoring: The reaction can be monitored by taking a small aliquot of resin, cleaving the peptide, and analyzing by LC-MS to check for the mass addition corresponding to IPM.
-
Final Washing: After the reaction is complete, drain the IPM solution. Wash the resin extensively with DMF (5x), DCM (5x), and Methanol (3x) to remove all unreacted IPM and byproducts. Dry the resin under vacuum.
Protocol Part C: Cleavage, Deprotection, and Purification
-
Cleavage: Place the dry, modified peptide-resin in a reaction vial. Add the cleavage cocktail (e.g., TFA/TIS/H₂O, approx. 10 mL/g of resin). This step simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the Trityl group from any non-reacted cysteine.[13]
-
Reaction: Agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise into a centrifuge tube containing ice-cold diethyl ether (approx. 10x the volume of the TFA solution). A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Purification & Characterization: Dry the crude peptide pellet. Dissolve it in a suitable solvent (e.g., Water/ACN with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by LC-MS and/or MALDI-TOF mass spectrometry.
Critical Parameters and Data
Optimizing the on-resin conjugation reaction is key to achieving high yields of the desired product. The following table summarizes the most important parameters.
| Parameter | Recommended Range | Rationale & Notes |
| IPM Equivalents | 5-10 eq (relative to resin) | A large excess drives the reaction to completion, compensating for any steric hindrance on the solid support. |
| Solvent System | DMF/Buffer (1:1) or ACN/Buffer | A mixed aqueous/organic system is required to swell the resin and dissolve both the peptide and the IPM reagent. |
| pH | 6.5 - 7.5 | Balances the need for the nucleophilic thiolate form of cysteine with the stability of the maleimide ring.[4] |
| Reaction Time | 2-4 hours | Typically sufficient for completion. Monitor by LC-MS if kinetics are unknown for a specific sequence. |
| Temperature | 20-25 °C (Room Temp) | Higher temperatures can accelerate the reaction but may also increase the rate of maleimide hydrolysis.[4] |
Downstream Applications: The Suzuki-Miyaura Cross-Coupling
The installed iodophenyl group is a powerful handle for C-C bond formation. The Suzuki-Miyaura reaction is a prime example, allowing for the coupling of the iodinated peptide with a boronic acid derivative.[1][2][3] This can be performed on the fully deprotected peptide in solution.
Figure 2: Key components for a Suzuki-Miyaura cross-coupling reaction using the iodinated peptide.
Brief Protocol Outline (Solution Phase):
-
Dissolve the purified iodinated peptide in an aqueous buffer system (e.g., phosphate buffer, potentially with an organic co-solvent or surfactant for solubility).[1][8]
-
Add the desired boronic acid (1.5-3 eq).
-
De-gas the solution thoroughly with argon or nitrogen.
-
Add the palladium catalyst (e.g., Pd(OAc)₂ with a water-soluble ligand like TPPTS, or Pd(PPh₃)₄) and an aqueous base (e.g., Na₂CO₃).[2][3]
-
Heat the reaction (e.g., 40-80 °C) and monitor for completion by LC-MS.[3]
-
Purify the final cross-coupled peptide by RP-HPLC.
This strategy enables the late-stage diversification of peptides, allowing for the creation of libraries with varied aromatic and aliphatic side chains for structure-activity relationship (SAR) studies.[2]
References
- Barluenga, J., et al. (2008). Peptide Ligation via the Suzuki–Miyaura Cross-Coupling Reaction. ACS Publications.
- Tourwé, D., et al. (2019). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI.
- Goudreau, N., et al. (2004). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. ACS Publications.
- Kleppen, J., et al. (2022). Peptide modification via a mild carbonylative Suzuki-Miyaura reaction gives late-stage access to diaryl-ketones. ChemRxiv.
- Kleppen, J., et al. (2022). Peptide modification via a mild carbonylative Suzuki-Miyaura reaction gives late-stage access to diaryl-ketones. Cambridge Open Engage.
- Tureček, F., et al. (2020). Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. Journal of the American Society for Mass Spectrometry.
- Petr, K., et al. (2021). Late-stage labeling of diverse peptides and proteins with iodine-125. PMC.
- Arii, H., et al. (2021). One‐Step Maleimide‐Based Dual Functionalization of Protein N‐Termini. PMC.
- Notni, D., et al. (2023). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. MDPI.
- ResearchGate. (n.d.). Conjugation to cysteine residues of proteins and antibodies using maleimide chemistry. ResearchGate.
- Dawson, P. E., et al. (2019). On-Demand Detachment of Succinimides on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. PMC.
- Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. The Werner Lab.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Humana Press.
- De Spiegeleer, B., et al. (2013). Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
- Grzymajlo, W., et al. (2021). Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies. Molecular Pharmaceutics.
- Oliveira, M. C., & Correia, J. D. G. (2019). Biomedical applications of radioiodinated peptides. European Journal of Medicinal Chemistry.
- Albericio, F., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC.
- Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate.
- Dondi, D., et al. (n.d.). Differences in iodinated peptides and thyroid hormone formation after chemical and thyroid peroxidase-catalyzed iodination of human thyroglobulin. PubMed.
- The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry.
- Sekine, T., et al. (n.d.). Thiols of myosin. IV. "Abnormal" reactivity of S1 thiol and the conformational changes around S2 thiol. PubMed.
- ResearchGate. (n.d.). Protein thiols (-SH) can be blocked with either N-ethylmaleimide (NEM).... ResearchGate.
- Patton, D. L., et al. (2016). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. One‐Step Maleimide‐Based Dual Functionalization of Protein N‐Termini - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biomedical applications of radioiodinated peptides [ouci.dntb.gov.ua]
- 13. wernerlab.weebly.com [wernerlab.weebly.com]
- 14. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes & Protocols: N-(4-Iodophenyl)maleimide in Drug Discovery and Development
An in-depth analysis of the applications of N-(4-Iodophenyl)maleimide in the field of drug discovery and development is provided below, including detailed protocols and application notes.
Authored by: A Senior Application Scientist
Abstract
This compound is a versatile reagent that has found significant utility in drug discovery and development. Its primary function stems from the maleimide group, which exhibits high reactivity towards thiol groups, particularly those of cysteine residues in proteins. The inclusion of an iodine atom provides a heavy atom for crystallographic studies and a site for further chemical modification. This document provides an in-depth overview of the applications of this compound, complete with detailed experimental protocols for its use in bioconjugation, protein structure analysis, and as a tool in the development of covalent inhibitors and antibody-drug conjugates (ADCs).
Introduction: The Chemical Biology of this compound
This compound belongs to the class of maleimide-based reagents that are widely used for the selective modification of cysteine residues in proteins and peptides. The core of its functionality lies in the maleimide group, which undergoes a Michael addition reaction with the sulfhydryl group of cysteine, forming a stable thioether bond. This reaction is highly specific for cysteines under physiological pH conditions (pH 6.5-7.5), making it an ideal tool for targeted protein modification.
The presence of the 4-iodophenyl group confers several advantageous properties:
-
Crystallographic Phasing: The iodine atom is a heavy atom that can be used to solve the phase problem in X-ray crystallography, aiding in the determination of protein structures.
-
Site for Further Chemistry: The iodo- group can participate in various cross-coupling reactions (e.g., Sonogashira, Suzuki), allowing for the attachment of additional functionalities.
-
Hydrophobicity: The phenyl group increases the hydrophobicity of the molecule, which can influence its interaction with proteins.
Below is a diagram illustrating the reaction between this compound and a cysteine residue.
Caption: Reaction of this compound with a cysteine residue.
Applications in Bioconjugation and Protein Labeling
One of the most common applications of this compound is in the labeling of proteins for various downstream applications, including fluorescence imaging, immunoassays, and affinity purification.
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol provides a general guideline for labeling a protein with a cysteine-reactive maleimide. The specific conditions may need to be optimized for the protein of interest.
Materials:
-
Protein of interest (with at least one accessible cysteine residue)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 1 mM EDTA
-
Quenching Reagent: 2-Mercaptoethanol or Dithiothreitol (DTT)
-
Desalting column or dialysis tubing
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein has been stored in a buffer containing a reducing agent, it must be removed by dialysis or using a desalting column prior to labeling.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in a water-miscible organic solvent such as DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The reaction should be incubated at room temperature for 2 hours or at 4°C overnight with gentle stirring.
-
Quenching the Reaction: To stop the labeling reaction, add a quenching reagent (e.g., 2-mercaptoethanol to a final concentration of 50 mM) to scavenge any unreacted maleimide. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or by dialysis against a suitable buffer.
-
Characterization: Confirm the labeling efficiency by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the number of maleimide molecules conjugated to the protein.
Table 1: Typical Reaction Conditions for Protein Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Maleimide:Protein Molar Ratio | 5:1 to 20:1 | Optimize based on the number of accessible cysteines. |
| Reaction Buffer pH | 6.5-7.5 | Maleimides are more stable at lower pH but react faster at higher pH. |
| Reaction Temperature | 4°C to 25°C | Lower temperatures can reduce non-specific reactions. |
| Reaction Time | 1 hour to overnight | Longer times may be needed for less accessible cysteines. |
Application in Structural Biology: A Phasing Tool
The iodine atom in this compound is a powerful tool for X-ray crystallography. By labeling cysteine residues with this reagent, the heavy iodine atom can be used for single- or multi-wavelength anomalous dispersion (SAD/MAD) phasing to solve the crystal structure of the protein.
Protocol 2: Cysteine-Specific Labeling for X-ray Crystallography
Procedure:
-
Follow the general protein labeling protocol (Protocol 1) to label your protein with this compound.
-
After purification, concentrate the labeled protein to a suitable concentration for crystallization trials (typically 5-10 mg/mL).
-
Set up crystallization screens to find conditions that yield well-diffracting crystals of the labeled protein.
-
Collect X-ray diffraction data at a synchrotron source, making sure to collect data at the absorption edge of iodine for anomalous dispersion phasing.
-
Process the diffraction data and use the anomalous signal from the iodine atoms to solve the phase problem and determine the protein structure.
Role in Antibody-Drug Conjugate (ADC) Development
ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent specifically to cancer cells. This compound can be used as a linker to attach a drug to an antibody. The maleimide group reacts with cysteine residues on the antibody, while the iodophenyl group can be further modified to attach the drug.
Application Note: Robust and Stable Radioiodination of Antibodies for Preclinical Research Using N-(p-[125I]iodophenethyl)maleimide Conjugates
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract Direct radioiodination of antibodies, typically targeting tyrosine residues, often suffers from significant in vivo deiodination, leading to high background signals in tissues like the thyroid and stomach. This compromises the accuracy of biodistribution studies and reduces the therapeutic index in radioimmunotherapy applications. This application note details an indirect, thiol-reactive conjugation strategy utilizing N-(p-[125I]iodophenethyl)maleimide ([125I]IPEM). This method produces a stable thioether linkage with sulfhydryl groups on the antibody, resulting in radioimmunoconjugates with markedly improved in vivo stability.[1][2] We provide a comprehensive guide covering the principles of the conjugation chemistry, detailed step-by-step protocols for antibody preparation, conjugation, and purification, and essential quality control assays to validate the final product.
Principle of the Method
The radioiodination of antibodies via [125I]IPEM is a two-stage indirect labeling process. The core of this methodology is the highly selective and efficient Michael addition reaction between a maleimide group and a sulfhydryl (thiol) group.[3]
Stage 1: Generation of Reactive Thiol Groups on the Antibody Immunoglobulin G (IgG) antibodies possess inter-chain disulfide bonds in the hinge region that are susceptible to mild reduction. These disulfide bridges, which are crucial for the antibody's tertiary structure, can be selectively cleaved using a reducing agent to expose free cysteine sulfhydryl (-SH) groups.[4] These newly available thiols serve as reactive handles for conjugation without significantly compromising the antigen-binding domains. Tris(2-carboxyethyl)phosphine (TCEP) is a preferred reducing agent as it is stable, odorless, and, unlike dithiothreitol (DTT), does not need to be removed before the addition of the maleimide compound.[4]
Stage 2: Thioether Bond Formation The maleimide moiety of N-(p-[125I]iodophenethyl)maleimide is an electrophile that reacts specifically with the nucleophilic sulfhydryl groups generated on the antibody.[4][5] The reaction proceeds under mild physiological conditions (pH 7.0-7.5) to form a stable, covalent thioether bond.[3] The resulting conjugate links the 125I radiolabel to the antibody via a non-cleavable phenethyl group, which contributes to the high in vivo stability and low deiodination observed with this method.[1][2]
dot
Caption: Chemical reaction scheme for antibody radioiodination.
Materials and Reagents
| Reagent/Material | Specifications | Recommended Supplier |
| Monoclonal Antibody (mAb) | ≥ 1 mg/mL, purified, in a buffer free of amines and thiols | User-defined |
| N-(p-[125I]iodophenethyl)maleimide ([125I]IPEM) | High radiochemical purity | Custom synthesis or commercial |
| Tris(2-carboxyethyl)phosphine (TCEP) | 0.5 M solution, pH 7.0 | Thermo Fisher Scientific |
| Reaction Buffer (Degassed) | 0.1 M Phosphate Buffer, 5 mM EDTA, pH 7.2 | Prepare in-house |
| Quenching Solution | 100 mM N-acetyl-L-cysteine in Reaction Buffer | Sigma-Aldrich |
| Purification Column | Sephadex G-25 or equivalent desalting column | Cytiva |
| Elution Buffer (Degassed) | Phosphate Buffered Saline (PBS), pH 7.4 | Prepare in-house |
| Solvents | Anhydrous Dimethylformamide (DMF) or DMSO | Sigma-Aldrich |
| Radio-TLC System | ITLC-SG strips, appropriate mobile phase | Agilent Technologies |
| Gamma Counter | Calibrated for 125I detection | PerkinElmer, Beckman Coulter |
Note on Buffers: The presence of extraneous thiol compounds (like mercaptoethanol) will compete in the conjugation reaction. All buffers should be thoroughly degassed by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to prevent re-oxidation of antibody thiols.[4]
Experimental Protocols
The overall workflow involves three main stages: antibody reduction, conjugation with [125I]IPEM, and purification of the final radioimmunoconjugate.
dot dot digraph "Experimental_Workflow" { graph [fontname="Arial", rankdir=TB, splines=ortho, bgcolor="transparent"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];
// Nodes start [label="Start: Purified Antibody", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reduction [label="Protocol 1:\nAntibody Reduction\n(Generate -SH groups)"]; conjugation [label="Protocol 2:\nConjugation Reaction\n(Add [125I]IPEM)"]; purification [label="Protocol 3:\nPurification\n(Size Exclusion Chromatography)"]; qc [label="Protocol 4:\nQuality Control Analysis"]; end [label="Final Product:\n[125I]IPEM-Antibody", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> reduction [label="Prepare mAb in\ndegassed buffer"]; reduction -> conjugation [label="Reduced mAb"]; conjugation -> purification [label="Crude reaction mixture"]; purification -> qc [label="Purified Conjugate"]; qc -> end [label="Validated Conjugate"]; }
Sources
- 1. A new conjugating agent for radioiodination of proteins: low in vivo deiodination of a radiolabeled antibody in a tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bachem.com [bachem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
Troubleshooting & Optimization
How to avoid hydrolysis of N-(4-Iodophenyl)maleimide during conjugation
A Guide to Preventing Hydrolysis for Successful Bioconjugation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing N-(4-Iodophenyl)maleimide for bioconjugation. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, troubleshooting strategies, and field-proven insights to help you navigate the challenges of maleimide chemistry, particularly the prevention of premature hydrolysis, ensuring the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding this compound hydrolysis.
Q1: What is this compound hydrolysis and why is it a problem?
A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by water, which forms a maleamic acid derivative that is no longer reactive towards thiol groups.[1][2] This is a significant issue because if the maleimide group on your this compound reagent hydrolyzes before it has a chance to react with the intended thiol group (e.g., a cysteine residue on a protein), the conjugation reaction will fail, leading to low or no yield of your desired product.[2]
Q2: What are the primary factors that cause the hydrolysis of this compound?
A2: The two main factors that accelerate the rate of maleimide hydrolysis are pH and temperature.[2]
-
pH: The rate of hydrolysis increases significantly as the pH rises.[2][3] Maleimides are most stable in a slightly acidic to neutral environment (pH 6.5-7.5).[2][4] Above pH 7.5, the rate of hydrolysis becomes much more rapid.[2][4]
-
Temperature: Higher temperatures will also increase the rate of the hydrolysis reaction.[2]
Q3: What is the ideal pH for performing a conjugation reaction with this compound to minimize hydrolysis?
A3: The optimal pH range for a thiol-maleimide conjugation is between 6.5 and 7.5.[1][4][5][6] This pH range serves as a crucial balance: it is high enough to ensure that a sufficient amount of the thiol group is in its reactive thiolate form, but low enough to keep the competing maleimide hydrolysis reaction to a minimum.[4] At a pH of 7.0, the reaction of maleimides with thiols is about 1,000 times faster than with amines, which ensures high selectivity for the target thiol groups.[1][5]
Q4: Can I pre-dissolve my this compound in an aqueous buffer and store it for later use?
A4: It is strongly advised not to store maleimide-containing reagents in aqueous solutions due to the high risk of hydrolysis.[5] For storage, you should use a dry, water-miscible, and biocompatible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[5] These stock solutions should be prepared fresh whenever possible and stored at –20°C for any short-term needs.[5]
In-Depth Troubleshooting and Optimization Guide
This section provides a deeper dive into the chemical principles and practical steps for preventing hydrolysis and ensuring a successful conjugation.
Understanding the Chemistry: Conjugation vs. Hydrolysis
The success of your experiment hinges on favoring the desired thiol-maleimide reaction over the undesirable hydrolysis side-reaction. Both reactions are nucleophilic attacks on the maleimide ring.
-
Desired Reaction (Thiol-Maleimide Conjugation): A thiol group, typically from a cysteine residue on a biomolecule, attacks one of the double-bonded carbons of the maleimide ring. This Michael addition reaction forms a stable thioether bond, covalently linking your molecules.[6][7] This reaction is highly efficient and chemoselective for thiols within the optimal pH range of 6.5-7.5.[5][6]
-
Undesired Reaction (Hydrolysis): A hydroxide ion (more prevalent at higher pH) attacks one of the carbonyl carbons of the maleimide ring. This leads to the opening of the ring, forming an unreactive maleamic acid.[2][8] Once this occurs, the maleimide is "inactivated" and can no longer participate in the conjugation reaction.
The key to success is to control the reaction conditions, primarily pH, to ensure the rate of the thiol-maleimide conjugation is significantly faster than the rate of hydrolysis.
Caption: Competing reaction pathways for this compound.
Critical Experimental Parameters
Careful control over the following parameters is essential for minimizing hydrolysis.
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability. Below 6.5, the reaction is too slow; above 7.5, hydrolysis and reaction with amines increase.[4][6] |
| Buffer Choice | Phosphate (PBS), HEPES | Must be free of primary/secondary amines (e.g., Tris, glycine) and thiols (e.g., DTT) which compete with the reaction.[4] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures (4°C) slow down hydrolysis and can be beneficial for sensitive proteins, though reaction times may need to be extended (e.g., overnight).[2][6] |
| Reagent Prep | Dissolve in anhydrous DMSO/DMF | Prepare stock solutions fresh and add to the aqueous reaction buffer immediately before starting the conjugation.[5][9] |
| Reaction Time | 2 hours to overnight | Typically, 2 hours at room temperature or overnight at 4°C is sufficient for the reaction to proceed to completion.[6][10] |
Step-by-Step Experimental Protocol to Minimize Hydrolysis
This protocol provides a generalized workflow for conjugating this compound to a thiol-containing protein.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Thiol-containing protein
-
Degassed reaction buffer (e.g., PBS, pH 7.2)
-
(Optional) Reducing agent like TCEP (tris(2-carboxyethyl)phosphine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein:
-
Dissolve your protein in the degassed reaction buffer (pH 7.0-7.5) to a concentration of 1-10 mg/mL.[10]
-
If your protein has disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[10] Note: Avoid using DTT or β-mercaptoethanol as they are thiol-based and must be completely removed before adding the maleimide.
-
-
Prepare the Maleimide Reagent:
-
Immediately before use, prepare a concentrated stock solution (e.g., 10 mM) of this compound in anhydrous DMSO or DMF.[10] Vortex briefly to ensure it is fully dissolved.
-
-
Perform the Conjugation Reaction:
-
Quench and Purify (Optional but Recommended):
-
To stop the reaction and consume any excess maleimide, you can add a small molecule thiol like cysteine or β-mercaptoethanol.
-
Remove the excess, unreacted maleimide and other small molecules from the conjugated protein using a suitable method like size-exclusion chromatography (desalting column) or dialysis.[9][10]
-
Caption: Experimental workflow for maleimide conjugation.
Advanced Topic: Post-Conjugation Stabilization
While the primary focus is preventing pre-conjugation hydrolysis, it's important to note that the resulting thioether bond can be reversible in certain in vivo environments through a retro-Michael reaction.[1][5] This can lead to the payload being transferred to other thiols, such as glutathione in the plasma.[1]
A strategy to create a more stable conjugate is to intentionally hydrolyze the thiosuccinimide ring after the conjugation is complete.[1][11] The resulting ring-opened succinamic acid thioether is much more stable and not susceptible to the retro-Michael reaction.[5][11][12]
Protocol for Post-Conjugation Hydrolysis:
-
After purifying the conjugate, adjust the pH of the solution to 8.5-9.0.[1][2][13]
-
Incubate the solution at room temperature or 37°C for 2-4 hours.[13]
-
Monitor the reaction by mass spectrometry, looking for a mass increase of 18 Da, which indicates the addition of a water molecule.[2][9]
-
Once the hydrolysis is complete, re-neutralize the solution to a pH of 7.0-7.5 for storage.[2][13]
The N-aryl structure of this compound itself contributes to a faster rate of this stabilizing post-conjugation hydrolysis compared to N-alkyl maleimides, which is an advantageous feature of this specific reagent.[9][12][14]
References
- BioActs. (2024, August 7). Maleimide Conjugation Protocol for Thiol Dyes.
- Fontaine, S. D., Reid, R., Robinson, L., Ashley, G. W., & Santi, D. V. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates.
- Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology, 32(10), 1059–1062. [Link]
- SigutLabs. (2025, December 4). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release.
- Badescu, G., et al. (2014). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs.
- Kalia, J., & Raines, R. T. (2008). Hydrolytically stable N-substituted maleimides for protein modification. Angewandte Chemie International Edition, 47(38), 7523–7526. [Link]
- Gregory, M. J. (1978). The hydrolysis of maleimide in alkaline solution. Journal of the Chemical Society, Perkin Transactions 2, (10), 1277-1280. [Link]
- Christie, R. J., & Grainger, D. W. (2017). Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation. ACS Macro Letters, 6(11), 1269–1274. [Link]
- Khan, M. N. (1984). Kinetics and mechanism of the alkaline hydrolysis of maleimide. Journal of Pharmaceutical Sciences, 73(12), 1767-1771. [Link]
- de Souza, A., et al. (2018). Insights into maleimide-thiol conjugation chemistry. DSpace@Utrecht University. [Link]
- Park, K. (2016). Instability of thiol/maleimide conjugation and strategies for mitigation. [Presentation].
- Lahnsteiner, M., et al. (2021). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 27(45), 11631-11635. [Link]
- Lowe, A. B. (2014). Thiol–ene “click” reactions and emerging applications in polymer chemistry. Polymer Chemistry, 5(17), 4820-4853. [Link]
- Northrop, B. H., & Coffey, R. N. (2012). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry, 3(6), 1579-1588. [Link]
- Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments.
- Khan, M. N. (1984). Kinetics and mechanism of the alkaline hydrolysis of maleimide. Journal of Pharmaceutical Sciences, 73(12), 1767-1771. [Link]
- Matsui, S., & Aida, H. (1978). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2, 1277-1280. [Link]
- UCL Discovery. (2018). Minireview: addressing the retro-michael instability of maleimide bioconjugates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bioacts.com [bioacts.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. kinampark.com [kinampark.com]
Technical Support Center: Optimizing pH for N-(4-Iodophenyl)maleimide Reactions
Welcome to the Technical Support Center. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with N-(4-Iodophenyl)maleimide and its conjugation to thiol-containing molecules. Here, we address the critical parameter of reaction pH to ensure high-yield, high-selectivity, and stable bioconjugates.
Section 1: Foundational Principles & Core FAQs
This section addresses the fundamental chemical principles governing the thiol-maleimide reaction and answers the most common questions regarding pH optimization.
Q1: Why is pH the most critical parameter in a thiol-maleimide conjugation reaction?
A1: The pH of the reaction buffer governs a crucial chemical equilibrium and the stability of the maleimide reagent itself. The overall success of the conjugation hinges on balancing two key pH-dependent factors:
-
Thiol Activation: The reaction proceeds through a Michael addition mechanism where the nucleophile is not the thiol (-SH) itself, but its deprotonated form, the thiolate anion (-S⁻)[1][2]. The concentration of the reactive thiolate is dictated by the pH of the solution relative to the pKa of the thiol group. To ensure a sufficient concentration of thiolate for a rapid reaction, the pH should be near or slightly above the thiol's pKa. The pKa of a typical cysteine residue in a protein is around 8-9, but can be lower depending on the local microenvironment[3][4].
-
Maleimide Stability: The maleimide ring is susceptible to hydrolysis, a reaction where water attacks the ring, opening it to form a non-reactive maleamic acid derivative[5][6]. This hydrolysis reaction is significantly accelerated at higher pH[6][7]. If the maleimide hydrolyzes before it can react with the thiol, the conjugation will fail[5][6].
Therefore, selecting the optimal pH is a balancing act: it must be high enough to generate a sufficient concentration of reactive thiolate but low enough to minimize the competing maleimide hydrolysis. For most applications, a pH range of 6.5 to 7.5 provides the best compromise, maximizing the reaction rate while maintaining the stability of the maleimide[2][5][6][8]. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring excellent chemoselectivity[5][6][8].
Q2: What is the reaction mechanism, and how does pH influence it?
A2: The reaction is a Michael addition, a well-established reaction in organic chemistry.[1][9] The process, as illustrated below, is highly dependent on the presence of the thiolate anion.
A simplified diagram showing the pH-dependent thiol-thiolate equilibrium and the subsequent nucleophilic attack on the maleimide ring.
-
Thiolate Formation: As the pH of the solution increases above the thiol's pKa, the equilibrium shifts to favor the formation of the negatively charged thiolate anion.
-
Nucleophilic Attack: This highly reactive thiolate anion attacks one of the electron-deficient double-bonded carbons of the maleimide ring.
-
Bond Formation: A stable, covalent thioether bond is formed, creating the desired conjugate.[1]
Q3: How does the N-(4-Iodophenyl) group affect the reaction compared to other N-substituted maleimides?
A3: The N-(4-Iodophenyl) group is an N-aryl substituent. N-aryl maleimides exhibit different reactivity and stability profiles compared to more common N-alkyl maleimides (like N-ethylmaleimide).
-
Increased Reactivity: The electron-withdrawing nature of the phenyl ring increases the electrophilicity of the maleimide's double bond. This can lead to a faster reaction with thiols.[10]
-
Accelerated Hydrolysis: Unfortunately, this same electron-withdrawing effect also makes the maleimide ring more susceptible to hydrolysis. N-aryl maleimides hydrolyze significantly faster than N-alkyl maleimides.[10] This makes precise pH control and prompt use of the reagent even more critical.
-
Post-Conjugation Stability: While the unreacted N-aryl maleimide is less stable, the resulting thiosuccinimide conjugate can have an advantage. The electron-withdrawing N-aryl group can accelerate the hydrolysis of the succinimide ring after conjugation.[11][12][13] This ring-opening is often desirable as it forms a stable succinamic acid thioether that is no longer susceptible to retro-Michael reactions, which can lead to deconjugation.[5][10]
Section 2: Practical Experimental Design & Protocols
This section provides actionable protocols and data to guide your experimental setup.
Recommended Buffers and pH Screening
Choosing the right buffer is essential. Avoid buffers containing primary or secondary amines (like Tris) or thiols (like DTT), as they can react with the maleimide.[5][14]
| Buffer System | Useful pH Range | Concentration (mM) | Notes |
| Phosphate (PBS) | 6.0 - 8.0 | 50 - 100 | Most common and highly compatible buffer system.[15][16] |
| HEPES | 7.0 - 8.0 | 20 - 100 | Good alternative to phosphate buffers; non-interfering.[15][16] |
| Citrate | 4.5 - 6.5 | 20 - 50 | Useful for exploring lower pH ranges to slow down the reaction.[17] |
| MES | 5.5 - 6.7 | 20 - 50 | Another option for slightly acidic conditions. |
Protocol 1: General pH Optimization for Thiol-Maleimide Conjugation
This protocol outlines a screening process to identify the optimal pH for your specific thiol and this compound system.
Materials:
-
Thiol-containing molecule (e.g., protein, peptide)
-
This compound
-
Anhydrous, amine-free DMSO or DMF
-
Reaction Buffers: 100 mM Sodium Phosphate at pH 6.5, 7.0, and 7.5
-
Quenching Solution: 1 M L-cysteine or β-mercaptoethanol
-
Analytical system (e.g., HPLC, LC-MS)
Procedure:
-
Prepare Reagents:
-
Dissolve your thiol-containing molecule in each of the three reaction buffers (pH 6.5, 7.0, 7.5) to a final concentration of 1-5 mg/mL.[16] If your protein has disulfide bonds that need to be reduced to free up cysteine thiols, treat it with a 10-fold molar excess of a non-thiol reducing agent like TCEP for 30-60 minutes.[16]
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[6][16] Do not store maleimides in aqueous solutions.[5]
-
-
Initiate Reactions:
-
Monitor and Quench:
-
Take aliquots from each reaction at various time points (e.g., 15 min, 30 min, 60 min, 120 min).
-
Quench the reaction in the aliquots by adding a 100-fold molar excess of L-cysteine to consume any unreacted maleimide.
-
Analyze the aliquots by HPLC or LC-MS to determine the percentage of conjugated product versus starting material.
-
-
Analyze Results:
-
Compare the reaction rates and final yields across the three pH conditions. The optimal pH will be the one that gives the highest yield of the desired conjugate in the shortest amount of time with the fewest side products.
-
Section 3: Troubleshooting Guide & Advanced FAQs
This section addresses specific problems that may arise during your experiments.
Troubleshooting workflow for low conjugation yield.
Q4: My reaction yield is very low. What are the likely causes and solutions?
A4: Low yield is the most common issue and can almost always be traced back to one of four causes, as outlined in the workflow diagram above:
-
Suboptimal pH: If the pH is too high (>8.0), your this compound likely hydrolyzed before it could react. If the pH is too low (<6.5), the concentration of the reactive thiolate is insufficient, leading to a very slow or incomplete reaction.
-
Solution: Carefully prepare and verify your buffer pH. Use a calibrated pH meter. Screen a range from pH 6.5 to 7.5 as described in Protocol 1.[6]
-
-
Inactive Maleimide Reagent: Maleimides, especially N-aryl variants, are sensitive to moisture. If the reagent was stored improperly or if the stock solution was prepared in a non-anhydrous solvent or stored for too long, it will be hydrolyzed and inactive.
-
Unavailable Thiol Groups: The target cysteine residues on your protein or peptide may be forming disulfide bonds and are therefore not available to react.
-
Solution: Ensure complete reduction of disulfide bonds by pre-treating your protein with a reducing agent like TCEP. Note that DTT is also a thiol and will compete for the maleimide, so it must be removed before conjugation.
-
-
Interfering Buffer Components: As mentioned previously, amine-containing buffers like Tris will react with the maleimide, consuming your reagent.
-
Solution: Switch to a non-interfering buffer like PBS or HEPES.[16]
-
Q5: I see multiple products or adducts in my final analysis. What could be the cause?
A5: The appearance of unexpected products often points to side reactions, which become more prevalent at non-optimal pH.
-
Reaction with Amines: If the pH is too high (typically > 7.5-8.0), the maleimide can begin to react with the ε-amino group of lysine residues, leading to a loss of selectivity.[5][6]
-
Thiazine Rearrangement: If you are conjugating to an N-terminal cysteine that has a free amino group, a side reaction can occur where the initial conjugate rearranges to form a six-membered thiazine ring.[9][18] This rearrangement is significantly accelerated at basic pH.[9][18][19]
-
Hydrolysis of the Conjugate: After conjugation, the succinimide ring can hydrolyze to form two different isomers of the ring-opened succinamic acid thioether.[16] This is often seen as a doublet on HPLC analysis. While this stabilizes the conjugate against reversal, it does create product heterogeneity.
References
- Bioconjugate Pro. (2024).
- Villain, M., et al. (2021). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 27(7), e3323. [Link]
- PubMed. (2021). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science. [Link]
- ResearchGate. Relationship of thiol pKa and reactivity. [Link]
- Barradas, R. G., Fletcher, S., & Porter, J. D. (1976). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry, 54(9), 1400-1404. [Link]
- ResearchGate. Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. [Link]
- Canadian Science Publishing. The hydrolysis of maleimide in alkaline solution. [Link]
- Aimetti, A. A., et al. (2009). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. Biomacromolecules, 10(6), 1494-1499. [Link]
- ResearchGate. (2021). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. [Link]
- ACS Publications. (2018). Evaluation of Methods for the Calculation of the pKa of Cysteine Residues in Proteins. [Link]
- ResearchGate. (2013). Understanding the p K a of Redox Cysteines: The Key Role of Hydrogen Bonding. [Link]
- Wikipedia. Cysteine. [Link]
- BioNumbers. Typical pKa of thiol groups. [Link]
- Royal Society of Chemistry. (2020).
- Wiley Online Library. (2020).
- UCL Discovery.
- National Center for Biotechnology Information. (2020).
- ResearchGate. (2024).
- MDPI. (2020).
- Wiley Online Library. (2015).
- PubMed. (1992). N-(m-[125I]iodophenyl)maleimide: an agent for high yield radiolabeling of antibodies. [Link]
- National Center for Biotechnology Information. (2020).
- ResearchGate. (2013).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Typical pKa of thiol groups - Human Homo sapiens - BNID 103537 [bionumbers.hms.harvard.edu]
- 5. vectorlabs.com [vectorlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. bachem.com [bachem.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. d-nb.info [d-nb.info]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Disulfide Bond Reduction for N-(4-Iodophenyl)maleimide Labeling
Welcome to the technical support center for disulfide bond reduction prior to labeling with N-(4-Iodophenyl)maleimide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and best practices for this critical bioconjugation step.
Introduction: The Critical Role of Disulfide Reduction
Successful labeling of proteins and other biomolecules with this compound hinges on the availability of free sulfhydryl groups (-SH) on cysteine residues. In many proteins, these cysteine residues exist in an oxidized state, forming disulfide bonds (-S-S-) that are crucial for maintaining the protein's tertiary structure. These disulfide bonds are unreactive towards maleimides.[1][2] Therefore, the reduction of these bonds to liberate free thiols is an essential prerequisite for efficient and specific labeling.[1][3]
This guide will walk you through the selection of appropriate reducing agents, provide detailed protocols, and offer solutions to common challenges encountered during this process.
Choosing the Right Reducing Agent: A Comparative Analysis
The choice of reducing agent is a critical decision that can significantly impact the success of your labeling experiment. The most commonly used reducing agents are Tris(2-carboxyethyl)phosphine (TCEP), Dithiothreitol (DTT), and 2-Mercaptoethanol (BME).
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Mechanism | Irreversible reduction of disulfides.[4][5] | Reversible thiol-disulfide exchange.[6][7] |
| Odor | Odorless.[4][8][9] | Pungent odor.[10] |
| Stability | Highly stable in aqueous solutions and resistant to air oxidation.[4][8][11][12] Unstable in phosphate buffers.[4][11][13] | Prone to oxidation, especially at pH > 7.5.[10][14][15] |
| pH Range | Effective over a wide pH range (1.5-8.5).[6][12][13] | Optimal activity at pH > 7.[7] |
| Maleimide Compatibility | Generally considered more compatible than DTT, but can react with maleimides, especially at high concentrations.[6][10][14][16] | Reacts with maleimides, necessitating its removal before labeling.[10] |
| Removal Before Labeling | Often not required, but removal is recommended for optimal results.[10][17] | Mandatory.[3][10] |
The Superior Choice for Maleimide Labeling: TCEP
For most this compound labeling applications, TCEP is the preferred reducing agent .[10] Its key advantages include being odorless, more stable, and effective over a broader pH range compared to DTT.[8][9][12] Most importantly, as a thiol-free reducing agent, it does not directly compete with the protein's sulfhydryl groups for the maleimide label, simplifying the experimental workflow.[10][17]
Mechanism of TCEP Reduction: TCEP reduces disulfide bonds through a nucleophilic attack by its phosphorus atom on one of the sulfur atoms in the disulfide bond.[18] This is followed by hydrolysis to release the two free sulfhydryl molecules and TCEP oxide.[18] This reaction is irreversible, which helps to drive the reduction to completion.[4]
Experimental Workflow & Protocols
Here we provide a detailed, step-by-step protocol for the reduction of disulfide bonds using TCEP, followed by labeling with this compound.
Workflow Diagram
Caption: Workflow for disulfide reduction and maleimide labeling.
Protocol 1: Preparation of 0.5 M TCEP Stock Solution (pH 7.0)
-
Weigh 5.73 g of TCEP-HCl.
-
Dissolve in 35 mL of cold, molecular biology grade water. The initial pH will be acidic (~2.5).[18]
-
Adjust the pH to 7.0 using 10 N NaOH or KOH.[18]
-
Bring the final volume to 40 mL with molecular biology grade water.[18]
-
Aliquot into smaller volumes and store at -20°C for up to 3 months, protected from light.[13][18]
Protocol 2: Disulfide Bond Reduction and this compound Labeling
Materials:
-
Protein of interest (1-10 mg/mL)
-
Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[1][2][19]
-
0.5 M TCEP stock solution (see Protocol 1)
-
This compound
-
Purification tools (e.g., desalting column, dialysis cassettes)[17][19]
Procedure:
-
Protein Preparation: Dissolve your protein in a degassed buffer to a concentration of 1-10 mg/mL.[1][2] It is crucial to use a buffer that does not contain any thiol compounds.[19]
-
Reduction: Add TCEP stock solution to the protein solution to achieve a final concentration that is a 10-100 fold molar excess over the protein.[9][19] Incubate for 20-30 minutes at room temperature.[9][20] For sensitive proteins, the incubation can be performed at 4°C.
-
(Optional but Recommended) Removal of Excess TCEP: To ensure the highest labeling efficiency, it is advisable to remove the excess TCEP.[10][17] This can be achieved using a desalting column or spin filtration.[17]
-
Maleimide Stock Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[19]
-
Labeling Reaction: Add the this compound stock solution to the reduced protein solution at a 10:1 to 20:1 molar ratio of dye to protein.[19]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[19] It is important to protect the reaction from light.
-
Purification: Remove the unreacted this compound from the labeled protein using gel filtration, HPLC, or dialysis.[1][19]
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during your disulfide reduction and maleimide labeling experiments.
Q1: My labeling efficiency is low. What could be the problem?
A1: Low labeling efficiency can stem from several factors:
-
Incomplete Disulfide Reduction: Ensure you are using a sufficient molar excess of TCEP and an adequate incubation time.[9] You can verify the reduction by running a non-reducing SDS-PAGE gel.
-
Re-oxidation of Thiols: Free sulfhydryl groups can re-oxidize to form disulfide bonds.[3] To minimize this, use degassed buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2][20]
-
TCEP Interference: Although less reactive than DTT, TCEP can still react with maleimides.[10][14][16] For quantitative and highly reproducible results, remove excess TCEP before adding the maleimide.[10][17]
-
Hydrolyzed Maleimide: Maleimide reagents are susceptible to hydrolysis, especially at pH values above 7.5. Always prepare fresh maleimide stock solutions and maintain the reaction pH between 7.0 and 7.5.[9][19]
Q2: Can I use DTT instead of TCEP?
A2: While DTT is a potent reducing agent, it is generally not recommended for maleimide labeling workflows.[7][21][22] The thiol groups in DTT will compete with the protein's thiols for reaction with the maleimide, significantly reducing your labeling efficiency.[10] If you must use DTT, it is absolutely essential to remove it completely before adding the this compound.[3][10]
Q3: How can I confirm that my disulfide bonds have been reduced?
A3: The most straightforward method is to use SDS-PAGE. Run two samples of your protein: one treated with TCEP and one untreated. Under non-reducing conditions, the reduced protein should migrate differently (usually slower) than the non-reduced, more compact form.
Q4: Is TCEP stable in all buffers?
A4: TCEP is stable in a wide range of buffers, including Tris and HEPES.[11] However, it is notably unstable in phosphate buffers, especially at neutral pH, where it can be completely oxidized within 72 hours.[4][8][11][13] If you must use a phosphate buffer, prepare the TCEP solution immediately before use.[4][8]
Q5: What is the optimal TCEP concentration to use?
A5: A final concentration of 5-50 mM TCEP, which typically corresponds to a 10-100 fold molar excess over the protein, is sufficient for most applications to achieve complete reduction within minutes at room temperature.[9][19] However, for proteins with particularly stable disulfide bonds, higher concentrations or longer incubation times may be necessary.[23]
Concluding Remarks
The successful reduction of disulfide bonds is a foundational step for achieving high-efficiency labeling with this compound. By selecting the appropriate reducing agent, optimizing reaction conditions, and being mindful of potential pitfalls, you can ensure reliable and reproducible results in your bioconjugation experiments. TCEP stands out as the superior choice for this application due to its stability, efficiency, and compatibility with maleimide chemistry.
References
- Tris (2-carboxyethyl) phosphine hydrochloride (TCEP). (n.d.). Amerigo Scientific.
- Optimization of TCEP Reduction Conditions protocol. (n.d.). NanoTemper Technologies.
- TCEP HCl. (n.d.). Hampton Research.
- Characterization of reactions between water soluble trialkylphosphines and thiol alkylating reagents: Implications for protein conjugation. (2017). Royal Society of Chemistry.
- Getz, E. B., Xiao, M., Chakrabarty, T., Cooke, R., & Selvin, P. R. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 273(1), 73–80.
- Dmitrenko, O., Thorpe, C., & Bach, R. D. (2007). The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents. The Journal of organic chemistry, 72(22), 8298–8307.
- Maleimide labeling of thiolated biomolecules. (2022). Bio-Synthesis.
- Disulfide reduction using TCEP reaction. (2012). Bio-Synthesis.
- The Science Behind DTT: Preventing Oxidation for Superior Biochemical Results. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Kim, C. H., & An, Y. J. (2012). Efficient Site-Specific Labeling of Proteins via Cysteines. Biomolecules & therapeutics, 20(5), 455–461.
- A phosphine-based redox method for direct conjugation of disulfides. (2018). Nature Communications.
- Saturation Fluorescence Labeling of Proteins for Proteomic Analyses. (2008). Journal of Proteome Research.
- The iron-catalyzed oxidation of dithiothreitol is a biphasic process: hydrogen peroxide is involved in the initiation of a free radical chain of reactions. (1996). Archives of Biochemistry and Biophysics.
- Maleimide Conjugation Protocol for Thiol Dyes. (2024). BioActs.
- On dithiothreitol (DTT) as a measure of oxidative potential for ambient particles: evidence for the importance of soluble transition metals. (2012). Atmospheric Chemistry and Physics.
- Unsaturated Phosphine Oxides for Modular Antibody Rebridging and Single Reagent Peptide‐Cyclization‐Bioconjugation. (2020). Angewandte Chemie International Edition.
- Bioorthogonal reactions of triarylphosphines and related analogs. (2022). Chemical Reviews.
- Optimize Your Bioconjugation Strategies. (2024). Technology Networks.
- Side reaction with phosphine‐based reducers with maleimides. (n.d.). ResearchGate.
- This compound. (n.d.). PubChem.
- Mechanism of disulfide reduction by phosphines. (n.d.). ResearchGate.
- Protocol for tcep and maleimide reaction?. (2016). ResearchGate.
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 3. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tris (2-carboxyethyl) phosphine hydrochloride (TCEP) - Amerigo Scientific [amerigoscientific.com]
- 5. The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mstechno.co.jp [mstechno.co.jp]
- 7. agscientific.com [agscientific.com]
- 8. broadpharm.com [broadpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Disulfide reduction using TCEP reaction [biosyn.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. goldbio.com [goldbio.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. broadpharm.com [broadpharm.com]
- 21. nbinno.com [nbinno.com]
- 22. agscientific.com [agscientific.com]
- 23. support.nanotempertech.com [support.nanotempertech.com]
Technical Support Center: N-(4-Iodophenyl)maleimide Conjugation
A Guide to Preventing Non-Specific Binding and Ensuring Conjugate Stability
Welcome to the technical support center for N-(4-Iodophenyl)maleimide applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine theoretical knowledge with practical, field-proven insights to help you achieve robust and reproducible results in your bioconjugation experiments.
The Challenge: Beyond Simple Thiol Addition
This compound is an N-aryl maleimide, a class of reagents offering significant advantages for creating stable bioconjugates, particularly in the context of antibody-drug conjugates (ADCs). The core of its function lies in the highly selective Michael addition reaction between the maleimide group and a thiol (sulfhydryl) group, typically from a cysteine residue on a protein or peptide.[1] However, achieving high specificity and a stable final product requires a nuanced understanding of the competing side reactions. Non-specific binding and conjugate instability are common hurdles that can compromise experimental outcomes, leading to reduced efficacy, off-target effects, and analytical challenges.[2][3]
This guide will walk you through the key sources of non-specific binding and provide actionable strategies and protocols to mitigate them, ensuring the integrity and stability of your final conjugate.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific labeling when using this compound?
Non-specific labeling or loss of reactivity with this compound primarily stems from two sources: reaction with non-target nucleophiles and premature hydrolysis of the maleimide ring.
-
Reaction with Other Nucleophiles: While the thiol-maleimide reaction is highly efficient within the optimal pH range, at pH values above 7.5, maleimides can react with other nucleophilic residues, most notably the primary amine of lysine side chains.[4] This off-target reaction leads to a heterogeneous product with modifications at unintended sites.
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis in aqueous solutions, a reaction that opens the ring to form a non-reactive maleamic acid.[5] This process is significantly accelerated at higher pH and temperatures.[5] If the maleimide hydrolyzes before it reacts with the target thiol, the conjugation yield will be reduced or completely inhibited. The electron-withdrawing nature of the iodophenyl group can increase the rate of hydrolysis compared to N-alkyl maleimides.[4][6]
Q2: My conjugation yield is very low. What are the likely causes and how can I fix it?
Low conjugation yield is a common problem that can usually be traced back to one of three issues: maleimide inactivity, unavailable protein thiols, or suboptimal reaction conditions.
-
Inactive Maleimide Reagent: The most frequent cause is the hydrolysis of the this compound reagent before it has a chance to react.
-
Solution: Always prepare stock solutions of the maleimide in an anhydrous organic solvent like DMSO or DMF and store them in small aliquots at -20°C or -80°C to prevent moisture contamination and repeated freeze-thaw cycles.[3] Dilute the stock solution into your aqueous reaction buffer immediately before initiating the conjugation.[3]
-
-
Oxidized or Inaccessible Thiols: The target cysteine residues on your protein may be inaccessible or have formed disulfide bonds (-S-S-), which are unreactive towards maleimides.[7]
-
Suboptimal Reaction Conditions: The reaction pH, temperature, or molar ratio of reactants may not be optimal.
Q3: I've successfully conjugated my protein, but the conjugate seems unstable in storage or in serum. Why is this happening?
This instability is likely due to a retro-Michael reaction , also known as thiol exchange.[2] The thiosuccinimide bond formed during the initial conjugation is reversible, especially in environments with high concentrations of other thiols, such as glutathione in serum.[7] This can lead to the transfer of your this compound-linked molecule to other proteins (like serum albumin), causing off-target effects and a loss of desired activity.[8]
Q4: How can I stabilize my this compound conjugate and prevent the retro-Michael reaction?
The key advantage of using an N-aryl maleimide like this compound is that the resulting thiosuccinimide conjugate can be irreversibly stabilized through controlled hydrolysis.[4][6] The electron-withdrawing nature of the aryl group accelerates the hydrolysis of the thiosuccinimide ring to form a stable, ring-opened maleamic acid derivative.[4][7] This ring-opened structure is no longer susceptible to the retro-Michael reaction.[3]
-
Stabilization Strategy: After the initial thiol-maleimide conjugation is complete and the excess maleimide has been removed, intentionally induce this stabilizing hydrolysis. This is typically achieved by raising the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C.[4] The progress of the ring-opening can be monitored by mass spectrometry, which will show an 18 Da mass increase corresponding to the addition of a water molecule. Once complete, the pH should be re-neutralized for storage or downstream applications.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Hydrolyzed Maleimide Reagent | Prepare fresh maleimide stock in anhydrous DMSO/DMF. Add to aqueous buffer immediately before use.[3] |
| Oxidized/Inaccessible Protein Thiols | Pre-treat protein with a 10-100 fold molar excess of TCEP for 30 minutes at room temperature to reduce disulfide bonds.[7] | |
| Incorrect Reaction pH | Ensure the reaction buffer is between pH 6.5 and 7.5 using a calibrated pH meter. Use non-amine, non-thiol buffers like PBS or HEPES.[5] | |
| Insufficient Molar Ratio | Increase the molar excess of the maleimide reagent to 10-20 fold over the protein.[3] | |
| High Background / Non-Specific Binding | Reaction with Lysine Residues | Strictly maintain the reaction pH below 7.5 to ensure selectivity for thiols.[4] |
| Hydrophobic/Electrostatic Adsorption | Add a non-ionic surfactant (e.g., Tween-20 at 0.05%) to buffers. Consider using a blocking agent like BSA in assay buffers. | |
| Protein Aggregation | Optimize buffer conditions (e.g., avoid pH near the protein's isoelectric point). Perform purification steps like size-exclusion chromatography. | |
| Conjugate Instability (Payload Loss) | Retro-Michael Reaction (Thiol Exchange) | After initial conjugation and purification, perform a post-conjugation hydrolysis step by raising the pH to 8.5-9.0 to irreversibly open the thiosuccinimide ring.[4] |
Visualizing the Workflow and Chemistry
Diagram 1: Key Chemical Pathways
This diagram illustrates the intended reaction, the primary side reactions, and the stabilization pathway.
Caption: A step-by-step workflow for troubleshooting low conjugation yield.
Experimental Protocols
Protocol 1: Cysteine Reduction and Conjugation
This protocol describes the standard procedure for labeling a protein with this compound.
-
Protein Preparation:
-
Disulfide Bond Reduction (If Necessary):
-
Maleimide Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. [3]Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Quenching and Purification:
-
(Optional) To quench any unreacted maleimide, add a free thiol such as L-cysteine to a final concentration of 1-10 mM and incubate for 15-30 minutes.
-
Remove excess, unreacted maleimide reagent and other small molecules using a desalting column (e.g., G-25) or size-exclusion chromatography.
-
Protocol 2: Post-Conjugation Stabilization via Hydrolysis
This protocol is critical for ensuring the long-term stability of the conjugate.
-
Conjugate Preparation:
-
Perform the conjugation and purification as described in Protocol 1. The purified conjugate should be in a neutral pH buffer (e.g., PBS, pH 7.4).
-
-
pH Adjustment for Hydrolysis:
-
Adjust the pH of the purified conjugate solution to 8.5-9.0 by adding a small volume of a basic buffer (e.g., 0.5 M sodium borate, pH 9.0).
-
-
Incubation:
-
Monitoring (Optional but Recommended):
-
Monitor the ring-opening hydrolysis by mass spectrometry. A successful reaction is indicated by a mass increase of 18 Da for each conjugated maleimide.
-
-
Final Re-neutralization and Storage:
-
Once hydrolysis is complete, re-neutralize the solution to pH 7.0-7.5 by adding a suitable acidic buffer (e.g., 1 M phosphate buffer, pH 6.5).
-
For long-term storage, add cryoprotectants like glycerol (to 50%) and store at -20°C or -80°C, or add stabilizers like BSA (5-10 mg/mL) and sodium azide (0.02%) for storage at 4°C. [9]
-
References
- Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt A), 660-670. [Link]
- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2021). Molecules, 26(23), 7377. [Link]
- Fontaine, S. D., et al. (2015). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody-drug conjugates. Chemical Science, 6(11), 6479-6491. [Link]
- Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology, 32(10), 1059-1062. [Link]
- Baldwin, A. D., et al. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments.
- Khan, M. N. (1984). Kinetics and mechanism of the alkaline hydrolysis of maleimide. Journal of Pharmaceutical Sciences, 73(12), 1767-1771. [Link]
- Hylarides, M. D., et al. (1993). Preparation and in vivo evaluation of an N-(p-[125I]iodophenethyl)maleimide-antibody conjugate.
- Baldwin, A. D., & Kiick, K. L. (2015). Long-term stabilization of maleimide-thiol conjugates.
- Beuerman, M. K., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers.
- Badescu, G., et al. (2014). Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging.
- Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting. Chemistry, 26(68), 15867-15870. [Link]
- Ali, S. A., et al. (1989). A new conjugating agent for radioiodination of proteins: low in vivo deiodination of a radiolabeled antibody in a tumor model. Cancer Research, 49(20), 5573-5577. [Link]
Sources
- 1. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Hub: Troubleshooting Low Conjugation Yield with N-(4-Iodophenyl)maleimide
Welcome to the technical support center for N-(4-Iodophenyl)maleimide applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in their conjugation experiments. Here, we address common issues in a direct question-and-answer format, providing not just solutions but the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My conjugation yield with this compound is significantly lower than expected. What are the most common culprits?
Low conjugation yield is a frequent issue that can typically be traced back to one of four key areas: the integrity of the maleimide reagent, the availability of reactive thiols on your biomolecule, the reaction conditions, or the presence of interfering substances.
A logical troubleshooting workflow can help isolate the problem efficiently.
Question 2: I suspect my this compound has degraded. How can I be sure?
This is a critical first step. The maleimide functional group is susceptible to hydrolysis, especially when exposed to moisture or non-optimal pH, rendering it inactive.[1][2][3]
Causality: The maleimide ring can be opened by nucleophilic attack from water (hydrolysis), forming an unreactive maleamic acid derivative. This reaction is significantly faster at pH values above 7.5.[4][5]
Troubleshooting and Best Practices:
-
Choice of Reducing Agent: The choice between common reducing agents is critical.
| Reducing Agent | Chemical Nature | Compatibility with Maleimides | Removal Required? |
| TCEP (Tris(2-carboxyethyl)phosphine) | Thiol-free phosphine | Preferred. However, high excess can still react with maleimides. [6][7] | Highly Recommended [6] |
| DTT (Dithiothreitol) | Contains thiol groups | Poor. Directly competes with the target thiol, drastically reducing yield. [5][6] | Mandatory [5][6] |
-
Recommended Protocol:
-
Reduction: Reduce your protein in a suitable buffer using a 10-100 fold molar excess of TCEP. [5]Incubate for 30-60 minutes at room temperature. [8] 2. Removal of Reducing Agent: Immediately remove excess TCEP using a desalting column (e.g., Zeba™ Spin) or through buffer exchange/dialysis. [6][8]This step is crucial for reproducibility.
-
Prevent Re-oxidation: Use buffers that have been degassed by vacuum or by bubbling with an inert gas like argon or nitrogen. [5][9]Including a chelating agent like EDTA (1-5 mM) can also help by sequestering metal ions that catalyze oxidation. [5] 4. Immediate Conjugation: Proceed with the maleimide conjugation step immediately after the removal of the reducing agent. [6]
-
Question 4: What are the optimal reaction conditions (pH, buffer, stoichiometry) for my conjugation?
Optimizing these three parameters is essential for maximizing yield and specificity.
1. pH is Critical: The optimal pH for the thiol-maleimide reaction is a compromise. The ideal range is pH 6.5-7.5 . [10][11][6]
-
Below pH 6.5: The concentration of the reactive thiolate anion (R-S⁻) is low because the thiol group (R-SH) remains protonated. This significantly slows down the reaction rate. [2][5]* Above pH 7.5: The maleimide group itself becomes increasingly unstable and susceptible to hydrolysis. [5][12]Furthermore, the reaction loses specificity, as maleimides can begin to react with primary amines, such as the side chains of lysine residues. [4][5][13]At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity. [5][14] 2. Buffer Selection: Use a non-nucleophilic buffer to avoid unwanted side reactions with the maleimide.
-
Recommended: PBS (Phosphate-Buffered Saline), HEPES. [5][15]* Avoid: Buffers containing primary amines like Tris, unless the pH is kept strictly below 7.5.
3. Stoichiometry (Molar Ratio): To drive the reaction to completion, a molar excess of the this compound reagent is typically used.
-
Starting Point: A 10 to 20-fold molar excess of maleimide over the amount of protein is a common starting point for efficient labeling. [5][15]* Optimization: The optimal ratio can be system-dependent and may require titration. [12]If you observe protein aggregation, it may be due to excessive modification or high protein concentration; in such cases, reducing the maleimide excess or the protein concentration may be necessary. [12][16]
Question 5: How do I purify my conjugate and confirm the reaction was successful?
Purification: After the incubation period (typically 2 hours at room temperature or overnight at 4°C), it is crucial to remove the excess, unreacted this compound. [15]* Common Methods: Size-exclusion chromatography (e.g., gel filtration columns), dialysis, or tangential flow filtration (TFF) are effective methods for separating the larger protein conjugate from the small molecule maleimide. [1][9] Confirmation and Quantification: Several methods can be used to confirm conjugation and determine the degree of labeling (DOL) — the average number of maleimide molecules per protein.
| Method | Principle | Pros | Cons |
| UV-Vis Spectroscopy | Measure absorbance at 280 nm (for protein) and at the λmax of the label (if applicable). [15]this compound itself has a UV absorbance that can be used. | Fast, accessible. [17][18] | Requires accurate extinction coefficients. Can be confounded by overlapping spectra. [17] |
| Mass Spectrometry (LC-MS) | Measures the precise mass of the protein before and after conjugation. The mass shift corresponds to the number of attached maleimide molecules (MW of this compound is ~299.06 g/mol )[19]. | Highly accurate, provides distribution of species (unlabeled, 1 label, 2 labels, etc.). | Requires specialized equipment. |
| Reverse Phase HPLC | Separates conjugated from unconjugated protein based on differences in hydrophobicity. The iodophenyl group increases hydrophobicity. | Good for assessing reaction completion and purity. | May not provide a precise DOL without calibration. |
| Colorimetric Assays (Bradford, BCA) | Used to determine the final protein concentration after purification. [18][20][21] | Standard, widely available. [20][22] | Indirect; must be used with another method to find DOL. [15] |
References
- Benchchem. (n.d.). Impact of reducing agents like DTT or TCEP on Br-5MP-Propargyl labeling.
- Alfa Chemistry. (n.d.). Guidelines for Protein/Antibody Labeling with Maleimide Dyes.
- Lumiprobe. (n.d.). Maleimide Labeling of Proteins and Other Thiolated Biomolecules.
- Bachem. (2022, February 9). The Thiol-Maleimide Reaction: A Guide.
- Vector Labs. (2025, September 1). Maleimide Crosslinker Selection Guide.
- Benchchem. (n.d.). The Thiol-Maleimide Reaction: A Comprehensive Technical Guide for Bioconjugation and Drug Development.
- Benchchem. (n.d.). Optimizing Maleimide Conjugation: A Technical Support Center.
- Tocris Bioscience. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.
- Benchchem. (n.d.). Technical Support Center: Strategies to Stabilize Maleimide-Thiol Linkages.
- PharmiWeb.com. (2022, March 31). Drawbacks of the thiol-maleimide reaction.
- Vector Labs. (n.d.). Maleimide Reaction Chemistry.
- Benchchem. (n.d.). Common issues with maleimide-thiol conjugation reactions.
- Benchchem. (n.d.). Core Mechanism: The Thiol-Maleimide Reaction.
- NIH. (2011, January 27). In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation.
- Benchchem. (n.d.). Impact of reducing agents on maleimide conjugation.
- UCL Discovery. (n.d.). Development of Novel Maleimide Reagents for Protein Modification.
- ResearchGate. (n.d.). Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity | Request PDF.
- ResearchGate. (2025, August 10). Characterization of Reactions between Water-Soluble Trialkylphosphines and Thiol Alkylating Reagents: Implications for Protein-Conjugation Reactions | Request PDF.
- Benchchem. (n.d.). Technical Support Center: Improving the Stability of Maleimide Conjugates.
- PubMed. (2020, July 2). Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity.
- Abyntek Biopharma. (2023, January 10). 5 methods to quantify proteins.
- FineTest ELISA Kit. (2025, June 18). Ways to Determine Protein Concentration.
- Molecular Devices. (n.d.). Protein Detection, Quantification and Analysis.
- ResearchGate. (2016, January 24). What is the effect of Maleimide surface coverage on thiol conjugation efficiency?.
- Amperia. (n.d.). 7 Common Methods to Quantify Proteins – Pros and Cons.
- Benchchem. (n.d.). Troubleshooting low yield in Thiol-PEG2-acid conjugation.
- NIH PubChem. (n.d.). This compound.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Hydrolysis of some N-alkylmaleimides.
- NIH PMC. (2020, September 23). Measuring Protein Content in Food: An Overview of Methods.
- PubMed. (2022, August 9). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid.
- ResearchGate. (2025, August 6). Long-Term Stabilization of Maleimide–Thiol Conjugates | Request PDF.
- Cheméo. (n.d.). Chemical Properties of Maleimide, np-iodophenyl- (CAS 65833-01-4).
- ResearchGate. (2025, August 6). The hydrolysis of maleimide in alkaline solution | Request PDF.
- PubMed. (2014, September 7). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates.
- PubMed Central. (2022, November 17). Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Fisher Scientific. (n.d.). N-(4-Bromophenyl)maleimide, 98%.
- Chem-Impex. (n.d.). N-(4-Aminophenyl)maleimide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. Ways to Determine Protein Concentration - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 18. Protein Detection, Quantification and Analysis | Molecular Devices [moleculardevices.com]
- 19. This compound | C10H6INO2 | CID 96758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. abyntek.com [abyntek.com]
- 21. 7 Common Methods to Quantify Proteins – Pros and Cons | Abselion [abselion.com]
- 22. Measuring Protein Content in Food: An Overview of Methods - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions of N-(4-Iodophenyl)maleimide and how to minimize them
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for N-(4-Iodophenyl)maleimide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As an N-aryl maleimide, this compound offers distinct advantages for creating stable bioconjugates, but success hinges on understanding and controlling its reactivity. This guide explains the causality behind experimental choices to help you minimize side reactions and achieve robust, reproducible results.
Core Principle: The Thiol-Maleimide Reaction
The primary application of this compound is the selective modification of thiol groups (sulfhydryl groups), typically from cysteine residues in proteins and peptides. The reaction proceeds via a Michael addition, where the nucleophilic thiol attacks the electron-deficient double bond of the maleimide ring. This forms a stable, covalent thioether bond.[1][2][3]
Caption: The desired thiol-maleimide conjugation pathway.
Troubleshooting Guide
This table addresses common issues encountered during conjugation experiments with this compound.
| Issue Observed | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low or No Conjugation Yield | 1. Inactive Maleimide Reagent: The maleimide ring is susceptible to hydrolysis, especially when stored improperly in aqueous or protic solvents.[3] | Solution: Prepare maleimide stock solutions fresh in an anhydrous, aprotic solvent like DMSO or DMF and use them immediately.[4][5] Store the dry powder in a desiccator at the recommended temperature. |
| 2. Inaccessible or Oxidized Thiols: Cysteine residues may be buried within the protein's tertiary structure or may have formed disulfide bonds (R-S-S-R), which are unreactive towards maleimides.[6][7][8] | Solution: Perform a pre-reduction step using a 10-100 fold molar excess of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 20-30 minutes at room temperature.[4][9] Unlike DTT or BME, TCEP does not contain free thiols and does not need to be removed before adding the maleimide.[9] | |
| 3. Suboptimal Reaction pH: The reaction rate is highly pH-dependent. Below pH 6.5, the thiol group is protonated (-SH) and less nucleophilic, slowing the reaction significantly.[5] | Solution: Ensure the reaction buffer is strictly within the optimal pH range of 6.5-7.5.[3][5][9] Use non-nucleophilic buffers like Phosphate-Buffered Saline (PBS) or HEPES. | |
| Off-Target Labeling | 1. Reaction with Amines: At pH values above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine residues, competing with the desired thiol reaction.[3][4][9] | Solution: Maintain strict pH control between 6.5 and 7.5. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[3][5] |
| Conjugate Instability / Deconjugation | 1. Retro-Michael Reaction (Thiol Exchange): The thioether bond of the initial conjugate (the thiosuccinimide) can be reversible. In a biological system rich in other thiols like glutathione, the maleimide can be transferred to these other molecules, leading to deconjugation.[4][5][10][11] | Solution (Advantage of N-Aryl Maleimides): this compound is an N-aryl maleimide, which forms a conjugate that is more susceptible to rapid, stabilizing hydrolysis.[12][13] After conjugation, intentionally raise the pH to ~8.5-9.0 to promote the hydrolysis of the thiosuccinimide ring. The resulting ring-opened structure is stable and no longer susceptible to the retro-Michael reaction.[4][5] |
| Reagent Precipitation | 1. Poor Aqueous Solubility: this compound has limited solubility in aqueous buffers. | Solution: First, dissolve the maleimide in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) before adding it to the aqueous protein solution.[7][8] If precipitation occurs in the final reaction mixture, increase the proportion of the organic co-solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions when using this compound, and how can I prevent them?
A1: Understanding the potential side reactions is crucial for optimizing your experiment. While the thiol-maleimide reaction is highly selective, several competing reactions can occur.
Caption: Overview of desired reaction versus potential side reactions.
-
Maleimide Hydrolysis (Pre-conjugation): The maleimide ring can be opened by water, especially at pH values above 7.5, forming a non-reactive maleamic acid.[3][9] This inactivates the reagent before it can react with the target thiol.
-
Reaction with Primary Amines: At pH > 7.5, primary amines (like the epsilon-amino group of lysine) become sufficiently nucleophilic to react with the maleimide, leading to off-target labeling.[3][4]
-
Retro-Michael Reaction (Thiol Exchange): The initial thiosuccinimide adduct is susceptible to a reverse reaction, especially in the presence of other nucleophilic thiols (e.g., glutathione in vivo).[5][10][11] This can lead to the transfer of your label or payload to other molecules.
-
Minimization: This is where this compound excels. As an N-aryl maleimide, its adduct undergoes rapid ring-opening hydrolysis under slightly basic conditions (pH 8-9).[4][14] This forms a stable succinamic acid derivative that is no longer reversible, effectively "locking" the conjugate.[5][15] This is a key advantage over N-alkyl maleimides.[12][13]
-
-
Thiazine Rearrangement: If you are conjugating to a peptide or protein with an N-terminal cysteine, the initial conjugate can undergo an intramolecular rearrangement to form a more stable six-membered thiazine ring.[1] This happens when the N-terminal amine attacks a carbonyl group of the succinimide ring.
-
Consideration: This is often seen as a stabilizing reaction rather than a detrimental side reaction, as the resulting thiazine structure can be more stable than the initial thioether link.[1][4] However, it is an irreversible modification that should be accounted for during characterization. Protonating the N-terminal amino group by performing the conjugation at a lower pH (near 5-6) can prevent this rearrangement, though this will also slow the primary conjugation reaction.[1]
-
Q2: Why is the pH of the reaction buffer so critical?
A2: pH is the most critical parameter for controlling both the efficiency and selectivity of the maleimide reaction.
Caption: The influence of pH on thiol-maleimide conjugation.
-
pH 6.5-7.5 (Optimal): This range provides the perfect balance. A sufficient portion of the cysteine thiol groups are deprotonated to the more nucleophilic thiolate anion (R-S⁻), allowing for a rapid reaction. At the same time, primary amines (like lysine) are predominantly protonated (R-NH₃⁺) and thus non-nucleophilic, ensuring high selectivity for thiols.[3][5][9]
-
pH < 6.5 (Too Acidic): The thiol is mostly in its protonated form (R-SH), which is a poor nucleophile. This dramatically slows down the rate of conjugation.[5]
-
pH > 7.5 (Too Basic): Two major side reactions are accelerated: the hydrolysis of the maleimide reagent itself and the reaction with deprotonated primary amines (R-NH₂), leading to loss of reagent and off-target labeling.[3][9]
Q3: How does this compound differ from standard N-alkyl maleimides in terms of stability?
A3: The key difference lies in the stability of the final conjugate. This is due to the electron-withdrawing nature of the N-aryl (iodophenyl) group compared to an N-alkyl group.
-
N-Alkyl Maleimide Adducts (e.g., from SMCC): These form a thiosuccinimide linkage that is relatively stable but still susceptible to the retro-Michael reaction (thiol exchange) over time. The hydrolysis of this ring to the more stable, ring-opened form is often very slow.[5][15]
-
N-Aryl Maleimide Adducts (this compound): The electron-withdrawing phenyl ring accelerates the rate of post-conjugation hydrolysis of the thiosuccinimide ring.[12][15] This allows for a deliberate, rapid conversion of the initial adduct to the highly stable, ring-opened succinamic acid form by briefly incubating at a slightly basic pH. This strategy effectively prevents subsequent deconjugation via thiol exchange.[4][13]
Caption: Stability comparison between N-alkyl and N-aryl maleimide adducts.
Q4: What is the best way to prepare and store this compound stock solutions?
A4: For best results, prepare stock solutions immediately before use.[16]
-
Solvent: Use an anhydrous, aprotic, and water-miscible solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[7][16]
-
Preparation: Prepare a concentrated stock solution (e.g., 10 mM). Briefly vortex to ensure it is fully dissolved.[6][16]
-
Storage: If you must store unused stock solution, aliquot it into small, tightly sealed vials, flush with an inert gas like argon or nitrogen, and store protected from light at -20°C for no longer than a month.[16] Avoid repeated freeze-thaw cycles. Do not store in aqueous buffers.[3]
Q5: Can I use reducing agents like DTT or BME with my maleimide reaction?
A5: No. Thiol-based reducing agents like Dithiothreitol (DTT) and β-mercaptoethanol (BME) must be completely removed before adding the maleimide reagent.[9] These agents contain free thiols that will react with the maleimide, consuming your reagent and competing with the desired reaction on your protein. If you use them for disulfide reduction, you must perform a buffer exchange or use a desalting column to remove them prior to conjugation. The recommended alternative is TCEP , which is a highly effective reducing agent that does not contain a thiol group and therefore does not need to be removed before the maleimide reaction.[9][16]
Q6: How can I confirm that my conjugation has been successful and the conjugate is stable?
A6: Several analytical methods can be used:
-
Mass Spectrometry (LC-MS): This is the most definitive method. An increase in the mass of the protein or peptide corresponding to the mass of the this compound reagent (299.07 Da) confirms conjugation. If you perform the stabilizing hydrolysis step, you will see an additional mass increase of 18 Da (from the addition of one water molecule).[5]
-
HPLC: Comparing the chromatograms of the starting material and the product can show the appearance of a new, typically more hydrophobic, peak for the conjugate. This can also be used to assess purity.
-
SDS-PAGE: If you are conjugating a large molecule (like a fluorescent dye), you may see a shift in the molecular weight band on the gel.
-
Stability Assessment: To confirm stability, incubate the purified conjugate in a buffer containing a high concentration of a free thiol like glutathione or cysteine and monitor for deconjugation over time using LC-MS or HPLC. A stable conjugate will show no significant decrease in the main product peak.
Experimental Protocols
Protocol 1: General Protocol for Protein-Thiol Conjugation
This protocol provides a general workflow for conjugating this compound to a thiol-containing protein.
-
Buffer Preparation: Prepare a degassed, non-nucleophilic reaction buffer such as 100 mM PBS or HEPES at pH 7.2.[6][7][16] Degas the buffer by applying a vacuum for several minutes or by bubbling with an inert gas (argon or nitrogen) to prevent oxidation of free thiols.
-
Protein Preparation: Dissolve the protein to be conjugated in the degassed buffer to a concentration of 1-10 mg/mL.[6][16]
-
(Optional) Disulfide Reduction: If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP.[4] Incubate for 20-30 minutes at room temperature.
-
Maleimide Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution while gently stirring.[16][17] Flush the headspace of the reaction vial with inert gas, seal tightly, and protect from light.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[16]
-
Purification: Remove excess, unreacted maleimide and other small molecules using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[8][17]
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
To ensure long-term stability and prevent the retro-Michael reaction, perform this optional step after purification.
-
Buffer Exchange: Exchange the purified conjugate into a slightly basic buffer, such as a phosphate or borate buffer at pH 8.5-9.0.
-
Incubation: Incubate the conjugate solution for 1-2 hours at room temperature. This will induce the hydrolysis of the thiosuccinimide ring.
-
Final Formulation: Exchange the now-stabilized conjugate back into your desired final storage buffer (e.g., PBS pH 7.4).
-
Verification: Confirm the mass increase of 18 Da using LC-MS to verify successful ring-opening.[5]
References
- Bio-Synthesis Inc. (2022). Maleimide labeling of thiolated biomolecules.
- Machida, M., et al. (n.d.). Hydrolysis of N-Substituted Maleimides: Stability of Fluorescence Thiol Reagents in Aqueous Media. J-Stage.
- BioActs. (2024). Maleimide Conjugation Protocol for Thiol Dyes.
- Click Chemistry Tools. (n.d.). Protocol: Maleimide labeling of proteins and other thiolated biomolecules.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Hydrolysis of some N-alkylmaleimides. RSC Publishing.
- Jones, M. W., et al. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Royal Society of Chemistry.
- Zhang, D., et al. (2020). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Advances.
- UCL Discovery. (n.d.). Minireview: addressing the retro-michael instability of maleimide bioconjugates.
- PubMed. (n.d.). Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation.
- Kellner, R., et al. (2017). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Bioconjugate Chemistry.
- PubChem. (n.d.). This compound.
- PubMed. (2015). Long-term stabilization of maleimide-thiol conjugates.
- Lu, Y., et al. (2021). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI.
- PubMed. (1992). N-(m-[125I]iodophenyl)maleimide: an agent for high yield radiolabeling of antibodies.
- ChemRxiv. (n.d.). On-demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins.
- Al-Azzawi, A. M., et al. (2015). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. Molecules.
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. 马来酰亚胺和巯基反应基团-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creativepegworks.com [creativepegworks.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 14. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 17. bioacts.com [bioacts.com]
# Technical Support Center: Enhancing the Stability of N-(4-Iodophenyl)maleimide Conjugates
Introduction
Welcome to the technical support center for N-(4-Iodophenyl)maleimide (IPM) conjugates. IPM is a valuable reagent in bioconjugation, particularly for creating antibody-drug conjugates (ADCs) and other targeted therapeutics. Its N-aryl substitution offers inherent advantages in stability over traditional N-alkyl maleimides.[1] However, achieving optimal and long-term stability of the resulting thiosuccinimide linkage requires a nuanced understanding of the underlying chemistry and careful control of experimental parameters.
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the stability of their IPM conjugates. We will delve into the mechanisms of instability, provide actionable, step-by-step protocols, and explain the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What makes this compound (IPM) conjugates potentially more stable than those from N-alkyl maleimides?
A1: The stability of a maleimide-thiol conjugate is primarily dictated by its susceptibility to a reverse Michael addition (retro-Michael reaction), which leads to deconjugation, and a competing, stabilizing hydrolysis of the thiosuccinimide ring.[2][3] The electron-withdrawing nature of the N-aryl substituent in IPM accelerates the rate of this beneficial hydrolysis.[4][5] This rapid ring-opening forms a stable succinamic acid thioether, which is resistant to the retro-Michael reaction, effectively "locking" the conjugate.[6]
Q2: My IPM conjugate is showing signs of degradation over time. What are the primary causes of this instability?
A2: Despite the advantages of IPM, instability can still occur due to two main pathways:
-
Retro-Michael Reaction (Thiol Exchange): This is a reversible process where the thioether bond can break, especially in the presence of high concentrations of other thiols like glutathione in a biological setting.[2][7] This can lead to the transfer of your payload to other molecules, causing off-target effects.[8]
-
Incomplete Hydrolysis: If the beneficial hydrolysis of the thiosuccinimide ring is not complete, the remaining ring-closed conjugate is still susceptible to the retro-Michael reaction.[6]
Q3: How does pH influence the stability of my IPM conjugate?
A3: pH is a critical parameter. For the initial conjugation reaction, a pH range of 6.5-7.5 is optimal for selective reaction with thiols.[2][9] Post-conjugation, a slightly basic pH (e.g., 8.0-9.0) can be intentionally used to accelerate the stabilizing hydrolysis of the thiosuccinimide ring.[2][6] However, prolonged exposure to high pH can also lead to degradation of the protein itself.
Troubleshooting Guides & Optimization Protocols
Problem 1: Low Conjugation Efficiency or Yield
Low yields can often be traced back to the quality of the reactants or suboptimal reaction conditions.
Troubleshooting Steps:
-
Assess Maleimide Reactivity: Maleimide groups are susceptible to hydrolysis, especially in aqueous solutions at pH > 7.5, which renders them inactive.[2][10]
-
Ensure Availability of Free Thiols: Cysteine residues can form disulfide bonds, which are unreactive towards maleimides.[13]
-
Solution: Reduce disulfide bonds using a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. TCEP is advantageous as it does not need to be removed before adding the maleimide.[12][14] If using a thiol-based reducing agent like DTT, it must be completely removed (e.g., via dialysis or desalting column) before introducing the IPM.[12]
-
-
Optimize Reaction Buffer and pH: The reaction rate is pH-dependent.
-
Control Molar Ratio: An insufficient amount of IPM can lead to incomplete conjugation.
Problem 2: Conjugate Instability and Payload Loss in Storage or In Vitro/In Vivo
This is the most critical issue, often stemming from the retro-Michael reaction. The primary solution is to ensure complete hydrolysis of the thiosuccinimide ring.
Stabilization Strategy: Post-Conjugation Hydrolysis
The N-aryl group of IPM already promotes faster hydrolysis compared to N-alkyl maleimides.[1] However, you can further ensure and accelerate this process with a controlled hydrolysis step.
Experimental Protocol: Induced Hydrolysis for Enhanced Stability
-
Perform Initial Conjugation:
-
Dissolve your thiol-containing biomolecule in a degassed conjugation buffer (e.g., PBS, pH 7.2-7.4).[13]
-
If necessary, reduce disulfide bonds with TCEP (10-fold molar excess) for 30 minutes at room temperature.[11][14]
-
Add the IPM solution (10-20 fold molar excess) to the protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[15]
-
-
Purify the Conjugate:
-
Remove excess, unreacted IPM immediately after the reaction is complete using size-exclusion chromatography (SEC), dialysis, or a desalting column.[15] This is crucial to prevent the unreacted maleimide from reacting with other molecules in subsequent steps.
-
-
Induce and Monitor Hydrolysis:
-
Exchange the purified conjugate into a slightly basic buffer (e.g., PBS, pH 8.0-8.5).
-
Incubate at room temperature for 2-4 hours.
-
Monitor the hydrolysis by LC-MS. A successful hydrolysis will result in a mass increase of 18 Da (the addition of a water molecule).[6]
-
-
Final Formulation:
-
Once hydrolysis is complete, exchange the now-stabilized conjugate into your desired final storage buffer (typically at a neutral or slightly acidic pH, e.g., 6.5-7.4).[6]
-
For long-term storage, consider storing at -20°C or -80°C.
-
Visualizing the Chemistry: Reaction and Degradation Pathways
The following diagrams illustrate the key chemical transformations involved in IPM conjugation and the pathways leading to either a stable or unstable product.
Caption: IPM conjugation and subsequent stability pathways.
Analytical Characterization of Conjugate Stability
Robust analytical methods are essential to confirm the stability of your IPM conjugate.
| Analytical Technique | Purpose | Key Observations |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | To confirm conjugation, monitor hydrolysis, and detect degradation products.[16] | - Conjugation: Mass increase corresponding to the IPM payload. - Hydrolysis: Additional mass increase of 18 Da. - Instability: Appearance of peaks corresponding to the unconjugated protein or payload attached to other thiols.[6] |
| SEC-HPLC (Size Exclusion Chromatography) | To assess aggregation and fragmentation of the conjugate.[17][18] | - A stable conjugate should show a single, sharp peak. - The appearance of high molecular weight species (aggregates) or low molecular weight species (fragments) indicates instability. |
| HIC (Hydrophobic Interaction Chromatography) | To determine the drug-to-antibody ratio (DAR) and assess heterogeneity.[18] | - Provides a profile of the different drug-loaded species. Changes in this profile over time can indicate deconjugation. |
| CE-SDS (Capillary Electrophoresis-SDS) | Orthogonal method to SEC for purity and fragmentation analysis under denaturing conditions.[17] | - Provides high-resolution separation based on size, confirming the integrity of the conjugate. |
Experimental Workflow: Stability Assessment
This workflow outlines how to test the stability of your final, purified IPM conjugate.
Caption: Workflow for assessing IPM conjugate stability.
By implementing these troubleshooting strategies, optimized protocols, and rigorous analytical methods, you can significantly improve the stability and performance of your this compound conjugates, leading to more reliable and effective biomolecules for your research and development endeavors.
References
- Benchchem. (n.d.). Next-Generation Maleimide Technologies: A Comparative Guide to Stable Bioconjugation.
- Strobl, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 59(4), 1592-1596.
- UCL Discovery. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate.
- UCL Discovery. (n.d.). minireview: addressing the retro-michael instability of maleimide bioconjugates.
- Lyon, R. P., et al. (2015). Long-term stabilization of maleimide-thiol conjugates. Bioconjugate Chemistry, 26(2), 255-264.
- Benchchem. (n.d.). Technical Support Center: Improving the Stability of Maleimide Conjugates.
- Research Communities. (2019). Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates.
- PubMed. (n.d.). Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation.
- Sterling Pharma Solutions. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis.
- ACS Publications. (n.d.). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs.
- UCL Discovery. (n.d.). Expanding the scope of Next Generation Maleimides for Antibody Conjugation.
- ResearchGate. (n.d.). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates | Request PDF.
- PMC. (n.d.). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation.
- ACS Publications. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates.
- Benchchem. (n.d.). Technical Support Center: Strategies to Stabilize Maleimide-Thiol Linkages.
- Benchchem. (n.d.). A Comparative Guide to Validating ADC Purity and Stability.
- Benchchem. (n.d.). The Thiol-Maleimide Reaction: A Comprehensive Technical Guide for Bioconjugation and Drug Development.
- PMC. (n.d.). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement.
- PubMed. (n.d.). Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation.
- PubMed. (n.d.). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates.
- MDPI. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.
- Sigut Labs. (2025). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release.
- ACS Publications. (n.d.). Limiting the Hydrolysis and Oxidation of Maleimide–Peptide Adducts Improves Detection of Protein Thiol Oxidation.
- ResearchGate. (n.d.). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity.
- Thieme. (n.d.). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.
- PMC. (n.d.). Tunable degradation of maleimide-thiol adducts in reducing environments.
- SGS. (n.d.). Antibody drug-conjugates (ADCs): Analytical considerations for QC release, stability testing, characterization and comparability.
- ACS Publications. (2017). Limiting the Hydrolysis and Oxidation of Maleimide–Peptide Adducts Improves Detection of Protein Thiol Oxidation.
- Bachem. (2022). The Thiol-Maleimide Reaction: A Guide.
- Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates.
- Vector Labs. (n.d.). Maleimide Reaction Chemistry.
- Benchchem. (n.d.). Core Mechanism: The Thiol-Maleimide Reaction.
- DSpace. (2018). Insights into maleimide-thiol conjugation chemistry.
- ResearchGate. (2021). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Maleimide-Thiol Conjugation Reaction.
- ACS Publications. (n.d.). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates.
- PMC. (n.d.). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates.
- Benchchem. (n.d.). Navigating the Stability Landscape of Thiol-Maleimide Conjugates: A Comparative Guide.
- Lumiprobe. (n.d.). Protocol: Maleimide labeling of proteins and other thiolated biomolecules.
- Bio-Techne. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.
- Benchchem. (n.d.). Common issues with maleimide-thiol conjugation reactions.
- Kinam Park. (2016). Instability of thiol/maleimide conjugation and strategies for mitigation.
- Lumiprobe. (n.d.). Maleimide Labeling of Proteins and Other Thiolated Biomolecules.
- Biotium. (2020). Protocol: Maleimide Labeling of Protein Thiols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pharmafocusamerica.com [pharmafocusamerica.com]
Technical Support Center: Managing N-(4-Iodophenyl)maleimide in Protein Labeling
Welcome to the technical support guide for N-(4-Iodophenyl)maleimide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for your protein modification workflows. Here, we address common challenges and questions arising from the use of this reagent, with a focus on mitigating the impact of excess reagent on protein function.
Section 1: Understanding the Reaction: Mechanism and Specificity
This compound is a thiol-reactive reagent commonly used to introduce an iodophenyl group onto proteins, peptides, and other biomolecules. This process is a critical step in various applications, including the development of antibody-drug conjugates (ADCs) and the preparation of samples for structural biology studies.
The core reaction involves the maleimide group, which undergoes a Michael addition reaction with the sulfhydryl group of a cysteine residue. This reaction is highly specific for thiols at a pH range of 6.5-7.5, forming a stable thioether bond. However, at higher pH values (above 8.0), the maleimide group can also react with primary amines, such as the side chain of lysine residues, leading to off-target labeling.
Figure 1: Reaction of this compound with a protein.
Section 2: Troubleshooting Guide
This section addresses specific issues that can arise during and after the labeling process.
Issue 1: Low Labeling Efficiency
-
Question: I am observing a much lower degree of labeling than expected. What could be the cause?
-
Answer: Low labeling efficiency can stem from several factors:
-
Suboptimal pH: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5 for thiol-specific modification. Buffers such as phosphate-buffered saline (PBS) or HEPES are good starting points.
-
Reduced Cysteines: The target cysteine residues must be in a reduced state. If your protein has formed disulfide bonds, you will need to add a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Be aware that DTT itself contains a thiol and must be removed before adding the maleimide reagent. TCEP is a non-thiol reducing agent and does not require removal.
-
Reagent Instability: Maleimide reagents can hydrolyze over time, especially in aqueous solutions. Prepare your this compound solution fresh just before use.
-
Issue 2: Protein Aggregation or Precipitation Post-Labeling
-
Question: My protein is precipitating out of solution after the labeling reaction. Why is this happening and how can I fix it?
-
Answer: Protein aggregation is a common issue when modifying proteins. The introduction of a relatively hydrophobic moiety like an iodophenyl group can expose hydrophobic patches on the protein surface, leading to aggregation.
-
Excess Reagent: A large excess of this compound can lead to non-specific surface modifications, increasing hydrophobicity and causing aggregation. It is crucial to quench the reaction and remove excess reagent promptly.
-
Solvent Conditions: Consider adding stabilizing excipients to your buffer, such as arginine or a non-ionic surfactant like Polysorbate 20, to prevent aggregation.
-
Issue 3: Loss of Protein Function
-
Question: My protein has been successfully labeled, but it has lost its biological activity. What went wrong?
-
Answer: Loss of function is a critical concern and often points to modification of key residues.
-
Active Site Modification: If the labeled cysteine is in or near the active site of your protein, the modification can directly inhibit its function. If possible, consider mutating the cysteine to another amino acid if it is not essential for the desired activity.
-
Off-Target Labeling: As mentioned, at higher pH, this compound can react with lysines. This off-target modification can alter the protein's conformation and function. Confirm the site of labeling using techniques like mass spectrometry.
-
Impact of Excess Reagent: Even after quenching, residual unreacted maleimide or its hydrolysis products can sometimes interfere with downstream assays. Ensure thorough purification to remove all small molecule contaminants.
-
Figure 2: Troubleshooting workflow for loss of protein function.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the optimal molar excess of this compound to use?
-
A1: This is highly protein-dependent. A good starting point is a 5- to 20-fold molar excess over the protein. However, you should perform a titration experiment to determine the lowest excess that provides sufficient labeling without causing aggregation or loss of function.
-
-
Q2: How should I quench the labeling reaction?
-
A2: To stop the reaction, add a small molecule thiol such as L-cysteine, beta-mercaptoethanol (BME), or DTT to a final concentration that is in large excess (e.g., 100-fold) over the initial this compound concentration. This will consume any unreacted maleimide.
-
-
Q3: What is the best method to remove excess this compound and the quenching agent?
-
A3: Size exclusion chromatography (SEC) is a highly effective method for separating the labeled protein from small molecule contaminants. Dialysis or buffer exchange using spin columns are also viable options. The choice of method will depend on your sample volume and the downstream application.
-
-
Q4: How can I confirm that the labeling is specific to cysteine residues?
-
A4: The most definitive way is through mass spectrometry. By digesting the labeled protein and analyzing the resulting peptides (peptide mapping), you can identify the exact site(s) of modification.
-
Section 4: Experimental Protocols
Protocol 1: General Protein Labeling with this compound
-
Protein Preparation: Ensure your protein is in a suitable buffer (e.g., PBS, pH 7.2) and at a known concentration. If necessary, reduce disulfide bonds with TCEP (a 10-fold molar excess) for 1 hour at room temperature.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in a water-miscible organic solvent like DMSO immediately before use.
-
Labeling Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.
-
Quenching: Add a quenching agent (e.g., L-cysteine) to a final concentration of 10-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess reagent and quenching agent by SEC, dialysis, or a desalting column.
-
Characterization: Confirm the degree of labeling using UV-Vis spectroscopy or mass spectrometry.
Table 1: Molar Extinction Coefficients
| Molecule | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |
| This compound | 310 | ~1,200 (in DMSO) |
| Typical Protein (at 280 nm) | 280 | Varies |
Note: The extinction coefficient for the conjugate will be different from the protein and the label alone.
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]
- Badescu, G., et al. (2014). Bridging disulfides for stable and defined antibody-drug conjugates.
- Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry, 273(1), 73–80. [Link]
- Chen, B., et al. (2012). Influence of arginine on the stability of a humanized monoclonal antibody in solution. International Journal of Pharmaceutics, 428(1-2), 1–9. [Link]
Technical Support Center: N-(4-Iodophenyl)maleimide Reaction Kinetics and Temperature Optimization
Welcome to the technical support center for N-(4-Iodophenyl)maleimide applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this reagent. Here, you will find a comprehensive resource in a question-and-answer format to address specific issues you may encounter, ensuring the scientific integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of this compound in bioconjugation?
A1: The primary reaction mechanism is a Michael addition, where the maleimide group of this compound reacts with a thiol group (sulfhydryl group), typically from a cysteine residue on a protein or peptide. This reaction forms a stable covalent thioether bond.[1][2][3] The reaction is highly selective for thiols within a specific pH range.
Q2: What is the optimal pH for the reaction of this compound with thiols?
A2: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5. Within this range, the thiol group is sufficiently deprotonated to be nucleophilic, while minimizing side reactions. At a pH below 6.5, the reaction rate decreases significantly due to the protonation of the thiol. Above pH 7.5, the reaction with primary amines (e.g., lysine residues) becomes more competitive, and the maleimide group is more susceptible to hydrolysis.
Q3: How does temperature affect the reaction kinetics of this compound?
A3: Like most chemical reactions, the rate of the maleimide-thiol conjugation is temperature-dependent. Higher temperatures will increase the reaction rate. However, for many biomolecules, especially proteins, higher temperatures can lead to denaturation and loss of activity. Therefore, a balance must be struck between reaction speed and the stability of the biomolecule. Reactions are commonly performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight for sensitive proteins.[1][2]
Q4: What are the common side reactions to be aware of when using this compound?
A4: The most common side reactions are:
-
Hydrolysis of the maleimide ring: In aqueous solutions, especially at pH values above 7.5, the maleimide ring can hydrolyze to form a non-reactive maleamic acid, which will not conjugate with thiols.[4]
-
Reaction with primary amines: At pH values above 7.5, this compound can react with primary amines, such as the epsilon-amino group of lysine residues, leading to a loss of selectivity.
-
Retro-Michael reaction: The formed thiosuccinimide linkage can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to the dissociation of the conjugate.[5] However, the N-aryl substitution in this compound can influence the stability of this bond.[5][6]
-
Thiazine rearrangement: When conjugating to an N-terminal cysteine, a side reaction can occur where the succinimidyl thioether rearranges to a six-membered thiazine structure.[3]
Troubleshooting Guide
Problem 1: Low or no conjugation yield.
| Possible Cause | Troubleshooting Steps |
| Maleimide reagent has hydrolyzed. | Ensure your this compound is fresh and has been stored under dry conditions. Prepare stock solutions in an anhydrous organic solvent like DMSO or DMF and store at -20°C.[1] Avoid preparing aqueous stock solutions for long-term storage. |
| Incorrect pH of the reaction buffer. | Verify the pH of your reaction buffer is between 6.5 and 7.5 using a calibrated pH meter. |
| Thiol groups on the biomolecule are oxidized. | Cysteine residues can form disulfide bonds, which are unreactive towards maleimides.[1][7] Reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation.[1][7] If using DTT (dithiothreitol), it must be removed before adding the maleimide reagent as it will compete for the reaction. |
| Insufficient incubation time or suboptimal temperature. | If reacting at 4°C, consider extending the incubation time (e.g., overnight).[2][7] For less sensitive molecules, the reaction can be performed at room temperature for 1-2 hours.[2] |
| Incorrect molar ratio of reactants. | An excess of the maleimide reagent is often used to drive the reaction to completion.[2] A typical starting point is a 10-20 fold molar excess of maleimide to thiol. However, the optimal ratio may need to be determined empirically for your specific system.[2] |
Problem 2: Poor reproducibility of conjugation results.
| Possible Cause | Troubleshooting Steps |
| Variability in the amount of free thiol. | Ensure consistent and complete reduction of disulfide bonds in each experiment. Quantify the free thiol concentration before each conjugation reaction using methods like Ellman's assay. |
| Inconsistent reaction conditions. | Precisely control the pH, temperature, and incubation time for each reaction. Even small variations can lead to different outcomes. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of the maleimide reagent regularly. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
Problem 3: Off-target labeling or formation of aggregates.
| Possible Cause | Troubleshooting Steps |
| Reaction with non-thiol nucleophiles. | Ensure the reaction pH is strictly maintained within the 6.5-7.5 range to minimize reaction with amines. |
| High concentration of reactants. | High concentrations of proteins and crosslinkers can sometimes lead to aggregation. Try reducing the concentration of one or both reactants. |
| Hydrophobic nature of this compound. | The iodophenyl group adds hydrophobicity. Ensure adequate mixing and consider the use of a small percentage of an organic co-solvent (e.g., DMSO, DMF) if solubility is an issue, but be mindful of its potential effects on protein stability. |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
-
Protein Preparation:
-
Maleimide Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.[1]
-
-
Conjugation Reaction:
-
Quenching and Purification:
Protocol 2: Monitoring Reaction Kinetics using LC-MS
-
Reaction Setup:
-
Prepare solutions of your thiol-containing molecule and this compound in the desired reaction buffer at a known concentration.
-
Initiate the reaction by mixing the two solutions at the desired temperature.
-
-
Time-Point Sampling:
-
At specific time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a quenching agent (e.g., a high concentration of a thiol like β-mercaptoethanol or by acidification).
-
-
LC-MS Analysis:
-
Analyze each quenched aliquot by liquid chromatography-mass spectrometry (LC-MS).
-
Monitor the disappearance of the starting materials and the appearance of the conjugated product over time by extracting the ion chromatograms for their respective mass-to-charge ratios.[8]
-
-
Data Analysis:
-
Plot the concentration of the product versus time to determine the reaction rate. From this data, you can calculate the reaction half-life and, with appropriate experimental design, the second-order rate constant.
-
Data Presentation
Table 1: Influence of Temperature on Reaction Time
| Temperature | Typical Reaction Time | Considerations |
| 4°C | 8 - 16 hours (overnight) | Recommended for sensitive proteins to minimize degradation.[1][2] |
| Room Temperature (20-25°C) | 1 - 2 hours | Faster reaction kinetics, suitable for many biomolecules.[2] |
| 37°C | ~30 minutes - 1 hour | Can further accelerate the reaction, but increases the risk of protein denaturation and side reactions. |
Note: These are general guidelines. The optimal temperature and time should be determined empirically for each specific system.
Table 2: Effect of pH on Maleimide Reactivity
| pH Range | Reactivity with Thiols | Side Reactions |
| < 6.5 | Significantly reduced | - |
| 6.5 - 7.5 (Optimal) | High and selective | Minimal |
| > 7.5 | High | Increased hydrolysis of maleimide; increased reaction with primary amines. |
Visualizations
Caption: Michael addition of a thiol to this compound.
Caption: Troubleshooting workflow for low conjugation yield.
References
- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI.
- Maleimide labeling of thiolated biomolecules. Bio-Synthesis Inc.
- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. ResearchGate.
- Long-Term Stabilization of Maleimide–Thiol Conjugates. ACS Publications.
- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. ResearchGate.
- Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. Squarespace.
- Breaking Kinetic Record for Cysteine Bioconjugation with Organometallic Reagents. ChemRxiv.
- Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI.
- The kinetics of reaction between L-cysteine hydrochloride and some maleimides. ResearchGate.
- Catalysis of imido group hydrolysis in a maleimide conjugate. Raines Lab, University of Wisconsin-Madison.
- Instability of thiol/maleimide conjugation and strategies for mitigation. Kinam Park's Website.
- Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. National Center for Biotechnology Information.
- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. National Center for Biotechnology Information.
- Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting. PubMed.
- Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. ResearchGate.
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 3. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raineslab.com [raineslab.com]
- 5. kinampark.com [kinampark.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lumiprobe.com [lumiprobe.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing IPM to Protein Molar Ratios
Welcome to the technical support guide for optimizing the molar ratio of N-(4-Iodophenyl)maleimide (IPM) to your target protein. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving efficient and specific bioconjugation. Here, we will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your protocols are self-validating and robust.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism between this compound (IPM) and a protein?
A1: IPM reacts with proteins primarily through a Michael addition mechanism, targeting the sulfhydryl (thiol) group of cysteine residues.[1][2] This reaction is highly specific and efficient under controlled pH conditions, forming a stable covalent thioether bond.[1][3] The maleimide group is an electrophile that shows high selectivity for the nucleophilic thiol group found in cysteine.[3][4]
Q2: Why is the molar ratio of IPM to protein a critical parameter to optimize?
A2: The molar ratio is paramount for several reasons:
-
Conjugation Efficiency: An insufficient amount of IPM will result in a low degree of labeling (DOL), where many available cysteine residues remain unmodified. Conversely, an excessive molar ratio does not guarantee higher efficiency and can lead to complications.
-
Specificity: While highly selective, at very high concentrations and pH values above 7.5, maleimides can begin to react with other nucleophilic residues like lysine, leading to non-specific labeling.[1][5]
-
Protein Integrity: IPM is a hydrophobic molecule. Introducing a large molar excess can lead to protein aggregation or precipitation, especially if the protein is sensitive to changes in its surface chemistry.[4]
-
Stoichiometry Control: For applications like antibody-drug conjugates (ADCs), achieving a specific and uniform drug-to-antibody ratio (DAR) is critical for therapeutic efficacy and safety. Optimization of the molar ratio is the primary method to control this.
Q3: What are the typical starting molar ratios for an IPM:protein conjugation experiment?
A3: A common starting point for optimization is a 10:1 to 20:1 molar ratio of IPM to protein.[6][7] However, the ideal ratio is highly dependent on the specific protein, including the number of available cysteine residues and their accessibility.[3] For proteins with a single, highly accessible cysteine, a lower ratio (e.g., 5:1) may be sufficient.[3] It is always recommended to perform a titration across a range of ratios to determine the optimal condition for your specific system.
Q4: What are the most critical reaction conditions to control during the conjugation?
A4: Besides the molar ratio, the following conditions are critical:
-
pH: The reaction should be maintained within a pH range of 6.5-7.5.[1][5] This range ensures the thiol group is sufficiently nucleophilic to react while minimizing the competing hydrolysis of the maleimide ring, which becomes significant at higher pH.[1][8]
-
Temperature: Reactions are typically performed at room temperature for 1-2 hours or at 4°C overnight.[6][7] Lower temperatures can be beneficial for sensitive proteins to prevent degradation.
-
Buffer Composition: Use non-nucleophilic buffers such as PBS, HEPES, or Tris.[4][6][9] Crucially, ensure the buffer is free of any thiol-containing reagents like DTT or β-mercaptoethanol, which would compete with the protein for reaction with IPM.[5]
In-Depth Troubleshooting Guide
Problem: My conjugation efficiency is low or zero.
-
Possible Cause 1: Inaccessible or Oxidized Cysteine Residues.
-
Explanation: Cysteine residues may be buried within the protein's tertiary structure or may have formed disulfide bonds with other cysteines.[2][4] Disulfides are unreactive towards maleimides.[2][4]
-
Troubleshooting Steps:
-
Introduce a Reducing Agent: Pre-treat your protein with a 10-fold molar excess of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30-60 minutes before adding IPM.[6][7][9] Unlike DTT, TCEP does not contain a thiol and does not need to be removed before the conjugation step.[5][10]
-
De-gas Buffers: To prevent re-oxidation of the newly formed free thiols, it is best practice to de-gas all buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][4][9]
-
Consider Denaturing Conditions: For particularly stubborn proteins, a mild denaturant in the buffer might be required to expose buried cysteines, but this must be carefully tested to ensure the protein can be refolded to its active state.
-
-
-
Possible Cause 2: Hydrolysis of the IPM Reagent.
-
Explanation: The maleimide ring is susceptible to hydrolysis, especially in aqueous solutions at pH > 7.5, which opens the ring to form an unreactive maleamic acid.[1][8]
-
Troubleshooting Steps:
-
Prepare IPM Fresh: Always prepare the IPM stock solution in an anhydrous, water-miscible solvent like DMSO or DMF immediately before use.[6][9]
-
Control pH: Strictly maintain the reaction pH between 6.5 and 7.5.[1][5]
-
Minimize Reaction Time in Aqueous Buffer: Add the IPM stock solution to the protein solution swiftly and avoid letting the aqueous IPM solution sit for extended periods before the reaction.
-
-
Problem: My protein is precipitating during the conjugation reaction.
-
Possible Cause 1: High Molar Excess of Hydrophobic IPM.
-
Explanation: IPM is a hydrophobic molecule. Adding a large bolus of it, especially from an organic solvent stock, can cause sensitive proteins to aggregate and precipitate.
-
Troubleshooting Steps:
-
Step-wise Addition: Instead of adding the entire volume of IPM at once, add it in smaller aliquots over 15-30 minutes while gently stirring the protein solution.
-
Reduce Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is below 10%, and ideally below 5% if your protein is particularly sensitive.[1]
-
Optimize Molar Ratio: Use the lowest effective molar ratio of IPM to protein, as determined by your titration experiments.
-
-
-
Possible Cause 2: Sub-optimal Buffer Conditions.
-
Explanation: The pH, ionic strength, or specific ions in your buffer may not be optimal for maintaining your protein's stability during the conjugation process.
-
Troubleshooting Steps:
-
Buffer Screening: Test a panel of buffers (e.g., phosphate vs. HEPES) and different ionic strengths (e.g., varying NaCl concentration) to find the condition that best maintains protein solubility.
-
Include Stabilizers: Consider adding stabilizing excipients, such as arginine or a non-ionic surfactant, to the reaction buffer to help prevent aggregation.
-
-
Detailed Experimental Protocol: Molar Ratio Titration
This protocol provides a framework for systematically determining the optimal IPM:protein molar ratio.
Protein and Reagent Preparation
-
Prepare Protein Stock: Dialyze your protein into a thiol-free, degassed conjugation buffer (e.g., 100 mM phosphate, 150 mM NaCl, pH 7.2). Adjust the concentration to a working range of 1-10 mg/mL.[2][4]
-
(Optional) Reduction Step: If your protein contains disulfide bonds, add TCEP from a fresh stock solution to a final 10-fold molar excess over the protein. Incubate for 30 minutes at room temperature.[6][9]
-
Prepare IPM Stock: Immediately before use, dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.[6][9] Vortex briefly to ensure it is fully dissolved.[9]
Reaction Setup
-
Design Titration Matrix: Set up a series of reactions to test different molar ratios. A good starting range is 1:1, 5:1, 10:1, and 20:1 (IPM:Protein).
-
Calculate Volumes: Based on your protein concentration and the desired ratios, calculate the volume of IPM stock solution needed for each reaction.
-
Initiate Reaction: While gently stirring the protein solutions, add the calculated volume of IPM stock to each reaction tube.
-
Incubate: Allow the reactions to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[6][7]
Table 1: Example Molar Ratio Titration Setup
| Reaction ID | Protein (nmol) | IPM:Protein Ratio | IPM (nmol) | Vol. of 10mM IPM Stock (µL) |
| R-1 | 10 | 1:1 | 10 | 1.0 |
| R-2 | 10 | 5:1 | 50 | 5.0 |
| R-3 | 10 | 10:1 | 100 | 10.0 |
| R-4 | 10 | 20:1 | 200 | 20.0 |
| Control | 10 | 0:1 | 0 | 0 (add DMSO only) |
Quenching and Purification
-
Quench Reaction: Stop the reaction by adding a free thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration that is in 50-fold excess over the initial amount of IPM. This will react with any remaining unreacted maleimide.
-
Purify Conjugate: Remove unreacted IPM and quenching agent using a desalting column (e.g., Sephadex G-25), dialysis, or tangential flow filtration (TFF), exchanging the buffer into your desired final storage buffer.[6][9]
Characterization and Analysis
-
Determine Degree of Labeling (DOL): The success of the conjugation is quantified by the DOL, or the average number of IPM molecules conjugated per protein. This can be determined using several methods:
-
UV-Vis Spectroscopy: If the label has a distinct absorbance peak, you can use absorbance measurements at 280 nm (for the protein) and the λmax of the label to calculate the DOL.[6][9]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most accurate method. The mass shift between the unconjugated and conjugated protein directly corresponds to the number of attached IPM molecules.
-
-
Assess Protein Integrity: Analyze the purified conjugate by SDS-PAGE and Size Exclusion Chromatography (SEC) to check for aggregation or fragmentation.
Visualizing the Workflow and Chemistry
Diagram 1: Experimental Workflow
Caption: Workflow for optimizing IPM:Protein molar ratio.
Diagram 2: Maleimide-Thiol Reaction
Caption: Reaction of a protein thiol with this compound.
References
- Bio-Synthesis Inc. (2022, May 3).
- Click Chemistry Tools. (n.d.).
- Krasniqi, E., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 59(44), 19540-19544. [Link]
- Quanta BioDesign. AQuora® Maleimide Dyes. [Link]
- Park, K. (2016).
- Raines, R. T., et al. (2007). Catalysis of imido-group hydrolysis in a maleimide conjugate. Journal of the American Chemical Society, 129(25), 7762–7763. [Link]
- Bio-Synthesis Inc. (2012, February 6). Disulfide reduction using TCEP reaction. [Link]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotium.com [biotium.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
HPLC methods for characterizing N-(4-Iodophenyl)maleimide conjugates
A Senior Application Scientist's Guide to HPLC Characterization of N-(4-Iodophenyl)maleimide Conjugates
Introduction: The Analytical Imperative for Maleimide Conjugates
This compound is a thiol-reactive reagent frequently employed in the development of complex biotherapeutics, most notably antibody-drug conjugates (ADCs). Its utility lies in the specific and efficient covalent linkage it forms with cysteine residues on proteins and antibodies. However, the resulting conjugate is not a single, uniform entity. It is a heterogeneous mixture comprising species with varying drug-to-antibody ratios (DAR), potential aggregates, and process-related impurities. Furthermore, the thiosuccinimide bond formed is susceptible to degradation pathways like retro-Michael addition and hydrolysis, which can compromise conjugate stability and efficacy.[1][2][3]
Therefore, robust analytical characterization is not merely a quality control checkpoint; it is a foundational component of successful drug development. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analytical framework, offering a suite of techniques to dissect the complexity of these molecules. This guide provides a comparative analysis of the primary HPLC methods, grounded in the practical experience of a seasoned application scientist, to empower researchers in selecting and implementing the most appropriate characterization strategies.
The Core Analytical Challenge: Heterogeneity and Instability
The primary difficulty in analyzing this compound conjugates stems from two interconnected issues:
-
Structural Heterogeneity : The conjugation reaction produces a distribution of species. Key analytical questions are: What is the average DAR? What is the distribution of different DAR species? Are there unconjugated antibodies present?
-
Chemical Instability : The covalent bond is not perfectly stable. It can revert, leading to drug shedding, or hydrolyze, creating new isomers.[1][4] This necessitates methods that can separate and quantify these related species.
An effective analytical strategy must therefore address these challenges by employing orthogonal methods that provide a complete picture of the conjugate's profile.
Caption: Key challenges in analyzing maleimide conjugates.
Comparative Analysis of Core HPLC Methods
The choice of an HPLC method is dictated by the specific question being asked. The three predominant techniques—Hydrophobic Interaction Chromatography (HIC), Reversed-Phase (RP-HPLC), and Size-Exclusion Chromatography (SEC)—are not interchangeable. They are complementary tools that exploit different physicochemical properties of the conjugate.
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC) |
| Principle | Separation based on surface hydrophobicity under native (non-denaturing) conditions.[5][6] | Separation based on hydrophobicity under denaturing conditions.[7] | Separation based on hydrodynamic volume (size) under native conditions.[8] |
| Primary Application | Determination of drug-to-antibody ratio (DAR) distribution.[9][10] | Purity analysis, quantification of free drug, and characterization of fragments (e.g., light/heavy chains).[11] | Quantification of high molecular weight species (aggregates) and fragments.[12][13] |
| Pros | - Preserves native protein structure.- High resolution of DAR species.- Gold standard for DAR analysis.[9] | - High resolving power.- Compatible with mass spectrometry (MS).[14]- Excellent for small molecule (free drug) analysis. | - Simple mobile phases.- Direct assessment of aggregation.- MS-compatible with volatile salts.[15] |
| Cons | - Not readily compatible with MS due to high salt concentrations.[16]- Method development can be complex. | - Denaturing conditions alter protein structure.- May not resolve intact DAR species effectively. | - Potential for non-specific interactions causing peak tailing.[8][17]- Lower resolution for species of similar size. |
Hydrophobic Interaction Chromatography (HIC)
HIC is the industry standard for determining the DAR profile of ADCs.[9] The conjugation of a hydrophobic molecule like this compound to an antibody increases its surface hydrophobicity. HIC leverages this by separating the different drug-loaded species under non-denaturing conditions.
Causality Behind the Method: The principle relies on promoting hydrophobic interactions between the conjugate and a weakly hydrophobic stationary phase (e.g., Butyl-NPR) using a high-salt mobile phase.[5][18] The salt reduces the solvation of the protein, exposing its hydrophobic patches. A decreasing salt gradient then weakens these interactions, allowing species to elute in order of increasing hydrophobicity. The unconjugated antibody elutes first, followed by DAR2, DAR4, etc.
-
Column Selection: TSKgel Butyl-NPR (4.6 x 35 mm, 2.5 µm) is a common choice.[16]
-
Mobile Phase Preparation:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0 (potentially with 5-10% isopropanol to aid elution of highly hydrophobic species).[13]
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.[16]
-
Detection: UV at 280 nm.
-
Gradient:
-
0-2 min: 10% B
-
2-12 min: Gradient from 10% to 100% B
-
12-14 min: Hold at 100% B
-
14-16 min: Return to 10% B and re-equilibrate.
-
-
-
Sample Preparation & Controls:
-
Dilute the conjugate sample to ~1 mg/mL in Mobile Phase A.
-
Control 1 (Unconjugated): Inject the unconjugated antibody to establish its retention time.
-
Control 2 (Stressed Sample): Inject a thermally or chemically stressed sample to identify any degradation peaks.
-
-
Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, etc.). The average DAR is calculated as a weighted average of the peak areas.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on hydrophobicity under denaturing conditions, making it an excellent tool for assessing purity, quantifying residual free drug, and analyzing conjugate fragments.[7][19] The use of organic solvents and ion-pairing agents like trifluoroacetic acid (TFA) denatures the protein, exposing its hydrophobic core and providing high-resolution separation.
Causality Behind the Method: When analyzing intact conjugates, the large protein structure can sometimes result in broad peaks. A more powerful application of RP-HPLC is the analysis of the conjugate after reduction of its disulfide bonds. This separates the light and heavy chains, allowing for precise determination of which chains are conjugated and confirming site-specificity.
-
Column Selection: A wide-pore (300 Å) C4 or C18 column is essential for protein analysis (e.g., Agilent PLRP-S).[7][20]
-
Sample Preparation (Reduction):
-
To 50 µg of conjugate, add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.[7]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 60-80°C (elevated temperature improves peak shape).[20]
-
Detection: UV at 280 nm.
-
Gradient: A shallow gradient is often required, for example, 30% to 50% B over 20 minutes.
-
-
Controls & System Validation:
-
Control 1 (Reduced Unconjugated mAb): Inject the reduced, unconjugated antibody to identify the retention times of the naked light and heavy chains.
-
Control 2 (Free Drug): Inject a sample of the this compound-payload to determine its retention time.
-
-
Data Interpretation: The chromatogram will show peaks for the unconjugated light chain and heavy chain. Conjugated chains will have a later retention time due to the added hydrophobicity of the drug-linker. This allows for quantification of conjugation efficiency at the subunit level.
Size-Exclusion Chromatography (SEC)
SEC is the primary method for quantifying aggregates, which are critical quality attributes due to their potential for immunogenicity.[12] It separates molecules based on their size in solution.
Causality Behind the Method: The separation occurs in an isocratic mobile phase, with larger molecules (aggregates) eluting first because they are excluded from the pores of the stationary phase and thus travel a shorter path. The main conjugate monomer peak elutes next, followed by any smaller fragments. A key challenge for maleimide conjugates is their hydrophobicity, which can cause secondary interactions with the SEC column matrix, leading to poor peak shape and delayed retention.[8][17] Modern SEC columns feature advanced surface chemistries to minimize these non-specific interactions.[8] Mobile phase additives like arginine or organic solvents (e.g., isopropanol) can also be used to disrupt these unwanted interactions.[13][17]
-
Column Selection: Agilent AdvanceBio SEC or Tosoh TSKgel UP-SW3000 are designed to minimize secondary interactions.[8][13]
-
Mobile Phase Preparation: 100 mM Sodium Phosphate, 200 mM L-Arginine, pH 6.8. The arginine acts as a mobile phase modifier to reduce non-specific binding.[17]
-
Chromatographic Conditions:
-
Flow Rate: 0.35 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Run Time: Isocratic elution for 15-20 minutes.
-
-
Controls & System Suitability:
-
Control 1 (Unconjugated mAb): Analyze the unconjugated antibody to ensure no pre-existing aggregation.
-
System Suitability: Use a standard protein mixture (e.g., thyroglobulin, BSA, ovalbumin) to verify column performance and calibration.
-
-
Data Interpretation: The primary peak represents the conjugate monomer. Any peaks eluting earlier are high molecular weight species (aggregates). Peaks eluting later are fragments. Purity is reported as the area percentage of the main monomer peak.
Enhancing Characterization with Mass Spectrometry (LC-MS)
Coupling HPLC to mass spectrometry provides an orthogonal detection method that moves from inference to confirmation. It allows for the unambiguous identification of peaks based on their mass-to-charge ratio.
-
RP-LC/MS: Ideal for confirming the identity of light and heavy chain species (conjugated vs. unconjugated) and identifying impurities or degradation products.[21]
-
SEC/MS: Under native conditions using volatile mobile phases like ammonium acetate, SEC-MS can confirm the mass of the intact conjugate and its aggregates.[15][20]
Caption: Integrated HPLC workflow for conjugate analysis.
Conclusion: An Orthogonal Approach is Non-Negotiable
No single HPLC method can fully characterize a complex this compound conjugate. A successful analytical strategy relies on the intelligent application of orthogonal techniques. HIC provides the critical DAR distribution, SEC ensures the absence of aggregates, and RP-HPLC confirms purity and subunit conjugation. When coupled with mass spectrometry, this multi-faceted approach provides the robust, detailed, and validated data package required to confidently advance drug development programs. This systematic methodology transforms analytical science from a simple measurement to a tool for profound molecular understanding.
References
- Agilent Technologies. (n.d.). Size Exclusion Chromatography Analysis of Antibody Drug Conjugates. Agilent.
- Agilent Technologies. (n.d.). Analysis of Antibody-Drug Conjugates Using Size Exclusion Chromatography and Mass Spectrometry. Agilent.
- Wang, Y., et al. (2020). An Underlying Cause and Solution to the Poor Size Exclusion Chromatography Performance of Antibody-Drug Conjugates. Journal of Pharmaceutical Sciences.
- Agilent Technologies. (n.d.). Size Exclusion Chromatography Analysis of a Monoclonal Antibody and Antibody Drug Conjugate. Agilent.
- Genentech. (2019). Size-Exclusion Chromatography for the Analysis of Complex and Novel Biotherapeutic Products. LCGC North America.
- CHROMacademy. (2019). Hydrophobic Interaction Chromatography (HIC) of Proteins. LCGC International.
- CD Formulation. (n.d.). Hydrophobic Interaction Chromatography (HIC) Technology. CD Formulation.
- Maisano, F., et al. (2011). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Pharmaceutical and Biomedical Analysis.
- Dai, H., et al. (2020). Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography. Analytical Chemistry.
- ResearchGate. (2011). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. ResearchGate.
- Rathore, A. S. (2010). Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies. Spectroscopy Online.
- Schmalzing, D., et al. (2015). Live qualification/validation of purity methods for protein products. Purdue University.
- Semantic Scholar. (2005). hplc method development and validation of protein based drugs. Semantic Scholar.
- Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Spectroscopy Online. (2024). Unveiling Molecular Transformations in Bioconjugates: Insights from Mass Spectrometry.
- Kolis, S. P., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal.
- Chen, Y., et al. (2018). Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates. Analytical Chemistry.
- ResearchGate. (2013). A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates. ResearchGate.
- Salas-Solano, O., et al. (2016). Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry. mAbs.
- Le, S., et al. (2017). Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates. Scientific Reports.
- ResearchGate. (2020). (PDF) Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. ResearchGate.
- Le, T., et al. (2021). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceutics.
- Park, K. (2016). Instability of thiol/maleimide conjugation and strategies for mitigation. Purdue University.
- Le, B., et al. (2016). Cutting-edge mass spectrometry methods for the multi-level structural characterization of antibody-drug conjugates. Expert Review of Proteomics.
- Garg, P. K., et al. (1991). N-(m-[125I]iodophenyl)maleimide: an agent for high yield radiolabeling of antibodies. International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes.
- ResearchGate. (2016). Developing Analytical ion Exchange Chromatography Methods for Antibody Drug Conjugates Containing the Hydrolysis-Prone Succinimide-Thioether Conjugation Chemistry. ResearchGate.
- National College of Ireland. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis.
- ResearchGate. (2017). Current HPLC Methods for Assay of Nano Drug Delivery Systems. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tosohbioscience.com [tosohbioscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. agilent.com [agilent.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. lcms.cz [lcms.cz]
- 16. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Underlying Cause and Solution to the Poor Size Exclusion Chromatography Performance of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. goldbio.com [goldbio.com]
- 19. hplc.eu [hplc.eu]
- 20. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Site-Specific Conjugation with N-(4-Iodophenyl)maleimide: A Comparative Analysis for Enhanced ADC Stability
For researchers, scientists, and drug development professionals at the forefront of creating next-generation biologics, the integrity of the linkage between a targeting antibody and its potent payload is paramount. This guide provides an in-depth technical analysis of validating site-specific conjugation using N-(4-Iodophenyl)maleimide, a member of the N-aryl maleimide class. We will objectively compare its performance with traditional N-alkyl maleimides and provide the experimental frameworks necessary to rigorously validate your antibody-drug conjugates (ADCs).
The Imperative for Stable Conjugation: Beyond the Thioether Bond
Site-specific conjugation has emerged as a critical strategy in the development of homogeneous and well-defined ADCs, offering significant advantages over stochastic lysine-based methods.[1] The use of maleimides to target cysteine residues, either naturally occurring or engineered, is a widely adopted approach due to its high reactivity and specificity under mild conditions.[2]
However, the perceived stability of the thioether bond formed between a cysteine and a conventional N-alkyl maleimide is often deceptive. In the physiological environment of the bloodstream, this linkage is susceptible to a retro-Michael reaction. This reversal leads to premature payload release, diminishing therapeutic efficacy and increasing the risk of off-target toxicity.[3]
N-Aryl Maleimides: A Paradigm Shift in Conjugate Stability
N-aryl maleimides, including this compound, represent a significant advancement in bioconjugation chemistry. The electron-withdrawing nature of the aryl group accelerates the hydrolysis of the thiosuccinimide ring formed upon conjugation.[4][5] This ring-opening is an irreversible process that yields a stable succinamic acid linkage, effectively locking the payload to the antibody and preventing the detrimental retro-Michael reaction.[3]
dot```dot graph "N-Aryl Maleimide Conjugation and Stabilization" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Caption: A comprehensive analytical workflow for ADC validation.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on their hydrophobicity under non-denaturing conditions. The conjugation of a hydrophobic payload increases the overall hydrophobicity of the antibody. HIC can resolve different drug-loaded species (e.g., DAR0, DAR2, DAR4), allowing for the calculation of the average DAR and an assessment of the drug load distribution.
[6]Methodology:
-
Sample Preparation:
-
Dilute the purified ADC to a concentration of 1-2 mg/mL in the HIC mobile phase A.
-
-
Chromatographic Conditions:
-
Column: A HIC column suitable for antibody separations (e.g., Butyl-NPR).
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species.
-
Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of each DAR species * DAR value) / Σ(Total Peak Area)
-
Protocol 2: Purity and Heterogeneity Analysis by Reversed-Phase HPLC (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions. This method is often used to assess the purity of the ADC and to analyze the light and heavy chains after reduction.
Methodology:
-
Sample Preparation (for reduced antibody analysis):
-
To a solution of the ADC (1 mg/mL), add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes.
-
-
Chromatographic Conditions:
-
Column: A wide-pore C4 or C8 RP-HPLC column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Analyze the chromatogram for the presence of unconjugated light and heavy chains, as well as any fragments or aggregates.
-
The peak profile will indicate the heterogeneity of the conjugation.
-
Protocol 3: Intact Mass Analysis and Conjugation Site Confirmation by Mass Spectrometry (MS)
Principle: High-resolution mass spectrometry provides a precise measurement of the intact ADC mass, confirming the number of conjugated payloads. Peptide mapping, following enzymatic digestion of the ADC, can pinpoint the exact cysteine residues that have been modified.
[3]Methodology:
-
Intact Mass Analysis (LC-MS):
-
Desalt the ADC sample using a suitable method.
-
Analyze the intact ADC using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system with a C4 column.
-
Deconvolute the resulting mass spectrum to determine the masses of the different DAR species.
-
-
Peptide Mapping for Conjugation Site Confirmation:
-
Denature, reduce, and alkylate the ADC.
-
Digest the ADC with a protease such as trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the antibody sequence to identify the peptides containing the conjugated cysteine residue. The mass shift corresponding to the linker-payload will confirm the site of conjugation.
-
Conclusion: Ensuring the Integrity of Your ADC
The use of this compound and other N-aryl maleimides offers a robust solution to the instability issues that have plagued traditional maleimide-based ADCs. By promoting the irreversible hydrolysis of the thiosuccinimide linkage, these reagents lead to the formation of highly stable conjugates. However, the adoption of advanced conjugation chemistries must be accompanied by a rigorous and multi-pronged validation strategy. The analytical framework presented in this guide, encompassing HIC, RP-HPLC, and Mass Spectrometry, provides the necessary tools to thoroughly characterize your ADC, ensuring its homogeneity, purity, and stability. As a senior application scientist, I am confident that the meticulous application of these principles and protocols will empower you to develop safer and more effective antibody-drug conjugates.
References
- Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt A), 654-662. [Link]
- Ducry, L. (Ed.). (2013).
- Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and potency of antibody-drug conjugates.
- Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments.
- Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide-thiol conjugates.
- Panowski, S., et al. (2014). Site-specific antibody drug conjugates for cancer therapy. mAbs, 6(1), 34-45.
- Alley, S. C., et al. (2010). The impact of site of conjugation on the in vivo efficacy of antibody-drug conjugates.
- Hamblett, K. J., et al. (2004). Effects of drug loading on the antitumor activity of a monoclonal antibody drug conjugate. Clinical Cancer Research, 10(20), 7063-7070.
- Wakankar, A., et al. (2010).
- Adem, Y. T., et al. (2014). Assessment of physical stability of an antibody drug conjugate by higher order structure analysis: impact of thiol-maleimide chemistry. Pharmaceutical Research, 31(7), 1710-1723.
- Agilent Technologies. (2019). Improving the Quality of Antibody Drug Conjugates by Orthogonal Analytical Methods. [Link]
- Waters Corporation. (2016). Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs)
- Beck, A., et al. (2017). Cutting-edge mass spectrometry methods for the multi-level structural characterization of antibody-drug conjugates. Expert Review of Proteomics, 14(10), 881-900.
- Fekete, S., et al. (2015). Separation of mAbs molecular variants by analytical hydrophobic interaction chromatography HPLC: overview and applications. Journal of Pharmaceutical and Biomedical Analysis, 111, 169-179.
- MDPI. (2023).
- Su, D., et al. (2021). A review of conjugation technologies for antibody drug conjugates. Drug Discovery Today, 26(10), 2386-2400.
- UCL Discovery. (2018). Application of Next Generation Maleimides (NGMs)
- Xie, H., et al. (2020).
- Zhang, D., et al. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates.
Sources
- 1. newomics.com [newomics.com]
- 2. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
A Senior Application Scientist's Guide to Spectrophotometric Quantification of N-(4-Iodophenyl)maleimide Labeling Efficiency
For researchers, medicinal chemists, and professionals in drug development, the precise covalent attachment of molecules to proteins is a foundational technique. The maleimide-thiol reaction is a cornerstone of bioconjugation, prized for its high selectivity for cysteine residues under physiological conditions. N-(4-Iodophenyl)maleimide (IPM) is a valuable labeling reagent in this class, often used to introduce an iodine atom for applications such as radiolabeling or as a heavy atom for crystallographic studies.
However, the success of any conjugation strategy hinges on accurate quantification of the labeling efficiency. An uncharacterized conjugate can lead to misleading experimental results and wasted resources. This guide provides an in-depth comparison of spectrophotometric methods for determining the labeling efficiency of IPM, grounded in scientific principles and practical laboratory considerations. We will explore both direct and indirect approaches, offering detailed protocols and a critical evaluation of their respective strengths and weaknesses.
The Chemistry of Maleimide-Thiol Conjugation: A Brief Overview
The utility of maleimides in bioconjugation stems from the Michael addition reaction, where the thiol group of a cysteine residue acts as a nucleophile, attacking one of the carbon atoms of the maleimide's double bond. This reaction forms a stable thioether linkage. The efficiency and specificity of this reaction are highly dependent on pH. The optimal pH range is typically between 6.5 and 7.5.[1][2] Below pH 6.5, the thiol group is predominantly protonated, reducing its nucleophilicity and slowing the reaction rate.[1] Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, which renders it unreactive towards thiols.[2][3] Furthermore, at higher pH values, the reaction's selectivity for thiols over other nucleophiles, such as amines, decreases.[2]
It is also critical to be aware of potential side reactions, such as the retro-Michael reaction, which can lead to the reversibility of the thioether bond, and thiazine rearrangement when labeling an N-terminal cysteine.[4][5] Careful control of reaction conditions is paramount for achieving a stable and well-defined conjugate.
Spectrophotometric Quantification: Direct vs. Indirect Methods
Spectrophotometry offers a rapid and accessible means of quantifying labeling efficiency. There are two primary approaches: direct measurement of the maleimide or its conjugate, and indirect measurement via a "reverse thiol" assay.
The Direct Approach: Measuring Maleimide Absorbance
In theory, the simplest method to determine labeling efficiency is to measure the decrease in absorbance of the unreacted maleimide after the conjugation reaction. Maleimides exhibit a characteristic UV absorbance at approximately 302 nm.[6][7]
Principle: The concentration of unreacted IPM in the reaction supernatant is determined by measuring its absorbance at 302 nm and applying the Beer-Lambert law (A = εcl). The labeling efficiency is then calculated by comparing the amount of unreacted IPM to the initial amount.
Causality Behind Experimental Choices: This method is predicated on the maleimide group being the primary chromophore at this wavelength and that its absorbance properties change significantly upon reaction with a thiol.
Limitations:
-
Low Sensitivity: The molar extinction coefficient (ε) of the maleimide group at 302 nm is relatively low, around 620 M⁻¹cm⁻¹.[6][7][8] This makes the assay insensitive, especially for dilute samples.
-
Interference: Proteins themselves absorb light in the UV range, particularly at 280 nm due to the presence of tryptophan and tyrosine residues.[9][10] This protein absorbance can tail into the 302 nm region, creating significant background noise and making it difficult to accurately measure the absorbance of the maleimide alone.[6][7][11]
Due to these significant drawbacks, the direct UV absorbance method is generally not recommended for accurate quantification of protein labeling efficiency.
The Indirect Approach: "Reverse Thiol" Assays
A more robust and widely accepted spectrophotometric method is the indirect or "reverse thiol" assay. This approach involves reacting the maleimide-containing sample with a known excess of a thiol-containing compound. After the maleimide-thiol reaction is complete, the amount of unreacted thiol is quantified using a highly sensitive chromogenic reagent. The amount of maleimide in the original sample is then determined by subtracting the amount of unreacted thiol from the initial amount of thiol added.
This self-validating system ensures that what is being measured is directly proportional to the unreacted thiols, which in turn is inversely proportional to the amount of maleimide present.
5,5'-dithiobis-(2-nitrobenzoic acid), or Ellman's reagent, is a classic and reliable choice for thiol quantification.[6][11][12]
Principle: DTNB reacts with free thiols in a disulfide exchange reaction to produce a mixed disulfide and one molecule of 2-nitro-5-thiobenzoate (TNB²⁻).[6][8] TNB²⁻ is a highly colored anion with a strong absorbance maximum at 412 nm and a high molar extinction coefficient of approximately 14,150 M⁻¹cm⁻¹.[8][12]
Causality Behind Experimental Choices: The high extinction coefficient of TNB²⁻ provides excellent sensitivity. The reaction is stoichiometric, meaning one molecule of thiol produces one molecule of TNB²⁻, allowing for straightforward quantification.[6] The reaction is typically performed at a slightly alkaline pH (around 8.0) to ensure the thiol is sufficiently deprotonated for efficient reaction.[12]
An excellent alternative to DTNB is 4,4'-dithiodipyridine.
Principle: Similar to DTNB, DTDP reacts with thiols via disulfide exchange. However, the product of this reaction is 4-thiopyridone, which has a very high molar extinction coefficient of approximately 19,800 M⁻¹cm⁻¹ at 324 nm.[7][11]
Causality Behind Experimental Choices: The higher extinction coefficient of the 4-thiopyridone product offers even greater sensitivity than the DTNB assay.[11] Furthermore, the absorbance of 4-thiopyridone is less dependent on pH than that of TNB²⁻, providing a more stable signal across a wider pH range.[6]
Comparison of Quantification Methods
| Method | Principle | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Key Advantages | Key Disadvantages |
| Direct UV Absorbance | Direct measurement of maleimide absorbance. | ~302 nm | ~620 M⁻¹cm⁻¹[6][7][8] | Simple, no additional reagents. | Low sensitivity, high potential for interference from protein absorbance.[6][7][11] |
| Indirect Assay with DTNB | Quantification of unreacted thiol after reaction with maleimide. | 412 nm | ~14,150 M⁻¹cm⁻¹ (for TNB²⁻)[8][12] | Good sensitivity, well-established method. | DTNB is susceptible to hydrolysis at pH > 7.[8] |
| Indirect Assay with DTDP | Quantification of unreacted thiol after reaction with maleimide. | 324 nm | ~19,800 M⁻¹cm⁻¹ (for 4-thiopyridone)[7][11] | High sensitivity, stable signal over a wider pH range. | Less commonly used than DTNB, though commercially available. |
Experimental Protocols
Workflow for Indirect Quantification of IPM
The following diagram illustrates the general workflow for the indirect spectrophotometric quantification of maleimide groups using a reverse thiol assay.
Workflow for indirect maleimide quantification.
Detailed Protocol: Indirect Assay using Ellman's Reagent (DTNB)
This protocol describes how to determine the amount of IPM in a sample, for instance, in the supernatant after a labeling reaction to determine the amount of unreacted IPM.
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.
-
Thiol Standard: A standard solution of L-cysteine or glutathione (GSH) of known concentration (e.g., 1 mM) in Reaction Buffer.
-
IPM-containing sample (e.g., supernatant from a conjugation reaction).
Procedure:
-
Reaction of IPM with Excess Thiol:
-
To a defined volume of your IPM-containing sample, add a known excess of the Thiol Standard solution. The final concentration of the thiol should be sufficient to ensure it is in excess of the highest expected IPM concentration.
-
Prepare a "thiol control" by adding the same amount of Thiol Standard to an equivalent volume of buffer (without IPM).
-
Incubate both the sample and the control reactions at room temperature for at least 30 minutes to ensure the maleimide-thiol reaction goes to completion.
-
-
Quantification of Unreacted Thiol:
-
Prepare a series of dilutions of your Thiol Standard in Reaction Buffer to create a standard curve (e.g., 0, 50, 100, 150, 200, 250 µM).
-
In a 96-well plate or cuvettes, add a small volume (e.g., 10 µL) of each standard, the reacted IPM sample, and the "thiol control" to a larger volume (e.g., 190 µL) of Ellman's Reagent Solution.
-
Incubate at room temperature for 15 minutes, protected from light.[12]
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Subtract the absorbance of the blank (0 µM thiol) from all readings.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Use the standard curve to determine the concentration of unreacted thiol in your IPM sample and in the "thiol control".
-
The concentration of IPM in your original sample is calculated as follows:
[IPM] = [Thiol] in control - [Unreacted Thiol] in sample
-
Conclusion and Recommendations
Accurate quantification of labeling efficiency is non-negotiable for reproducible and reliable bioconjugation. While the direct spectrophotometric measurement of this compound at ~302 nm is theoretically possible, it is fraught with issues of low sensitivity and interference from protein absorbance, making it unsuitable for most applications.
As a Senior Application Scientist, I strongly recommend the use of indirect "reverse thiol" assays for the quantification of IPM labeling efficiency. Both the DTNB (Ellman's) and DTDP methods offer superior sensitivity and reliability. The DTDP method holds a slight advantage due to the higher extinction coefficient of its product and its greater pH stability. By employing these robust indirect methods, researchers can be confident in the characterization of their IPM-labeled conjugates, paving the way for more accurate and impactful downstream experiments.
References
- Bulaj, G., Kortemme, T., & Goldenberg, D. P. (1998). Ionization-reactivity relationships for cysteine thiols in polypeptides. Biochemistry, 37(25), 8965–8972. [Link]
- Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. [Link]
- Kalia, J., & Raines, R. T. (2008). Hydrolytically stable thioether bonds for connecting peptides and proteins. Angewandte Chemie International Edition, 47(38), 7523–7526. [Link]
- Singh, R., Lamar, J., & Scher, D. (1998). A sensitive assay for maleimide groups. Analytical biochemistry, 255(2), 263–265. [Link]
- Stoscheck, C. M. (1990). Quantitation of protein. Methods in enzymology, 182, 50-68. [Link]
- Lee, S. K., Nam, K. S., & Lee, W. (2013). Determination of protein concentration for protein-protein conjugates using ultraviolet absorption. Analytical biochemistry, 436(1), 44–46. [Link]
- University of Cambridge. (n.d.). Protein concentration measurement by UV.
Sources
- 1. This compound | C10H6INO2 | CID 96758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of protein concentration for protein-protein conjugates using ultraviolet absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maleimide Assays | AAT Bioquest [aatbio.com]
- 7. Quantify Maleimide by Absorbance or Fluorescence | AAT Bioquest [aatbio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peakproteins.com [peakproteins.com]
- 10. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 11. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 12. A sensitive assay for maleimide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of N-Aryl vs. N-Alkyl Maleimide Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, particularly for the development of sophisticated therapeutics like antibody-drug conjugates (ADCs), the stability of the linker is paramount. The maleimide-thiol conjugation reaction is a cornerstone technique, prized for its speed, selectivity, and efficiency in linking molecules to cysteine residues.[1][2] However, the long-term stability of the resulting thioether bond has been a significant challenge, prompting innovations in maleimide chemistry. This guide provides an in-depth, evidence-based comparison of the stability of conjugates derived from traditional N-alkyl maleimides versus next-generation N-aryl maleimides.
The Core Challenge: The Reversibility of the Maleimide-Thiol Adduct
The conjugation of a thiol to a maleimide proceeds via a Michael addition, forming a thiosuccinimide covalent bond.[1][3] While this reaction is rapid and highly specific at physiological pH (6.5-7.5)[2][4], the resulting linkage is not entirely stable. The primary mechanism of instability is a retro-Michael reaction, an elimination process that breaks the thioether bond and reverts to the original maleimide and thiol.[5][6][7][8]
In a biological milieu, such as the bloodstream, this reversibility becomes a critical liability. The released maleimide-bearing payload can react with abundant circulating thiols, most notably human serum albumin and glutathione.[6][9] This "thiol exchange" leads to two detrimental outcomes:
-
Loss of Efficacy: The premature release of the therapeutic payload from its targeting antibody reduces the concentration of the active agent at the intended site of action.[6][10]
-
Off-Target Toxicity: The indiscriminately transferred payload can lead to systemic toxicity, compromising the safety profile of the therapeutic.[6][11]
This inherent instability of N-alkyl maleimide conjugates has been a driving force for the development of more robust conjugation strategies.[6][12]
Diagram 1: The competing fates of N-alkyl maleimide-thiol adducts in a physiological environment.
The Solution: Locking the Conjugate through Hydrolysis
The key to overcoming the retro-Michael reaction is the hydrolysis of the thiosuccinimide ring.[11][13] This ring-opening reaction, which can be catalyzed by base[14], forms a stable succinamic acid thioether.[7] This hydrolyzed product is no longer susceptible to the retro-Michael reaction, effectively "locking" the payload onto its carrier protein and ensuring the long-term stability of the conjugate.[8][11]
The challenge with traditional N-alkyl maleimides is that the rate of this stabilizing hydrolysis is often too slow to compete effectively with the faster retro-Michael reaction in vivo.[8][13] This observation led to a critical question: how can the rate of hydrolysis be accelerated?
N-Aryl vs. N-Alkyl Maleimides: A Mechanistic and Quantitative Comparison
The answer lies in modifying the N-substituent of the maleimide. Replacing the N-alkyl group with an N-aryl group dramatically alters the electronic properties of the maleimide, providing a robust solution to the stability problem.[5][15][16]
Mechanism of Enhanced Stability with N-Aryl Maleimides
The superior stability of N-aryl maleimide conjugates is directly attributed to the accelerated rate of thiosuccinimide ring hydrolysis.[5][17] The electron-withdrawing nature of the N-aryl substituent (e.g., N-phenyl or N-fluorophenyl) makes the carbonyl groups of the succinimide ring more electrophilic and thus more susceptible to nucleophilic attack by water.[11][13][16] This electronic effect significantly speeds up the irreversible ring-opening reaction, which rapidly transforms the initially formed, reversible thiosuccinimide adduct into a highly stable, irreversible product.[5][15]
Diagram 2: Mechanism of N-Aryl maleimide stabilization via accelerated hydrolysis.
Quantitative Data: Head-to-Head Stability
Experimental data compellingly demonstrates the stability advantage of N-aryl maleimides. Studies comparing antibody-drug conjugates prepared with N-alkyl and N-aryl maleimides show dramatic differences in payload retention when incubated in environments that mimic physiological conditions.
| Maleimide Type | Condition | Incubation Time | Deconjugation (%) | Reference |
| N-Alkyl Maleimide | Mouse Serum, 37°C | 7 days | 60 - 70% | [6] |
| N-Aryl Maleimide | Mouse Serum, 37°C | 7 days | < 20% | [15][18] |
| N-Alkyl Maleimide | Thiol Buffer, 37°C | 7 days | 35 - 67% | [15][16] |
| N-Aryl Maleimide | Thiol Buffer, 37°C | 7 days | < 20% | [15][16] |
As the data shows, N-aryl maleimide conjugates exhibit substantially less drug loss over a one-week period compared to their N-alkyl counterparts.[15][16][18] Furthermore, Christie et al. (2015) reported that N-aryl thiosuccinimides have hydrolysis half-lives as short as 0.7 to 1.5 hours at pH 7.4 and 37°C, whereas N-alkyl thiosuccinimides have a much longer half-life of 27 hours under the same conditions.[6] This rapid hydrolysis is the cornerstone of their enhanced stability.
Beyond stability, N-aryl maleimides have also been shown to react approximately 2.5 times faster with thiols than N-alkyl derivatives, a desirable trait for efficient conjugation.[17]
Experimental Protocols
The following protocols provide a framework for performing a maleimide-thiol conjugation and a subsequent assay to compare conjugate stability.
Protocol 1: General Maleimide-Thiol Conjugation
This protocol describes the conjugation of a maleimide-functionalized molecule to a protein containing cysteine residues.
-
Protein Preparation & Reduction (Causality Explanation): Cysteine residues within proteins often exist as oxidized disulfide bonds, which are unreactive. A reduction step is necessary to generate the free, nucleophilic thiol groups required for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred over dithiothreitol (DTT) because it is highly effective and, unlike DTT, does not contain a thiol itself, thus eliminating the need for its removal prior to adding the maleimide.[1]
-
Dissolve the protein in a déassed, amine-free buffer (e.g., PBS, pH 7.2).
-
Add a 10-20 fold molar excess of TCEP to the protein solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Maleimide Reagent Preparation (Causality Explanation): The maleimide ring is susceptible to hydrolysis, especially in aqueous solutions at pH > 7.5.[1][7] To ensure maximum reactivity, the maleimide stock solution should be prepared fresh in a dry, aprotic solvent like DMSO or DMF and used immediately.[7]
-
Just before use, dissolve the N-aryl or N-alkyl maleimide reagent in DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction (Causality Explanation): The reaction is typically performed within a pH range of 6.5-7.5 to maximize selectivity for thiols over amines and minimize hydrolysis of the unconjugated maleimide.[2][7] A molar excess of the maleimide reagent is used to drive the reaction to completion.
-
Add the maleimide stock solution to the reduced protein solution to achieve a 5- to 20-fold molar excess of maleimide over protein.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification (Causality Explanation): It is crucial to remove unreacted maleimide reagent to prevent non-specific reactions in downstream applications and to obtain a pure conjugate for stability analysis.
-
Purify the conjugate using a desalting column (gel filtration), dialysis, or HPLC to remove excess maleimide and reducing agent.[7]
-
Protocol 2: Comparative Stability Assay in Serum
This protocol outlines a method to directly compare the stability of N-aryl and N-alkyl maleimide conjugates.
Diagram 3: Experimental workflow for a comparative stability assay.
-
Preparation: Prepare and purify both N-alkyl and N-aryl maleimide conjugates as described in Protocol 1.
-
Incubation:
-
Dilute each purified conjugate into fresh mouse or human serum to a final concentration of ~1 mg/mL.
-
Incubate the samples at 37°C.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 24, 48, 96, and 168 hours), remove an aliquot from each incubation mixture.
-
Immediately freeze the aliquot at -80°C to quench any further reaction.
-
-
Analysis (Self-Validating System): The degree of deconjugation must be quantified to provide a trustworthy result.
-
Thaw the samples and analyze them using a suitable method such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Hydrophobic Interaction Chromatography (HIC).
-
Calculate the percentage of remaining conjugated payload at each time point relative to the T=0 sample.
-
-
Data Interpretation: Plot the percentage of intact conjugate versus time for both the N-aryl and N-alkyl samples to visually and quantitatively compare their stability profiles.
Conclusion and Expert Recommendations
The evidence is unequivocal: N-aryl maleimides form significantly more stable bioconjugates than their N-alkyl counterparts. [5][15] This enhanced stability is not a minor improvement but a fundamental shift that addresses the core liability of maleimide-thiol chemistry. The underlying mechanism is the rapid and efficient hydrolysis of the thiosuccinimide ring, driven by the electron-withdrawing nature of the N-aryl substituent, which effectively prevents the undesirable retro-Michael reaction.[5][11]
For researchers and drug developers working on therapeutics that require high in vivo stability, particularly antibody-drug conjugates, the choice is clear. The use of N-aryl maleimides provides a robust, reliable, and chemically elegant solution to prevent premature payload release, thereby enhancing therapeutic efficacy and improving the safety profile. While N-alkyl maleimides may still be suitable for applications where long-term in vivo stability is not a concern, N-aryl maleimides represent the superior platform for the development of next-generation, stable bioconjugates.
References
- N-Aryl vs. N-Alkyl Maleimide Conjugates: A Comparative Guide to Stability. Benchchem.
- Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(68), 15867-15870.
- Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Wiley Online Library.
- Forte, N., et al. (2018). minireview: addressing the retro-michael instability of maleimide bioconjugates. Drug Discovery Today: Technologies, 30, 27-34.
- Zahorska, E. (2025). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. SigutLabs.
- Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. ResearchGate.
- Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. ResearchGate.
- Al-Mchergeh, S. M., et al. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 25(8), 1395-1398.
- Forte, N., et al. (2018). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. PubMed.
- Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. PubMed.
- Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. ResearchGate.
- Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie.
- Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Kinam Park.
- Nathani, R. I., et al. (2013). Catalysis of imido-group hydrolysis in a maleimide conjugate. PMC.
- Clarke, C. J., et al. (2022). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI.
- An In-Depth Technical Guide to the Maleimide-Thiol Conjugation Reaction. Benchchem.
- Technical Support Center: Improving the Stability of Maleimide Conjugates. Benchchem.
- Technical Support Center: Strategies to Stabilize Maleimide-Thiol Linkages. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. bachem.com [bachem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 12. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. kinampark.com [kinampark.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Click Chemistry as a Superior Alternative to Traditional Maleimide Conjugation
In the landscape of targeted therapeutics and advanced diagnostics, the method used to link a payload—be it a potent cytotoxin, a fluorescent dye, or a stabilizing polymer—to a biomolecule is a critical determinant of success. For decades, the workhorse of bioconjugation has been the reaction between a maleimide and a thiol, a testament to its straightforward implementation. However, the inherent limitations of this chemistry, particularly the questionable stability of the resulting bond, have catalyzed the adoption of more robust and precise alternatives. This guide provides an in-depth, evidence-based comparison of traditional maleimide-based conjugation with the superior control and stability offered by click chemistry.
The Achilles' Heel of Maleimide Chemistry: Reversibility
N-Aryl maleimides, such as N-(4-Iodophenyl)maleimide, react with free thiol groups—most commonly from cysteine residues on proteins—via a Michael addition reaction.[] This method is valued for its rapid kinetics and high specificity for thiols.[2][3] However, the resulting thiosuccinimide linkage is not unconditionally stable. It is susceptible to a retro-Michael reaction, particularly in the thiol-rich environment of the bloodstream where molecules like glutathione and albumin can displace the conjugated payload.[4] This deconjugation leads to off-target toxicity and a diminished therapeutic window.[3][4]
While strategies exist to mitigate this instability, such as inducing hydrolysis of the succinimide ring to form a more stable, ring-opened structure, the fundamental lability remains a significant concern for developing next-generation therapeutics where stability is paramount.[5][6]
The Click Chemistry Revolution: Bioorthogonality and Stability
Introduced by Sharpless and colleagues, click chemistry describes a class of reactions that are modular, high-yield, and create stable products under mild, aqueous conditions.[7][8][9] For bioconjugation, two primary forms have become the gold standard: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[10][11] Both result in the formation of an exceptionally stable triazole ring, effectively locking the payload to the biomolecule.[12]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is known for its outstanding efficiency and reaction speed, often orders of magnitude faster than uncatalyzed reactions.[][14] It is highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[11] The primary consideration for CuAAC is the potential cytotoxicity of the copper catalyst, which can be mitigated by using chelating ligands like THPTA.[7][15] This makes it an excellent choice for in vitro applications where speed is critical.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the cytotoxicity concerns of CuAAC, SPAAC was developed. This catalyst-free approach uses a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide.[16][][18] This bioorthogonal nature makes SPAAC the premier choice for conjugations within living systems, including live-cell imaging and in vivo studies.[11][18] While generally slower than CuAAC, the development of new cyclooctynes continues to improve reaction kinetics.[18][19]
Performance Comparison: A Head-to-Head Analysis
The choice of conjugation strategy profoundly impacts critical attributes of the final bioconjugate, such as the Drug-to-Antibody Ratio (DAR), homogeneity, and in vivo stability.
| Feature | N-Aryl Maleimide Conjugation | Click Chemistry (Site-Specific) | Rationale & Field Insights |
| Homogeneity (DAR) | Heterogeneous mixture of species (DAR 0, 2, 4, etc.).[10] | Highly homogeneous, precisely controlled DAR (e.g., DAR=2).[10] | Maleimide methods typically rely on reducing native interchain disulfides, leading to a distribution of products. Click chemistry, when paired with site-specific incorporation of an azide or alkyne, offers unparalleled control, which is highly desirable for consistent pharmacokinetics.[20] |
| Conjugate Stability | Variable; prone to deconjugation via retro-Michael addition.[3][4] | Highly stable triazole linkage, resistant to cleavage.[10][16] | The thioether bond from maleimide chemistry is a known liability in vivo. The triazole ring formed by click chemistry is exceptionally robust, preventing premature payload release and improving the safety and efficacy profile. |
| Reaction Kinetics | Fast. | CuAAC: Very Fast.[12] SPAAC: Moderate to Fast.[18] | While maleimide reactions are rapid, CuAAC is often faster. SPAAC kinetics are generally slower but are often sufficient and offer the benefit of being catalyst-free. Micellar catalysis can be used to accelerate SPAAC rates.[19] |
| Specificity | Specific to free thiols (cysteines). | Bioorthogonal; specific to the azide/alkyne pair. | Thiol-specificity is useful but can lead to off-target reactions if other free thiols are present. The bioorthogonality of click chemistry ensures the reaction only proceeds between the engineered functional groups, even in complex biological media.[21] |
| Biocompatibility | Generally good. | CuAAC: Potential copper cytotoxicity.[7][12] SPAAC: Excellent; truly bioorthogonal.[18] | The key differentiator. SPAAC's lack of a cytotoxic catalyst makes it the superior choice for any application involving live cells or in vivo systems.[11][] |
Experimental Protocols
Trustworthy and reproducible science is built on detailed methodologies. The following protocols provide a validated framework for performing maleimide and click chemistry conjugations.
Protocol 1: N-Aryl Maleimide Conjugation to a Thiol-Containing Antibody
This protocol outlines the conjugation of a maleimide-functionalized payload to a monoclonal antibody via reduced interchain cysteine residues.
-
Causality: The initial reduction step is critical to break the disulfide bonds, exposing the free thiol groups necessary for the Michael addition reaction. Buffers are degassed to prevent the re-formation of disulfide bridges through oxidation.
-
Antibody Reduction:
-
Prepare the antibody in a degassed buffer (e.g., PBS, pH 7.2).
-
Add a 10-fold molar excess of a reducing agent like TCEP.
-
Incubate at 37°C for 1 hour under an inert atmosphere (e.g., nitrogen).
-
-
Conjugation Reaction:
-
Remove excess TCEP using a desalting column equilibrated with degassed conjugation buffer.
-
Immediately add the maleimide-payload (dissolved in DMSO) to the reduced antibody solution at a 10-20 fold molar excess relative to the antibody.[22]
-
Incubate for 2 hours at room temperature, protected from light.[22]
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding a 100-fold excess of N-acetyl cysteine and incubating for 20 minutes.
-
Purify the resulting Antibody-Drug Conjugate (ADC) using size-exclusion chromatography (SEC) to remove unreacted payload and quenching agent.
-
-
Characterization:
-
Determine the average DAR using Hydrophobic Interaction Chromatography (HIC-HPLC).
-
Assess aggregation levels using analytical SEC.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Conjugation
This protocol describes a site-specific conjugation using SPAAC, requiring an antibody engineered to contain an azide group and a DBCO-functionalized payload.
-
Causality: This method's elegance lies in its simplicity. No catalyst or reducing agent is needed. The reaction is driven by the release of ring strain in the DBCO molecule upon reacting with the azide, making it highly specific and biocompatible.
-
Antibody & Payload Preparation:
-
Prepare the azide-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[16]
-
Prepare a 10 mM stock solution of the DBCO-payload in DMSO.
-
-
Conjugation Reaction:
-
Purification:
-
Purify the ADC using SEC or affinity chromatography to remove the unreacted payload.
-
-
Characterization:
-
Confirm conjugation and determine DAR using mass spectrometry (LC-MS).
-
Assess purity and aggregation by SEC-HPLC.
-
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Conjugation
This protocol details the rapid and efficient conjugation of an alkyne-functionalized biomolecule with an azide-payload using a copper(I) catalyst.
-
Causality: The copper(I) catalyst is the lynchpin of this reaction, dramatically accelerating the cycloaddition.[23] A water-soluble ligand like THPTA is crucial; it stabilizes the Cu(I) oxidation state, prevents protein precipitation, and minimizes oxidative damage to the biomolecule.[24][25] Sodium ascorbate is used as a reducing agent to maintain the copper in its active Cu(I) state.[24]
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-biomolecule in a suitable buffer.
-
Prepare stock solutions: Azide-payload (10 mM in DMSO), CuSO₄ (20 mM in water), THPTA ligand (50 mM in water), and freshly prepared Sodium Ascorbate (100 mM in water).[24]
-
-
Catalyst Premix:
-
Conjugation Reaction:
-
Purification & Characterization:
-
Purify the conjugate using SEC or another appropriate chromatography method to remove reactants and the copper catalyst.
-
Characterize the product using LC-MS and SEC-HPLC.
-
Conclusion: The Clear Advantage of Click Chemistry
For researchers, scientists, and drug development professionals, the trend is unequivocally toward more defined, stable, and homogeneous bioconjugates.[10] While maleimide chemistry has served the field well, its inherent instability is a significant liability that cannot be ignored. Click chemistry, in both its catalyzed (CuAAC) and strain-promoted (SPAAC) forms, represents a significant technological leap forward. It provides the tools to create highly stable and precisely controlled conjugates.[10][20] The initial investment in establishing site-specific modification and click chemistry platforms is offset by the long-term benefits of producing safer, more efficacious, and more consistent therapeutics and research tools. As the demand for precision in medicine and research intensifies, click chemistry is poised to become the undisputed gold standard for bioconjugation.
References
- Advances in click chemistry for drug discovery and development. PubMed. [Link]
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
- CLICK CHEMISTRY: A NEW APPROACH FOR DRUG DISCOVERY Review Article.
- Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Springer Protocols. [Link]
- Full article: Advances in click chemistry for drug discovery and development. Taylor & Francis Online. [Link]
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]
- Click Chemistry for Drug Development and Diverse Chemical–Biology Applications.
- A Recent Concept of Importance: Click Chemistry. Cureus. [Link]
- A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry.
- Comparative Study of Click Handle Stability in Common Ligation Conditions.
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Wiley Online Library. [Link]
- Conventional vs. modern (Click-type) bioconjugation chemistry...
- Click chemistry compared to thiol chemistry for the synthesis of site-selective glycoconjugate vaccines using CRM197 as carrier protein. PMC - NIH. [Link]
- Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies.
- Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis.
- Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjug
- A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry. PubMed. [Link]
- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. PMC - NIH. [Link]
- Long-Term Stabilization of Maleimide–Thiol Conjugates.
- Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. Squarespace. [Link]
- Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies.
- Click Chemistry Conjug
- Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced M
- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic
- Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction.
- Exploring advanced Click Chemistry for versatile and efficient bioconjug
- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
- Synthesis of maleimide derivatives via CuAAC click chemistry and biological evaluation of their antitumor activity against cancer cell. JOCPR. [Link]
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH. [Link]
Sources
- 2. d-nb.info [d-nb.info]
- 3. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advances in click chemistry for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 14. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 18. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 23. jenabioscience.com [jenabioscience.com]
- 24. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 26. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
A Senior Application Scientist's Guide to Gel Electrophoresis Analysis of Proteins Labeled with N-(4-Iodophenyl)maleimide (IPM)
This guide provides an in-depth, objective comparison of N-(4-Iodophenyl)maleimide (IPM) as a thiol-reactive labeling reagent against common alternatives. We will delve into the underlying chemistry, provide field-tested protocols for labeling and subsequent gel electrophoresis analysis, and present supporting data to guide researchers in making informed decisions for their experimental designs. This document is intended for researchers, scientists, and drug development professionals who require specific, covalent modification of cysteine residues for structural biology, tracking, or other advanced applications.
Introduction: The Strategic Advantage of a Heavy Atom Label
In the landscape of protein modification, the selective labeling of specific amino acid residues is a cornerstone technique. Cysteine, with its uniquely nucleophilic thiol group, is an ideal target for covalent modification.[1] While fluorescent tags are common for visualization, certain applications, such as X-ray crystallography or radio-labeling studies, demand a different class of probe. This compound (IPM) is a specialized thiol-reactive reagent designed for these purposes.
IPM contains two key functional components:
-
A Maleimide Group: This electrophilic moiety reacts with high specificity towards the thiol group of cysteine residues via a Michael addition reaction, forming a stable covalent thioether bond.[2][3][4] This reaction proceeds efficiently at a near-neutral pH (7.0-7.5), minimizing off-target reactions with other nucleophilic residues like lysine.[5][6]
-
An Iodophenyl Group: The iodine atom is a "heavy atom" that provides significant electron density. This property is invaluable for solving the phase problem in X-ray crystallography.[7][8] Furthermore, the iodine atom can be substituted with a radioisotope (e.g., ¹²⁵I), enabling highly sensitive detection for radio-immunoassays or protein tracking.[9][10][11]
This guide will compare IPM's performance characteristics with other common thiol-reactive chemistries and provide a validated workflow for its use, from labeling to analysis by gel electrophoresis.
Caption: Figure 1: Covalent modification of a protein's cysteine residue with IPM.
Comparative Analysis: IPM vs. Alternative Thiol-Reactive Reagents
The choice of a labeling reagent is dictated by the specific experimental goal. While IPM is tailored for applications requiring a heavy atom, it is crucial to understand its performance relative to other widely used thiol-reactive probes, such as fluorescent maleimides and iodoacetamides.
| Feature | This compound (IPM) | Fluorescent Maleimides (e.g., Alexa Fluor™ Maleimides) | Iodoacetamides (e.g., IAEDANS) |
| Reaction Mechanism | Michael Addition[4][6] | Michael Addition[4][6] | SN2 Nucleophilic Substitution[6][12] |
| Target Specificity | High for thiols at pH 7.0-7.5.[3][6] | High for thiols at pH 7.0-7.5.[3][6] | Good for thiols; potential for off-target reaction with His or Met at pH > 8.[6][12] |
| Reaction Kinetics | Fast[4][6] | Fast[4][6] | Generally slower than maleimides.[6] |
| Conjugate Stability | Forms a stable thioether bond. The thiosuccinimide ring can be susceptible to hydrolysis at high pH or retro-Michael addition in the presence of other thiols.[6][13] | Same as IPM. Stability concerns are application-dependent.[6][13] | Forms a highly stable, irreversible thioether bond.[6][12] |
| Primary Advantage | Covalently incorporates a heavy atom (iodine) for crystallography or radio-labeling.[7][9] | Covalently attaches a fluorescent probe for direct visualization in-gel or by microscopy.[14][15] | Produces an exceptionally stable conjugate, ideal for long-term studies where label integrity is paramount.[6] |
| Key Consideration | Label is not directly visible on a gel without a secondary method (e.g., autoradiography for ¹²⁵I-IPM or a general protein stain). | The attached fluorophore can be bulky and may potentially alter protein function or mobility. | Reaction must be performed in the dark as iodoacetamides are light-sensitive.[12] Thiourea in buffers can inhibit the reaction.[16] |
| Gel Analysis | Requires post-electrophoresis staining (e.g., Coomassie) or specific detection (autoradiography). | Direct in-gel fluorescence imaging.[14] | Requires post-electrophoresis staining. |
Expert Insights:
-
Choosing between Maleimides and Iodoacetamides: For most applications, the superior specificity and faster kinetics of maleimides at neutral pH make them the preferred choice.[6] Iodoacetamides are a robust alternative when the absolute, long-term stability of the thioether bond is the most critical parameter.[6]
-
The IPM Niche: IPM's utility is not in routine gel visualization but as a strategic tool. The small mass addition (~299 Da) allows for confirmation of labeling via a slight mobility shift in high-resolution gels, but its primary function is to prepare the protein for downstream heavy-atom-dependent analyses.
Experimental Protocols: A Validated Workflow
The following protocols provide a step-by-step methodology for successful protein labeling with IPM and subsequent analysis. The key to a trustworthy protocol is understanding the rationale behind each step.
Caption: Figure 2: Step-by-step workflow for IPM labeling and gel analysis.
Protocol 1: Protein Labeling with this compound
This protocol is designed for a typical labeling reaction of a purified protein.
Materials:
-
Purified protein containing at least one cysteine residue.
-
Labeling Buffer: Degassed, thiol-free buffer such as 100 mM phosphate, 150 mM NaCl, pH 7.2 (PBS).[2][5]
-
Reducing Agent (optional): 10 mM Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
This compound (IPM).[17]
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[2][3]
-
Quenching Solution: 1 M Cysteine or β-mercaptoethanol.
-
Desalting column (e.g., Sephadex G-25) equilibrated with Labeling Buffer.[5][18]
Methodology:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the degassed Labeling Buffer to a final concentration of 1-5 mg/mL.[3]
-
Rationale: Degassing the buffer minimizes oxidation of free thiols to disulfides, which are unreactive with maleimides.[2][3] The pH of 7.0-7.5 is optimal for selective reaction with thiols over amines.[5]
-
-
Disulfide Bond Reduction (Perform if cysteine residues are oxidized or in disulfide bonds):
-
Add TCEP to the protein solution to a final concentration of 10-fold molar excess over the protein's cysteine content.
-
Incubate for 60 minutes at room temperature.
-
Rationale: TCEP is a non-thiol-based reducing agent and will not compete with the protein during the subsequent labeling step.[2][5] This step is critical to ensure the availability of free sulfhydryl groups for reaction.
-
-
Removal of Reducing Agent:
-
Immediately pass the protein solution through a pre-equilibrated desalting column to remove excess TCEP.[6]
-
Rationale: Any remaining reducing agent will react with IPM, reducing the labeling efficiency of the target protein. This is a self-validating step; failure to remove the reducing agent will result in poor to no labeling.
-
-
Labeling Reaction:
-
Prepare a fresh 10 mM stock solution of IPM in anhydrous DMSO or DMF.[2][18]
-
While gently stirring, add a 10- to 20-fold molar excess of the IPM stock solution to the protein solution.[2][6] The optimal ratio should be determined empirically.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[2][18]
-
Rationale: A molar excess of the labeling reagent drives the reaction to completion. Incubation in the dark is a general best practice for most labeling chemistries to prevent any potential photo-degradation.
-
-
Quenching the Reaction:
-
Add a quenching solution (e.g., cysteine) to a final concentration of 10-fold molar excess over the initial amount of IPM. Incubate for 15 minutes.
-
Rationale: This step consumes any unreacted IPM, preventing non-specific modification of other proteins or reagents in downstream applications.[12]
-
-
Purification of Labeled Protein:
-
To remove the quenched IPM and other small molecules, pass the reaction mixture through a desalting column (e.g., Sephadex G-25).[18]
-
Collect the protein-containing fractions. The labeled protein is now ready for analysis or storage.
-
Protocol 2: SDS-PAGE Analysis of IPM-Labeled Proteins
-
Sample Preparation:
-
Prepare samples for both the unlabeled (control) and IPM-labeled protein.
-
Mix an aliquot of each protein sample with 4X SDS-PAGE sample buffer containing a reducing agent (like DTT or β-mercaptoethanol).
-
Heat the samples at 95°C for 5 minutes.
-
Rationale: SDS denatures the protein and imparts a uniform negative charge, ensuring that separation on the gel is primarily based on molecular weight.[19]
-
-
Electrophoresis:
-
Load equal amounts of unlabeled and labeled protein into adjacent wells of a polyacrylamide gel. Include a molecular weight marker.
-
Run the gel according to standard procedures until the dye front reaches the bottom.[20]
-
-
Staining and Visualization:
-
Fix and stain the gel using a standard protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain.[19][21]
-
Coomassie Staining: A robust and simple method, compatible with subsequent mass spectrometry.
-
Silver Staining: Offers higher sensitivity for detecting low-abundance proteins but can be more complex and may interfere with some downstream analyses.[22][23]
-
Destain the gel appropriately and visualize the protein bands.
-
-
Analysis:
-
Compare the migration of the IPM-labeled protein to the unlabeled control. A successful labeling reaction should result in a slight upward shift in the apparent molecular weight of the labeled protein, corresponding to the mass of the added IPM moiety.
-
Conclusion and Recommendations
This compound is a powerful, specialized reagent for the covalent modification of cysteine residues. Its primary advantage lies in the introduction of a heavy iodine atom, making it an excellent choice for applications in X-ray crystallography and radio-labeling. While it does not offer the direct visualization capabilities of fluorescent maleimides, its high specificity and robust reactivity make it a reliable tool.
When analyzing IPM-labeled proteins by gel electrophoresis, the goal is typically to confirm the covalent modification via a mobility shift rather than for primary detection. Therefore, a well-characterized control of the unlabeled protein is essential for comparison. The choice of post-electrophoresis stain should be guided by the required sensitivity and compatibility with any planned downstream applications. For most routine confirmations, Coomassie Brilliant Blue provides a reliable and cost-effective solution.
References
- Gee, K. R., et al. (2001). Thiol-reactive dyes for fluorescence labeling of proteomic samples. Proteomics, 1(10), 1254-1260.
- Chevalier, F. (2010). Comparison of analytical performances of standard dyes used for total protein staining in gel-based proteomic analysis. ResearchGate.
- Pike, A. C., et al. (2016). An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section D: Structural Biology, 72(Pt 3), 303–318.
- Hampton Research. (n.d.). Heavy Atom ScreensTM.
- Abberior GmbH. (n.d.). Recommended labeling protocols.
- Pike, A. C., et al. (2016). An overview of heavy-atom derivatization of protein crystals. PubMed.
- Bjelic, S., & Jelesarov, I. (2008). Towards a rational approach for heavy-atom derivative screening in protein crystallography. Acta Crystallographica Section D: Biological Crystallography, 64(Pt 4), 405–413.
- Sechi, S., & Chait, B. T. (2002). Modification of cysteine. Current protocols in protein science, Chapter 15, Unit 15.1.
- LifeTein. (2018). A simple protocol: Maleimide labeling of peptide and other thiolated biomolecules.
- Khawli, L. A., van den Abbeele, A. D., & Kassis, A. I. (1992). N-(m-[125I]iodophenyl)maleimide: an agent for high yield radiolabeling of antibodies. International journal of radiation applications and instrumentation. Part B, Nuclear medicine and biology, 19(3), 289–295.
- Pike, A. C., et al. (2016). An overview of heavy-atom derivatization of protein crystals. ResearchGate.
- Molecular Devices. (n.d.). Optimizing the labeling of proteins.
- G-Biosciences. (2019). A Quick Guide to Choosing Fluorescent Dyes for Protein Labeling.
- Kolanowski, J. L., et al. (2020). Late-stage labeling of diverse peptides and proteins with iodine-125. Molecules (Basel, Switzerland), 25(22), 5438.
- Bio-Synthesis Inc. (2022). Maleimide labeling of thiolated biomolecules.
- Wikipedia. (n.d.). Gel electrophoresis of proteins.
- UCL Discovery. (n.d.). Novel approaches for cysteine bioconjugation.
- Roy, S., & Chowdhury, S. (2015). Labeling of a protein with fluorophores using maleimide derivitization. Bio-protocol, 5(20), e1628.
- Brinkley, M. (1992). A brief survey of methods for preparing protein conjugates with dyes, haptens, and cross-linking reagents. Bioconjugate chemistry, 3(1), 2–13.
- Noda, H., et al. (2020). One‐Step Maleimide‐Based Dual Functionalization of Protein N‐Termini. Angewandte Chemie (International ed. in English), 59(46), 20498–20503.
- Schily, M., & Schiller, J. (2019). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. ChemistryOpen, 8(1), 10–14.
- Pinkney, M., & Von Figura, K. (1997). Cysteine-specific radioiodination of proteins with fluorescein maleimide. Analytical biochemistry, 253(2), 277–279.
- AbdelWahab, H., et al. (2022). Effective Detection of Proteins Following Electrophoresis: Using Extracts of Locally Available Food Species. Spectrum Journal.
- Prange, A., & Profrock, D. (2005). Evaluation of gel electrophoresis conditions for the separation of metal-tagged proteins with subsequent laser ablation ICP-MS detection. Journal of analytical atomic spectrometry, 20(12), 1282–1290.
- García-Descalzo, L., et al. (2012). Gel Electrophoresis of Proteins. ResearchGate.
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 5. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of heavy-atom derivatization of protein crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-(m-[125I]iodophenyl)maleimide: an agent for high yield radiolabeling of antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cysteine-specific radioiodination of proteins with fluorescein maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - CA [thermofisher.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Thiol-reactive dyes for fluorescence labeling of proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 18. biotium.com [biotium.com]
- 19. Gel electrophoresis of proteins - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. spectrumjournal.ca [spectrumjournal.ca]
- 22. researchgate.net [researchgate.net]
- 23. Evaluation of gel electrophoresis conditions for the separation of metal-tagged proteins with subsequent laser ablation ICP-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying Protein Labeling with N-(4-Iodophenyl)maleimide
In the landscape of bioconjugation, the precise attachment of molecules to proteins is fundamental for applications ranging from therapeutic development, such as antibody-drug conjugates (ADCs), to advanced cellular imaging. N-(4-Iodophenyl)maleimide (IPM) is a valuable thiol-reactive reagent that forms a stable thioether bond with cysteine residues.[1] The iodine atom provides a unique feature, for instance, for potential use in radioiodination.[2] However, the success of any conjugation strategy hinges on a critical parameter: the Degree of Labeling (DOL). The DOL, defined as the average number of IPM molecules conjugated to a single protein molecule, dictates the potency, stability, and overall performance of the final product.[3][4] An uncharacterized DOL can lead to inconsistent results and failed experiments.
This guide provides an in-depth comparison of the primary methods for determining the DOL of proteins labeled with IPM. We will explore the causality behind experimental choices, present detailed protocols, and offer insights to help you select the most appropriate technique for your research needs.
The Chemistry of IPM Labeling: A Foundation for Accuracy
IPM reacts specifically with the sulfhydryl (thiol) group of cysteine residues via a Michael addition reaction.[1][5] This reaction is most efficient at a slightly acidic to neutral pH (6.5-7.5).[6] At this pH range, the thiol group is sufficiently deprotonated to act as a nucleophile, while minimizing the competing hydrolysis of the maleimide ring, which would render it non-reactive.[6] Understanding this pH dependency is the first step in ensuring a successful and quantifiable conjugation.
It's also crucial to be aware of the potential for the formed succinimide linkage to undergo hydrolysis (ring-opening) over time, which can introduce heterogeneity into the conjugate population.[7][8] While this can be a concern for in vivo stability, it does not typically interfere with the initial DOL determination.[9]
Method 1: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is the most common and accessible method for determining the DOL. It relies on the Lambert-Beer law, which relates absorbance to concentration.[10] The calculation involves measuring the absorbance of the protein at 280 nm and the absorbance of the IPM at its maximum absorbance wavelength (λmax).
Causality in Protocol Design: The core principle is to differentiate the absorbance contribution of the protein from that of the attached IPM label. Since many labels, including the phenyl group in IPM, also absorb light at 280 nm, a correction factor is necessary to avoid overestimating the protein concentration.[10][11]
Experimental Protocol:
-
Sample Preparation: Before measurement, it is essential to remove all non-conjugated IPM. This is typically achieved by size-exclusion chromatography (e.g., a desalting column) or extensive dialysis.[11]
-
Spectrophotometer Setup: Use a UV-transparent cuvette (quartz) for accurate readings in the UV range.[4]
-
Absorbance Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280).
-
Measure the absorbance at the λmax of IPM. While the λmax of the iodophenyl group itself is in the deep UV range, for practical purposes, the absorbance of the entire maleimide derivative is considered. The λmax for similar phenylmaleimide structures is around 300-320 nm after reaction, but it is crucial to determine this experimentally for the specific conjugate. For calculation purposes, we will refer to the absorbance of the label at its λmax as A_label.
-
-
Degree of Labeling Calculation:
The DOL is calculated using the following equation:[4][10][11]
Protein Concentration (M) = [A280 - (A_label × CF)] / ε_protein
Label Concentration (M) = A_label / ε_label
DOL = Label Concentration / Protein Concentration
Where:
-
A280: Absorbance of the conjugate at 280 nm.
-
A_label: Absorbance of the conjugate at the λmax of the bound label.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_label: Molar extinction coefficient of IPM at its λmax (in M⁻¹cm⁻¹).
-
CF: Correction factor (A280 of the free label / A_label of the free label).
-
Method 2: Mass Spectrometry (MS)
Mass spectrometry offers a highly accurate and direct measurement of the DOL. By measuring the mass of the intact protein before and after conjugation, the number of attached IPM molecules can be precisely determined.
Causality in Protocol Design: The mass of a single IPM molecule (C10H6INO2) is approximately 299.06 g/mol .[12] Each IPM molecule that successfully conjugates to the protein will increase the protein's total mass by this amount. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing large biomolecules like proteins and their conjugates.
Experimental Protocol:
-
Sample Preparation: As with UV-Vis, the sample must be purified to remove free IPM. The protein conjugate should then be prepared in a buffer compatible with mass spectrometry, such as ammonium acetate or by buffer exchange into a volatile solvent system.
-
Analysis of Unlabeled Protein: First, acquire a mass spectrum of the unconjugated protein to determine its precise initial mass.
-
Analysis of Labeled Protein: Acquire a mass spectrum of the IPM-protein conjugate.
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, each corresponding to a different number of attached IPM molecules (e.g., protein + 1 IPM, protein + 2 IPM, etc.).
-
The mass difference between the peaks will correspond to the mass of IPM.
-
The average DOL can be calculated by taking the weighted average of the different labeled species observed in the spectrum.
-
Method 3: Indirect Quantification via Thiol Depletion (Ellman's Assay)
An alternative approach is to measure the number of unreacted thiol groups remaining after the conjugation reaction. This is an indirect method that can be very useful, especially when the spectral properties of the label interfere with UV-Vis measurements. Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), or DTNB) reacts with free thiols to produce a colored product that can be quantified spectrophotometrically at 412 nm.[13][14]
Causality in Protocol Design: The principle is stoichiometric. By quantifying the number of free thiols on the protein before and after the reaction with IPM, the number of thiols that have reacted (and are therefore labeled) can be determined by subtraction. A standard curve using a known thiol-containing compound like cysteine is crucial for accurate quantification.[13]
Experimental Protocol:
-
Prepare a Cysteine Standard Curve:
-
Measure Thiol Content of Unlabeled Protein:
-
Take an aliquot of the protein before adding IPM.
-
Add DTNB and measure the absorbance at 412 nm.
-
Use the standard curve to determine the initial concentration of free thiols.
-
-
Measure Thiol Content of Labeled Protein:
-
After the conjugation reaction, remove excess IPM using a desalting column.
-
Take an aliquot of the purified conjugate, add DTNB, and measure the absorbance at 412 nm.
-
Use the standard curve to determine the final concentration of free thiols.
-
-
DOL Calculation:
Moles of Reacted Thiols = Initial Moles of Thiols - Final Moles of Thiols
DOL = Moles of Reacted Thiols / Moles of Protein
Comparison of Methods
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectrophotometry | Measures absorbance of protein and label | Rapid, accessible, non-destructive | Less accurate if extinction coefficients are unknown or if the label's absorbance spectrum overlaps significantly with the protein's. Requires pure sample. |
| Mass Spectrometry (MS) | Measures the mass increase of the protein | Highly accurate, provides distribution of labeled species, can identify site of labeling with further fragmentation (MS/MS) | Requires specialized equipment, can be destructive, sample must be in a compatible buffer. |
| Ellman's Assay | Quantifies remaining free thiols | Useful when label's spectral properties are problematic, sensitive. | Indirect measurement, susceptible to interference from other reducing agents, requires removal of excess thiol-containing reagents. |
Choosing the Right Method: A Decision Guide
To assist in selecting the optimal method, consider the following workflow:
Caption: Decision tree for selecting a DOL determination method.
Comparison with Alternative Thiol-Reactive Chemistries
While maleimide chemistry is a workhorse in bioconjugation, it's important to be aware of its primary limitation: the potential for the thioether bond to undergo a retro-Michael reaction, especially in the presence of other thiols in vivo.[15][16] This can lead to payload exchange with proteins like albumin. Newer alternatives that form more stable linkages are continuously being developed.[15][17]
| Chemistry | Resulting Linkage | Stability | Key Advantages | Key Disadvantages |
| Maleimide (e.g., IPM) | Thioether | Moderate; susceptible to retro-Michael addition[16] | Fast reaction kinetics, high thiol specificity at neutral pH.[1] | Potential for in vivo instability and payload exchange.[15] |
| Haloacetyls (e.g., Iodoacetamide) | Thioether | High (irreversible) | Forms a very stable bond. | Less specific than maleimides; can react with other nucleophiles like His, Met, Lys at higher pH. |
| Pyridyl Disulfides | Disulfide | Reversible (by design) | Cleavable under reducing conditions, useful for drug release. | Not suitable for applications requiring a permanently stable link. |
| Next-Gen Maleimides | Thioether (hydrolytically stabilized) | High | Designed to undergo rapid hydrolysis after conjugation, preventing the retro-Michael reaction.[18] | May have different reaction kinetics or require specific buffer conditions. |
Visualizing the IPM Conjugation and Quantification Workflow
Caption: General workflow for IPM conjugation and DOL analysis.
Conclusion
Accurately determining the degree of labeling is not merely a quality control step; it is integral to the rational design and optimization of protein conjugates. While UV-Vis spectrophotometry offers a rapid and accessible first pass, its accuracy is contingent on well-defined spectral parameters. For applications demanding the highest precision and a detailed understanding of the conjugate population, such as in therapeutic development, mass spectrometry is the gold standard. The indirect Ellman's assay provides a robust alternative when direct spectroscopic measurement is impractical. By understanding the principles and limitations of each method, researchers can confidently characterize their IPM-labeled proteins, ensuring reproducibility and advancing their scientific goals.
References
- Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocienski Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation.
- 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization. Royal Society of Chemistry. [Link]
- Catalysis of imido-group hydrolysis in a maleimide conjugate.
- A Protocol for the Determination of Free Thiols. University of Utah. [Link]
- Degree-of-labeling (DOL). NanoTemper Technologies. [Link]
- Degree of labeling (DOL) step by step. Abberior Instruments. [Link]
- How To Determine Degree of Protein Labeling. G-Biosciences. [Link]
- Degree of Labeling Explan
- Thiol Quantific
- Quantitation of sulfhydryls DTNB, Ellman's reagent. Interchim. [Link]
- Long-Term Stabilization of Maleimide–Thiol Conjugates.
- Ellman's assay for in-solution quantification of sulfhydryl groups. BMG Labtech. [Link]
- minireview: addressing the retro-michael instability of maleimide bioconjug
- Catalysis of imido group hydrolysis in a maleimide conjugate.
- Protein Concentration and DOL - Definition and Relevance. NanoTemper. [Link]
- SEC-MALS: CMI Guide to Protein Conjugate Analysis Introduction. Harvard Medical School. [Link]
- Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions.
- Recommended labeling protocols. Abberior. [Link]
- ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. PubMed Central. [Link]
- Stable Isotope Labeling Strategies. University of Washington. [Link]
- This compound. PubChem. [Link]
- (PDF) Labeling Methods in Mass Spectrometry Based Quantitative Proteomics.
- Towards Well-Characterized Proteins and Protein Conjugates Using SEC-MALS.
- On-demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. ChemRxiv. [Link]
- Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS.
- Cysteine-specific radioiodination of proteins with fluorescein maleimide. PubMed. [Link]
- Chemical Properties of N-(p-Methoxyphenyl)maleimide (CAS 1081-17-0). Cheméo. [Link]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. Cysteine-specific radioiodination of proteins with fluorescein maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. support.nanotempertech.com [support.nanotempertech.com]
- 4. Degree of labeling (DOL) step by step [abberior.rocks]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spectra.arizona.edu [spectra.arizona.edu]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. This compound | C10H6INO2 | CID 96758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Senior Application Scientist's Guide to Biophysical Characterization of N-(4-Iodophenyl)maleimide Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
In the landscape of protein bioconjugation, the selective modification of cysteine residues is a cornerstone technique for a myriad of applications, from elucidating protein structure and function to the development of antibody-drug conjugates (ADCs). Among the diverse chemical tools available, maleimides stand out for their high reactivity and specificity towards the thiol group of cysteine. This guide provides an in-depth technical comparison of N-(4-Iodophenyl)maleimide (IPM), a halogenated maleimide derivative, with other commonly employed maleimide reagents. We will delve into the underlying chemistry, provide detailed experimental protocols, and present supporting data to empower researchers in making informed decisions for their specific applications.
The Rationale for Cysteine Modification and the Role of Maleimides
Cysteine, with its nucleophilic thiol group, offers a unique handle for site-specific protein modification. The reaction of a maleimide with a thiol proceeds via a Michael addition, forming a stable thioether bond.[1][2] This reaction is highly efficient under mild pH conditions (typically 6.5-7.5), minimizing the risk of protein denaturation.[3][4]
While a plethora of maleimide-based reagents exist, each possessing distinct properties, this compound (IPM) presents a unique set of advantages stemming from the presence of the iodine atom. This heavy atom makes IPM a powerful tool for specific biophysical characterization techniques, which we will explore in detail.
This compound: A Comparative Analysis
To appreciate the utility of IPM, it is essential to compare its performance against a standard and widely used maleimide, N-ethylmaleimide (NEM), as well as other functionalized maleimides.
| Feature | This compound (IPM) | N-ethylmaleimide (NEM) | Fluorescent Maleimides (e.g., Fluorescein-5-Maleimide) |
| Primary Application | Heavy-atom phasing in X-ray crystallography, radiolabeling, mass spectrometry | General cysteine blocking and modification | Fluorescence-based assays (e.g., FRET, fluorescence anisotropy) |
| Reaction Kinetics with Cysteine | Fast, comparable to other N-aryl maleimides[5] | Fast, often used as a benchmark for thiol reactivity[6][7] | Generally fast, can be influenced by the fluorophore's structure |
| Adduct Stability | Stable thioether bond. The N-aryl substitution can influence ring hydrolysis rates. | Stable thioether bond. The succinimide ring can undergo hydrolysis over time.[6] | Stability is similar to other maleimides, but the fluorophore can affect the local environment. |
| Solubility | Moderately hydrophobic, may require co-solvents like DMSO or DMF for stock solutions.[8] | Good aqueous solubility. | Solubility varies greatly depending on the fluorophore. |
| Detection/Characterization | X-ray diffraction, mass spectrometry (isotopic signature), gamma counting (if radiolabeled) | Mass spectrometry, chromatography | Fluorescence spectroscopy |
The Power of the Iodine Atom: Key Applications of IPM
The iodine atom in IPM is not merely a structural component; it is a functional feature that unlocks unique experimental possibilities.
X-ray Crystallography: A Heavy Atom for Phasing
One of the major bottlenecks in determining a protein's three-dimensional structure by X-ray crystallography is solving the "phase problem." The introduction of a heavy atom, such as iodine, into the protein crystal can provide the necessary phase information through techniques like Multiple Isomorphous Replacement (MIR) or Single-wavelength Anomalous Dispersion (SAD). The high electron density of iodine allows it to scatter X-rays significantly, making it readily identifiable in the diffraction pattern. Covalently attaching IPM to a cysteine residue provides a site-specific and stoichiometric incorporation of a heavy atom, which is a significant advantage over soaking crystals in heavy atom solutions, a method that can be less specific and may disrupt the crystal lattice.
Mass Spectrometry: A Distinct Isotopic Signature
In mass spectrometry, the presence of iodine in an IPM-modified peptide provides a distinct isotopic signature. This can aid in the identification of modified peptides within a complex mixture. Furthermore, the fragmentation of iodinated peptides in tandem mass spectrometry (MS/MS) can provide valuable structural information. The iodine atom can influence fragmentation pathways, leading to characteristic product ions that confirm the site of modification.[9][10]
Radiolabeling for Imaging and Biodistribution Studies
The iodine atom can be replaced with a radioactive isotope, such as ¹²⁵I, to create a radiolabeled protein. This is particularly useful for in vivo imaging studies, such as Single Photon Emission Computed Tomography (SPECT), and for quantifying the biodistribution of a protein therapeutic. The covalent and stable nature of the IPM-protein linkage ensures that the radiolabel remains attached to the protein of interest.
Experimental Protocols
Here, we provide a detailed, step-by-step protocol for the labeling of a protein with this compound and its subsequent characterization by mass spectrometry.
Protein Labeling with this compound
This protocol is a general guideline and may require optimization for your specific protein of interest.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
This compound (IPM)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-50 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. Note: Do not use dithiothreitol (DTT) as it contains a thiol group that will react with the maleimide. If DTT must be used, it must be removed by buffer exchange before adding the IPM.
-
-
IPM Stock Solution Preparation:
-
Prepare a 10 mM stock solution of IPM in DMSO or DMF. This should be done immediately before use as maleimides can hydrolyze in the presence of water.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the IPM stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing. Protect the reaction from light.
-
-
Quenching the Reaction:
-
Add a 100-fold molar excess of the quenching reagent (e.g., L-cysteine) to consume any unreacted IPM. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess IPM and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Mass Spectrometry Analysis of IPM-Modified Protein
Workflow:
Protein Labeling and Mass Spectrometry Workflow
Procedure:
-
Sample Preparation:
-
Take an aliquot of the purified IPM-labeled protein.
-
Perform an in-solution or in-gel tryptic digest to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) mode to obtain both MS1 scans of the peptides and MS2 scans of their fragments.
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein database using a search engine (e.g., Mascot, Sequest, MaxQuant).
-
Specify the mass of the IPM modification on cysteine (+299.96 Da) as a variable modification.
-
Look for the characteristic isotopic pattern of iodine in the MS1 spectra of the modified peptides.
-
Analyze the MS2 spectra for fragment ions that confirm the site of modification.
-
Visualizing the Chemistry: The IPM-Cysteine Reaction
Reaction of IPM with a Cysteine Residue
Conclusion: Making an Informed Choice
This compound is a valuable and versatile tool for the biophysical characterization of proteins. Its unique properties, conferred by the iodine atom, make it particularly well-suited for applications in X-ray crystallography, mass spectrometry, and radiolabeling. While other maleimides, such as NEM, are excellent for general cysteine modification, IPM offers a distinct advantage when specific, atom-level structural information is required.
The choice of maleimide reagent should always be guided by the specific experimental question. For researchers seeking to elucidate the three-dimensional structure of a protein, to precisely map modification sites in a complex sample, or to track a protein's fate in vivo, this compound represents a powerful and enabling technology.
References
- Passive and active fragment ion mass defect labeling: distinct proteomics potential of iodine-based reagents. Anal Chem. 2009;81(15):6247-6255. [Link][9][10]
- Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS. Anal Chem. 2002;74(19):5077-5083. [Link][11]
- Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. J Proteome Res. 2003;2(2):159-166. [Link][12]
- The kinetics of reaction between L-cysteine hydrochloride and some maleimides. Int J Pharm. 1986;34(1-2):17-21. [Link][13]
- Supplementary Information. The Royal Society of Chemistry. [Link][14]
- Fast Cysteine Bioconjugation Chemistry. Angew Chem Int Ed Engl. 2021;60(16):8695-8719. [Link][16]
- Breaking Kinetic Record for Cysteine Bioconjugation with Organometallic Reagents. J Am Chem Soc. 2020;142(4):1949-1956. [Link][17]
- Mass spectrometry of peptides and proteins. Chem Rev. 2004;104(2):489-585. [Link][18]
- Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. Anal Bioanal Chem. 2020;412(10):2327-2339. [Link][7]
- Direct phasing of protein crystals with high solvent content. Acta Crystallogr A Found Adv. 2015;71(Pt 1):92-98. [Link][19]
- Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. J Org Chem. 2019;84(1):14-25. [Link][20]
- On the stability of N-ethylmaleimide alkylated sulfhydrylgroups. Experientia. 1972;28(9):1013-1015. [Link][21]
- Protein structure determination as a powerful tool for the sustainable development of agriculture field (and its potential relevance in Indonesia). IOP Conf Ser Earth Environ Sci. 2021;883(1):012042. [Link][22]
- Peptide Fragmentation Patterns in Mass Spectrometry. BenchSci. [Link][24]
- A general method for directly phasing diffraction data from high-solvent-content protein crystals. Acta Crystallogr D Biol Crystallogr. 2013;69(Pt 12):2294-2303. [Link][26]
- Experimentally-Driven Protein Structure Modeling. Methods Mol Biol. 2020;2165:1-19. [Link][27]
- Refining Protein Envelopes with a Transition Region for Enhanced Direct Phasing in Protein Crystallography. Symmetry. 2024;16(1):108. [Link][28]
- Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. LCGC North America. 2002;20(10):984-993. [Link][29]
- Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. Bioconjug Chem. 2022;33(10):1896-1906. [Link][8]
- Peptide ion fragmentation in mass spectrometry.
- Experimental Phasing Methods in Protein Crystallography. YouTube. [Link][31]
- Introduction to Proteomics and Mass spectrometry - What we need to know in our quest to explain life.
- 1 H NMR spectra illustrating the reaction of maleimides with thiolated....
- Direct phasing algorithm for protein crystals with high solvent content using low-resolution diffraction data. J Appl Crystallogr. 2023;56(Pt 4):1045-1053. [Link][34]
- Protein NMR Spectroscopy - Applications in Biological Sciences. University of Maryland. [Link][35]
- Protein NMR in biomedical research. Expert Opin Drug Discov. 2010;5(6):567-589. [Link][36]
- Protein Structure Determination in Living Cells. Int J Mol Sci. 2020;21(18):6853. [Link][37]
- Covalent labeling-mass spectrometry with non-specific reagents for studying protein structure and interactions. Methods. 2018;144:63-73. [Link][38]
- New Tools Provide New Insights in NMR Studies of Protein Dynamics. Science. 2004;304(5672):834-835. [Link][40]
- Mass spectrometry for proteomics - part one. YouTube. [Link][41]
- The challenge of protein structure determination—lessons from structural genomics. IUBMB Life. 2006;58(10):571-578. [Link][42]
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. biotium.com [biotium.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Passive and active fragment ion mass defect labeling: distinct proteomics potential of iodine-based reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Maleimide Derivatives in Bioconjugation: From Bench to Clinic
For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is a cornerstone of innovation. Among the arsenal of chemical tools available, maleimide-based bioconjugation has emerged as a widely adopted strategy, particularly for its high selectivity towards thiol groups found in cysteine residues.[1][2][] This guide provides an in-depth, comparative analysis of various maleimide derivatives, moving beyond a simple catalog of reagents to offer a deeper understanding of the underlying chemistry, reaction kinetics, and stability considerations that are critical for successful bioconjugation.
The journey of a bioconjugate, from its initial design in the lab to its potential application in therapeutics, is fraught with challenges. The stability of the linkage between a payload—be it a therapeutic agent, a fluorescent dye, or a molecular probe—and its biomolecular target is paramount. While traditional maleimide chemistry has been instrumental in the development of numerous bioconjugates, including antibody-drug conjugates (ADCs), its limitations have spurred the development of next-generation maleimide technologies aimed at enhancing stability and efficacy.[4][5][6]
This guide will dissect the nuances of maleimide chemistry, providing a comparative framework to aid in the rational selection of the most appropriate derivative for your specific application. We will explore the mechanisms of both desired and undesired reactions, present experimental data to support performance claims, and provide detailed protocols to empower you to achieve robust and reproducible results.
The Cornerstone of Bioconjugation: The Maleimide-Thiol Reaction
The workhorse of maleimide chemistry is the Michael addition reaction between a maleimide and a thiol group, typically from a cysteine residue on a protein or peptide.[1][7] This reaction is highly efficient and selective under mild, physiological conditions (pH 6.5-7.5), proceeding rapidly without the need for a catalyst.[1][8] The electron-deficient double bond of the maleimide ring is highly susceptible to nucleophilic attack by the thiolate anion, forming a stable thiosuccinimide linkage.[][7]
Key Advantages of Maleimide-Thiol Conjugation:
-
High Selectivity: At neutral pH, the reaction is approximately 1,000 times faster with thiols than with amines, ensuring specific labeling of cysteine residues.[1]
-
Efficiency and Speed: The reaction proceeds with high yields and rapid kinetics, making it ideal for sensitive biomolecules.[1][7]
-
Mild Reaction Conditions: The ability to perform the reaction at or near physiological pH and temperature preserves the structure and function of the biomolecule.
However, the perceived stability of the thiosuccinimide bond has been a subject of intense investigation. The linkage is susceptible to a retro-Michael reaction, particularly in the presence of other thiols, which can lead to deconjugation and off-target effects.[4][9] This has significant implications for therapeutic applications, where premature release of a cytotoxic drug can lead to toxicity and reduced efficacy.[9][10]
A Comparative Analysis of Maleimide Derivatives
The evolution of maleimide chemistry has led to the development of several classes of derivatives, each with distinct properties that influence their reactivity and the stability of the resulting conjugate.
Traditional N-Alkyl Maleimides
These are the first-generation maleimides and have been widely used in bioconjugation. They are characterized by an alkyl substituent on the nitrogen atom of the maleimide ring.
-
Reactivity: Exhibit good reactivity with thiols under standard conditions.
-
Stability: The resulting thiosuccinimide linkage is prone to the retro-Michael reaction, leading to potential instability, especially in the thiol-rich environment of the bloodstream.[4][9] Hydrolysis of the succinimide ring to the more stable ring-opened maleamic acid form is slow under physiological conditions.[9][11]
N-Aryl Maleimides
To address the stability issues of N-alkyl maleimides, N-aryl derivatives were developed. These feature an aromatic ring attached to the nitrogen atom.
-
Reactivity: Generally exhibit faster reaction rates with thiols compared to their N-alkyl counterparts.[12]
-
Stability: The key advantage of N-aryl maleimides lies in the accelerated hydrolysis of the thiosuccinimide ring.[4][13] This ring-opening reaction forms a stable maleamic acid thioether, which is resistant to the retro-Michael reaction.[9][11] This "self-hydrolyzing" feature significantly enhances the in vivo stability of the conjugate.[13]
Dibromomaleimides (DBMs) and Diiodomaleimides
These next-generation maleimides offer a unique approach to bioconjugation by enabling the re-bridging of disulfide bonds.[4][14]
-
Reactivity: DBMs react rapidly with two thiol groups, typically from a reduced disulfide bond, to form a stable dithiomaleimide linkage.[4] Diiodomaleimides have been shown to offer even faster conjugation with reduced hydrolysis.[15]
-
Stability: The resulting bridged linkage is highly stable and resistant to retro-Michael reactions. This strategy is particularly valuable for the construction of homogeneous and stable antibody-drug conjugates (ADCs).[5][14]
Reversible Maleimides
In certain applications, such as drug delivery systems that require triggered release, a reversible linkage is desirable. Specialized maleimide derivatives have been designed to form thiosuccinimide adducts that can be cleaved under specific conditions.
-
Mechanism: The reversibility is often achieved by designing maleimides that form adducts susceptible to cleavage by reducing agents like glutathione, which is present at higher concentrations inside cells.[16]
-
Application: These are particularly useful for creating bioconjugates that release their payload in the reducing intracellular environment.[16]
Comparative Performance Data
| Maleimide Derivative | Typical Reaction Conditions | Reaction Time | Conjugate Stability | Key Feature |
| Traditional N-Alkyl Maleimide | pH 6.5-7.5, Room Temperature | 1-2 hours | Prone to retro-Michael reaction and thiol exchange.[4] | Standard, widely used. |
| N-Aryl Maleimide | pH 7.4, Room Temperature | < 1 hour | Accelerated hydrolysis of the thiosuccinimide ring forms a stable, ring-opened structure that prevents retro-Michael addition.[4] | Enhanced stability through "self-hydrolysis".[13] |
| Dibromomaleimide (DBM) | pH 7.4, Room Temperature | < 20 minutes | Forms a highly stable dithiomaleimide linkage. | Enables disulfide bond re-bridging for homogenous conjugates.[14] |
| Reversible Maleimide | pH 6.5-7.5, Room Temperature | Variable | Designed to be cleavable under specific conditions (e.g., reducing environment). | Controlled release of payload.[16] |
Challenges and Optimization Strategies in Maleimide Bioconjugation
Despite its utility, maleimide chemistry is not without its challenges. Understanding and mitigating these potential pitfalls is crucial for successful and reproducible bioconjugation.
Maleimide Hydrolysis
The maleimide ring itself is susceptible to hydrolysis, especially at pH values above 7.5.[17] This reaction opens the ring to form a non-reactive maleamic acid, rendering the maleimide incapable of reacting with thiols.[17]
Optimization Strategies:
-
pH Control: Maintain the pH of the reaction buffer between 6.5 and 7.5.[1][17]
-
Reagent Preparation: Prepare stock solutions of maleimide reagents in an anhydrous, biocompatible solvent like DMSO and add them to the aqueous reaction buffer immediately before use.[17]
-
Temperature: Perform conjugations at room temperature or 4°C to minimize hydrolysis.[17]
Thiosuccinimide Instability and Thiol Exchange
As previously discussed, the reversibility of the Michael addition can lead to deconjugation and exchange of the maleimide-payload with other thiols, such as glutathione or albumin in the bloodstream.[9][11]
Optimization Strategies:
-
Next-Generation Maleimides: Utilize N-aryl or dibromomaleimides to form more stable linkages.[4]
-
Post-Conjugation Hydrolysis: For traditional N-alkyl maleimides, the stability of the conjugate can be enhanced by intentionally hydrolyzing the thiosuccinimide ring by adjusting the pH to 8.5-9.0 after the initial conjugation is complete.[9]
Thiazine Rearrangement
A potential side reaction can occur when conjugating a maleimide to a peptide or protein with an unprotected N-terminal cysteine. This can lead to a thiazine rearrangement, forming an undesired and potentially unstable product.[7]
Optimization Strategies:
-
Peptide Design: If possible, design peptides where the cysteine residue is not at the N-terminus.
-
Reaction Conditions: Careful control of reaction pH and temperature can help minimize this side reaction.
Experimental Protocols
To provide a practical framework, here are detailed protocols for a typical maleimide conjugation reaction and a subsequent plasma stability assay.
Protocol 1: General Maleimide-Thiol Conjugation
This protocol describes a general procedure for conjugating a maleimide-functionalized molecule to a thiol-containing protein.
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.2).[9] If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent using a desalting column.
-
Maleimide Preparation: Dissolve the maleimide-functionalized molecule in an anhydrous organic solvent such as DMSO to create a concentrated stock solution.[17]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the maleimide solution to the protein solution. The exact ratio should be optimized for each specific reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Purification: Remove the unreacted maleimide and other small molecules from the bioconjugate using size-exclusion chromatography (SEC) or dialysis.
Protocol 2: In Vitro Plasma Stability Assay
This assay is crucial for evaluating the stability of the thiosuccinimide linkage in a biologically relevant environment.
-
Sample Preparation: Incubate the purified bioconjugate in fresh human plasma at a concentration of approximately 1 mg/mL at 37°C.[9]
-
Time Points: At various time points (e.g., 0, 6, 24, 48, 72 hours), take an aliquot of the sample.[9]
-
Sample Processing: Capture the bioconjugate from the plasma using affinity chromatography (e.g., Protein A beads for antibodies).[9]
-
Analysis: Analyze the captured bioconjugate using techniques such as hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) and identify any deconjugation products.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key reaction mechanisms and experimental workflows.
Caption: The Michael addition of a thiol to a maleimide forms a stable thiosuccinimide linkage.
Caption: The thiosuccinimide linkage is susceptible to a reversible retro-Michael reaction and irreversible hydrolysis.
Caption: A typical experimental workflow for maleimide bioconjugation and subsequent stability assessment.
Conclusion: Selecting the Right Tool for the Job
The field of bioconjugation is continuously evolving, and the development of novel maleimide derivatives is a testament to the ongoing quest for greater stability, efficiency, and control. The choice of a particular maleimide derivative should be a deliberate one, guided by a thorough understanding of the specific requirements of the application.
For routine labeling where absolute long-term stability is not critical, traditional N-alkyl maleimides may suffice. However, for the development of therapeutics such as ADCs, where in vivo stability is paramount, the use of next-generation maleimides like N-aryl or dibromomaleimides is strongly recommended.[4][14] These advanced reagents offer a robust solution to the inherent instability of the thiosuccinimide linkage, paving the way for the development of safer and more effective bioconjugates.
By carefully considering the chemical principles outlined in this guide and implementing the recommended optimization strategies and protocols, researchers can harness the full potential of maleimide chemistry to advance their scientific endeavors.
References
- Benchchem.
- Benchchem.
- RSC Publishing. Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis.
- Springer. Application of Next-Generation Maleimides (NGMs)
- Benchchem. Technical Support Center: Thiosuccinimide Linkage Stability.
- RSC Publishing.
- Bachem. The Thiol-Maleimide Reaction: A Guide.
- NIH.
- ACS Publications.
- ResearchGate.
- UCL Discovery. Application of Next Generation Maleimides (NGMs)
- Benchchem.
- BOC Sciences.
- Semantic Scholar. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology.
- Benchchem.
- ResearchGate.
- NIH. Reversible maleimide–thiol adducts yield glutathione-sensitive poly(ethylene glycol)–heparin hydrogels.
- Benchchem.
- UCL Discovery.
- MDPI.
Sources
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. | Semantic Scholar [semanticscholar.org]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Reversible maleimide–thiol adducts yield glutathione-sensitive poly(ethylene glycol)–heparin hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Comparative Guide to Functional Assays for Validating N-(4-Iodophenyl)maleimide (IPM) Conjugate Activity
This guide provides a comprehensive comparison of key functional assays for validating the biological activity of N-(4-Iodophenyl)maleimide (IPM) conjugates. As targeted covalent inhibitors, IPM conjugates require a multi-faceted validation approach to confirm target engagement and elucidate their functional consequences. This document offers an in-depth analysis of biochemical, cellular, and direct target-binding assays, complete with detailed protocols and comparative data to guide researchers in selecting the most appropriate methods for their drug discovery programs.
Introduction to this compound (IPM) Conjugates
This compound is an electrophilic "warhead" commonly used to create targeted covalent inhibitors. The maleimide group exhibits high reactivity and selectivity towards the thiol group of cysteine residues within proteins.[1][2] This reaction proceeds via a Michael addition, forming a stable thioether bond.[3] The N-aryl substitution on the maleimide, as in IPM, can enhance the reaction rate and the stability of the resulting conjugate.[1][4][5][6] By attaching IPM to a molecule that reversibly binds to a target protein, a highly potent and specific irreversible inhibitor can be created. The guiding molecule directs the IPM warhead to the vicinity of a cysteine residue in or near the binding pocket, leading to covalent modification and inactivation of the target protein.
The validation of such conjugates is a critical step in drug discovery. It is not sufficient to merely demonstrate that a covalent bond has formed; a thorough characterization of the conjugate's functional activity is required to understand its potency, selectivity, and cellular effects. This guide will compare four essential assays for this purpose: a biochemical kinase assay (ADP-Glo™), a cellular target engagement assay (NanoBRET™), a downstream signaling assay (Western Blotting), and a cell viability assay (CellTiter-Glo®).
The Importance of a Multi-Assay Approach
No single assay can provide a complete picture of a covalent inhibitor's activity. A robust validation strategy relies on a combination of biochemical and cell-based assays to build a comprehensive understanding of the compound's mechanism of action.
-
Biochemical assays provide a direct measure of the inhibitor's effect on the purified target protein, free from the complexities of the cellular environment. They are essential for determining intrinsic potency.
-
Cell-based assays are crucial for confirming that the inhibitor can cross the cell membrane, engage its target in a physiological context, and exert the desired downstream effects.[7] They also provide insights into cellular toxicity.
The following sections will delve into the specifics of each assay, providing detailed protocols and a comparative analysis to aid in experimental design.
Assay Comparison at a Glance
| Assay | Principle | Measures | Advantages | Disadvantages |
| ADP-Glo™ Kinase Assay | Luminescence-based detection of ADP produced by kinase activity. | Enzymatic activity of a purified kinase. | High sensitivity, broad dynamic range, suitable for HTS.[8][9] | In vitro; does not account for cell permeability or intracellular ATP concentrations.[7] |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | Direct binding of the conjugate to the target protein in living cells. | Quantitative measurement of target engagement in live cells, provides data on affinity and residence time.[10][11] | Requires genetic modification of cells, tracer dependent.[12] |
| Western Blotting | Antibody-based detection of specific proteins (total and phosphorylated) in cell lysates. | Inhibition of downstream signaling pathways. | Provides information on the functional consequence of target inhibition, widely accessible technique. | Semi-quantitative, lower throughput, requires specific antibodies. |
| CellTiter-Glo® Luminescent Cell Viability Assay | Luminescence-based measurement of ATP levels in metabolically active cells. | Overall cytotoxicity and impact on cell proliferation. | High sensitivity, simple "add-mix-measure" protocol, suitable for HTS.[13][14] | Indirect measure of target effect; does not distinguish between cytostatic and cytotoxic effects. |
Biochemical Validation: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a powerful tool for quantifying the enzymatic activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. This assay is highly sensitive and can be used to determine the potency of inhibitors in a purified system.[15]
Causality Behind Experimental Choices
For covalent inhibitors, the time of incubation with the target enzyme is a critical parameter. Unlike reversible inhibitors, the extent of inhibition by covalent inhibitors is time-dependent. Therefore, it is essential to measure inhibition at multiple time points to understand the kinetics of covalent modification. The second-order rate constant, kinact/KI, is a more informative measure of potency for covalent inhibitors than a simple IC50 value, as it accounts for both the initial binding affinity (KI) and the rate of inactivation (kinact).[16][17][18]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction:
-
Prepare a reaction mixture containing the target kinase, substrate, and ATP in kinase reaction buffer.
-
Add the IPM conjugate at various concentrations. Include a no-inhibitor control.
-
Incubate the reaction at room temperature for a defined period (e.g., 1 hour). For kinetic analysis, take aliquots at different time points.
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP-to-ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to convert ADP to ATP and to provide luciferase and luciferin.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each conjugate concentration relative to the no-inhibitor control.
-
Illustrative Data and Interpretation
| IPM Conjugate Concentration (nM) | Luminescence (RLU) | % Inhibition (at 60 min) |
| 0 (No Inhibitor) | 850,000 | 0 |
| 1 | 722,500 | 15 |
| 10 | 467,500 | 45 |
| 100 | 127,500 | 85 |
| 1000 | 42,500 | 95 |
The data shows a dose-dependent decrease in kinase activity with increasing concentrations of the IPM conjugate. For covalent inhibitors, it is important to note that the calculated IC50 value will decrease with longer incubation times. Therefore, reporting the incubation time is crucial. A more rigorous approach involves determining the kinact/KI value.[19]
Cellular Validation: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay allows for the direct measurement of compound binding to a target protein within living cells.[10] This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a fluorescent tracer that binds to the same target. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Causality Behind Experimental Choices
This assay is critical for confirming that the IPM conjugate can penetrate the cell membrane and engage its intended target in the complex intracellular environment. It provides a quantitative measure of target occupancy, which can be correlated with downstream functional effects. The use of live cells also allows for the assessment of compound residence time, a key parameter for covalent inhibitors.[11]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
Seed the transfected cells into a 96-well plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the IPM conjugate.
-
Add the NanoBRET™ tracer to the cells at a predetermined optimal concentration.
-
Add the IPM conjugate dilutions to the wells.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the logarithm of the IPM conjugate concentration to determine the IC50 value, which represents the concentration of the conjugate required to displace 50% of the tracer.
-
Illustrative Data and Interpretation
| IPM Conjugate Concentration (nM) | NanoBRET™ Ratio | % Target Engagement |
| 0 (No Inhibitor) | 0.85 | 0 |
| 10 | 0.72 | 15 |
| 100 | 0.47 | 45 |
| 1000 | 0.17 | 80 |
| 10000 | 0.09 | 90 |
A dose-dependent decrease in the NanoBRET™ ratio indicates specific engagement of the IPM conjugate with its target in live cells. This provides strong evidence of target occupancy in a physiological setting.
Functional Cellular Response: Western Blotting for Downstream Signaling
Western blotting is a fundamental technique used to assess the functional consequences of target inhibition. For a kinase inhibitor, this typically involves measuring the phosphorylation status of a known downstream substrate. A successful IPM conjugate should not only bind to its target kinase but also inhibit its catalytic activity within the cell, leading to a decrease in the phosphorylation of its substrates.
Causality Behind Experimental Choices
This assay provides a direct link between target engagement and a functional cellular response. By comparing the levels of the phosphorylated substrate to the total amount of the substrate protein, one can specifically attribute the observed changes to the inhibitory activity of the conjugate rather than to changes in protein expression.
Experimental Protocol: Western Blotting
-
Cell Treatment and Lysis:
-
Culture cells to an appropriate confluency and treat them with various concentrations of the IPM conjugate for a specified time (e.g., 2-4 hours).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against the total protein of the downstream substrate to serve as a loading control.
-
Quantify the band intensities to determine the relative levels of phosphorylation.
-
Illustrative Data and Interpretation
A representative Western blot would show a dose-dependent decrease in the band corresponding to the phosphorylated substrate, while the band for the total substrate protein remains unchanged. This result would strongly indicate that the IPM conjugate is inhibiting the kinase activity in the cell and blocking the downstream signaling pathway.
Cellular Viability and Cytotoxicity: CellTiter-Glo® Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[20] This assay is widely used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.
Causality Behind Experimental Choices
For IPM conjugates developed as anti-cancer agents, it is crucial to demonstrate that target inhibition leads to a reduction in cancer cell viability. This assay provides a robust and high-throughput method to measure the overall effect of the conjugate on cell proliferation and survival.
Experimental Protocol: CellTiter-Glo® Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the IPM conjugate.
-
Incubate for a prolonged period (e.g., 72 hours) to allow for effects on cell proliferation.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of viable cells relative to the vehicle-treated control cells.
-
Illustrative Data and Interpretation
| IPM Conjugate Concentration (nM) | Luminescence (RLU) | % Cell Viability |
| 0 (Vehicle Control) | 950,000 | 100 |
| 10 | 807,500 | 85 |
| 100 | 522,500 | 55 |
| 1000 | 142,500 | 15 |
| 10000 | 47,500 | 5 |
The results show that the IPM conjugate reduces cell viability in a dose-dependent manner, with a calculated EC50 value. This demonstrates the therapeutic potential of the conjugate in an in vitro cancer model.
Visualization of Experimental Workflows and Pathways
Experimental Workflow for IPM Conjugate Validation
Caption: Integrated workflow for validating IPM conjugate activity.
Signaling Pathway Inhibition by an IPM Conjugate
Caption: Mechanism of action for an IPM conjugate targeting a kinase.
Conclusion
The validation of this compound conjugates requires a rigorous, multi-faceted approach that combines biochemical and cellular assays. This guide has provided a comparative overview of four key methodologies: the ADP-Glo™ Kinase Assay for intrinsic potency, the NanoBRET™ Target Engagement Assay for cellular target binding, Western Blotting for downstream signaling effects, and the CellTiter-Glo® Assay for assessing cell viability. By employing these assays in a complementary fashion, researchers can build a comprehensive data package that robustly validates the activity of their IPM conjugates and provides a solid foundation for further preclinical and clinical development.
References
- Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use
- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjug
- A Perspective on the Kinetics of Covalent and Irreversible Inhibition. (2016). PubMed. [Link]
- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2022).
- A Perspective on the Kinetics of Covalent and Irreversible Inhibition. (2016). SciSpace. [Link]
- A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determin
- Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate St
- Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. (n.d.). Kinam Park. [Link]
- Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (n.d.). biorxiv.org. [Link]
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2023).
- kinact / KI Assay for Irreversible Covalent Compounds. (n.d.). Domainex. [Link]
- A Systematic Comparison Identifies an ATP-Based Viability Assay as Most Suitable Read-Out for Drug Screening in Glioma Stem-Like Cells. (2018). NIH. [Link]
- Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetyl
- Reactions of cysteines substituted in the amphipathic N-terminal tail of a bacterial potassium channel with hydrophilic and hydrophobic maleimides. (2006). NIH. [Link]
- Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. (2015).
- A comparison of in vitro cellular viability assays. (2015). Sussex Drug Discovery Centre. [Link]
- Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021). YouTube. [Link]
- Covalent Inhibitors: To Infinity and Beyond. (2024). Journal of Medicinal Chemistry. [Link]
- Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021). NIH. [Link]
- Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. (2015). PubMed. [Link]
- Western blot analyses of the effects of protein kinase inhibitors on the status of key signaling pathways in MDA-MB-231 and MDA-MB-468. (n.d.).
- Kinase Activity-Tagged Western Blotting Assay. (2018). Taylor & Francis Online. [Link]
- Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants. (2024). Frontiers. [Link]
- NanoBRET–A novel BRET platform for the analysis of protein-protein interactions. (2023).
- Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits. (2009). PubMed. [Link]
- Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. (2012). PubMed. [Link]
- Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. (2024).
- Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells. (2023).
- Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. (2023). PMC. [Link]
- Are You Choosing the Right Cell Viability Assay? (2019). Visikol. [Link]
- Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). PMC. [Link]
- Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. (2022). MDPI. [Link]
- One‐Step Maleimide‐Based Dual Functionalization of Protein N‐Termini. (2024). PMC. [Link]
- A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (2017). NIH. [Link]
- Application note: Promega's ADP-Glo™ assay. (2018). Drug Target Review. [Link]
- Covalent Inhibition of Kinases. (2018). Royal Society of Chemistry. [Link]
- Advances in covalent kinase inhibitors. (2020). Chemical Society Reviews. [Link]
- Efficient Site-Specific Labeling of Proteins via Cysteines. (2010). PMC. [Link]
Sources
- 1. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One‐Step Maleimide‐Based Dual Functionalization of Protein N‐Termini - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kinampark.com [kinampark.com]
- 5. researchgate.net [researchgate.net]
- 6. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 12. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. (Open Access) A Perspective on the Kinetics of Covalent and Irreversible Inhibition. (2017) | John Strelow | 284 Citations [scispace.com]
- 18. shop.carnabio.com [shop.carnabio.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of N-(4-Iodophenyl)maleimide
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-(4-Iodophenyl)maleimide (CAS No. 65833-01-4). As a bifunctional molecule featuring a reactive maleimide group and an iodinated phenyl ring, this compound requires meticulous management to ensure personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals who utilize this reagent in their work.
Core Principles: Understanding the Hazard Profile
Proper disposal begins with a fundamental understanding of the compound's chemical properties and associated risks. This compound presents a dual hazard: the high reactivity of the maleimide moiety and the environmental considerations associated with halogenated organic compounds.
-
Maleimide Reactivity : The maleimide group is an electrophile that readily undergoes a Michael addition reaction, particularly with thiol (sulfhydryl) groups found in proteins and other biomolecules. While this reactivity is essential for its function as a crosslinker, it also means the compound can react with biological molecules, posing a health hazard. This reactivity must be neutralized or "quenched" in liquid waste streams before disposal.[1][2]
-
Iodinated Organic Compound : Halogenated compounds can be persistent in the environment and may require specific disposal methods, such as high-temperature incineration, to prevent the formation of hazardous byproducts.[3] Improper disposal, such as incineration at inadequate temperatures, can lead to the release of iodine vapor, which is itself hazardous.[4]
Table 1: Chemical and Hazard Identification | Property | Identifier | Source | | :--- | :--- | :--- | | Chemical Name | this compound |[5] | | CAS Number | 65833-01-4 |[5][6] | | Molecular Formula | C₁₀H₆INO₂ |[5] | | GHS Hazard Statements | H302: Harmful if swallowedH318: Causes serious eye damage |[5] | | GHS Pictograms |
| PubChem |All waste streams containing this compound must be treated as hazardous chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[1][7] Under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems. [8][9]
Mandatory Personal Protective Equipment (PPE) and Handling
Before handling the solid compound or its solutions, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.
-
Eye Protection : Wear chemical safety goggles or a full-face shield.[10][11] The risk of serious eye damage (H318) necessitates robust eye protection.[5]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile, and inspect them for tears or holes before each use.[3][11]
-
Body Protection : A standard laboratory coat and closed-toe shoes are required to prevent skin contact.[11]
-
Engineering Controls : All weighing and handling of the solid this compound powder must be conducted inside a certified chemical fume hood to prevent the inhalation of fine particulates.[10]
Disposal Workflow: From Benchtop to Final Pickup
The proper management of this compound waste follows a systematic process of identification, segregation, deactivation (where applicable), and collection. The workflow below illustrates the decision-making process for handling different waste streams.
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Protocols
Follow the specific protocol below based on the type of waste generated.
Protocol 4.1: Unused or Expired Solid Reagent
-
Do Not Open : Keep the reagent in its original, sealed container if possible.
-
Labeling : Affix a "Hazardous Waste" label to the container, clearly writing the full chemical name: "Unused this compound".
-
Storage : Place the labeled container in your laboratory's designated satellite accumulation area for hazardous solid waste.
-
Disposal : Arrange for pickup through your institution's EHS department.
Protocol 4.2: Contaminated Solid Waste
This category includes gloves, pipette tips, weighing paper, and any other solid materials contaminated with this compound.
-
Collection : Place all contaminated solid waste into a designated, chemically compatible container lined with a heavy-duty plastic bag.[1]
-
Labeling : The container must be clearly labeled "Hazardous Waste: this compound Contaminated Debris".[1]
-
Storage : Keep the container sealed when not in use and store it in the designated satellite accumulation area.
-
Disposal : Once the container is full, arrange for pickup through your institution's EHS department.
Protocol 4.3: Liquid Waste Deactivation and Disposal
Liquid waste containing this compound must be treated to quench the reactive maleimide group prior to disposal. This procedure converts the reactive maleimide into a more stable succinimide thioether.[1][2] This protocol must be performed in a chemical fume hood.
Objective : To neutralize the reactivity of the maleimide functional group.
Methodology :
-
Prepare Quenching Solution : Prepare a quenching solution of a thiol-containing compound, such as ~100 mM dithiothreitol (DTT) or β-mercaptoethanol (BME), in a suitable buffer (e.g., phosphate-buffered saline, PBS).[1] A 2- to 5-fold molar excess of the thiol relative to the estimated amount of this compound is recommended.
-
Designate Waste Container : Select a chemically resistant, sealable container designated for this liquid waste stream. Label it "Hazardous Waste: Deactivated this compound Solution" and list all contents (e.g., solvent, buffer, quenching agent).
-
Reaction : In the fume hood, slowly add the this compound-containing liquid waste to the quenching solution in the designated waste container. Swirl gently to mix.
-
Incubation : Allow the mixture to react for at least one hour at room temperature to ensure complete deactivation of the maleimide.
-
Final Disposal : Securely cap the container. The deactivated solution is still considered hazardous waste and must be stored in a secondary container within a satellite accumulation area. Arrange for pickup by EHS.
Emergency Procedures: Small Spill Management
In the event of a small spill of solid this compound powder, immediate and careful action is required.
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access. Ensure the spill is in a well-ventilated area or within a fume hood.[3]
-
Wear PPE : Don all required PPE as described in Section 2 before cleanup.
-
Containment : Carefully sweep up the solid material using a dustpan and brush or absorbent pads.[10][11] AVOID generating dust . Do not use a vacuum cleaner unless it is a HEPA-filtered model approved for hazardous materials.[9]
-
Collect Waste : Place the swept-up material and all cleaning materials into a sealed container and label it as "Hazardous Waste: this compound Spill Debris".[7][11]
-
Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Place all decontamination materials into the same hazardous waste container.
-
Report : Report the incident to your laboratory supervisor and your institution's EHS office, regardless of the spill size.[11]
References
- Quanta BioDesign, Ltd. (n.d.). Safety Data Sheet - AQuora® 405-Maleimide. Quanta BioDesign, Ltd.
- Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Collect and Recycle.
- Mitsui Plastics, Inc. (n.d.). Iodine Waste Recycling Program. Mitsui Plastics, Inc.
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet - Iodine. NJ.gov.
- Case Western Reserve University. (2023). Environmental Health and Safety Disposal of Iodine. CWRU.
- Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine. ATSDR.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96758, this compound. PubChem.
- Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate chemistry, 22(10), 1946–1953.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. case.edu [case.edu]
- 5. This compound | C10H6INO2 | CID 96758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Mastering the Protocol: A Guide to Safely Handling N-(4-Iodophenyl)maleimide
N-(4-Iodophenyl)maleimide is a valuable reagent in bioconjugation and drug development, prized for its role as a thiol-reactive linker. However, its chemical reactivity necessitates a rigorous and well-understood safety protocol to ensure the protection of laboratory personnel. This guide moves beyond a simple checklist, offering a deep dive into the principles and practices for the safe handling, use, and disposal of this compound. Our objective is to build a culture of safety through understanding, ensuring that every procedure is a self-validating system of protection.
Hazard Identification: Understanding the "Why"
Before handling any chemical, it is crucial to understand its intrinsic hazards. This compound, like many maleimide compounds, is a potent reactive agent.[1] The primary hazards, as identified in safety data sheets and toxicological information, are significant and demand respect.[2]
-
Acute Toxicity (Oral): The compound is classified as harmful if swallowed.[2][3]
-
Serious Eye Damage: It poses a high risk of causing serious, potentially irreversible, damage to the eyes upon contact.[2][3]
-
Skin Irritation: Direct contact can lead to skin irritation, redness, and swelling.[3][4] Prolonged or repeated exposure may lead to more severe skin reactions.[5]
-
Respiratory Irritation: Inhalation of the dust can irritate the respiratory system.[3][4]
The maleimide functional group is highly reactive towards thiols, a key component of many proteins. This reactivity is the basis of its utility in bioconjugation but also the source of its biological hazard. Accidental exposure can lead to the modification of proteins in the skin, eyes, or respiratory tract, triggering irritation and potential sensitization.[1] The presence of the iodophenyl group classifies this as a halogenated organic compound, which has specific implications for waste disposal.
The Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable. Each component serves a specific purpose, and the failure of one layer can compromise the entire system. All handling of this compound, especially the solid powder, should be conducted within a certified chemical fume hood to minimize inhalation risk.[6]
| PPE Category | Item | Specifications and Rationale |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Goggles are mandatory to protect against dust particles and splashes.[6] A full face shield must be worn over goggles when handling the solid or preparing stock solutions due to the severe eye damage hazard.[2][5] |
| Hand Protection | Chemical-Resistant Nitrile Gloves | Nitrile gloves offer good protection against incidental contact.[1] Double-gloving is strongly recommended when handling the solid to prevent exposure in case the outer glove is compromised. Always inspect gloves before use and change them immediately if contamination is suspected.[5] |
| Body Protection | Fully-Buttoned Laboratory Coat | A lab coat is required to protect skin and clothing from spills.[1] Ensure it is fully fastened for maximum protection. |
| Respiratory Protection | NIOSH-approved Respirator (if applicable) | While working in a fume hood is the primary control, a NIOSH-approved respirator with a particulate filter may be required if there is a risk of aerosolization outside of a hood or during a large spill cleanup.[5][6] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance and fit-testing. |
Operational Protocol: From Weighing to Waste
Adherence to a strict, step-by-step workflow is essential for minimizing exposure risk.
Preparation and PPE Donning Workflow
The order of donning PPE is critical to avoid cross-contamination. This workflow ensures that the most contaminated items (gloves) are put on last.
Handling and Disposal
-
Weighing: Always weigh the solid compound inside a chemical fume hood.[6] Use anti-static weigh paper or a dedicated container. Minimize the creation of dust by handling the material gently.[5]
-
Dissolving: When preparing solutions, add the solvent to the vial containing the pre-weighed solid slowly to avoid splashing.
-
Waste Segregation: This is a critical step. This compound is a halogenated organic compound.
-
Solid Waste: All contaminated disposables (gloves, pipette tips, weigh paper) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container for "Halogenated Solid Waste."[5]
-
Liquid Waste: Unused solutions or reaction quenching liquids must be collected in a labeled "Halogenated Organic Liquid Waste" container. Never pour this waste down the drain.[3]
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
-
Spill and Emergency Procedures
Preparedness is the best defense against accidents.
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with a dry absorbent material. Do NOT dry sweep, as this can generate dust.[7]
-
Carefully collect the material using a scoop or dustpan and place it into the "Halogenated Solid Waste" container.[6]
-
Decontaminate the area with an appropriate solvent and wipe clean. Dispose of all cleaning materials as hazardous waste.
-
-
Skin Contact:
-
Eye Contact:
Trust and Verification
This guide provides a framework for safety, but it must be integrated with your institution's specific policies. Always consult your organization's Chemical Hygiene Plan and your EHS department. Regularly inspect safety equipment such as fume hoods, eyewash stations, and safety showers to ensure they are in proper working order.[6] By treating every protocol as a system to be understood rather than a list to be memorized, you build the deep, reliable foundation of laboratory safety.
References
- Personal protective equipment for handling Mal-PEG36-NHS ester. Benchchem.
- Maleimide Safety Data Sheet. Santa Cruz Biotechnology.
- This compound Laboratory Chemical Safety Summary. PubChem, National Institutes of Health.
- Material Safety Data Sheet - N-Methylmaleimide. Cole-Parmer.
- N-(4-chlorophenyl)-maleimide Safety Data Sheet. Sigma-Aldrich.
- Maleimide Safety Data Sheet.
- Safety Data Sheet: Iodine. Carl ROTH.
- Iodination Safety Precautions. University of Michigan EHS.
- Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- N-Phenylmaleimide Safety Data Sheet. Thermo Fisher Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C10H6INO2 | CID 96758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. nj.gov [nj.gov]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
